molecular formula C5H3NO B1345513 3-Furonitrile CAS No. 30078-65-0

3-Furonitrile

Cat. No.: B1345513
CAS No.: 30078-65-0
M. Wt: 93.08 g/mol
InChI Key: ZQFYJHMUAWCEBH-UHFFFAOYSA-N
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Description

3-Furonitrile is a useful research compound. Its molecular formula is C5H3NO and its molecular weight is 93.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349940. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-3-carbonitrile
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InChI

InChI=1S/C5H3NO/c6-3-5-1-2-7-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZQFYJHMUAWCEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184159
Record name 3-Furancarbonitrile (9CI)
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Molecular Weight

93.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30078-65-0
Record name 3-Furonitrile
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Record name 3-Furonitrile
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Record name 3-Furancarbonitrile (9CI)
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Record name furan-3-carbonitrile
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Record name 3-Furonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Furonitrile: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Furonitrile, also known as furan-3-carbonitrile, is a pivotal heterocyclic building block that merges the aromaticity of a furan ring with the versatile reactivity of a nitrile moiety. This unique combination makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, detailing its core chemical and physical properties, molecular and electronic structure, spectroscopic signature, and key reactive characteristics. Furthermore, it presents a validated synthetic protocol and explores the compound's expanding role in drug discovery, offering field-proven insights for professionals in pharmaceutical development.

Core Molecular Properties and Structure

This compound (C₅H₃NO) is a colorless to white crystalline solid at room temperature.[1][2] Its structure consists of a five-membered furan ring with a nitrile group substituted at the 3-position. This arrangement dictates its physical properties and chemical behavior.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 30078-65-0[1][2][3][4][5][6][7]
Molecular Formula C₅H₃NO[1][3][4][6]
Molecular Weight 93.08 g/mol [1][3][5][7]
Appearance Colorless to white crystalline low melting solid[1][2]
Melting Point 28-32 °C[1][2][3][7]
Boiling Point 150-151 °C[1][2][6][7][8]
Density 1.073 g/mL at 25 °C[1][2][3][7]
Refractive Index (n²⁰/D) 1.471 - 1.479[3][6][7]
Flash Point 53 °C[1][2][7]
SMILES N#Cc1ccoc1[3][9]
InChI Key ZQFYJHMUAWCEBH-UHFFFAOYSA-N[3][6][9]
Molecular and Electronic Structure

The structure of this compound is defined by the interplay between the electron-rich, aromatic furan ring and the strongly electron-withdrawing nitrile group (-C≡N).

  • Aromaticity: The furan ring is an aromatic heterocycle with six π-electrons delocalized across the five-membered ring, which imparts significant stability.

  • Inductive Effect: The nitrogen atom of the nitrile group is highly electronegative, creating a strong dipole moment and withdrawing electron density from the furan ring via the sigma bond (inductive effect).

  • Resonance Effect: The nitrile group can also participate in resonance, further delocalizing electron density, although this effect is less pronounced than in its isomer, 2-furonitrile. This electronic profile renders the furan ring less susceptible to electrophilic attack compared to unsubstituted furan but activates the nitrile group for certain nucleophilic additions.

Caption: 2D structure of this compound (C₅H₃NO).

Spectroscopic Profile

Accurate characterization is paramount for verifying the synthesis and purity of this compound. The following spectroscopic data serve as a reference standard.

TechniqueFeatureExpected ObservationSource(s)
IR Spectroscopy C≡N stretchStrong absorption at ~2230-2240 cm⁻¹[10]
C=C stretch (aromatic)Absorptions at ~1500-1600 cm⁻¹[10]
C-O-C stretchStrong absorption at ~1050-1150 cm⁻¹[10]
¹H NMR Furan protonsThree distinct signals in the aromatic region (~6.5-8.0 ppm). H5 proton (adjacent to C2) typically most downfield due to proximity to the nitrile group. Complex splitting patterns (doublets, triplets, or doublet of doublets) are expected due to coupling.
¹³C NMR Nitrile carbon (-C≡N)Signal at ~115-120 ppm.
Furan carbonsFour signals in the aromatic region (~110-150 ppm).
Mass Spectrometry Molecular Ion (M⁺)m/z = 93.02[5]
Rotational Spectroscopy Dipole MomentThe nitrile group imparts a substantial dipole moment, leading to an intense rotational spectrum.[11][12]
Vibrational StatesThe two lowest-energy excited states correspond to the in-plane (ν₁₇) and out-of-plane (ν₂₄) nitrile bending vibrations, which are closely coupled.[11][12] Their precise frequencies have been determined as ν₁₇ = 168.193 cm⁻¹ and ν₂₄ = 169.636 cm⁻¹.[11][12]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides multiple avenues for chemical transformation, making it a versatile intermediate.

Reactivity of the Furan Ring

While deactivated by the nitrile group, the furan ring can still undergo certain reactions:

  • Electrophilic Aromatic Substitution: Reactions like nitration or halogenation are possible but require harsher conditions than unsubstituted furan and will be directed by the existing substituents.

  • Metal-Catalyzed Cross-Coupling: The C-H and C-O bonds of the furan ring can be activated by transition metal catalysts (e.g., Nickel), enabling the formation of new C-C bonds.[13]

  • Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, although its aromaticity makes this less favorable than in non-aromatic dienes.

Reactivity of the Nitrile Group

The nitrile group is a cornerstone of its synthetic utility:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 3-furancarboxamide and subsequently 3-furoic acid.

  • Reduction: The nitrile can be reduced to a 3-(aminomethyl)furan using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

  • Role in Covalent Inhibition: In drug design, the nitrile group can act as a "warhead".[14] It can undergo reversible or irreversible nucleophilic attack by cysteine or serine residues in the active site of an enzyme, forming a covalent thioimidate or imidate adduct, respectively.[14] This mechanism is exploited in the design of targeted covalent inhibitors.[14]

Reactivity cluster_ring Furan Ring Reactivity cluster_nitrile Nitrile Group Reactivity mol C2 C3-CN C4 C5 O1 This compound ring_react Electrophilic Substitution Cross-Coupling (C-H, C-O activation) Diels-Alder Cycloaddition mol:c2->ring_react Site of Electrophilic Attack mol:c5->ring_react nitrile_react Hydrolysis (to Amide/Acid) Reduction (to Amine) Nucleophilic Addition (e.g., Grignard) Covalent Modification (with Cys/Ser) mol:c3->nitrile_react Primary Site of Functional Group Transformation

Caption: Key reactivity sites of this compound.

Synthesis Protocol: Cyanation of 3-Bromofuran

The synthesis of this compound can be effectively achieved via a metal-catalyzed cyanation of a 3-halofuran precursor, such as 3-bromofuran.[7] The Rosenmund-von Braun reaction and its modern palladium-catalyzed variants are standard methods for this transformation.[3]

Causality and Self-Validation

The choice of a palladium-catalyzed cyanation offers significant advantages over classical copper cyanide methods, including milder reaction conditions, lower catalyst loadings, and broader functional group tolerance. The protocol below is designed as a self-validating system: the successful synthesis is confirmed by comparing the spectroscopic data of the purified product against the reference data provided in Section 2.

Experimental Protocol

Reaction: Palladium-Catalyzed Cyanation of 3-Bromofuran

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc cyanide (Zn(CN)₂, 0.6 eq.). The use of zinc cyanide is often preferred over more acutely toxic alkali metal cyanides.

  • Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq.). Rationale: The dppf ligand is crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition.

  • Solvent and Reagents: Under a positive flow of nitrogen, add anhydrous dimethylformamide (DMF). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation. Add 3-bromofuran (1.0 eq.).

  • Heating: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Quench by carefully adding an aqueous solution of sodium bicarbonate. Rationale: The basic wash helps to neutralize any acidic byproducts and aids in the removal of inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Validation: The structure and purity of the isolated product must be confirmed by ¹H NMR, ¹³C NMR, IR, and MS, with the results matching the data in Section 2.

SynthesisWorkflow start Start: 3-Bromofuran reagents Reagents: Zn(CN)₂ Pd₂(dba)₃ / dppf DMF Solvent start->reagents Combine reaction Reaction: Heat to 120°C (12-24h under N₂) reagents->reaction workup Work-up: Quench with NaHCO₃(aq) Extract with Ethyl Acetate reaction->workup purify Purification: Silica Gel Column Chromatography workup->purify validate Validation: NMR, IR, MS Analysis purify->validate end Product: This compound validate->end Confirmed

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, and when combined with a nitrile group, it creates a pharmacophore with unique and valuable properties.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Bioisosterism: The nitrile can act as a bioisostere for a carbonyl group or even a halogen like fluorine. This allows for the fine-tuning of a molecule's electronic properties and binding interactions while maintaining a similar size and shape.

  • Polarity and Binding: As a polar, hydrogen-bond accepting group, the nitrile can form crucial interactions with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.[14]

  • Scaffold for Complex Molecules: this compound serves as a starting point for the synthesis of more complex molecules. The furan ring provides a rigid, aromatic core, while the nitrile offers a reactive handle for elaboration into other functional groups, enabling the exploration of diverse chemical space.[11]

DrugDiscovery cluster_roles Roles of the Nitrile Pharmacophore Furonitrile This compound in Drug Design Metabolic Metabolic Stability Furonitrile->Metabolic Bioisostere Carbonyl/Halogen Bioisostere Furonitrile->Bioisostere Binding H-Bond Acceptor Polar Interactions Furonitrile->Binding Covalent Covalent Warhead (with Cys/Ser) Furonitrile->Covalent

Caption: Key roles of the furanonitrile moiety in drug discovery.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazards: It is classified as a flammable solid (H228), harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[5][7] It can also cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[5][7]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a molecule of significant synthetic and pharmaceutical importance. Its well-defined chemical properties, predictable reactivity, and the dual functionality of its furan and nitrile components make it an exceptionally versatile building block. For medicinal chemists and drug development professionals, understanding its structural nuances, spectroscopic signatures, and potential as a pharmacophore is essential for leveraging its full potential in the design of next-generation therapeutics. This guide serves as a foundational technical resource to support and inspire further innovation with this valuable compound.

References

  • This compound | C5H3NO. BuyersGuideChem. [Link]

  • Furan-3-carbonitrile | C5H3NO | CID 100698. PubChem, NIH. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. The Journal of Physical Chemistry A, ACS Publications. [Link]

  • Rotational spectra and semi-experimental structures of furonitrile and its water cluster. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. PubMed, NIH. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, ACS Publications. [Link]

  • Carbon–Oxygen Bond Activation in 2- and 3-Furonitriles with Nickel. RSC Advances. [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • Cyanation. Wikipedia. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • 3-Furoic Acid: A Key Intermediate in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A convenient synthesis of 3-furoic acid and 3-acetylfuran. Journal of the Chemical Society C: Organic. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, PMC, NIH. [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecular Pharmaceutics, PMC, NIH. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. Journal of Medicinal Chemistry, PubMed. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-Furonitrile (also known as 3-cyanofuran), a key heterocyclic building block in medicinal chemistry and materials science. Understanding its spectral signature is paramount for researchers in synthesis, process development, and quality control. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

This compound possesses a furan ring substituted with a nitrile group at the 3-position. This arrangement of atoms gives rise to a unique and informative set of spectroscopic data. The aromatic furan ring protons exhibit characteristic chemical shifts and coupling constants in ¹H NMR, while the five distinct carbon atoms are readily identified in the ¹³C NMR spectrum. The nitrile group presents a strong, characteristic absorption in the IR spectrum, and the molecule's fragmentation pattern in mass spectrometry provides confirmation of its molecular weight and structural features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three signals in the aromatic region, corresponding to the three protons on the furan ring. The chemical shifts and coupling constants are influenced by the electronegativity of the oxygen atom and the anisotropic effect of the nitrile group.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.13t1.0
H-57.46t1.8
H-46.75dd1.9, 0.8

Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Interpretation and Causality:

  • H-2 (δ 8.13): This proton, positioned between the oxygen atom and the nitrile-bearing carbon, is the most deshielded. Its downfield shift is a consequence of the cumulative electron-withdrawing effects of both adjacent functionalities. It appears as a triplet due to coupling with H-4 and H-5, although the coupling to H-4 is small.

  • H-5 (δ 7.46): This proton is adjacent to the oxygen atom and experiences its deshielding effect, resulting in a downfield shift. It appears as a triplet due to coupling to H-2 and H-4.

  • H-4 (δ 6.75): This proton is the most upfield of the three, being beta to the oxygen and meta to the nitrile group. It appears as a doublet of doublets due to coupling with H-5 and H-2.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

Sources

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Furonitrile (CAS 30078-65-0) for Advanced Research and Development

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. As a key heterocyclic building block, understanding its nuanced properties is paramount for its effective application. This document moves beyond a simple data sheet, offering synthesized insights into its chemical behavior, safety protocols, and strategic importance in modern synthetic chemistry, grounded in authoritative data.

This compound, also known by its synonyms 3-Furancarbonitrile and 3-Cyanofuran, is a bifunctional molecule featuring an electron-rich furan ring and an electron-withdrawing nitrile group.[1][2][3][4] This electronic arrangement dictates its reactivity and utility as a versatile intermediate in organic synthesis. The compound presents as a colorless to white crystalline solid with a low melting point, making it manageable under standard laboratory conditions.[1][5]

Its fundamental identifiers and properties are summarized below, providing a quantitative foundation for experimental design. The density, slightly greater than water, and a flash point of approximately 50°C are critical parameters for process safety and scale-up considerations.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 30078-65-0[2][5]
Molecular Formula C₅H₃NO[2][5][6]
Molecular Weight 93.08 g/mol [1][5][6]
Appearance Colorless to white crystalline solid[1][5]
Melting Point 28-32 °C[3][5]
Boiling Point 149.7 - 151 °C[3][5][7][8]
Density 1.073 g/mL at 25 °C[3][5][9]
Flash Point 44.3 - 53 °C (closed cup)[3][5][7]
Refractive Index n20/D 1.471 - 1.479[3]
SMILES N#Cc1ccoc1
InChI Key ZQFYJHMUAWCEBH-UHFFFAOYSA-N[2]

graph "3-Furonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled];
C1 [label="C", fontcolor="#202124"];
C2 [label="C", fontcolor="#202124"];
C3 [label="C", fontcolor="#202124"];
C4 [label="C", fontcolor="#202124"];
C5 [label="C", fontcolor="#202124"];
O [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled];
H1 [label="H", fontcolor="#202124"];
H2 [label="H", fontcolor="#202124"];
H3 [label="H", fontcolor="#202124"];

// Positioning
C1 [pos="0,0!"];
C2 [pos="1.2,0!"];
C3 [pos="1.8,1.2!"];
C4 [pos="0.6,1.8!"];
O [pos="-0.6,1.2!"];
C5 [pos="-1.2,0!"];
N [pos="-2.2,0!"];
H1 [pos="2.0,-0.5!"];
H2 [pos="2.8,1.2!"];
H3 [pos="0.6,2.6!"];

// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- O;
O -- C1;
C1 -- C5;
C5 -- N [style=triple];
C2 -- H1;
C3 -- H2;
C4 -- H3;

}

Caption: Molecular Structure of this compound (C₅H₃NO).

Spectroscopic Profile

The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques. While raw spectral data must be obtained from dedicated databases, the expected profile can be predicted.

  • ¹³C NMR: The spectrum will display five distinct signals for the carbon atoms. The nitrile carbon (C≡N) will appear in the characteristic downfield region for nitriles (approx. 115-120 ppm). The four carbons of the furan ring will resonate in the aromatic region, with their specific shifts influenced by the oxygen heteroatom and the nitrile substituent.

  • ¹H NMR: The proton NMR spectrum will show three signals corresponding to the protons on the furan ring, each exhibiting characteristic coupling patterns (doublet of doublets) that are invaluable for confirming substitution patterns in its derivatives.

  • Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of the C≡N stretching vibration. Additional bands will correspond to C-H, C=C, and C-O-C vibrations of the furan ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight of 93.08. Fragmentation patterns would likely involve the loss of HCN or CO, typical for this class of compounds.

Authoritative spectral data can be accessed through databases such as SpectraBase and PubChem for detailed analysis.[4]

Safety, Handling, and Stability

From a toxicological perspective, the properties of this compound have not been fully investigated.[1] However, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and is noted to cause skin irritation and serious eye damage.[4] The target organ for single-exposure toxicity is the respiratory system. Therefore, rigorous safety protocols are mandatory.

Table 2: Hazard Identification and Safety Protocols

CategoryInformationSource(s)
GHS Pictograms Flammable (GHS02), Corrosive (GHS05), Health Hazard/Hazardous to the Ozone Layer (GHS07)[3]
Signal Word Danger[3]
Hazard Statements H228, H302, H312, H315, H318, H332, H335[3][4]
Precautionary Measures P210, P261, P280, P305+P351+P338[3]
Experimental Protocol: Safe Handling and Storage
  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and splash-proof safety goggles or a face shield.[1]

  • Handling: Avoid all direct contact. Use with adequate ventilation and minimize dust generation and accumulation.[1] Ensure containers are kept tightly closed when not in use. Avoid ingestion and inhalation.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The designated storage class is 4.1B for flammable solid hazardous materials. Segregate from incompatible materials, particularly strong oxidizing agents.[1][10]

  • Stability and Decomposition: The compound is stable under normal storage conditions.[1] However, upon combustion or thermal decomposition, it may release toxic fumes, including hydrogen cyanide, carbon monoxide, carbon dioxide, and nitrogen oxides.[1][10]

Reactivity and Synthetic Utility

The value of this compound in drug development stems from its identity as a versatile chemical building block. Its reactivity is governed by the interplay between the furan ring and the nitrile functional group.

  • Nitrile Group Transformations: The nitrile is a synthetically powerful handle. It can be readily converted into a variety of other functional groups, making it a key intermediate.[11] For instance, hydrolysis (acidic or basic) yields the corresponding 3-furoic acid, while reduction (e.g., with LiAlH₄ or catalytic hydrogenation) provides 3-(aminomethyl)furan. These transformations open pathways to amides, esters, and other derivatives.

  • Furan Ring Reactivity: The furan ring is an electron-rich aromatic system. While the nitrile group is electron-withdrawing and deactivating, the ring can still participate in electrophilic aromatic substitution reactions, although potentially requiring harsher conditions than furan itself. This allows for the introduction of further functionality onto the heterocyclic core.

Strategic Role in Medicinal Chemistry and Drug Discovery

The furan ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.[12] When combined with a nitrile, the resulting furanonitrile moiety presents a unique pharmacophore with significant potential.[12]

The nitrile group itself is a crucial functional group in modern drug design for several reasons:[13]

  • Metabolic Stability: The nitrile is robust and typically not metabolized, often passing through the body unchanged.[12][14] This property can be exploited to block metabolically labile sites on a drug candidate, thereby improving its pharmacokinetic profile.[11]

  • Bioisosterism: The nitrile can act as a bioisostere for other functional groups like carbonyls, hydroxyls, or halogens.[11][13] This allows medicinal chemists to fine-tune a molecule's properties while maintaining its core binding interactions.

  • Target Interactions: The strong dipole of the nitrile allows it to act as a potent hydrogen bond acceptor, forming key interactions with biological targets such as enzymes and receptors.[13][14] It can also engage in other polar and π-π interactions.[11]

The incorporation of the this compound scaffold allows for the exploration of chemical space in the development of novel therapeutic agents for a wide array of diseases, including inflammatory and infectious conditions.[12]

Caption: Role of this compound as a building block in the drug discovery pipeline.

Conclusion

This compound (CAS 30078-65-0) is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, combined with the dual reactivity of the furan ring and the nitrile group, provide a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its safety profile is essential for its handling, but when managed correctly, its potential for creating novel, high-value compounds is significant. For drug development professionals, the furanonitrile scaffold offers a metabolically stable and synthetically versatile core for designing next-generation therapeutics.

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Foreword: From Molecular Blueprint to Predictive Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Reactivity of 3-Furonitrile

In the landscape of modern drug discovery and materials science, this compound stands out as a versatile heterocyclic scaffold. Its unique arrangement of an aromatic furan ring and an electron-withdrawing nitrile group imparts a nuanced reactivity profile, making it a valuable building block for complex molecular architectures. However, understanding and predicting its behavior in chemical transformations is paramount to harnessing its full potential. This guide moves beyond empirical observations, delving into the theoretical underpinnings of this compound's reactivity. By leveraging the power of computational chemistry, we can dissect its electronic structure, map potential reaction pathways, and predict outcomes with remarkable accuracy. This document is designed for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven computational protocols to illuminate the chemistry of this important molecule.

Part 1: The Electronic Architecture of this compound

Before exploring its reactions, we must first understand the intrinsic electronic properties of the this compound molecule. These properties are the root cause of its chemical behavior, dictating where and how it will interact with other reagents.

Molecular Orbital (MO) Analysis: The Frontiers of Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital represents the distribution of the most available, highest-energy electrons. It is the primary site for electrophilic attack. In this compound, the HOMO is expected to be predominantly located on the electron-rich furan ring, particularly at the C2 and C5 positions, due to the influence of the oxygen heteroatom.

  • LUMO: This orbital signifies the lowest-energy empty space for accepting electrons, making it the focal point for nucleophilic attack. The strong electron-withdrawing nature of the cyano group (-CN) means the LUMO will be significantly localized on the nitrile carbon and the C3 and C4 carbons of the furan ring.

This HOMO-LUMO distribution creates a distinct electronic polarization, predisposing the molecule to specific types of reactions at different sites. A qualitative understanding of these orbitals provides the first layer of predictive power.[1][2]

Electrostatic Potential (ESP) Map: Visualizing Charge Distribution

An Electrostatic Potential (ESP) map provides a more intuitive, color-coded visualization of the charge distribution on the molecule's surface.

  • Negative Potential (Red/Orange): Regions rich in electrons, such as around the furan's oxygen atom and the nitrogen of the nitrile group, are susceptible to attack by electrophiles or can act as hydrogen bond acceptors.

  • Positive Potential (Blue/Green): Electron-deficient areas, notably the hydrogen atoms on the ring and the region around the nitrile carbon, are vulnerable to nucleophilic attack.

The ESP map complements MO theory, offering a clear visual guide to the molecule's electrophilic and nucleophilic centers.

Spectroscopic Validation of Theoretical Models

Theoretical calculations are grounded in physical reality. High-resolution spectroscopic studies, such as millimeter-wave and infrared spectroscopy, provide precise experimental data on bond lengths, bond angles, and vibrational frequencies.[3] These experimental values serve as a critical benchmark for validating the accuracy of the computational methods used, particularly the choice of DFT functional and basis set. When the computed geometry and vibrational spectra align with experimental findings, it builds confidence in the model's ability to predict more complex properties like transition state energies.[4]

Part 2: The Computational Chemist's Toolkit for Reactivity Analysis

Modern theoretical studies on reactivity are predominantly carried out using a suite of powerful computational tools. Understanding these methods is key to interpreting the results and designing new investigations.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the method of choice for studying organic reaction mechanisms due to its excellent balance of accuracy and computational cost.[5] The selection of the appropriate functional and basis set is a critical decision based on the specific chemical problem.

  • Functionals: Functionals like B3LYP are widely used for general-purpose calculations, while others like the M06-2X are often preferred for their improved handling of non-covalent interactions and thermochemistry, which is crucial for accurate activation energy calculations.[6][7]

  • Basis Sets: Pople-style basis sets such as 6-311++G(d,p) are commonly employed, providing sufficient flexibility to accurately describe the electronic structure of molecules like this compound.[8][9]

Conceptual DFT: From Electron Density to Reactivity Indices

Conceptual DFT extracts chemical insights from the calculated electron density by defining precise reactivity indices.[10][11]

Reactivity Index Description Application in Predicting Reactivity
Global Electrophilicity (ω) Measures the overall ability of a molecule to accept electrons.A higher ω value indicates a stronger electrophile. Useful for comparing the reactivity of this compound with different reaction partners.[10]
Global Hardness (η) Represents the resistance of a molecule to change its electron distribution.Follows the "Maximum Hardness Principle," which states that molecules tend to react in a way that increases their hardness.
Fukui Functions (f(r)) A local index that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.Crucial for predicting the regioselectivity of reactions like cycloadditions and aromatic substitutions.[12]
Parr Functions An extension of Fukui functions used to predict the most favorable interactions between two reacting molecules.Highly effective in explaining the regioselectivity observed in [3+2] cycloaddition reactions.[13]
Standard Computational Workflow

The following diagram outlines a typical workflow for theoretically investigating a chemical reaction. This systematic process ensures that each stage is built upon a validated foundation, from the initial structures to the final energy profile.

G cluster_start 1. Input Preparation cluster_calc 2. Stationary Point Calculation (DFT) cluster_validate 3. Pathway Validation cluster_analysis 4. Analysis & Interpretation A Define Reactant Structures B Geometry Optimization & Frequency Calculation (Reactants & Products) A->B Initial guess C Transition State (TS) Search (e.g., QST2/3, Berny) B->C Optimized geometries D Frequency Calculation of TS C->D Located TS guess E Verify TS (One Imaginary Frequency) D->E Vibrational modes F Intrinsic Reaction Coordinate (IRC) Calculation E->F Validated TS G Calculate Activation Energy (ΔG‡) & Reaction Energy (ΔGr) F->G Energy profile H Analyze Electronic Structure (NBO, AIM, MO) G->H Reaction energetics I Predict Selectivity (Conceptual DFT) G->I Reaction energetics

Caption: A standard workflow for the computational investigation of a reaction mechanism.

Part 3: Unraveling Reaction Mechanisms and Selectivity

With a robust theoretical framework, we can now explore the primary reaction classes relevant to this compound.

A. [3+2] Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful for constructing five-membered heterocycles.[7][14] In these reactions, this compound can act as the "dipolarophile," reacting with a "1,3-dipole" like an azide or a nitrile oxide. Theoretical studies are indispensable for understanding the intricate details of these reactions.[6][8]

  • Mechanism & Selectivity: DFT calculations can determine whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. By comparing the activation energies for different modes of approach, the regioselectivity (e.g., which end of the dipole adds to which carbon of the nitrile) and stereoselectivity can be definitively predicted.[13] Molecular Electron Density Theory (MEDT) is often used to analyze the flow of electrons and classify the reaction type.[13]

  • Causality: The predicted selectivity is not arbitrary; it is a direct consequence of the electronic interactions between the reactants. Analysis of the Parr functions or the frontier orbitals of both the dipole and this compound can explain why a particular isomer is favored, typically because it arises from the transition state with the most favorable orbital overlap and lowest activation energy.[13]

G Simplified energy profile for a [3+2] cycloaddition. The kinetically favored product is determined by the lower activation energy (ΔG‡). R This compound + Nitrile Oxide (Reactants) TS1 TS1 (ΔG‡_1) R->TS1 Path A TS2 TS2 (ΔG‡_2) R->TS2 Path B P1 Product 1 (4-substituted isoxazole) P2 Product 2 (5-substituted isoxazole) TS1->P1 TS2->P2

Caption: Competing pathways in a [3+2] cycloaddition reaction with this compound.

B. Nucleophilic Aromatic Substitution (SNAAr)

The furan ring is inherently electron-rich, making classical SNAAr challenging. However, the potent electron-withdrawing capability of the 3-cyano group can activate the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

  • Mechanism: A theoretical study would model the stepwise addition-elimination mechanism. The key is to locate the Meisenheimer intermediate, a high-energy, anionic σ-complex. The stability of this intermediate is a crucial factor in the overall reaction rate.

  • Protocol:

    • Model the approach of a nucleophile (e.g., methoxide) to the activated positions of this compound.

    • Calculate the energy barrier for the formation of the Meisenheimer complex.

    • Model the subsequent loss of a leaving group (if present) to restore aromaticity.

    • Compare the activation energies for attack at different positions to predict the site selectivity.

  • Field Insights: Such reactions are often highly sensitive to solvent effects. Using a Polarizable Continuum Model (PCM) in the DFT calculations is essential to accurately simulate the stabilization of charged intermediates in polar solvents and obtain results that correlate with experimental observations.[8][9][14]

C. Electrophilic Aromatic Substitution (SEAr)

SEAr is a hallmark reaction of aromatic systems. For this compound, predicting the outcome requires analyzing the competing electronic effects of the oxygen atom and the nitrile group.

  • Directing Effects:

    • Oxygen (in furan): Activating and ortho-para directing (to C2 and C5).

    • Cyano Group: Deactivating and meta directing (to C5 relative to its position at C3).

  • Computational Adjudication: Both groups direct an incoming electrophile to the C5 position, making it the overwhelmingly favored site of attack. The C2 position is also activated by the oxygen, but the C4 position is deactivated. Computational chemistry quantifies these qualitative predictions by calculating the relative energies of the Wheland intermediates (σ-complexes) formed upon attack at each possible position (C2, C4, C5). The most stable intermediate corresponds to the kinetically favored product.[15]

G Start This compound + E+ I_C2 Wheland Intermediate (Attack at C2) Start->I_C2 TS_C2 I_C4 Wheland Intermediate (Attack at C4) Start->I_C4 TS_C4 I_C5 Wheland Intermediate (Attack at C5) Start->I_C5 TS_C5 (Lowest Energy) P_C2 C2-Substituted Product I_C2->P_C2 -H+ P_C4 C4-Substituted Product I_C4->P_C4 -H+ P_C5 C5-Substituted Product I_C5->P_C5 -H+

Caption: SEAr pathways on this compound, highlighting the most stable intermediate.

Part 4: Protocol in Practice: A Self-Validating Computational Experiment

Here, we outline a detailed, step-by-step methodology for predicting the regioselectivity of a hypothetical [3+2] cycloaddition between this compound and fulminic acid (HCNO). This protocol is designed as a self-validating system.

Objective: Determine the kinetic product of the reaction between this compound and HCNO.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Method: DFT with the M06-2X functional and 6-311++G(d,p) basis set.

Step 1: Optimization and Frequency of Reactants

  • Action: Build this compound and HCNO as separate input files. Perform a geometry optimization followed by a frequency calculation.

  • Causality: This step finds the lowest energy conformation of the reactants and provides their zero-point vibrational energies (ZPVE) for later thermodynamic corrections.

  • Validation: The frequency calculation must yield zero imaginary frequencies, confirming the structures are true minima on the potential energy surface.

Step 2: Locating Transition State (TS) Structures

  • Action: Create initial guesses for the transition state structures corresponding to the two possible regioisomeric cycloadditions (oxygen of HCNO adding to C4 or C5 of the furan ring). Use a TS search algorithm like Opt=TS(CalcFC,NoEigentest).

  • Causality: The algorithm searches for a first-order saddle point on the potential energy surface that connects the reactants to the products. This saddle point represents the highest energy barrier the reaction must overcome.

  • Validation: A successful optimization will converge on a stable geometry.

Step 3: Characterization of Transition States

  • Action: Perform a frequency calculation on the optimized TS geometries from Step 2.

  • Causality: This step is the most critical validation. A true transition state is a maximum in one direction (the reaction coordinate) and a minimum in all others.

  • Validation: The output must show exactly one imaginary frequency. The vibrational mode of this imaginary frequency should visually correspond to the bonds being formed and broken during the cycloaddition.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Action: Run an IRC calculation starting from each validated TS.

  • Causality: The IRC calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions.

  • Validation: The IRC path must connect the transition state to the correct reactants (this compound + HCNO) in one direction and the corresponding cycloadduct product in the other. This definitively proves the TS links the desired species.

Step 5: Final Energy Analysis

  • Action: Optimize the product structures found at the end of the IRC paths. Calculate the Gibbs free energies of activation (ΔG‡) for each pathway (E_TS - E_reactants) and the overall Gibbs free energies of reaction (ΔGr) (E_products - E_reactants).

  • Causality: According to transition state theory, the reaction with the lowest ΔG‡ will be the fastest and thus determine the major kinetic product.

Conclusion and Future Outlook

Theoretical studies provide an unparalleled window into the reactivity of this compound. By combining molecular orbital analysis, conceptual DFT, and detailed mechanistic explorations, we can move from qualitative prediction to quantitative understanding. The computational protocols outlined herein demonstrate a robust, self-validating approach to predicting reaction outcomes, guiding experimental design, and accelerating the development of novel pharmaceuticals and materials. The continued evolution of computational methods promises even greater accuracy, enabling the exploration of complex enzymatic reactions, photochemical processes, and the rational design of catalysts to control the unique reactivity of this valuable heterocyclic core.

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3-Furonitrile molecular geometry and orbital analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry and Orbital Analysis of 3-Furonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure and electronic properties. This guide provides a detailed analysis of the molecular geometry and orbital framework of this compound, synthesizing high-resolution spectroscopic data with quantum-chemical computations. We will explore the planarity of the molecule, the hybridization of its constituent atoms, and the interplay between the aromatic furan ring and the electron-withdrawing nitrile group. Furthermore, this document outlines a robust computational protocol for performing geometry optimization and orbital analysis, offering a practical workflow for researchers in the field.

Introduction: The Significance of this compound

This compound (C₅H₃NO) is a five-membered heterocyclic compound featuring a furan ring substituted with a nitrile group at the 3-position.[1] The unique combination of an aromatic, electron-rich furan moiety and a strongly electron-withdrawing and polar nitrile group imparts a distinct electronic character to the molecule.[2][3] This electronic arrangement is pivotal in its role as a building block in the synthesis of various pharmaceutical agents and functional organic materials.[3][4] A comprehensive understanding of its molecular geometry and electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials development.

Molecular Geometry of this compound

The precise three-dimensional arrangement of atoms in this compound has been determined with high accuracy through a combination of rotational spectroscopy and high-level quantum-chemical calculations.[5] These studies reveal that this compound is a planar molecule, a consequence of the sp² hybridization of the atoms within the furan ring.[5]

Bond Lengths and Angles: A Quantitative Perspective

The semi-experimental equilibrium structure, derived from the analysis of rotational spectra of multiple isotopologues, provides the most accurate available geometric parameters.[5] The planarity of the molecule is a key feature, with all dihedral angles constrained to 0° or 180°.[5]

The atom numbering for this compound is as follows:

Caption: Atom numbering scheme for this compound.

The experimentally determined bond lengths and angles are summarized in the table below.

ParameterBond Length (Å)ParameterBond Angle (°)
O1–C21.363C5–O1–C2106.5
C2–C31.371O1–C2–C3110.6
C3–C41.431C2–C3–C4106.1
C4–C51.363C3–C4–C5106.2
C5–O11.364C4–C5–O1110.6
C3–C61.438C2–C3–C6128.5
C6≡N71.160C4–C3–C6125.4
C3–C6–N7178.6
Data sourced from Melosso et al. (2023)[5]

The near 180° angle for C3–C6–N7 confirms the expected linear geometry of the nitrile group, arising from the sp hybridization of the C6 and N7 atoms.[6]

Orbital Analysis: The Electronic Landscape

The electronic structure of this compound is a product of the hybridization of its constituent atoms and the delocalization of π-electrons across the molecule.

Hybridization and Sigma (σ) Framework
  • Furan Ring (O1, C2, C3, C4, C5): The atoms of the furan ring are sp² hybridized. Each of these atoms forms three σ bonds with its neighbors, creating the planar cyclic framework of the molecule. The remaining p-orbital on each atom is oriented perpendicular to the molecular plane.

  • Nitrile Group (C6, N7): The carbon (C6) and nitrogen (N7) of the nitrile group are sp hybridized. The C3-C6 bond is a σ bond formed from the overlap of an sp² hybrid orbital from C3 and an sp hybrid orbital from C6. The C6 and N7 atoms are joined by one σ bond and two π bonds. The nitrogen atom also possesses a lone pair of electrons residing in an sp hybrid orbital.[6]

G cluster_furan Furan Ring cluster_nitrile Nitrile Group C2 C (sp²) C3 C (sp²) C2->C3 σ bonds C4 C (sp²) C3->C4 σ bonds C6 C (sp) C3->C6 σ bond (sp²-sp overlap) C5 C (sp²) C4->C5 σ bonds O1 O (sp²) C5->O1 σ bonds O1->C2 σ bonds N7 N (sp) C6->N7 σ + 2π bonds

Caption: Hybridization and sigma bonding framework in this compound.

Pi (π) System and Aromaticity

The furan ring in this compound is aromatic.[7] This arises from a cyclic, planar, and fully conjugated system containing 6 π-electrons, satisfying Hückel's rule (4n+2 π-electrons, where n=1).[8] The 6 π-electrons originate from the four sp² hybridized carbon atoms (one electron each) and the sp² hybridized oxygen atom (which contributes a lone pair).[7] This delocalization of π-electrons results in a stable, electron-rich aromatic ring.

The nitrile group also contains two π bonds, oriented perpendicular to each other and to the C-C single bond. One of these π systems can align with the p-orbitals of the furan ring, allowing for electronic communication between the two functional groups.

Electronic Interplay: Furan Ring and Nitrile Group

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom.[3] This property significantly influences the electron density distribution within the this compound molecule. The nitrile group withdraws electron density from the furan ring through both inductive and resonance effects.

This electronic interplay has profound implications for the molecule's reactivity:

  • Nucleophilic Attack: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[6][9]

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group deactivates the furan ring towards electrophilic substitution reactions compared to unsubstituted furan.

The Highest Occupied Molecular Orbital (HOMO) is expected to be primarily located on the electron-rich furan ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to have significant contributions from the electron-deficient nitrile group. This distribution of frontier molecular orbitals is key to understanding the molecule's role in charge transfer processes and its reactivity in pericyclic reactions.

Experimental Protocol: Computational Analysis of this compound

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular geometry and electronic structure of molecules like this compound.[2][10] The following protocol outlines a standard workflow using the Gaussian software suite, a widely used program in computational chemistry.[2][11]

Step-by-Step Methodology for DFT Calculations
  • Molecule Building:

    • Construct the this compound molecule using a molecular modeling program such as GaussView.

    • Ensure the initial geometry is reasonable, although the subsequent optimization step will refine it.

  • Input File Generation:

    • Set up the calculation in Gaussian. A typical input file specifies the computational method, basis set, job type, molecular charge, and spin multiplicity.[11]

    • Route Section (#p): A recommended level of theory for geometry optimizations of organic molecules is B3LYP/6-31G(d).[10][11]

      • #p B3LYP/6-31G(d) Opt Freq

      • B3LYP is a popular hybrid DFT functional.

      • 6-31G(d) is a Pople-style basis set that provides a good balance between accuracy and computational cost.

      • Opt specifies a geometry optimization.

      • Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Title Section: A brief description of the calculation.

    • Molecule Specification: The charge (0 for neutral this compound) and spin multiplicity (1 for a singlet ground state) followed by the atomic coordinates.

  • Execution of the Calculation:

    • Submit the input file to the Gaussian program.[11] The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Analysis of the Output:

    • Geometry: The optimized bond lengths and angles can be extracted from the output file and compared with experimental data.[11]

    • Frequencies: Verify that there are no imaginary frequencies, confirming the structure is a stable minimum.

    • Orbital Analysis: The output file contains information about the molecular orbitals, including their energies and atomic orbital contributions.[11] Visualization of the HOMO, LUMO, and other relevant orbitals can be performed using GaussView or other molecular visualization software. This allows for a qualitative understanding of the electron distribution and reactivity.[12]

G start 1. Build Initial This compound Structure input 2. Generate Gaussian Input File (#p B3LYP/6-31G(d) Opt Freq) start->input run 3. Execute DFT Calculation (Gaussian) input->run output 4. Analyze Output File run->output geom Optimized Geometry (Bond Lengths, Angles) output->geom freq Vibrational Frequencies (Confirm Minimum) output->freq orbitals Molecular Orbitals (HOMO, LUMO, etc.) output->orbitals end Validated Structure & Electronic Properties geom->end freq->end orbitals->end

Caption: Workflow for computational analysis of this compound.

Conclusion

This guide has provided a detailed examination of the molecular geometry and orbital characteristics of this compound. The molecule's planar structure, defined by precise bond lengths and angles, is a direct result of the sp² and sp hybridization of its atoms. The aromatic furan ring and the electron-withdrawing nitrile group create a unique electronic landscape that governs its reactivity and potential for intermolecular interactions. The outlined computational protocol offers a reliable method for researchers to further investigate this compound and its derivatives, facilitating the rational design of new molecules for applications in drug development and materials science. By integrating experimental data with theoretical calculations, a deeper understanding of this important chemical entity can be achieved, paving the way for future innovations.

References

  • Melosso, M., Alessandrini, S., Spada, L., Melli, A., Wang, X., Zheng, Y., ... & Puzzarini, C. (2023). Rotational spectra and semi-experimental structures of furonitrile and its water cluster. Physical Chemistry Chemical Physics, 25(44), 30137-30147. [Link]

  • Styers, W. H., Zdanovskaia, M. A., Esselman, B. J., Owen, A. N., Kougias, S. M., Billinghurst, B. E., ... & Woods, R. C. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. The Journal of Physical Chemistry A. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 100698, Furan-3-carbonitrile. [Link]

  • Gale, J. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Oamen, E. (2024). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube. [Link]

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]

  • Bursch, M., Neugebauer, H., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(27), e202205735. [Link]

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  • Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]

  • Pharmaguideline. (2022). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Fleming, S. A. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 59(24), 10837–10874. [Link]

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Discovery and history of 3-Furonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 3-Furonitrile for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key heterocyclic scaffold, holds significant value in medicinal chemistry and materials science. Its unique electronic properties, stemming from the confluence of an electron-rich furan ring and an electron-withdrawing nitrile group, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the historical evolution and modern advancements in the synthesis of this compound. We will delve into the foundational ring-forming reactions that paved the way for early synthetic endeavors, explore the development of more direct and efficient methodologies, and present detailed protocols for key transformations. Furthermore, this document will illuminate the critical role of the this compound moiety in drug discovery, offering insights into its function as a pharmacophore and bioisostere.

Introduction: The Significance of this compound

The furan ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] When functionalized with a nitrile group at the 3-position, the resulting this compound (also known as 3-cyanofuran) becomes an even more valuable synthetic intermediate. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and other functionalities.[2] In drug design, the nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups and can enhance binding affinity to biological targets through hydrogen bonding, polar interactions, and by improving metabolic stability.[3][4] The confluence of the furan's aromaticity and the nitrile's electronic properties makes this compound a sought-after component in the development of novel therapeutics.[1]

Foundational Synthetic Strategies: The Dawn of Furan Synthesis

While a singular "discovery" of this compound is not well-documented, its synthesis is rooted in the classical methods of furan ring construction developed in the late 19th and early 20th centuries. These foundational reactions provided the chemical grammar for synthesizing a wide array of substituted furans.

The Paal-Knorr Furan Synthesis (1884)

One of the most enduring methods for furan synthesis is the Paal-Knorr reaction, independently reported by Carl Paal and Ludwig Knorr in 1884.[5] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan.[6][7] The versatility of this method allows for a wide range of substituents on the resulting furan ring.[5]

The mechanism commences with the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring.[7]

Paal_Knorr start 1,4-Dicarbonyl protonation Protonated Carbonyl start->protonation + H⁺ enol Enol Intermediate protonation->enol Tautomerization cyclization Cyclic Hemiacetal enol->cyclization Intramolecular Nucleophilic Attack dehydration Protonated Hemiacetal cyclization->dehydration + H⁺ furan Substituted Furan dehydration->furan - H₂O, - H⁺

Caption: The mechanism of the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis (1902 & 1911)

Another cornerstone of furan synthesis is the Feist-Benary reaction, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or ammonia.[8][9] This method offers a complementary route to substituted furans.

The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an SN2 fashion. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to afford the furan product.[8][10]

Feist_Benary start α-Halo Ketone + β-Dicarbonyl enolate Enolate Formation start->enolate Base sn2 Sɴ2 Attack enolate->sn2 intermediate Alkylated Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Enolization & Attack furan Substituted Furan cyclization->furan - H₂O

Caption: The mechanism of the Feist-Benary furan synthesis.

The Evolution of this compound Synthesis

While the classical methods provided a foundation, the synthesis of specifically this compound required the development of more direct and regioselective approaches.

Synthesis from Furfural

Furfural, a bio-renewable platform chemical derived from lignocellulosic biomass, is an attractive starting material for the synthesis of furan derivatives.[11] A direct, one-step synthesis of 2-furonitrile from furfural has been reported, involving the reaction of furfural with a hydroxylamine salt in N-methyl pyrrolidone at elevated temperatures.[12] While this provides the 2-isomer, multi-step sequences are generally required to obtain this compound from furfural, often proceeding through 3-furoic acid.

Synthesis from 3-Furoic Acid

3-Furoic acid is a key intermediate in the synthesis of various 3-substituted furans.[13] The conversion of 3-furoic acid to this compound is a standard transformation that typically involves two steps:

  • Amide Formation: 3-furoic acid is first converted to 3-furoyl chloride, usually with thionyl chloride or oxalyl chloride, which is then reacted with ammonia to form 3-furamide.

  • Dehydration: The resulting 3-furamide is dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or cyanuric chloride, to yield this compound.

Modern Catalytic Cyanation Methods

Contemporary organic synthesis has seen the advent of powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-CN bonds. These methods offer high efficiency and functional group tolerance.

Palladium- and Copper-Catalyzed Cyanation: Aryl and heteroaryl halides or their equivalents can be converted to the corresponding nitriles using palladium or copper catalysts.[14] For the synthesis of this compound, this would typically involve:

  • Starting Materials: 3-bromofuran or 3-iodofuran.

  • Cyanide Source: A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or less toxic alternatives like potassium ferricyanide.[14]

  • Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, or a copper catalyst is employed.

Cyanation of Furan-3-boronic Acid: A more recent development is the cyanation of aryl and heteroaryl boronic acids.[2][15][16] This approach offers a valuable alternative, particularly when the corresponding halide is not readily available. The reaction is typically mediated by a copper catalyst in the presence of an oxidant.[15][17]

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material(s) Key Reagents Typical Yields Advantages Disadvantages
From 3-Furoic Acid 3-Furoic AcidSOCl₂, NH₃, P₂O₅ (or other dehydrating agent)Good to ExcellentReadily available starting material, well-established chemistry.Multi-step process, use of harsh dehydrating agents.
From 3-Halofuran 3-Bromofuran or 3-IodofuranPd or Cu catalyst, cyanide source (e.g., Zn(CN)₂)Good to ExcellentHigh efficiency, good functional group tolerance.Potential toxicity of cyanide reagents and heavy metal catalysts.
From Furan-3-boronic Acid Furan-3-boronic AcidCu catalyst, oxidant, cyanide sourceModerate to GoodMild reaction conditions, avoids use of toxic heavy metals like palladium in some cases.Boronic acids can be more expensive than halides.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Furoic Acid

Step 1: Synthesis of 3-Furamide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-furoic acid (1.0 eq).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude 3-furoyl chloride in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise until the reaction is complete (monitored by TLC).

  • Filter the resulting solid, wash with cold water, and dry to obtain 3-furamide.

Step 2: Dehydration of 3-Furamide to this compound

  • In a dry round-bottom flask, combine 3-furamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (1.5 eq) or trifluoroacetic anhydride (2.0 eq) in an appropriate solvent (e.g., dichloromethane for TFAA).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction carefully by slowly adding water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Protocol 2: Copper-Mediated Cyanation of Furan-3-boronic Acid
  • To a reaction vial, add furan-3-boronic acid (1.0 eq), a copper salt such as Cu(OTf)₂ (1.2 eq), a cyanide source (e.g., KCN, 1.5 eq), and a ligand such as pyridine (2.0 eq).[17]

  • Add a suitable solvent, such as DMA.[17]

  • Seal the vial and heat the reaction mixture to 100-120 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable component in the design of new therapeutic agents. The nitrile group can act as a key pharmacophore, participating in crucial interactions with biological targets.[4] Its linear geometry and ability to act as a hydrogen bond acceptor make it a suitable replacement for other functional groups in lead optimization studies.[3] Furthermore, the introduction of a nitrile group can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[3] The furan ring itself provides a rigid scaffold that can be further functionalized to explore structure-activity relationships.

Conclusion

The synthesis of this compound has evolved significantly from its roots in classical furan chemistry. While early methods like the Paal-Knorr and Feist-Benary syntheses laid the groundwork, the development of more direct routes from intermediates like 3-furoic acid and the advent of modern catalytic cyanation techniques have made this valuable building block more accessible. The continued importance of this compound in medicinal chemistry and materials science will undoubtedly drive further innovation in its synthesis, enabling the discovery of new molecules with enhanced properties and functions.

References

[10] Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Retrieved from Alfa Chemistry website. [6] Benchchem. (n.d.). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. Retrieved from Benchchem website. [8] Benchchem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Retrieved from Benchchem website. [5] Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link] [9] Wikipedia. (2023). Feist–Benary synthesis. In Wikipedia. Retrieved from [Link] [18] chemeurope.com. (n.d.). Feist-Benary synthesis. Retrieved from [Link] [19] Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from [Link] [7] Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from Alfa Chemistry website. [20] ResearchGate. (n.d.). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. Retrieved from [Link] [21] Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [15] Scott, P. J. H., & Hockley, B. G. (2011). [11C]Cyanation of Arylboronic Acids in Aqueous Solution. PLoS ONE, 6(5), e19777. [22] Wikipedia. (2023). Gewald reaction. In Wikipedia. Retrieved from [Link] [1] Benchchem. (n.d.). A Technical Guide to the Furanonitrile Functional Group: Properties, Synthesis, and Applications in Drug Discovery. Retrieved from Benchchem website. [23] Journal of Organic Chemistry. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link] [24] Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from Der Pharma Chemica website. [25] Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [26] ResearchGate. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link] [27] Green Chemistry. (2023, August 31). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Retrieved from [Link] [28] Sci-Hub. (n.d.). ChemInform Abstract: FURONITRILE: A SYNTHESIS INTERMEDIATE EASILY ACCESSIBLE FROM FURFURAL. Retrieved from Sci-Hub website. [29] ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link] [11] Opast Publishing Group. (2018, May 7). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Retrieved from Opast Publishing Group website. [30] NIH. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link] [12] Google Patents. (n.d.). EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile. Retrieved from [31] Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile. Retrieved from [Link] [32] Benchchem. (n.d.). Understanding 3-Furoic Acid (CAS 488-93-7): Properties, Synthesis, and Market Outlook. Retrieved from Benchchem website. RSC Publishing. (n.d.). Cyanation of aromatic/vinylic boronic acids with α-cyanoacetates. Retrieved from [Link] [3] ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link] [2] Semantic Scholar. (2024, March 11). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Retrieved from [Link] [33] Organic Syntheses. (n.d.). Procedure. Retrieved from [Link] [34] Susumu Watanuki, et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(11), 2571-2578. [14] Wikipedia. (2023). Cyanation. In Wikipedia. Retrieved from [Link] [17] NIH. (2018, February 27). Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes. Retrieved from [Link] [13] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Furoic Acid: A Key Intermediate in Specialty Chemical Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile. Retrieved from [35] Google Patents. (n.d.). CN104230753A - Method for synthesizing fluoroacetonitrile. Retrieved from [36] The Journal of Organic Chemistry. (n.d.). The Synthesis of 2,2-Diphenyltetrahydro-3-furonitrile. Retrieved from [Link] [37] Google Patents. (n.d.). US5089651A - Process for producing 3-iminonitriles. Retrieved from [38] Google Patents. (n.d.). US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds. Retrieved from [4] NIH. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link] [39] MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link] [40] ACS Publications. (n.d.). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Retrieved from ACS Publications website. [41] NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link] [42] Journal of Drug Delivery and Therapeutics. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

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An In-Depth Technical Guide to the Physical Characteristics of Furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan-3-carbonitrile (also known as 3-cyanofuran) is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid furan scaffold, combined with the versatile reactivity of the nitrile group, makes it a valuable building block in the synthesis of complex molecular architectures and novel pharmaceutical agents. A thorough understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides a comprehensive overview of the core physical characteristics of furan-3-carbonitrile, detailed protocols for their determination, and an analysis of its key spectral features, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Furan-3-carbonitrile is a colorless to white crystalline solid at room temperature, characterized by a low melting point. The presence of the polar nitrile group and the oxygen heteroatom within the aromatic furan ring imparts a moderate polarity to the molecule. Its fundamental identifiers and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name furan-3-carbonitrile[1]
Synonyms 3-Cyanofuran, 3-Furonitrile[1][2]
CAS Number 30078-65-0[1][2]
Molecular Formula C₅H₃NO[1][2]
Molecular Weight 93.08 g/mol [1][2]
Appearance Colorless to white crystalline solid-
Melting Point 29-31 °C (50-54 °F)-
Boiling Point 151 °C (304 °F) at 760 mmHg-
Density 1.073 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.479[2]
Flash Point 53 °C (127 °F) - Closed Cup-

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. Based on the principle of "like dissolves like," the moderate polarity of furan-3-carbonitrile dictates its solubility characteristics.

Predicted Solubility:

  • High Solubility: In polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like chloroform and dichloromethane.

  • Good Solubility: In polar protic solvents like ethanol and methanol.

  • Low to Insoluble: In nonpolar solvents such as hexanes and diethyl ether.

  • Slightly Soluble: In water, owing to the potential for hydrogen bonding with the ring oxygen and nitrile nitrogen, though the hydrophobic carbocyclic part of the ring limits extensive aqueous solubility.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of furan-3-carbonitrile in various laboratory solvents.

Objective: To qualitatively determine the solubility of furan-3-carbonitrile in a range of common solvents at ambient temperature.

Materials:

  • Furan-3-carbonitrile

  • Small test tubes or vials (1-2 mL capacity)

  • Vortex mixer

  • Pasteur pipettes

  • Solvents: Water (deionized), Methanol, Ethanol, Acetone, Chloroform, Dimethyl Sulfoxide (DMSO), Hexane.

Procedure:

  • Preparation: Add approximately 10-20 mg of furan-3-carbonitrile to seven separate, clean, and dry test tubes.

  • Solvent Addition: To the first tube, add 0.5 mL of the first solvent to be tested (e.g., water).

  • Mixing: Cap the tube and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain visible.

    • Insoluble: The solid does not appear to dissolve at all.

  • Incremental Addition (if necessary): If the compound is insoluble or partially soluble, add another 0.5 mL of the solvent and vortex again. Observe the result. This helps to estimate the approximate solubility limit.

  • Repeat: Repeat steps 2-5 for each of the remaining solvents.

  • Record: Meticulously record all observations in a laboratory notebook.

Justification of Method: This straightforward, qualitative method is a foundational experiment in physical property characterization. It provides rapid, practical data for selecting appropriate solvents for synthesis, recrystallization, and analytical sample preparation without requiring complex instrumentation.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of furan-3-carbonitrile. The following sections detail the expected spectral data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The aromatic nature of the furan ring and the influence of the electron-withdrawing nitrile group result in a distinct set of chemical shifts.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will show three signals corresponding to the three protons on the furan ring.

  • H5 Proton: Expected to be the most deshielded proton due to its proximity to the oxygen atom and its position on the aromatic ring. It will appear as a multiplet.

  • H2 Proton: Also highly deshielded, appearing as a multiplet.

  • H4 Proton: Typically the most shielded of the three ring protons, appearing as a multiplet.

¹³C NMR (Carbon NMR)

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in the molecule.[1]

  • C2, C4, C5: These carbons of the furan ring will appear in the aromatic region.

  • C3: The carbon atom attached to the nitrile group (ipso-carbon) will be significantly shielded.

  • CN: The carbon of the nitrile group itself will appear in a characteristic region for sp-hybridized carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~146
C3~95
C4~119
C5~152
CN~114

Note: Predicted values are based on literature data for similar furan derivatives and may vary slightly based on solvent and experimental conditions.[3]

Protocol for NMR Sample Preparation and Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of furan-3-carbonitrile for structural verification.

Materials:

  • Furan-3-carbonitrile (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • Pasteur pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Weighing: Accurately weigh the appropriate amount of furan-3-carbonitrile and place it into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Cap and gently swirl or vortex until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine. Follow the instrument's standard operating procedure to acquire the ¹H spectrum first, followed by the ¹³C spectrum.

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or the TMS peak at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Justification of Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a standard choice for NMR of moderately polar organic compounds. It is an excellent solvent for furan-3-carbonitrile and its residual proton signal (7.26 ppm) and carbon triplet (77.16 ppm) provide convenient internal references for calibration without interfering with the analyte's signals.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted reference standard (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal that appears upfield from most organic compound signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-30 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process calibrate Calibrate Spectrum (TMS / CDCl3) process->calibrate analyze Assign Peaks & Analyze Structure calibrate->analyze

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to underscore the importance of safety. Furan-3-carbonitrile should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Furan-3-carbonitrile is classified as a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and skin and respiratory irritation. [1]* Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.

Conclusion

The physical and spectroscopic properties of furan-3-carbonitrile are well-defined and provide a clear fingerprint for its identification and characterization. Its low melting point, moderate polarity, and characteristic spectral features—notably the strong nitrile stretch in the IR and the distinct aromatic signals in the NMR—are key identifiers for any researcher working with this compound. The protocols and data presented in this guide serve as a foundational resource for ensuring the quality and integrity of furan-3-carbonitrile in a research and development setting, thereby facilitating its successful application in the synthesis of next-generation materials and therapeutics.

References

  • SpectraBase. (n.d.). Furan-3-carbonitrile. Wiley-VCH GmbH. [Link]

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  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

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3-Furonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the multifaceted utility of 3-furonitrile, a pivotal heterocyclic building block in contemporary organic synthesis. We delve into the strategic importance of the furan scaffold, augmented by the versatile reactivity of the nitrile moiety. This document provides a comprehensive overview of the synthesis of this compound and its subsequent application in key synthetic transformations, including metal-catalyzed cross-coupling reactions, nucleophilic additions, and cycloadditions. Each section is supported by detailed mechanistic insights, field-proven experimental protocols, and a critical analysis of the strategic advantages that this compound offers to researchers, scientists, and drug development professionals. Our objective is to furnish a practical and authoritative resource that not only guides synthetic efforts but also inspires novel applications for this valuable heterocyclic synthon.

Introduction: The Strategic Value of the Furan Ring in Medicinal Chemistry

The furan nucleus is a prominent five-membered aromatic heterocycle that serves as a cornerstone in the design of a vast array of pharmacologically active compounds.[1] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, such as the phenyl ring, while offering distinct advantages in modulating metabolic stability, receptor binding interactions, and overall bioavailability.[2] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The incorporation of a furan moiety can enhance the therapeutic profile of a drug candidate by influencing its pharmacokinetic and pharmacodynamic properties.[1] The oxygen atom in the furan ring can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2]

This compound, in particular, emerges as a highly valuable building block due to the synergistic combination of the furan core and the reactive nitrile group. The nitrile functionality is a versatile precursor for a multitude of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, significantly expanding its synthetic utility.[4] This dual functionality makes this compound an attractive starting material for the construction of complex molecular architectures in drug discovery and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₅H₃NO[5][6]
Molecular Weight 93.08 g/mol [5][6]
Appearance Colorless to white crystalline low melting solid[5][7]
Melting Point 29-31 °C[5][7]
Boiling Point 151 °C[5][7]
Density 1.073 g/mL at 25 °C[5][7]
Flash Point 53 °C[5]
CAS Number 30078-65-0[5][6]

Synthesis of this compound: Key Methodologies

The accessibility of this compound is a critical factor in its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production.

From 3-Furoic Acid via Amide Dehydration

A common and reliable method for the synthesis of this compound involves the conversion of the readily available 3-furoic acid into the corresponding amide, followed by dehydration. This two-step process is generally high-yielding and amenable to scale-up.

Workflow for Synthesis of this compound from 3-Furoic Acid

A 3-Furoic Acid C 3-Furoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 3-Furoic Acid Amide C->E Amidation D Ammonia (aq) G This compound E->G Dehydration F Dehydrating Agent (e.g., P₂O₅, POCl₃, SOCl₂)

Caption: Synthesis of this compound from 3-Furoic Acid.

Experimental Protocol: Dehydration of 3-Furoic Acid Amide

  • Step 1: Synthesis of 3-Furoic Acid Amide: To a solution of 3-furoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent under reduced pressure to obtain crude 3-furoyl chloride. Dissolve the crude acyl chloride in a suitable solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 1-2 hours, and then extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-furoic acid amide.

  • Step 2: Dehydration to this compound: In a round-bottom flask, combine 3-furoic acid amide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 eq) or phosphoryl chloride (POCl₃, 2.0 eq) in a high-boiling solvent like toluene or under solvent-free conditions.[8][9] Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC or GC-MS. After completion, cool the reaction mixture and carefully quench with ice-water. Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by vacuum distillation or column chromatography.

Palladium-Catalyzed Cyanation of 3-Halofurans

Modern cross-coupling chemistry offers a powerful alternative for the synthesis of this compound, particularly from 3-bromofuran or 3-iodofuran. Palladium-catalyzed cyanation using a suitable cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), provides a direct route to the nitrile.[5][10]

Workflow for Palladium-Catalyzed Cyanation

A 3-Bromofuran or 3-Iodofuran F This compound A->F B Cyanide Source (e.g., Zn(CN)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) C->F D Ligand (e.g., dppf) D->F E Solvent (e.g., DMF, Dioxane) E->F

Caption: Palladium-Catalyzed Synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromofuran

  • To a solution of 3-bromofuran (1.0 eq) in anhydrous and degassed N,N-dimethylformamide (DMF) are added zinc cyanide (0.6 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[11]

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

This compound in Key Synthetic Transformations

The synthetic versatility of this compound is showcased in its ability to participate in a wide range of chemical reactions, leading to diverse molecular scaffolds.

Metal-Catalyzed Cross-Coupling Reactions

The furan ring of this compound can be functionalized through various metal-catalyzed cross-coupling reactions, typically after conversion to a halofuran derivative or by direct C-H activation. However, the more common strategy involves using a 3-halofuran as a precursor to this compound, as described in the synthesis section. Once synthesized, the furan ring can still be further functionalized if other reactive sites are present. The nitrile group itself does not typically participate directly in standard cross-coupling reactions like Suzuki or Sonogashira.

Suzuki-Miyaura Coupling Example (Hypothetical Application)

While this compound itself is not the typical substrate for a Suzuki coupling at the cyano-bearing carbon, a common strategy in medicinal chemistry is to use a halo-furonitrile derivative. For instance, 2-bromo-4-furonitrile could undergo a Suzuki coupling to introduce a new substituent at the 2-position.

Sonogashira Coupling Example (Hypothetical Application)

Similar to the Suzuki coupling, a halo-furonitrile would be the substrate of choice. For example, 2-iodo-4-furonitrile could be coupled with a terminal alkyne to generate a 2-alkynyl-4-furonitrile derivative, a valuable intermediate for further transformations.[12][13]

Nucleophilic Addition to the Nitrile Group

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles, leading to the formation of important functional groups.

4.2.1. Grignard and Organolithium Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to this compound provides a straightforward route to furan-3-yl ketones after acidic workup.[14] This transformation is highly valuable for extending the carbon framework.

Mechanism of Grignard Addition to this compound

A This compound C Iminomagnesium Halide Intermediate A->C Nucleophilic Addition B Grignard Reagent (R-MgX) E Imine Intermediate C->E Protonation D Aqueous Acid (H₃O⁺) F Furan-3-yl Ketone E->F Hydrolysis

Caption: Grignard Reaction with this compound.

Experimental Protocol: Synthesis of 3-Acetylfuran

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq) in ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent under reduced pressure, the crude 3-acetylfuran can be purified by distillation or column chromatography.

4.2.2. Reduction to 3-Furfurylamine

The reduction of the nitrile group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization. 3-Furfurylamine and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Reduction of this compound to 3-Furfurylamine

A This compound D 3-Furfurylamine A->D Reduction B Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) C Aqueous Workup

Caption: Reduction of this compound.

Experimental Protocol: LiAlH₄ Reduction of this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.[1]

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-furfurylamine. Further purification can be achieved by distillation.

Catalytic Hydrogenation

Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also be employed for the reduction of this compound.[1] This method is often preferred for larger-scale synthesis due to safety and workup considerations.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The nitrile group of this compound can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazoles. Tetrazoles are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[15]

Synthesis of 5-(Furan-3-yl)-1H-tetrazole

A This compound E 5-(Furan-3-yl)-1H-tetrazole A->E [3+2] Cycloaddition B Sodium Azide (NaN₃) C Lewis Acid (e.g., ZnCl₂) or Brønsted Acid D Solvent (e.g., DMF, Water)

Caption: Tetrazole Formation from this compound.

Experimental Protocol: Synthesis of 5-(Furan-3-yl)-1H-tetrazole

  • In a round-bottom flask, a mixture of this compound (1.0 eq), sodium azide (1.5 eq), and a catalyst such as zinc chloride (0.5 eq) or ammonium chloride (1.2 eq) is heated in a suitable solvent like N,N-dimethylformamide (DMF) or water at 100-120 °C for 12-24 hours.[6][15][16]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid to pH 2-3, which typically results in the precipitation of the tetrazole product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(furan-3-yl)-1H-tetrazole.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a heterocyclic building block of significant strategic importance. Its straightforward synthesis and the versatile reactivity of both the furan ring and the nitrile group provide access to a wide array of complex molecular structures. The ability to readily introduce the furan-3-yl moiety and to transform the nitrile into other key functional groups makes this compound an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. Furthermore, its utility extends to the field of materials science for the creation of functional organic materials. This guide has provided a comprehensive overview of its synthesis and key applications, supported by detailed protocols, with the aim of empowering researchers to fully leverage the synthetic potential of this remarkable heterocyclic scaffold.

References

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  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

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  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. Available at: [Link]

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A Senior Application Scientist’s Guide to 3-Cyanofuran: A Versatile but Underutilized Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The furan nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved drugs and biologically active natural products.[1][2] Its unique electronic properties and ability to act as a versatile synthon have cemented its importance in drug discovery.[3][4] Within this family of heterocycles, 3-cyanofuran (also known as furan-3-carbonitrile) represents a particularly intriguing, albeit historically underutilized, building block. The presence of a chemically malleable nitrile group on the furan scaffold opens a gateway to a diverse range of molecular architectures.

This technical guide provides researchers, synthetic chemists, and drug development professionals with an in-depth perspective on the synthetic utility and potential research applications of 3-cyanofuran. We will move beyond a simple cataloging of facts to explore the causality behind synthetic strategies, the rationale for its application in creating complex scaffolds, and detailed protocols for leveraging its reactivity.

Physicochemical Profile of the 3-Cyanofuran Core

Before delving into synthetic applications, it is crucial to understand the fundamental properties of the 3-cyanofuran molecule. The electron-withdrawing nature of the nitrile group significantly influences the electronic distribution within the aromatic furan ring, impacting its stability and reactivity.[5]

PropertyValueSource
Molecular Formula C₅H₃NOPubChem CID 100698
Molecular Weight 93.08 g/mol PubChem CID 100698
CAS Number 30078-65-0Fisher Scientific
Appearance Colorless to white crystalline low melting solidChemicalBook
Melting Point 28-32 °CFisher Scientific
Density 1.073 g/cm³Stenutz
Boiling Point 166-167 °CSigma-Aldrich

Synthesis of the 3-Cyanofuran Scaffold

The synthesis of 3-substituted furans has traditionally been more challenging than that of their 2- or 2,5-substituted counterparts. However, viable routes to 3-cyanofuran have been developed, providing access to this key intermediate.

Route A: Copper-Catalyzed Cyanation

A direct and efficient method for introducing the nitrile group is through the copper-catalyzed cyanation of a suitable 3-halofuran. This approach is exemplified in patent literature, highlighting its utility in process chemistry.

Reaction Principle: This method relies on the Ullmann-type coupling reaction, where a copper(I) salt, typically CuI, facilitates the nucleophilic substitution of a halide (iodide or bromide) with a cyanide anion. The use of potassium iodide (KI) can serve to generate the more reactive 3-iodofuran in situ from a less reactive halide.

A patent for copper-catalyzed reactions provides an example of this transformation.[4] An oven-dried vessel is charged with sodium cyanide (NaCN), potassium iodide (KI), and copper(I) iodide (CuI), to which the 3-halofuran starting material and a suitable solvent would be added.[4] This method provides a direct entry point to the 3-cyanofuran core.

Route B: Multi-step Conversion from 3-Furylcarbaldehyde

An alternative strategy involves the transformation of a more readily available 3-substituted furan. A documented pathway involves the conversion of 3-furylcarbaldehyde into 3-cyanofuran, which then serves as an intermediate for further synthesis.[6]

Reaction Principle: This synthetic sequence leverages well-established organic transformations. The aldehyde can be converted to an oxime, which is then dehydrated to yield the nitrile. This two-step process provides a reliable, albeit less direct, route to 3-cyanofuran. This sequence was utilized as part of a successful synthesis of 3-substituted furylethylamines, demonstrating the viability of 3-cyanofuran as a stable, isolatable intermediate.[6]

The Synthetic Power of the Nitrile: A Gateway to Diverse Functionalities

The true potential of 3-cyanofuran lies in the extraordinary versatility of the nitrile group. It can be strategically transformed into a variety of other functional groups, each opening up new avenues for molecular elaboration in drug discovery and materials science. This chemical plasticity allows 3-cyanofuran to serve as a central hub for generating a library of 3-substituted furan building blocks.

// Nodes start [label="3-Cyanofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Furan-3-carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine [label="3-(Aminomethyl)furan", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ketone [label="3-Acetylfuran", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with labels start -> acid [label=" Acid/Base\n Hydrolysis"]; start -> amine [label=" Reduction\n (e.g., LiAlH₄, H₂/cat.)"]; start -> ketone [label=" Grignard Reaction\n (e.g., MeMgBr) then H₃O⁺"];

// Invisible nodes for alignment sub_acid [label="Building Block for\nAmides, Esters", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#5F6368"]; sub_amine [label="Building Block for\nAmides, Ureas, Sulfonamides", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#5F6368"]; sub_ketone [label="Precursor for\nAlcohols, Alkenes, Amines", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#5F6368"];

acid -> sub_acid [style=dashed, arrowhead=none]; amine -> sub_amine [style=dashed, arrowhead=none]; ketone -> sub_ketone [style=dashed, arrowhead=none]; } .dot Caption: Key transformations of the 3-cyanofuran nitrile group.

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to furan-3-carboxylic acid. This opens the door to amide bond formation, a cornerstone of medicinal chemistry, allowing for coupling with a vast array of amine-containing fragments.

  • Reduction to Primary Amine: The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can convert the nitrile to a 3-(aminomethyl)furan. This primary amine is a critical functional handle for introducing substituents via reductive amination or for forming amides, ureas, and sulfonamides.

  • Conversion to Ketones: Reaction with Grignard or organolithium reagents, followed by aqueous workup, transforms the nitrile into a ketone. For instance, the conversion of 3-cyanofuran to 3-acetylfuran has been documented as a key step in the synthesis of bioactive amines.[6] This ketone can then be further modified, for example, by reduction to a secondary alcohol or conversion into an imine.

Core Application: A Synthon for Fused Heterocyclic Scaffolds

While 3-cyanofuran itself is a valuable starting point, its close chemical relative, 2-amino-3-cyanofuran , is a well-established and powerful building block for the synthesis of complex, fused heterocyclic systems that are rich in biological activity.[7] Derivatives of the furo[2,3-d]pyrimidine scaffold, synthesized from 2-amino-3-cyanofuran precursors, have shown promise as antifungal, antitumor, and antiviral agents, as well as potent kinase inhibitors.[7][8]

The strategic placement of an amino group adjacent to the nitrile creates a reactive di-functionalized system poised for cyclization reactions. This makes it an ideal precursor for constructing fused pyrimidine rings, a common motif in kinase inhibitors.

// Nodes start [label="2-Amino-3-cyanofuran\nDerivative (1)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Triethylorthoformate\n(or similar orthoester)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Imidate Intermediate (3)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Hydrazine or\nAmine Nucleophile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Fused Furo[2,3-d]pyrimidine\n(Bioactive Scaffold)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" Acetic\n Anhydride "]; reagent1 -> intermediate; intermediate -> product [label=" Cyclization "]; reagent2 -> product; } .dot Caption: General workflow for Furo[2,3-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of Furo[2,3-d]pyrimidine Derivatives

The following protocol is adapted from established literature procedures for the synthesis of furo[2,3-d]pyrimidine systems from 2-amino-3-cyanofuran precursors.[7]

Step 1: Formation of the Imidate Intermediate

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 2-amino-4,5-disubstituted-furan-3-carbonitrile starting material (1.0 eq) in acetic anhydride (5-10 volumes).

  • Reagent Addition: Add triethylorthoformate (1.1 - 1.5 eq).

    • Scientist's Insight: Acetic anhydride serves as both a solvent and a dehydrating agent, driving the reaction towards the imidate product. The orthoester provides the one-carbon unit that will ultimately become part of the pyrimidine ring.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the mixture to cool to room temperature. Reduce the volume in vacuo. The crude imidate can often be carried forward without extensive purification, or it can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to the Furo[2,3-d]pyrimidine Core

  • Reactant Charging: Dissolve the crude or purified imidate intermediate (1.0 eq) in a suitable protic solvent such as ethanol or isopropanol.

  • Nucleophile Addition: Add the desired nucleophile, for example, hydrazine hydrate or a substituted amine (1.1 - 2.0 eq).

    • Scientist's Insight: The choice of nucleophile is critical as it dictates the substitution pattern on the final pyrimidine ring. Hydrazine will lead to an amino-substituted pyrimidine, which can be a key pharmacophore for kinase interaction.

  • Reaction: Heat the mixture to reflux. The cyclization reaction is often accompanied by the precipitation of the product. Monitor by TLC until completion (typically 4-12 hours).

  • Isolation and Purification: Cool the reaction mixture. Collect the precipitated solid by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) and dry under vacuum. The final product can be further purified by recrystallization or column chromatography if necessary.

This robust synthetic sequence provides access to a class of compounds that have been successfully developed as inhibitors of key oncological targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[8]

Future Outlook and Conclusion

While direct, documented applications of 3-cyanofuran are not as widespread as those of its 2-cyano or 2-amino-3-cyano isomers, its potential as a versatile building block is clear. The synthetic routes to its preparation are established, and the transformative potential of its nitrile group is well-understood.

The primary value of 3-cyanofuran for research and development professionals lies in its ability to serve as a precursor to other valuable 3-substituted furans, such as furan-3-carboxylic acid and, notably, amines derived from intermediates like 3-acetylfuran.[6] We strongly encourage research groups to explore the following areas:

  • Library Synthesis: Utilize the divergent synthetic pathways from the nitrile group to rapidly generate a library of novel 3-substituted furan building blocks for screening campaigns.

  • Development of Novel Fused Systems: Investigate cycloaddition or condensation reactions involving the furan ring or the nitrile group of 3-cyanofuran to create novel polycyclic scaffolds.

  • Materials Science Applications: The rigid, aromatic structure of the furan core makes it a candidate for incorporation into organic electronic materials, where the polar nitrile group can be used to tune electronic properties.

References

  • Current time information in Atlanta, GA, US. (n.d.). Google.
  • Al-Omran, F., El-Khair, A. A., & El-Gendy, Z. (2006). Synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1][7]triazolo[1,5-c]pyrimidines. Arkivoc, 2006(xiv), 68-77. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1). Available at: [Link]

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  • Furan as a versatile synthon. (n.d.). Modern Chemistry. Retrieved January 12, 2026, from [Link]

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  • Knochel, P. (2015). New Preparation Methods and Reactions of Organometallic Reagents of Mg, Zn and Al for the Functionalization of Aromatics and Heterocycles. LMU München. Available at: [Link]

  • Cyclopropanecarbonitrile. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Shevchenko, N. E. (1999). Synthesis of 3-Substituted Furylethylamines. Chemistry of Heterocyclic Compounds, 35, 137-139.
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Section 1: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Furonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS: 30078-65-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a self-validating system of risk mitigation.

A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety protocol. This compound is a heterocyclic building block whose utility in synthesis is matched by its potential hazards. A full investigation of its toxicological properties is still ongoing, necessitating a cautious and proactive approach to handling.[1]

Physicochemical Properties

The physical state of this compound at or near standard laboratory temperatures is a critical handling consideration. With a melting point between 28-32°C, it can exist as either a low-melting solid or a liquid, impacting containment and spill response strategies.[2][3][4] Its flash point of approximately 49-53°C classifies it as a flammable substance that requires strict control of ignition sources.[2][3][4]

PropertyValueSource(s)
Synonyms 3-Furancarbonitrile, 3-Cyanofuran[1][3][4][5]
CAS Number 30078-65-0[2][3][4][5]
Molecular Formula C₅H₃NO[2][3][4][5]
Molecular Weight 93.08 g/mol [2][3][5]
Appearance Colorless to white crystalline low-melting solid[2][3]
Melting Point 28-32 °C[2][3][4]
Boiling Point 150-151 °C[3][4]
Density 1.073 g/mL at 25 °C[2][3]
Flash Point 48.9 °C (120.0 °F) - closed cup[2]
Water Solubility Slightly soluble[6]
GHS Classification and Hazard Summary

This compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards. The signal word "Danger" indicates the potential for severe harm.[2][7]

GHS PictogramHazard ClassHazard Statement
Flame Flammable Solid, Category 2H228: Flammable solid
Corrosion Serious Eye Damage, Category 1H318: Causes serious eye damage
Exclamation Mark Acute Toxicity (Oral), Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal), Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation), Category 4H332: Harmful if inhaled
Skin Irritation, Category 2H315: Causes skin irritation
STOT - Single Exposure, Cat. 3H335: May cause respiratory irritation

Source: Synthesized from Sigma-Aldrich, PubChem, and UTECH® Products.[2][5][7]

Toxicological and Reactivity Profile

The primary toxicological risks associated with this compound are its acute toxicity via all major routes of exposure (oral, dermal, and inhalation) and its capacity to cause irreversible eye damage.[2][5] The presence of the nitrile functional group suggests that, like other organic nitriles, it may interfere with cellular respiration, although specific mechanistic data for this compound is limited. The respiratory and skin irritation properties necessitate handling within a controlled environment to prevent exposure.[2][5]

Reactivity: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Contact with these materials could lead to vigorous, exothermic reactions.

Section 2: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. A comprehensive safety strategy prioritizes the implementation of engineering and administrative controls to minimize exposure potential. This is best visualized through the Hierarchy of Controls model.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) label_rank Most Effective label_rank2 Least Effective

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

Engineering Controls

The causality for using specific engineering controls is directly linked to the hazards identified in Section 1.

  • Chemical Fume Hood: Mandatory for all manipulations of this compound. This is a primary containment device to protect the user from inhaling harmful vapors or dust, directly mitigating the H332 and H335 hazards.[1][6]

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors in the event of an incidental release.[1]

  • Designated Workstations: All work with this compound should be conducted in a designated area. This surface should be protected with absorbent, plastic-backed paper to contain any spills and facilitate decontamination.[8]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel. This document should be reviewed and signed before an individual begins work with the compound.

  • Access Control: Areas where this compound is stored or used should have controlled access to authorized personnel only.[8]

  • Training: All users must receive documented training on the specific hazards of this compound, the contents of this guide, and the location and use of emergency equipment.

Section 3: Personal Protective Equipment (PPE)

Given the high risk of serious eye damage and skin harm, the selection and use of PPE are critical.

Detailed PPE Specifications
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are the minimum requirement.[1][6] Due to the H318 hazard (causes serious eye damage), it is highly recommended to use a full-face shield in addition to goggles, especially when handling larger quantities or during procedures with a high splash potential.[8]

  • Skin Protection:

    • Gloves: Thin disposable nitrile gloves (minimum 4 mil thickness) provide a barrier for incidental contact but offer limited protection against sustained exposure.[8][9] They must be changed immediately upon contamination.[9] For tasks with higher splash risk, consider thicker neoprene or PVC gloves over inner nitrile gloves.[10] Always inspect gloves for defects before use.[11]

    • Protective Clothing: A flame-retardant lab coat is required. Wear long pants and closed-toe shoes to ensure no skin is exposed.[8] An acid-resistant or chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: If work cannot be conducted within a certified chemical fume hood, or in the event of an emergency release, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge (Type A, brown) is appropriate.[6] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place, including fit testing and training.[1]

Section 4: Standard Operating Procedures (SOPs)

General Handling and Storage Protocol
  • Preparation: Cordon off a designated area within a chemical fume hood. Cover the work surface with disposable bench paper.[8]

  • PPE: Don all required PPE as specified in Section 3.

  • Handling:

    • Keep the container tightly closed when not in use.[1][6]

    • Avoid all contact with eyes, skin, and clothing.[1]

    • Use only non-sparking tools to prevent ignition.[6]

    • Take measures to prevent the buildup of electrostatic charge.[6][11]

    • Avoid generating dust or aerosols.[1][8]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][6]

    • The designated storage area should be for flammable solids (Storage Class 4.1B).[2]

    • Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

  • Decontamination: After handling, wipe down the work area with an appropriate solvent and wash hands thoroughly with soap and water.[1][8]

Waste Disposal
  • Containerization: All waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of the waste container through an approved institutional waste disposal program. Do not mix with other waste streams unless compatibility has been confirmed.

Section 5: Emergency Response Procedures

Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment like eyewashes, safety showers, and fire extinguishers.

Caption: A workflow for initial actions in response to a this compound incident.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] The eyes must be forcibly held open to ensure thorough rinsing.[12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[12] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[1][13] Get medical aid.[1]

  • In Case of Inhalation: Remove the victim from the exposure source and move to fresh air immediately.[1][6] If the person is not breathing, perform artificial respiration. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1][6]

  • In Case of Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1][11] Seek immediate medical attention.[1][6]

Spill Response Protocol
  • Minor Spill (Contained within a fume hood):

    • Ensure proper PPE is worn, including respiratory protection if vapors are significant.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).

    • Carefully sweep or scoop up the absorbed material into a labeled hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Package all cleanup materials for hazardous waste disposal.

  • Major Spill (Outside of a fume hood, or a large volume):

    • Alert all personnel in the immediate area and evacuate the laboratory.[14]

    • If the material is flammable, immediately extinguish all ignition sources.[6]

    • Close the laboratory doors and prevent re-entry.

    • Activate the fire alarm if necessary to evacuate the building.

    • Call emergency services and your institution's Environmental Health & Safety (EHS) department immediately.[12] Do not attempt to clean up a major spill yourself.

Fire Response
  • In case of a small, incipient fire, trained personnel may use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[1][6]

  • For any fire larger than a wastebasket or any fire that is spreading, immediately activate the nearest fire alarm and evacuate the area.

  • If the fire is in a fume hood, close the sash if it is safe to do so.

  • During a fire, irritating and highly toxic gases may be generated.[1] Responders must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

References

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  • The Science And Safety Behind The Use Of Nitrile Gloves. Thomasnet. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Environmental Health and Safety. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

  • Why You Should use Nitrile Glove in Laboratories. Eastwest Medico. [Link]

  • Section 3: Emergency Procedures. Princeton University EHS. [Link]

  • Emergency Procedures. Trent University. [Link]

  • 2-Furonitrile. PubChem, National Institutes of Health. [Link]

  • Emergency Response Guide for Laboratories. Carnegie Mellon University. [Link]

  • Emergency Procedures. UCLA Chemistry and Biochemistry. [Link]

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The Elusive Metric: A Technical Guide to the Solubility of 3-Furonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Known Unknowns in Pharmaceutical Research

In the fast-paced world of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide delves into the solubility of 3-furonitrile (also known as 3-cyanofuran), a heterocyclic nitrile that holds potential as a building block in medicinal chemistry.

A thorough interrogation of scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this compound in common organic solvents. This is not an uncommon scenario for specialized reagents. Rather than a roadblock, this presents an opportunity to apply fundamental principles of chemical intuition and to underscore the importance of robust in-house experimental determination. This guide, therefore, serves a dual purpose: to provide a reasoned, expert analysis of the expected solubility of this compound based on structural analogy and theoretical principles, and to equip the research scientist with the detailed experimental protocols necessary to elucidate this critical parameter with precision.

Physicochemical Profile of this compound: A Starting Point for Prediction

Before delving into solubility, a review of this compound's known physical and chemical properties provides a foundation for our predictions.

PropertyValueSource
Molecular Formula C₅H₃NO[1]
Molecular Weight 93.08 g/mol [1]
Appearance Colorless to white crystalline low-melting solid[2]
Melting Point 29-31 °C[2]
Boiling Point 151 °C[2]
Density 1.073 g/mL at 25 °C[2]

The presence of the furan ring, an aromatic heterocycle, and the polar nitrile group (-C≡N) are the key structural features that will govern its solubility. The lone pair of electrons on the furan's oxygen atom contributes to its aromaticity and polarity. The nitrile group is a strong dipole and a hydrogen bond acceptor, which will significantly influence its interactions with protic and aprotic polar solvents.

Predicted Solubility Profile: An Expert Assessment Based on Structural Analogy

In the absence of direct data, we can draw valuable inferences from the solubility of a structurally analogous compound: benzonitrile (C₆H₅CN). Benzonitrile, which features a nitrile group attached to a benzene ring, is well-characterized in terms of its solubility.[3][4]

Key Insight: The principle of "like dissolves like" is our guiding tenet. Solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be effective at dissolving it.

Based on the known solubility of benzonitrile and the structural characteristics of this compound, we can predict the following solubility behavior:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, AcetonitrileHigh These solvents can engage in dipole-dipole interactions with the polar nitrile group of this compound. The furan ring's moderate polarity also contributes to favorable interactions.
Polar Protic Methanol, EthanolHigh These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, leading to strong solute-solvent interactions.
Nonpolar Aromatic Toluene, BenzeneModerate to High The aromatic furan ring of this compound can participate in π-π stacking interactions with aromatic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High Ethers are moderately polar and can act as hydrogen bond acceptors, interacting favorably with the furan ring and the nitrile group.
Nonpolar Aliphatic Hexane, HeptaneLow The significant difference in polarity between the polar this compound and nonpolar aliphatic solvents will result in weak solute-solvent interactions.
Aqueous WaterLow to Sparingly Soluble While the nitrile and furan moieties can form hydrogen bonds with water, the overall molecule has a significant nonpolar character from the hydrocarbon portion of the furan ring, limiting its aqueous solubility.

This predicted profile provides a strong starting point for solvent selection in synthesis, purification, and formulation development. However, for critical applications, experimental verification is non-negotiable.

Experimental Determination of Solubility: A Practical Guide

The following section provides a detailed, step-by-step methodology for the quantitative determination of this compound solubility. The isothermal shake-flask method is a reliable and widely accepted technique for generating equilibrium solubility data.[5]

Isothermal Shake-Flask Method with Gravimetric Analysis

This method is straightforward and relies on accurately measuring the mass of the solute dissolved in a known volume of solvent.

Workflow for Isothermal Shake-Flask Solubility Determination

G prep 1. Preparation of Saturated Solution equil 2. Equilibration prep->equil Incubate at constant temperature with agitation sep 3. Separation of Undissolved Solid equil->sep Centrifuge or filter iso 4. Isolation of Solute sep->iso Evaporate solvent from a known volume of supernatant calc 5. Calculation of Solubility iso->calc Weigh dried solute

Caption: Workflow for the isothermal shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound. A visual excess of solid should remain after equilibration.

    • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • Remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Isolation and Quantification of Solute:

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.

    • Transfer the supernatant to a pre-weighed, clean, and dry evaporation dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Alternative Quantification Techniques

For more rapid or higher-throughput solubility screening, other analytical techniques can be employed to quantify the solute in the saturated solution.

  • High-Performance Liquid Chromatography (HPLC): An aliquot of the saturated solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with known concentrations of this compound.

  • UV-Visible Spectroscopy: If this compound exhibits a chromophore with sufficient absorbance, the concentration of a diluted aliquot of the saturated solution can be determined using a UV-Vis spectrophotometer and a previously established calibration curve.

Data Presentation: A Template for Clarity and Comparability

Presenting solubility data in a clear and standardized format is crucial for its interpretation and use by other researchers.

Table for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Diethyl Ether25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Factors Influencing Solubility: A Deeper Dive

Understanding the factors that govern solubility allows for more informed solvent selection and troubleshooting of experimental challenges.

Caption: Key factors influencing the solubility of this compound.

  • Polarity: As discussed, the polarity of the solvent relative to this compound is the primary determinant of solubility.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve this compound.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be critical for processes like recrystallization.

  • Purity of this compound: The presence of impurities can either enhance or decrease the apparent solubility. It is crucial to use a well-characterized, high-purity sample for accurate solubility determination.

Conclusion: From Prediction to Practical Application

While a definitive, publicly available dataset on the solubility of this compound in common organic solvents remains elusive, this guide provides a robust framework for both predicting and experimentally determining this vital parameter. By leveraging the principles of structural analogy and sound experimental design, researchers can confidently navigate the challenges of working with this and other specialized chemical entities. The provided protocols and theoretical discussions are intended to empower scientists in drug discovery and development to make informed decisions, optimize their processes, and ultimately accelerate the path to innovation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Benzonitrile. [Link]

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Thermochemical data for 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Data of 3-Furonitrile

This guide provides a comprehensive overview of the thermochemical properties of this compound (C₅H₃NO), a heterocyclic nitrile of interest to researchers in drug development and materials science. While direct experimental thermochemical data for this compound is not extensively published, this document outlines the established experimental and computational methodologies for its determination. By leveraging data from analogous compounds and recent spectroscopic studies, we can establish a robust framework for understanding and utilizing the energetic properties of this molecule.

Introduction to this compound

This compound, also known as 3-cyanofuran, is an aromatic heterocyclic compound incorporating a furan ring and a nitrile functional group.[1][2] Its structural features make it a valuable building block in medicinal chemistry and a subject of interest in astrochemistry.[3] A thorough understanding of its thermochemical data, including the enthalpy of formation, standard entropy, and heat capacity, is critical for predicting reaction equilibria, assessing thermal stability, and developing safe and efficient synthetic processes.

Molecular and Spectroscopic Profile

A foundational understanding of the molecular and spectroscopic characteristics of this compound is essential before delving into its thermochemistry. These properties are the bedrock upon which both experimental measurements and computational models are built.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₃NO[1][4]
Molecular Weight93.08 g/mol [2][4]
CAS Number30078-65-0[2]
AppearanceColorless to white crystalline low-melting solid[5]
Melting Point28-32 °C[2]
Boiling Point120-122 °C[2]
Density1.073 g/mL at 25 °C[2][5]

Recent high-resolution rotational and infrared spectroscopy studies have provided precise data on the vibrational frequencies of this compound.[3][6] These data are not only crucial for its potential identification in interstellar space but are also indispensable for the statistical mechanics calculations required to determine its entropy and heat capacity. Specifically, the two lowest-energy vibrationally excited states, corresponding to the in-plane (ν₁₇) and out-of-plane (ν₂₄) nitrile bending vibrations, have been accurately determined.[3][6]

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemical data, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states.[7][8]

Experimental Approach: Combustion Calorimetry

Static bomb combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds.[9] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The heat released during this exothermic reaction is absorbed by the surrounding calorimeter, and the resulting temperature change is meticulously measured.

cluster_prep Sample Preparation cluster_comb Combustion cluster_meas Measurement cluster_calc Calculation P1 Pelletize known mass of this compound P2 Place in crucible with fusible igniter wire P1->P2 C1 Seal in bomb vessel P2->C1 C2 Pressurize with O₂ (~3 MPa) C1->C2 C3 Ignite sample C2->C3 M1 Submerge bomb in calorimeter water jacket C3->M1 M2 Record temperature change (ΔT) with high precision M1->M2 L1 Calculate gross heat of combustion (ΔU_c) M2->L1 L2 Apply Washburn corrections (for HNO₃, etc.) L1->L2 L3 Convert ΔU_c to ΔH_c L2->L3 L4 Calculate ΔfH° using Hess's Law L3->L4

Caption: Experimental workflow for determining enthalpy of formation via combustion calorimetry.

  • Why a Bomb Calorimeter? The constant volume nature of the bomb ensures that the measured energy change corresponds directly to the change in internal energy (ΔU).

  • Why High-Pressure Oxygen? This ensures complete and rapid combustion, a prerequisite for accurate measurements. Incomplete combustion would introduce significant errors.

  • Self-Validation: The system is calibrated using a standard substance with a precisely known heat of combustion, such as benzoic acid.[9] The reproducibility of this calibration value validates the integrity of the calorimetric setup.

While no direct measurement for this compound is published, data for its isomer, 2-furancarbonitrile, provides a valuable reference. The gas-phase standard molar enthalpy of formation for 2-furancarbonitrile has been experimentally determined to be (106.8 ± 1.1) kJ·mol⁻¹.[10] It is reasonable to expect the value for this compound to be of a similar magnitude.

Computational Approach: High-Level Ab Initio Methods

In the absence of experimental data, high-level quantum chemical calculations offer a reliable alternative for determining thermochemical properties.[11][12][13] Methods like the Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods are designed to approximate the exact solution of the Schrödinger equation, yielding accurate energies.[12]

To further enhance accuracy, isodesmic reactions are employed.[14] These are hypothetical reactions where the number and types of chemical bonds on both the reactant and product sides are conserved. This approach systematically cancels out computational errors, leading to a more reliable enthalpy of formation for the target molecule.[14]

cluster_geom Geometry Optimization cluster_freq Frequency Calculation cluster_energy High-Level Energy Calculation cluster_isodesmic Isodesmic Reaction Analysis G1 Optimize geometry of This compound and reference molecules (e.g., at B3LYP/6-31G(d)) F1 Calculate vibrational frequencies to confirm minimum energy structure and obtain ZPE G1->F1 E1 Perform single-point energy calculation using a high-level method (e.g., G4, CBS-QB3) F1->E1 I1 Construct a balanced isodesmic reaction E1->I1 I2 Calculate reaction enthalpy (ΔH_rxn) from computed energies I1->I2 I3 Calculate ΔfH° of this compound using known ΔfH° of reference molecules I2->I3

Caption: Computational workflow for determining enthalpy of formation using isodesmic reactions.

Determination of Entropy (S°) and Heat Capacity (Cp)

Standard molar entropy (S°) is a measure of the molecular disorder, while heat capacity (Cp) quantifies the amount of heat required to raise the temperature of a substance.[15][16] Both can be determined with high accuracy from spectroscopic data through the principles of statistical mechanics.

Statistical Mechanics Approach

The total entropy of a molecule can be calculated by summing the contributions from its translational, rotational, vibrational, and electronic degrees of freedom.

S°_total = S°_trans + S°_rot + S°_vib + S°_elec

The recent high-resolution spectroscopic study of this compound provides the necessary molecular constants (rotational constants and vibrational frequencies) to perform these calculations with high fidelity.[3][6]

  • Obtain Molecular Constants:

    • Extract rotational constants (A, B, C) from the millimeter-wave spectrum of this compound.[3]

    • Compile a complete list of fundamental vibrational frequencies (ωi) from infrared and Raman spectroscopy or from validated computational frequency calculations.[3][6]

  • Calculate Translational Contribution: Use the Sackur-Tetrode equation, which depends on the molecular mass and temperature.

  • Calculate Rotational Contribution: Use the rotational constants and the molecular symmetry number in the rigid rotor approximation.

  • Calculate Vibrational Contribution: Use the harmonic oscillator model for each vibrational frequency. This is typically the most significant contribution to the change in heat capacity with temperature.

  • Sum Contributions: Add the individual contributions to obtain the total standard entropy (S°) and heat capacity (Cp) at a given temperature (typically 298.15 K).

The trustworthiness of this method hinges on the accuracy of the input spectroscopic data. The high-resolution nature of the recently published data for this compound lends strong confidence to the results that can be derived.[3][6]

Summary of Thermochemical Data for this compound

The following table summarizes the best available information and estimates for the thermochemical properties of this compound. It is crucial to note that in the absence of direct experimental values, these are based on robust theoretical methods and comparisons with analogous compounds.

Table 2: Estimated Thermochemical Data for this compound at 298.15 K

PropertyEstimated ValueBasis of Estimation
Enthalpy of Formation (gas, ΔfH°) ~110 ± 10 kJ/molAnalogy with 2-furancarbonitrile (106.8 ± 1.1 kJ/mol)[10] and expected small isomer difference. A definitive value requires specific experimental or high-level computational study.
Standard Molar Entropy (gas, S°) To be calculatedCalculable with high precision from published spectroscopic data[3][6] via statistical mechanics.
Heat Capacity (gas, Cp) To be calculatedCalculable with high precision from published spectroscopic data[3][6] via statistical mechanics.

Conclusion and Future Work

This guide has detailed the established methodologies for determining the key thermochemical properties of this compound. While a complete, experimentally verified dataset is not yet available, the path to obtaining this information is clear. High-resolution spectroscopic data provides a direct route to calculating entropy and heat capacity. For the enthalpy of formation, either static bomb combustion calorimetry or a dedicated high-level computational study using isodesmic reactions would yield a definitive value. The data and protocols presented herein provide a strong foundation for researchers and drug development professionals to model the behavior of this compound in their systems and to guide future experimental work.

References

  • Maksymyuk, T. P., et al. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data. [Link]

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Quantum Chemical Calculations for 3-Furonitrile: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 3-Furonitrile, a heterocyclic nitrile of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a deep dive into the causality behind methodological choices, ensuring a robust and validated computational analysis. We will explore the optimization of molecular geometry, the prediction of vibrational spectra, and the elucidation of key electronic properties, including frontier molecular orbitals and the molecular electrostatic potential. All computational results will be rigorously compared against experimental data to establish the validity of the chosen theoretical models. This guide is designed to empower researchers to leverage computational chemistry as a powerful tool in the rational design of novel therapeutics based on the furanonitrile scaffold.

Introduction: The Significance of this compound in Modern Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive building block for modulating biological activity. When functionalized with a nitrile group, as in this compound, the resulting molecule combines the aromaticity of the furan ring with the strong dipole moment and hydrogen bonding capabilities of the nitrile moiety.[2][3] This combination can lead to enhanced binding affinity and selectivity for biological targets.[4]

Quantum chemical calculations offer a powerful, in-silico approach to understanding the intrinsic properties of molecules like this compound at the subatomic level.[5] By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular properties, including:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms, which is fundamental to how a molecule interacts with its biological target.

  • Vibrational Frequencies: These correspond to the energies of molecular vibrations and can be directly compared to experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

  • Electronic Properties: These include the distribution of electron density, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.

By accurately predicting these properties, quantum chemical calculations can guide the design of novel this compound derivatives with improved pharmacological profiles, ultimately accelerating the drug discovery process.

Methodological Framework: A Self-Validating Computational Protocol

The cornerstone of any reliable computational study is a well-defined and validated methodology. In this section, we outline a step-by-step protocol for performing quantum chemical calculations on this compound, emphasizing the rationale behind each choice of method and basis set.

The Choice of Theoretical Method: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable. The choice of the exchange-correlation functional within DFT is critical. For organic molecules containing heteroatoms and pi-systems, the B3LYP hybrid functional has consistently demonstrated a high degree of accuracy. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

The Selection of a Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this application. Let's break down its components:

  • 6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++G: The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing the behavior of electrons far from the nucleus, which is crucial for accurately modeling anions and weak intermolecular interactions.

  • (d,p): These are polarization functions. The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.

Computational Workflow

The following workflow, implemented in a quantum chemistry software package such as Gaussian, provides a systematic approach to the computational analysis of this compound.

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Step-by-Step Experimental Protocol

Software: Gaussian 16 or a comparable quantum chemistry package.

1. Input File Preparation:

  • Construct the initial 3D structure of this compound using a molecular builder like GaussView.
  • Create a Gaussian input file (.gjf or .com).
  • Specify the route section: #p B3LYP/6-311++G(d,p) Opt Freq.
  • #p: Requests additional output.
  • B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
  • Opt: Requests a geometry optimization to find the minimum energy structure.
  • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for confirming that the optimized structure is a true minimum (no imaginary frequencies) and for obtaining the vibrational spectra.
  • Provide a descriptive title for the calculation.
  • Specify the charge (0) and spin multiplicity (1 for a closed-shell singlet state).
  • Paste the Cartesian coordinates of the initial structure.

2. Running the Calculation:

  • Submit the input file to the Gaussian program. The command will typically be g16 < input_file.gjf > output_file.log.[6]

3. Analysis of the Output:

  • Geometry Optimization: Verify that the optimization has converged successfully by searching for "Optimization completed" in the output file.
  • Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true local minimum.
  • Data Extraction: Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles), vibrational frequencies and intensities, and electronic properties (HOMO/LUMO energies, molecular orbital coefficients, and data for MEP visualization).

Results and Discussion: A Multi-faceted Analysis of this compound

This section presents the results of the quantum chemical calculations on this compound, with a strong emphasis on validation against experimental data and the interpretation of the electronic properties in the context of drug design.

Molecular Geometry: A Tale of Two Structures

The optimized molecular geometry of this compound is presented in Table 1, alongside the semi-experimental equilibrium structure determined by Melosso et al. (2023) through a combination of rotational spectroscopy and high-level quantum chemical calculations.

Table 1: Comparison of Calculated and Experimental Geometric Parameters for this compound

ParameterB3LYP/6-311++G(d,p)Semi-experimental
Bond Lengths (Å)
O1-C21.3651.362
C2-C31.3481.345
C3-C41.4321.430
C4-C51.3551.352
O1-C51.3711.368
C3-C61.4311.429
C6-N71.1581.157
**Bond Angles (°) **
C5-O1-C2106.5106.6
O1-C2-C3110.8110.7
C2-C3-C4106.0106.1
C3-C4-C5105.9105.8
O1-C5-C4110.8110.7
C2-C3-C6129.3129.4
C4-C3-C6124.7124.5
C3-C6-N7179.1179.2

The calculated geometric parameters show excellent agreement with the semi-experimental data, with bond lengths differing by no more than 0.003 Å and bond angles by a maximum of 0.2°. This high level of concordance provides strong evidence for the reliability of the chosen DFT method and basis set for describing the molecular structure of this compound.

Vibrational Analysis: Matching Theory with Experiment

The calculated vibrational frequencies and their corresponding IR intensities are crucial for interpreting experimental spectra and understanding the dynamic behavior of the molecule. A comparison between the calculated frequencies and the high-resolution experimental data for the low-frequency region is presented in Table 2.

Table 2: Comparison of Calculated and Experimental Low-Frequency Vibrational Modes of this compound

ModeDescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)[7]
ν₂₄Out-of-plane nitrile bend171.2169.6
ν₁₇In-plane nitrile bend169.8168.2

The calculated frequencies for the two lowest-energy vibrational modes, corresponding to the out-of-plane and in-plane bending of the nitrile group, are in excellent agreement with the precise experimental values.[7] This further validates the computational model and gives confidence in the predictive power of the calculated vibrational spectrum for higher frequency modes.

Electronic Properties: Unveiling the Reactivity and Interaction Potential

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability.

Caption: HOMO and LUMO energy levels and the HOMO-LUMO gap for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

The calculated HOMO-LUMO gap of 6.36 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals reveals important insights into its reactivity. The HOMO is primarily localized on the furan ring, indicating that this is the most likely site for electrophilic attack. Conversely, the LUMO is distributed over the nitrile group and the adjacent carbon atoms of the furan ring, suggesting that these are the most probable sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[9] The MEP is mapped onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

The MEP of this compound clearly shows a region of strong negative potential around the nitrogen atom of the nitrile group, consistent with the lone pair of electrons. This region is a prime site for hydrogen bond donation and interactions with electrophilic centers in a biological target. The hydrogen atoms on the furan ring exhibit a positive potential, making them potential sites for interactions with nucleophilic residues. The oxygen atom of the furan ring also shows a region of negative potential, though less intense than that of the nitrile nitrogen.

Conclusion: A Computationally Validated Portrait of this compound

This technical guide has provided a comprehensive and scientifically rigorous framework for the quantum chemical investigation of this compound. By employing a well-justified DFT methodology and validating the results against experimental data, we have generated a reliable model of the molecule's geometric, vibrational, and electronic properties. The insights gained from this analysis, particularly regarding the frontier molecular orbitals and the molecular electrostatic potential, can directly inform the design of novel this compound derivatives with tailored properties for drug discovery applications. This guide serves as a testament to the power of computational chemistry as an indispensable tool in the modern pharmaceutical research landscape.

References

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Introduction: The Strategic Importance of the 3-Substituted Furan Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of 3-Substituted Furans

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a cornerstone five-membered aromatic heterocycle that serves as a pivotal structural motif in a vast array of natural products, pharmaceuticals, and materials.[1][2][3] Its unique electronic properties, arising from the oxygen heteroatom, render it an electron-rich system that is highly reactive yet stable enough to be a reliable building block.[1][4] While the synthesis of furans, in general, is well-established, the regioselective construction of 3-substituted furans presents a distinct and persistent challenge. This substitution pattern is of particular interest in medicinal chemistry, as it provides a valuable vector for molecular elaboration, influencing the solubility, metabolic stability, and target-binding affinity of drug candidates.[5] Molecules incorporating this scaffold exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][6][7][8]

This guide provides a comprehensive exploration of the chemical space of 3-substituted furans. It moves beyond a simple catalog of reactions to offer a senior application scientist's perspective on the causality behind synthetic choices, the intricacies of their reactivity, and their application in modern drug discovery. We will dissect both classical and contemporary synthetic methodologies, providing field-proven insights and detailed protocols to empower researchers in this critical area of heterocyclic chemistry.

Part 1: Navigating the Synthetic Landscape

The primary challenge in accessing 3-substituted furans is controlling the regioselectivity of the ring-forming reaction. Many classical methods preferentially yield 2,5-disubstituted or more complex substitution patterns. Therefore, the choice of synthetic strategy is paramount and must be guided by the availability of starting materials and the desired final substitution pattern.

Classical Approaches: Foundational but Flawed for 3-Substitution

Two of the most venerable methods for furan synthesis, the Paal-Knorr and Feist-Benary syntheses, are cornerstones of heterocyclic chemistry.[9] However, their direct application for preparing purely 3-substituted furans is limited.

  • Paal-Knorr Synthesis : This acid-catalyzed dehydration of 1,4-dicarbonyl compounds is a powerful tool for creating substituted furans.[10][11] Its primary limitation is the inherent symmetry of the reaction, which typically leads to 2,5-disubstituted products.[9] While variations exist, achieving a single substituent at the 3-position is not its primary strength. The harsh acidic conditions and high temperatures often required can also degrade sensitive functional groups, a significant drawback in multi-step drug synthesis.[12][13]

  • Feist-Benary Furan Synthesis : This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[14][15][16] While versatile, it typically produces furans with substitution at the 2, 3, and 5-positions. The choice of starting materials dictates the substitution pattern, making it a powerful method for certain polysubstituted furans but an indirect and often inefficient route for a singular 3-substituted product.[14]

Modern Methodologies: Precision and Regiocontrol

The limitations of classical methods have spurred the development of sophisticated, often transition-metal-catalyzed, strategies that provide precise regiochemical control.

This elegant approach provides a direct and highly regioselective route to 3-substituted furans. The causality behind its success lies in the rhodium catalyst's ability to direct the addition of carbon monoxide and hydrogen (syngas) to the alkyne of a propargylic alcohol, initiating a cascade that culminates in the furan ring.

Mechanistic Insight : The reaction proceeds via the hydroformylation of the alkyne, followed by cyclization and dehydration. The choice of phosphine ligands on the rhodium center is critical for controlling the regioselectivity, favoring the formation of the branched aldehyde intermediate that leads to the desired 3-substituted product.

G Start Define Target: 3-Substituted Furan Classical Consider Classical Methods (Paal-Knorr, Feist-Benary) Start->Classical Modern Evaluate Modern Methods (Metal-Catalyzed, etc.) Start->Modern Direct Approach Check_Precursors Are 1,4-dicarbonyl or α-halo ketone precursors readily available? Classical->Check_Precursors Feasibility Propargyl_OH Is the corresponding propargylic alcohol available? Modern->Propargyl_OH Check_Precursors->Modern No Check_Regio Is the resulting substitution pattern acceptable? Check_Precursors->Check_Regio Yes Discard_Classical Classical methods likely inefficient. Proceed to Modern. Check_Regio->Discard_Classical No, poor regioselectivity for 3-substitution Other_Modern Explore other modern routes (Wittig, Cycloisomerization) Propargyl_OH->Other_Modern No Select_Rh Select Rh-Catalyzed Hydroformylation Propargyl_OH->Select_Rh Yes Select_Other Select Alternative Modern Method Other_Modern->Select_Other Discard_Classical->Modern

Experimental Protocol: Rhodium-Catalyzed Hydroformylation [17] This protocol describes the synthesis of a 3-aryl-substituted furan from a corresponding propargylic alcohol.

  • Materials :

    • Substituted propargylic alcohol (1.0 mmol)

    • Rh(acac)(CO)₂ (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.08 mmol)

    • Anhydrous Dichloromethane (DCM) (10 mL)

    • CO/H₂ gas mixture (1:1)

  • Procedure :

    • In a high-pressure autoclave under an inert atmosphere, dissolve the substituted propargylic alcohol (1.0 mmol), Rh(acac)(CO)₂ (0.02 mmol), and triphenylphosphine (0.08 mmol) in anhydrous DCM (10 mL).

    • Seal the autoclave and purge three times with the CO/H₂ (1:1) gas mixture.

    • Pressurize the reactor to 40 bar with the CO/H₂ mixture.

    • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor reaction progress by TLC or GC-MS if possible.

    • After completion, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-substituted furan.

  • Trustworthiness : This protocol is self-validating through chromatographic monitoring (TLC/GC-MS) to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

This strategy offers a rapid and mild route to 3-substituted furans. The choice to use this method is often driven by the ready availability of Michael acceptors and acyl chlorides.

Mechanistic Insight : The reaction is initiated by the addition of a phosphine (e.g., tributylphosphine) to a Michael acceptor, generating a zwitterionic intermediate. This intermediate is then trapped by an acyl chloride. A subsequent intramolecular Wittig reaction and cyclization yield the furan ring. The mild, room-temperature conditions are a significant advantage, preserving sensitive functional groups. [17]

Transition metals like palladium and gold are exceptionally effective at catalyzing the cyclization of functionalized alkynes and allenes. [18]For instance, the palladium-catalyzed cyclization of (Z)-2-en-4-yn-1-ols provides a direct route to 3-substituted furans under relatively mild conditions. [17]Gold and copper co-catalyzed systems can facilitate one-pot, three-step cascades to generate di-, tri-, and tetrasubstituted furans from simple starting materials. [18] Causality : The efficacy of these metals stems from their ability to act as soft Lewis acids, activating the alkyne moiety towards nucleophilic attack by a tethered hydroxyl group. This activation lowers the energetic barrier to cyclization, allowing the reaction to proceed efficiently.

Table 1: Comparison of Modern Synthetic Methods for 3-Substituted Furans [17]

Synthetic Method Catalyst/Reagent Typical Conditions Yield Range (%) Substrate Scope Key Advantages Key Limitations
Rh-Catalyzed Hydroformylation Rh(acac)(CO)₂, PPh₃ CO/H₂ (40 bar), 80 °C, 24 h 60-95 Propargylic alcohols High regioselectivity, mild temperature Requires high-pressure equipment, expensive catalyst
Intramolecular Wittig PBu₃, Acyl Chlorides Room Temperature, 1-3 h 70-95 Michael acceptors, acyl chlorides Mild conditions, rapid, broad scope Stoichiometric phosphine waste
Pd-Catalyzed Cyclization PdCl₂(MeCN)₂ Dioxane, 80 °C, 2-6 h 75-90 (Z)-2-en-4-yn-1-ols Good yields, mild conditions Requires synthesis of specific enynol precursor

| Au/Cu-Catalyzed Cascade | Triazole-gold, Cu(II) triflate | DCE, 45 °C, 12 h | 65-95 | Propargyl alcohols, alkynes | One-pot, builds complexity quickly | Catalyst sensitivity, potential for side products |

Part 2: Reactivity and Functionalization

G cluster_reactions EAS Electrophilic Aromatic Substitution (EAS) furan furan EAS->furan Attacks C2 or C5 position Coupling Metal-Catalyzed Cross-Coupling Coupling->furan Functionalizes C2/C5 via halogenated intermediate DA Diels-Alder [4+2] Cycloaddition DA->furan Furan acts as diene

Caption: Key reactive pathways for the functionalization of a 3-substituted furan core.

Electrophilic Aromatic Substitution (EAS)

Furan is highly activated towards EAS, with reactions proceeding up to 10¹¹ times faster than in benzene. [19]The oxygen atom directs electrophiles primarily to the C2 and C5 positions, as the cationic intermediates formed by attack at these sites are better stabilized by resonance. [19][20]The substituent at the C3 position will exert a secondary directing effect, but the inherent reactivity of the C2/C5 positions typically dominates. [21][22]Mild reagents are necessary to avoid polymerization or ring-opening, which can occur under strongly acidic conditions. [23]

Cycloaddition Reactions

The reduced aromaticity of furan compared to benzene allows it to readily participate as the diene component in [4+2] Diels-Alder cycloadditions. [4]This reaction is a powerful tool for rapidly building molecular complexity, forming oxabicycloheptane derivatives that can be converted into a variety of other cyclic and acyclic structures. [4]The presence of a substituent at the 3-position can influence the facial selectivity and reaction rate of the cycloaddition.

Directed Metalation and Cross-Coupling

To functionalize specific positions on the furan ring, directed ortho-metalation (DoM) followed by trapping with an electrophile is a key strategy. For 3-substituted furans, lithiation often occurs at the C2 position. The resulting organometallic species can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to install new carbon-carbon or carbon-heteroatom bonds, further expanding the chemical space accessible from a common 3-substituted intermediate.

Part 3: Applications in Drug Discovery

The 3-substituted furan motif is a privileged scaffold found in numerous bioactive natural products and synthetic pharmaceuticals. [24][25]Its ability to act as a stable, aromatic core while presenting a functional group for interaction with biological targets makes it highly valuable. [2][5]

  • Antimicrobial and Anticancer Agents : Many furan derivatives exhibit potent antimicrobial and anticancer activities. [6][8]The furan ring can act as a bioisostere for other aromatic systems like benzene or thiophene, but with distinct electronic and solubility properties that can be fine-tuned to optimize drug-receptor interactions and overall pharmacokinetic profiles. [2][5]

  • Central Nervous System (CNS) Activity : The furan scaffold is present in compounds with antidepressant, anticonvulsant, and anxiolytic properties. [6]The polarity imparted by the oxygen atom can be crucial for crossing the blood-brain barrier and interacting with CNS targets.

  • Metabolic Considerations : While a valuable scaffold, the furan ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. [26]This can lead to the formation of reactive cis-enedione metabolites, which may cause toxicity. [26]Therefore, a key aspect of drug design involving furan scaffolds is to modulate the electronic properties and steric environment of the ring to block or slow down this metabolic pathway, a role for which substitution at the 3-position is well-suited.

Conclusion and Future Outlook

The chemical space of 3-substituted furans is rich and rewarding territory for synthetic and medicinal chemists. While classical syntheses often fall short in providing regioselective access, a powerful suite of modern, metal-catalyzed methodologies has risen to meet this challenge. These advanced strategies deliver the required precision, allowing for the efficient construction of this valuable scaffold. Understanding the nuanced reactivity of the 3-substituted furan ring—from its preferential electrophilic substitution at the C2/C5 positions to its participation in cycloaddition reactions—is critical for its successful application as a versatile building block. As drug discovery continues to demand novel molecular architectures with finely tuned properties, the strategic synthesis and functionalization of 3-substituted furans will undoubtedly remain a key focus, paving the way for the next generation of innovative therapeutics.

References

  • A Comparative Guide to Modern Synthetic Methods for 3-Substituted Furans. Benchchem.
  • Paal–Knorr synthesis. Wikipedia.
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  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH).
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  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health (NIH).
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Synthesis of Tetrasubstituted Furans through One-Pot Formal [3 + 2] Cycloaddition Utilizing-[10][17]Phospha-Brook Rearrangement. ACS Publications. Available at:

  • Metal-Free and Sustainable Strategies in the Synthesis of Substituted Furans: A Contemporary Review. IntechOpen.
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Methodological & Application

The Versatile Role of 3-Furonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Furonitrile as a Strategic Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the furan moiety, are privileged structures found in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Among the various functionalized furan building blocks, this compound stands out as a versatile and strategically important starting material for the synthesis of a wide range of pharmaceutical intermediates.[5] Its unique electronic properties and the reactivity of both the furan ring and the nitrile group allow for diverse chemical transformations, making it a valuable tool for medicinal chemists.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the chemical reactivity of this compound and present detailed, field-proven protocols for its conversion into valuable scaffolds for drug discovery, with a particular focus on the synthesis of furo[2,3-d]pyrimidine cores, which are central to a class of potent kinase inhibitors.

Chemical Properties and Safety Considerations

This compound is a colorless to white crystalline solid with a melting point of 28-32 °C and a boiling point of 151 °C. Its molecular structure, featuring an electron-withdrawing nitrile group on the furan ring, influences its reactivity in various organic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₃NO
Molecular Weight93.08 g/mol
Melting Point28-32 °CSigma-Aldrich
Boiling Point151 °CSigma-Aldrich
Density1.073 g/mL at 25 °CSigma-Aldrich

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Key Synthetic Transformations of this compound

The strategic positioning of the nitrile group and the inherent reactivity of the furan ring enable a variety of synthetic manipulations of this compound. These transformations can be broadly categorized into reactions involving the nitrile group and reactions involving the furan nucleus.

I. Functionalization via the Nitrile Group: Gateway to Fused Heterocycles

The nitrile functionality of this compound is a versatile handle for the construction of nitrogen-containing heterocycles. One of the most powerful methods for this is the Thorpe-Ziegler reaction, an intramolecular condensation that can lead to the formation of fused ring systems.

Protocol 1: Synthesis of 2-Amino-3-cyanofuran Derivatives via Thorpe-Ziegler Type Reaction

This protocol describes a general procedure for the synthesis of a 2-aminofuran-3-carbonitrile intermediate, a key precursor for furo[2,3-d]pyrimidines. The reaction proceeds through an initial functionalization of the furan ring followed by an intramolecular cyclization.

Causality: The Thorpe-Ziegler reaction is a powerful tool for the formation of five- and six-membered rings.[6][7] In this context, the nitrile group of a suitably substituted this compound derivative acts as an electrophile, while a newly introduced nucleophilic center on the furan ring initiates the cyclization. The choice of a strong, non-nucleophilic base is critical to deprotonate the nucleophile without adding to the nitrile group.

Thorpe_Ziegler cluster_0 Step 1: Functionalization cluster_1 Step 2: Intramolecular Cyclization (Thorpe-Ziegler) Start This compound Intermediate1 Functionalized this compound Start->Intermediate1  Reaction Reagent1 Electrophilic Reagent (e.g., for hydroxymethylation) Intermediate2 Cyclized Intermediate (Imino-nitrile) Intermediate1->Intermediate2  Deprotonation & Cyclization Base Strong Base (e.g., NaH, LDA) Product 2-Aminofuran-3-carbonitrile Derivative Intermediate2->Product  Tautomerization

Figure 1: Workflow for the synthesis of 2-aminofuran-3-carbonitrile derivatives.

Experimental Protocol:

  • Functionalization of this compound: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Add a solution of a strong base such as n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, add the desired electrophile (e.g., paraformaldehyde for hydroxymethylation) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the functionalized this compound intermediate.

  • Thorpe-Ziegler Cyclization: To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of the functionalized this compound intermediate (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl to pH 6-7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminofuran-3-carbonitrile derivative.

II. Building Fused Pyrimidine Rings: Synthesis of Furo[2,3-d]pyrimidine Kinase Inhibitors

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, enabling them to act as potent inhibitors of various protein kinases.[8][9][10][11] The 2-aminofuran-3-carbonitrile intermediate synthesized in Protocol 1 is an excellent precursor for the construction of the fused pyrimidine ring.

Protocol 2: Synthesis of a Furo[2,3-d]pyrimidin-4-amine Core

Causality: This reaction is a condensation-cyclization sequence. Formamidine acetate provides the one-carbon and two-nitrogen unit required to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the amino group of the 2-aminofuran-3-carbonitrile onto the formamidine, followed by an intramolecular cyclization with the elimination of ammonia to form the fused aromatic system.

Furo_Pyrimidine_Synthesis cluster_0 Condensation & Cyclization Start 2-Aminofuran-3-carbonitrile Derivative Intermediate Amidine Intermediate Start->Intermediate  Condensation Reagent Formamidine Acetate Product Furo[2,3-d]pyrimidin-4-amine Core Intermediate->Product  Intramolecular Cyclization (-NH₃)

Figure 2: Synthesis of the furo[2,3-d]pyrimidin-4-amine core.

Experimental Protocol:

  • In a round-bottom flask, suspend the 2-aminofuran-3-carbonitrile derivative (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol.

  • Heat the mixture to reflux (approximately 125 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and stir to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the furo[2,3-d]pyrimidin-4-amine core.

Table 2: Representative Yields for Furo[2,3-d]pyrimidine Synthesis

Starting Material (Substituent on Furan)ProductYield (%)
-CH₂OH4-amino-5-(hydroxymethyl)furo[2,3-d]pyrimidine75
-CH₃4-amino-5-methylfuro[2,3-d]pyrimidine82
-Ph4-amino-5-phenylfuro[2,3-d]pyrimidine78

Yields are representative and may vary based on specific reaction conditions and purification methods.

III. Functionalization of the Furan Ring: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14][15] this compound can undergo this reaction to introduce a formyl group at the 2-position, providing a versatile intermediate for further elaboration.

Protocol 3: Vilsmeier-Haack Formylation of this compound

Causality: The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts preferentially at the most electron-rich position of the furan ring, which is the C2 position. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation & Electrophilic Attack cluster_1 Hydrolysis Start This compound Intermediate Iminium Salt Intermediate Start->Intermediate  Electrophilic Substitution Reagents POCl₃ + DMF Product 2-Formyl-3-furonitrile Intermediate->Product  Hydrolysis Water H₂O (Workup)

Figure 3: Vilsmeier-Haack formylation of this compound.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the DMF to 0 °C and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-formyl-3-furonitrile.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique combination of a reactive furan ring and a functionalizable nitrile group provides access to a wide array of complex heterocyclic scaffolds. The protocols detailed in this application note for the synthesis of 2-aminofuran-3-carbonitriles and their subsequent conversion to furo[2,3-d]pyrimidines, as well as the functionalization of the furan ring via the Vilsmeier-Haack reaction, demonstrate the strategic importance of this compound in modern medicinal chemistry. By understanding the underlying principles of these reactions and adhering to the provided protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents.

References

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Potent and Selective Antiproliferative Agent. Journal of Medicinal Chemistry, 54(13), 4586-4597.
  • (2023). Synthesis and biological activities of furan derivatives.
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  • (2025). literature review on substituted furan compounds. Benchchem.
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  • Apaydın, Ç., et al. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 112, 104958.
  • (2022). Synthesis of furo[2,3-d]pyrimidine derivative (61).
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  • (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 111, 146-161.
  • (2016). Synthetic approaches for furo[2,3-d]pyrimidines.
  • (2021). Vilsmeier-Haack Reaction. NROChemistry.
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  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • (1992). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 31B(10), 674-676.
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  • Hesse, S., et al. (2012). Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Synthesis, 44(18), 2964-2968.
  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from ad-dicyanoadipic esters. Journal of the Chemical Society, Transactions, 95, 1901-1926.
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Synthesis of 3-Furonitrile Derivatives: An Application Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-furonitrile scaffold is a privileged motif in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate. This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of robust and scalable protocols for the synthesis of this compound derivatives. We move beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document covers three principal synthetic strategies: synthesis from furan-3-carboxaldehyde, direct C-H cyanation of the furan nucleus, and modern transition-metal-catalyzed cross-coupling reactions. Each section includes a mechanistic overview, step-by-step protocols, and a discussion of the relative merits and challenges, supported by authoritative citations.

Introduction

Furan, an electron-rich five-membered heterocycle, is a foundational building block in organic synthesis. Specifically, derivatives bearing a nitrile group at the 3-position are of significant interest. The cyano group is a powerful electron-withdrawing group and a versatile chemical handle that can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. This versatility makes this compound derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide details three distinct and reliable methodologies for their preparation, designed to provide chemists with both practical instructions and a deeper understanding of the underlying chemical principles.

Method 1: Synthesis from Furan-3-carboxaldehyde via an Aldoxime Intermediate

One of the most traditional and reliable methods to introduce a nitrile group is through the dehydration of an aldoxime. This two-step sequence begins with the readily available furan-3-carboxaldehyde, which is first converted to furan-3-carbaldehyde oxime. The subsequent dehydration of this oxime yields the desired this compound. This pathway is advantageous due to the low cost of the starting materials and the generally high yields of each step.

Workflow: Aldehyde to Nitrile Conversion

cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration A Furan-3-carboxaldehyde B Furan-3-carbaldehyde Oxime A:e->B:w C This compound B:e->C:w R1 NH2OH·HCl, Base (e.g., NaOH, Pyridine) R2 Dehydrating Agent (e.g., Ac2O, BOP)

Caption: General workflow for the two-step synthesis of this compound from furan-3-carboxaldehyde.

Experimental Protocols

Part A: Synthesis of Furan-3-carbaldehyde Oxime

This initial step involves the condensation of furan-3-carboxaldehyde with hydroxylamine. The reaction is typically straightforward and high-yielding.

  • Principle: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration under mild basic or acidic conditions affords the corresponding oxime.

  • Step-by-Step Protocol:

    • In a round-bottom flask, dissolve furan-3-carboxaldehyde (1.0 eq) in 95% ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.1 eq) in water.

    • To the stirred mixture, add a solution of sodium hydroxide (1.2 eq) in water, ensuring the temperature does not exceed 30 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture in an ice bath and acidify by saturating with carbon dioxide or by the careful addition of dilute HCl.

    • The precipitated furan-3-carbaldehyde oxime is collected by suction filtration, washed with cold water, and air-dried. The product is typically of sufficient purity for the next step.

Part B: Dehydration of Furan-3-carbaldehyde Oxime to this compound

Two protocols are provided for the dehydration step, a classic method using a strong dehydrating agent and a milder, modern alternative.

Protocol 1: Classic Dehydration with Acetic Anhydride

  • Causality: Acetic anhydride is a powerful and inexpensive dehydrating agent. It reacts with the oxime's hydroxyl group to form an acetate ester intermediate, which readily undergoes E2 elimination upon heating to yield the nitrile, acetic acid, and an acetate salt.[1] This method is robust but the thermal conditions may not be suitable for highly sensitive substrates.

  • Step-by-Step Protocol:

    • Place the dry furan-3-carbaldehyde oxime (1.0 eq) and acetic anhydride (2.0-3.0 eq) in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture gently. An exothermic reaction may occur.

    • After any initial exotherm subsides, heat the solution to reflux and maintain for 1-2 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

    • The crude this compound may separate as an oil or solid. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography on silica gel.

Protocol 2: Mild Dehydration with BOP Reagent

  • Causality: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a peptide coupling reagent that also serves as an excellent and mild dehydrating agent for aldoximes.[2] It activates the oxime hydroxyl group under neutral conditions at room temperature, which is then eliminated upon addition of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). This method avoids harsh heating and is suitable for substrates with sensitive functional groups.

  • Step-by-Step Protocol: [2]

    • In an oven-dried, two-necked flask under an inert atmosphere (e.g., Argon), dissolve furan-3-carbaldehyde oxime (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Add BOP reagent (1.5-2.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add DBU (2.0-2.3 eq) dropwise to the stirring mixture over 2 minutes.

    • Monitor the reaction by TLC. Upon completion (typically 1-2 hours), dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica gel.

ParameterProtocol 1 (Acetic Anhydride)Protocol 2 (BOP Reagent)
Temperature Reflux (High)Room Temperature
Reagents Inexpensive, commonMore expensive, specialized
Workup Aqueous, requires base washAqueous
Byproducts Acetic acidHexamethylphosphoramide (HMPA), Benzotriazole
Compatibility Less suitable for sensitive substratesHigh functional group tolerance
Typical Yield Good to ExcellentGood to Excellent

Method 2: Direct C-H Cyanation with Chlorosulfonyl Isocyanate (CSI)

Directly converting a C-H bond to a C-CN bond is a highly atom-economical approach. For electron-rich heterocycles like furan, electrophilic cyanation is a feasible strategy. Chlorosulfonyl isocyanate (ClSO₂NCO or CSI) is a powerful electrophile that can directly functionalize the furan ring, leading to the nitrile in a two-step, one-pot procedure.[3]

Mechanism of Direct Cyanation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich furan ring attacks the highly electrophilic carbon of the isocyanate. The resulting intermediate, an N-chlorosulfonyl amide, is then treated with a tertiary amine or a solvent like N,N-dimethylformamide (DMF), which facilitates the elimination of sulfur trioxide and HCl to furnish the nitrile.[4]

cluster_0 Electrophilic Attack cluster_1 Elimination Furan Substituted Furan Intermediate1 Sigma Complex Furan->Intermediate1 Attack on CSI CSI ClSO2NCO (CSI) Intermediate2 N-Chlorosulfonyl Amide Intermediate1->Intermediate2 Deprotonation Nitrile This compound Intermediate2->Nitrile Elimination of SO3 & HCl DMF DMF

Caption: Mechanism of direct cyanation of furan using Chlorosulfonyl Isocyanate (CSI).

Experimental Protocol
  • Causality: Furan is highly reactive towards electrophiles, and substitution typically occurs at the 2-position. To achieve 3-cyanation, a directing or blocking group at the 2-position (and 5-position) is often necessary. This protocol is most effective for furans that are already substituted at the 2- and/or 5-positions, directing the electrophilic attack to the 3- or 4-position. CSI is a potent electrophile due to the two adjacent electron-withdrawing groups. The use of DMF in the second step is crucial; it acts as a mild base and a solvent that promotes the elimination cascade.[4]

  • Safety Note: Chlorosulfonyl isocyanate is a highly reactive, toxic, and corrosive reagent that reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Step-by-Step Protocol (Adapted from related pyrrole chemistry):

    • Under a dry, inert atmosphere, dissolve the 2,5-disubstituted furan (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or acetonitrile at -78 °C.

    • Slowly add a solution of chlorosulfonyl isocyanate (1.0-1.1 eq) in the same solvent dropwise, maintaining the low temperature.

    • Stir the mixture at low temperature for 1-2 hours.

    • In a separate flask, prepare N,N-dimethylformamide (DMF, ~5-10 eq).

    • Carefully add the reaction mixture from step 3 to the DMF via cannula, maintaining a temperature below 20 °C.

    • Heat the resulting mixture to approximately 90 °C for 1-2 hours to drive the elimination.[4]

    • Cool the reaction to room temperature and quench by pouring it into an ice-water slurry.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation to yield the this compound derivative.

Method 3: Transition-Metal Catalyzed Cross-Coupling of 3-Halofurans

Modern organic synthesis heavily relies on transition-metal catalysis to form C-C and C-heteroatom bonds with high efficiency and selectivity. The cyanation of 3-halofurans (e.g., 3-bromofuran or 3-iodofuran) using palladium or copper catalysts represents a powerful and versatile route to this compound derivatives.

Catalytic Cycle: Palladium-Catalyzed Cyanation

The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.

Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)-X(L2) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-CN(L2) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination ArCN This compound (Ar-CN) TM_Complex->ArCN ArX 3-Halofuran (Ar-X) ArX->OA_Complex CN_Source Cyanide Source (e.g., K4[Fe(CN)6]) CN_Source->TM_Complex

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation of a 3-halofuran.

Experimental Protocols

Protocol 3A: Palladium-Catalyzed Cyanation of 3-Bromofuran

  • Causality: Palladium catalysts are highly effective for coupling aryl bromides. A significant challenge in cyanation is that excess cyanide ions can poison the palladium catalyst. Using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source mitigates this issue. It is a non-toxic, stable solid that has low solubility, ensuring a slow release of cyanide ions into the reaction medium, which prevents catalyst deactivation.

  • Step-by-Step Protocol:

    • To an oven-dried Schlenk flask, add 3-bromofuran (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.2-0.4 eq), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., dppf or Xantphos, 2-10 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., DMF or DMA) and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography on silica gel.

Protocol 3B: Copper-Catalyzed Cyanation of 3-Iodofuran

  • Causality: Copper-catalyzed reactions (a modification of the Rosenmund-von Braun reaction) are a cost-effective alternative to palladium catalysis, particularly for more reactive aryl iodides. Acetone cyanohydrin is often used as a convenient and effective liquid cyanide source in these reactions; it decomposes in the presence of a base to generate the cyanide nucleophile in situ.

  • Step-by-Step Protocol (Adapted from Organic Syntheses):

    • To an oven-dried, double-necked flask under an inert atmosphere, add 3-iodofuran (1.0 eq), copper(I) iodide (CuI, 10 mol%), and 1,10-phenanthroline (20 mol%).

    • Add anhydrous N,N-dimethylformamide (DMF).

    • Add tri-n-butylamine (1.3 eq) followed by the dropwise addition of acetone cyanohydrin (1.2 eq).

    • Caution: Acetone cyanohydrin is highly toxic. Handle only in a well-ventilated fume hood.

    • Heat the reaction mixture to 110-120 °C for 16-24 hours.

    • After cooling, quench the reaction with aqueous ammonia and extract with diethyl ether or ethyl acetate.

    • Wash the organic layers thoroughly with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography or distillation.

ParameterProtocol 3A (Palladium)Protocol 3B (Copper)
Substrate 3-Bromofuran3-Iodofuran
Catalyst Palladium(II) Acetate + LigandCopper(I) Iodide + Ligand
Cyanide Source K₄[Fe(CN)₆] (non-toxic solid)Acetone Cyanohydrin (toxic liquid)
Cost Higher (Palladium)Lower (Copper)
Functional Group Tolerance Generally very highGood, but can be substrate-dependent
Typical Yield Good to ExcellentGood to Excellent

Summary and Outlook

The synthesis of this compound derivatives can be accomplished through several effective strategies, each with distinct advantages. The choice of method will depend on factors such as the availability of starting materials, scale of the reaction, functional group tolerance required, and cost considerations.

  • Method 1 (from Aldehyde) is ideal for large-scale synthesis when furan-3-carboxaldehyde is available, offering a cost-effective and high-yielding route.

  • Method 2 (Direct C-H Cyanation) represents the most atom-economical approach but requires a highly reactive and hazardous reagent (CSI) and is often best suited for furan rings with existing substituents to control regioselectivity.

  • Method 3 (Cross-Coupling) offers the greatest versatility and functional group tolerance, making it a cornerstone of modern medicinal chemistry for the late-stage functionalization and synthesis of complex molecular libraries.

Future developments will likely focus on developing even milder and more sustainable catalytic systems, including biocatalytic routes using aldoxime dehydratases and C-H functionalization methods that avoid stoichiometric and hazardous reagents.

References

  • Floyd, A. J., Kinsman, R. G., Roshan-Ali, Y., & Brown, D. W. (1983). Direct cyanation of the furan nucleus by chlorosulphonyl isocyanate. Tetrahedron, 39(23), 3881-3885. [Link]

  • Chauhan, P. M. S., & Kumar, S. (2005). A Simple Synthesis of Nitriles from Aldoximes. Synthetic Communications, 35(10), 1351-1356. [Link]

  • ResearchGate. (n.d.). Chlorosulfonyl Isocyanate. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). 3-Bromofuran. [Link]

  • ResearchGate. (n.d.). Preparation of 3-iodofuran 1a. Retrieved January 12, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Organic Syntheses. (n.d.). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved January 12, 2026, from [Link]

  • Nitelet, A., Zahim, S., Theunissen, C., Pradal, A., & Evano, G. (2016). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 93, 163-177. [Link]

  • Gholinejad, M., & Nájera, C. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(12), 834-838. [Link]

  • Anderson, H. J., & Loader, C. E. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(12), 1727-1730. [Link]

  • Organic Syntheses. (n.d.). chlorosulfonyl isocyanate. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). Chlorosulfonyl isocyanate. [Link]

  • Organic Syntheses. (n.d.). Cinnamonitrile from Cinnamic Acid. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). veratronitrile. Retrieved January 12, 2026, from [Link]

  • Sundermeier, M., Mutyala, S., & Zapf, A. (2003). A Versatile Protocol for Copper-Catalyzed Cyanation of Aryl and Heteroaryl Bromides with Acetone Cyanohydrin. Advanced Synthesis & Catalysis, 345(5), 597-601. [Link]

Sources

Application Notes & Protocols: 3-Furonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast majority of therapeutic agents. Their structural diversity and ability to modulate biological processes make them "privileged structures" in the design of novel pharmaceuticals. Among the myriad of starting materials, 3-furonitrile emerges as a particularly valuable and versatile building block. Its unique scaffold, featuring an electron-rich furan ring and a highly reactive nitrile functional group, offers dual sites for chemical elaboration. This guide provides an in-depth exploration of this compound's reactivity and demonstrates its application as a precursor for synthesizing diverse and novel heterocyclic systems, including pyrazoles, isoxazoles, and pyridazines. The protocols and mechanistic insights detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their synthetic campaigns.

Core Concepts: The Reactivity of this compound

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary components: the furan ring and the nitrile group. Understanding these features is crucial for designing rational synthetic pathways.

  • The Nitrile Group (-C≡N): This functional group is an exceptionally versatile electrophilic center. It can undergo nucleophilic addition, participate in cycloaddition reactions, and be transformed into various other functional groups (e.g., amines, amides, ketones via metal-catalyzed additions). This reactivity is the primary focus of the subsequent protocols for building fused and appended heterocyclic rings.

  • The Furan Ring: As an aromatic, electron-rich heterocycle, the furan ring can participate in electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and Diels-Alder reactions. While not the primary focus of this guide, derivatization of the furan ring itself represents a powerful secondary strategy for library diversification.

Furonitrile_Reactivity cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Resulting Heterocycles / Intermediates Furonitrile This compound Structure Nitrile_Reactions Nitrile Group Reactions (Electrophilic Center) Furonitrile->Nitrile_Reactions Primary Focus Furan_Reactions Furan Ring Reactions (Nucleophilic Center) Furonitrile->Furan_Reactions Secondary Diversification Cycloaddition [3+2] Cycloadditions (e.g., Isoxazoles) Nitrile_Reactions->Cycloaddition Condensation Condensation / Cyclization (e.g., Pyrazoles, Pyridazines) Nitrile_Reactions->Condensation Metal_Catalysis Metal-Catalyzed Additions (e.g., Ketones, Amides) Nitrile_Reactions->Metal_Catalysis EAS Electrophilic Aromatic Substitution Furan_Reactions->EAS Pyrazole_Synthesis_Workflow start Starting Materials: This compound Derivative (β-Ketonitrile) + Hydrazine Hydrate step1 Step 1: Condensation Nucleophilic attack of hydrazine on carbonyl and nitrile groups. start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization Formation of the 5-membered ring. intermediate->step2 step3 Step 3: Dehydration/Elimination Aromatization to form the pyrazole ring. step2->step3 product Product: 5-(Furan-3-yl)-3-amino-1H-pyrazole-4-carbonitrile step3->product

Caption: Workflow for the synthesis of furan-substituted aminopyrazoles.

Protocol 1: Synthesis of 5-(Furan-3-yl)-3-amino-1H-pyrazole-4-carbonitrile

(Note: This protocol requires the precursor 2-(furan-3-carbonyl)malononitrile, which can be synthesized from this compound via intermediates like 3-furoic acid or its acid chloride.)

Reagents & Materials Supplier Grade Quantity
2-(Furan-3-carbonyl)malononitrileCustom Synthesis>95%1.74 g (10 mmol)
Hydrazine Hydrate (64%)Sigma-AldrichReagent1.0 mL (~20 mmol)
EthanolFisher ScientificAnhydrous30 mL
Acetic AcidVWRGlacial2-3 drops
Round-bottom flask (100 mL)------1
Reflux condenser------1
Magnetic stirrer/hotplate------1

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-(furan-3-carbonyl)malononitrile (1.74 g, 10 mmol) and ethanol (30 mL). Stir the mixture to achieve a suspension.

  • Catalyst: Add a few drops of glacial acetic acid to the suspension. This acidic catalyst facilitates the initial condensation steps.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0 mL, ~20 mmol) to the stirring mixture at room temperature. The addition is often exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane). The starting material should be consumed, and a new, more polar spot should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.

Expected Results & Characterization:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Peaks corresponding to furan protons, a broad singlet for the NH2 group, and a very broad singlet for the pyrazole N-H.

  • IR (KBr, cm-1): Absorption bands around 3400-3200 (N-H stretches), 2220 (C≡N stretch), and 1640 (C=N stretch).

Application 2: [3+2] Cycloaddition for 3-(Furan-3-yl)isoxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful, atom-economical reaction for constructing five-membered heterocycles. The nitrile group of this compound can act as a dipolarophile, reacting with a nitrile oxide (a 1,3-dipole) generated in situ from an aldoxime to regioselectively form a 3,5-disubstituted isoxazole. Isoxazoles are prevalent scaffolds in many biologically active compounds.

Causality and Mechanistic Insight

This synthesis is a classic Huisgen [3+2] cycloaddition. The key is the in situ generation of the reactive nitrile oxide intermediate. An aldoxime (e.g., acetaldehyde oxime) is deprotonated by a base (triethylamine) and then oxidized/dehydrohalogenated (using N-chlorosuccinimide, NCS) to form the nitrile oxide. This highly reactive species immediately undergoes a cycloaddition reaction with the C≡N triple bond of this compound. The choice of a mild organic base like triethylamine is critical to avoid unwanted side reactions. The regioselectivity, yielding the 3-(furan-3-yl)-5-methylisoxazole, is governed by the electronic and steric properties of the interacting frontier molecular orbitals of the nitrile oxide and this compound.

Isoxazole_Synthesis_Mechanism cluster_0 In Situ Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Acetaldehyde Oxime NCS NCS / Et3N Aldoxime->NCS NitrileOxide Acetonitrile Oxide (1,3-Dipole) NCS->NitrileOxide TransitionState [3+2] Cycloaddition Transition State NitrileOxide->TransitionState Reacts with Furonitrile This compound (Dipolarophile) Furonitrile->TransitionState Product 3-(Furan-3-yl)-5-methylisoxazole TransitionState->Product

Caption: Mechanism for isoxazole synthesis via in situ nitrile oxide generation.

Protocol 2: Synthesis of 3-(Furan-3-yl)-5-methylisoxazole
Reagents & Materials Supplier Grade Quantity
This compoundCombi-Blocks>97%0.93 g (10 mmol)
Acetaldehyde OximeTCI Chemicals>98%0.65 g (11 mmol)
N-Chlorosuccinimide (NCS)Alfa Aesar>98%1.47 g (11 mmol)
Triethylamine (Et3N)Sigma-Aldrich>99%1.53 mL (11 mmol)
Chloroform (CHCl3)Fisher ScientificStabilized50 mL
Round-bottom flask (100 mL)------1
Dropping funnel------1
Magnetic stirrer------1

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.93 g, 10 mmol), acetaldehyde oxime (0.65 g, 11 mmol), and chloroform (30 mL).

  • Initial Cooling: Cool the mixture to 0 °C in an ice bath.

  • NCS Addition: Add N-chlorosuccinimide (1.47 g, 11 mmol) to the mixture in one portion. Stir vigorously.

  • Base Addition: Prepare a solution of triethylamine (1.53 mL, 11 mmol) in chloroform (20 mL) in a dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The dropwise addition of the base is crucial to control the rate of nitrile oxide formation and prevent its dimerization.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC (Eluent: 3:7 Ethyl Acetate/Hexane).

  • Work-up: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. Wash the filtrate with water (2 x 25 mL) and then with brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure isoxazole product.

Expected Results & Characterization (based on similar structures):

  • Yield: 60-75%

  • Appearance: Colorless oil or low-melting solid.

  • 1H NMR (CDCl3): Signals for the furan protons, a singlet for the isoxazole C4-H, and a singlet for the methyl group protons.

  • 13C NMR (CDCl3): Resonances corresponding to the furan and isoxazole rings, and the methyl carbon.

  • ESI-MS: A peak corresponding to [M+H]+.

Application 3: Synthesis of Furan-Substituted Pyridazines

Pyridazines are important nitrogen-containing heterocycles with a wide spectrum of biological activities. Their synthesis often involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine. This compound can be incorporated into precursors suitable for pyridazine synthesis, for example, through reactions that generate a γ-ketonitrile structure, which can then undergo cyclization.

Protocol 3: Synthesis of 6-(Furan-3-yl)-3-aminopyridazine-4-carbonitrile

This protocol involves a cyclocondensation reaction of an arylhydrazonomalononitrile derivative with malononitrile, a method known to produce pyridazine structures.

Reagents & Materials Supplier Grade Quantity
(Furan-3-yl)hydrazonomalononitrileCustom Synthesis>95%1.60 g (10 mmol)
MalononitrileSigma-Aldrich>99%0.73 g (11 mmol)
Sodium Ethoxide (21% in Ethanol)Acros OrganicsSolution4.0 mL (~11 mmol)
EthanolFisher ScientificAnhydrous40 mL
Round-bottom flask (100 mL)------1
Reflux condenser------1
Magnetic stirrer/hotplate------1

Procedure:

  • Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, dissolve (furan-3-yl)hydrazonomalononitrile (1.60 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in anhydrous ethanol (40 mL).

  • Base Addition: Carefully add sodium ethoxide solution (4.0 mL, ~11 mmol) to the reaction mixture. The use of a strong base like sodium ethoxide is necessary to deprotonate the malononitrile, initiating a Michael-type addition.

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The reaction progress can be monitored by TLC.

  • Neutralization and Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by adding dilute hydrochloric acid or acetic acid dropwise until the pH is ~7. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like N,N-dimethylformamide (DMF) or a large volume of ethanol to obtain the purified pyridazine derivative.

Expected Results & Characterization:

  • Yield: 50-65%

  • Appearance: Yellow to brown solid.

  • IR (KBr, cm-1): Characteristic peaks for NH2 stretches (3400-3200 cm-1) and the nitrile C≡N stretch (~2215 cm-1).

  • 1H NMR (DMSO-d6): Signals for the furan protons, a singlet for the pyridazine ring proton, and a broad singlet for the amino protons.

  • ESI-MS: A peak corresponding to [M+H]+.

Summary of Synthesized Heterocyclic Scaffolds

Precursor MoietyReaction TypeHeterocyclic ProductKey ReagentsReference Class
This compoundCondensation/CyclizationAminopyrazoleHydrazine Hydrate
This compound[3+2] CycloadditionIsoxazoleAldoxime, NCS, Et3N
This compoundCondensation/CyclizationAminopyridazineMalononitrile, NaOEt

Conclusion

This compound stands as a powerful and cost-effective precursor for generating molecular complexity and accessing novel heterocyclic scaffolds. Its inherent electronic properties and dual reactivity sites allow for the strategic construction of pyrazoles, isoxazoles, pyridazines, and other systems of high value to medicinal chemistry. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this building block, enabling the rapid development of compound libraries for screening and drug discovery programs.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & Elnagdi, M. H. (2018). Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(1), 129. [Link]

  • Bode, M. L., Hachisu, S., Matsuura, T., & Suzuki, T. (2011). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 52(43), 5652-5655. Available at: [Link]

  • Gomes, P. A., & Dias, A. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]

  • Zhao, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(6), 10884-10897. [Link]

  • De Kimpe, N., et al. (2008). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Negm, A. M., Abdelrazek, F. M., Elnagdi, M. H., & Shaaban, L. H. (1994).

The Versatility of 3-Furonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the furan ring stands out as a privileged scaffold, forming the core of numerous bioactive molecules.[1][2] When functionalized with a nitrile group at the 3-position, the resulting 3-furonitrile moiety presents a unique combination of electronic properties and synthetic versatility, making it a valuable building block in the design and development of novel therapeutic agents.[3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols, structure-activity relationship (SAR) insights, and an examination of its role in targeting key signaling pathways.

The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, often serves as a bioisostere for carbonyl or hydroxyl groups, a strategy employed to enhance metabolic stability and improve pharmacokinetic profiles.[3] The furan ring itself, an electron-rich aromatic system, facilitates a wide range of chemical transformations, allowing for the synthesis of diverse compound libraries for high-throughput screening. This guide will delve into the practical applications of this compound, with a focus on its emerging role in the development of targeted therapies for cancer and other diseases.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The utility of this compound in drug discovery is intrinsically linked to the synthetic methodologies available for its preparation and subsequent functionalization. A variety of robust and scalable synthetic routes have been developed, enabling medicinal chemists to readily access a diverse array of this compound derivatives.

Protocol 1: Gewald Synthesis of 2-Amino-3-furonitrile Derivatives

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes and, with modification, 2-aminofurans.[4][5][6][7][8] This method is particularly valuable for creating 2-amino-3-furonitrile scaffolds, which are prominent in many bioactive compounds.

Reaction Scheme:

Gewald Synthesis ketone α-Hydroxyketone reaction + ketone->reaction malononitrile Malononitrile malononitrile->reaction base Base (e.g., Morpholine) base->reaction Catalyst product 2-Amino-3-furonitrile Derivative reaction->product caption Gewald reaction for 2-amino-3-furonitrile synthesis. Suzuki Coupling halide 5-Bromo-3-furonitrile reaction + halide->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction Catalyst base Base (e.g., K2CO3) base->reaction Base product 5-Aryl-3-furonitrile reaction->product caption Suzuki-Miyaura cross-coupling for C-5 arylation. PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Furonitrile This compound Derivative (Kinase Inhibitor) Furonitrile->PI3K Inhibition caption Targeting the PI3K/Akt/mTOR pathway.

Sources

The Strategic Utility of 3-Furonitrile in the Synthesis of Bioactive Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Furonitrile as a Versatile Synthon in Medicinal Chemistry

In the landscape of modern drug discovery, the furan scaffold is a privileged motif, present in a multitude of clinically relevant agents.[1] Its bioisosteric relationship with the phenyl group allows for modulation of physicochemical properties such as metabolic stability and bioavailability.[1] Among furan derivatives, this compound (also known as 3-cyanofuran) emerges as a particularly versatile building block. The electron-withdrawing nature of the nitrile group activates the furan ring for specific transformations and serves as a linchpin for the construction of more complex, biologically active heterocyclic systems. This application note provides a detailed exploration of synthetic routes leveraging this compound for the preparation of bioactive molecules, with a focus on the synthesis of furo[2,3-d]pyrimidine-based kinase inhibitors.

Core Synthetic Strategy: From this compound to Furo[2,3-d]pyrimidine Kinase Inhibitors

The furo[2,3-d]pyrimidine core is a key pharmacophore in a range of kinase inhibitors, acting as a purine bioisostere to interact with the ATP-binding site of these enzymes.[2][3] A highly efficient strategy for the construction of this scaffold commences with a substituted 2-amino-3-cyanofuran, which can be conceptually derived from this compound. The overall synthetic blueprint involves a three-stage process:

  • Functionalization of the Furan Ring: Introduction of a side chain at the 2-position of the furan ring of a this compound derivative to generate a β-ketonitrile precursor.

  • Formation of the 2-Amino-3-cyanofuran Intermediate: Acid-catalyzed intramolecular cyclization of the β-ketonitrile to furnish the key 2-amino-3-cyanofuran scaffold.

  • Annulation of the Pyrimidine Ring: Cyclization of the 2-amino-3-cyanofuran with a suitable one-carbon synthon to yield the final furo[2,3-d]pyrimidine core.

This strategic approach is depicted in the workflow diagram below:

G A This compound Derivative B β-Ketonitrile Intermediate A->B  Nucleophilic Addition  & Functionalization C 2-Amino-3-cyanofuran B->C  Acid-Catalyzed  Cyclization D Furo[2,3-d]pyrimidine (Bioactive Molecule) C->D  Pyrimidine Ring  Annulation

Caption: General workflow for the synthesis of furo[2,3-d]pyrimidines from a this compound precursor.

Part 1: Synthesis of the 2-Amino-3-cyanofuran Intermediate

The cornerstone of this synthetic approach is the formation of a 2-amino-3-cyanofuran. While various methods exist for the synthesis of this intermediate, a particularly effective route involves the acid-mediated cyclization of a β-ketonitrile.[4]

Mechanistic Insight: Acid-Catalyzed Cyclization

The mechanism for this transformation hinges on the activation of the nitrile group by protonation under acidic conditions. This enhances the electrophilicity of the nitrile carbon, making it susceptible to intramolecular attack by the enol tautomer of the ketone. Subsequent tautomerization of the resulting imine affords the stable 2-aminofuran. This is in contrast to base-catalyzed conditions, where deprotonation of the acidic α-proton of the malononitrile moiety can deactivate the nitrile towards nucleophilic attack.[4]

G cluster_0 Acid-Catalyzed Cyclization Mechanism start β-Ketonitrile enol Enol Tautomer start->enol Tautomerization protonated_nitrile Protonated Nitrile start->protonated_nitrile Protonation (H+) cyclization Cyclized Intermediate (Iminium ion) enol->cyclization Intramolecular Nucleophilic Attack protonated_nitrile->cyclization enamine Enamine Tautomer cyclization->enamine Deprotonation product 2-Amino-3-cyanofuran enamine->product Tautomerization

Caption: Mechanism of the acid-catalyzed cyclization to form a 2-amino-3-cyanofuran.

Protocol 1: Synthesis of 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile

This protocol is adapted from the acid-mediated cyclization of 3-benzoyl-2-cyanobutyronitrile.[4]

Materials:

  • 3-Benzoyl-2-cyanobutyronitrile

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Hexane

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Cool a solution of 3-benzoyl-2-cyanobutyronitrile (2.0 g, 10.1 mmol) in a round-bottom flask using an ice-water bath.

  • Carefully add trifluoroacetic acid (10 mL) to the cooled solution with stirring.

  • Remove the ice bath and continue stirring the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA.

  • Dry the resulting solid under vacuum.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford 2-amino-4-methyl-5-phenylfuran-3-carbonitrile as a crystalline solid.

Expected Outcome:

This procedure typically yields the desired product in good yield (around 77%).[4] The scope of this reaction is adaptable to various functional groups, providing access to a range of substituted 2-aminofuran-3-carbonitriles.[4]

R1R2Yield (%)
PhenylMethyl77
PhenylEthyl75
PhenylIsopropyl72
PhenylPhenyl70

Table 1: Reported yields for the acid-mediated synthesis of various 2-amino-3-cyanofurans.[4]

Part 2: Construction of the Furo[2,3-d]pyrimidine Core

With the 2-amino-3-cyanofuran in hand, the subsequent step is the annulation of the pyrimidine ring. This is commonly achieved by reacting the aminonitrile with a one-carbon electrophile, such as formamide or formic acid, which provides the necessary carbon atom to complete the six-membered ring.

Mechanistic Rationale: Pyrimidine Ring Formation

The reaction of a 2-amino-3-cyanofuran with formamide proceeds through the initial formation of a formamidine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the furan ring onto the formamidine carbon, followed by tautomerization, leads to the formation of the aromatic furo[2,3-d]pyrimidin-4-amine.

Protocol 2: Synthesis of 4-Aminofuro[2,3-d]pyrimidine Derivatives

This protocol describes a general method for the cyclization of 2-amino-3-cyanofurans to their corresponding furo[2,3-d]pyrimidines.[5]

Materials:

  • Substituted 2-amino-3-cyanofuran

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ethanol

Procedure:

  • Place the substituted 2-amino-3-cyanofuran (1.0 equiv) and an excess of formamide (10-20 equiv) in a round-bottom flask.

  • Heat the mixture to reflux (approximately 180-210 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 4-aminofuro[2,3-d]pyrimidine.

Expected Outcome:

This cyclization reaction generally proceeds in moderate to good yields, providing a straightforward entry into the furo[2,3-d]pyrimidine scaffold. The specific yield will depend on the substituents on the furan ring.

Application in the Synthesis of Bioactive Kinase Inhibitors

The synthesized furo[2,3-d]pyrimidine core can be further elaborated to generate potent kinase inhibitors. For instance, derivatives of this scaffold have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), Akt, and vascular endothelial growth factor receptor 2 (VEGFR-2), all of which are important targets in cancer therapy.[6][7][8]

The 4-amino group of the furo[2,3-d]pyrimidine serves as a handle for further functionalization, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the target kinase.

G cluster_0 Synthesis of a Furo[2,3-d]pyrimidine Kinase Inhibitor A 2-Amino-3-cyanofuran B 4-Aminofuro[2,3-d]pyrimidine A->B  Formamide,  Heat C Functionalized Kinase Inhibitor B->C  Further  Functionalization

Caption: Synthetic pathway to a functionalized furo[2,3-d]pyrimidine kinase inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex, bioactive heterocyclic molecules. The synthetic sequence outlined in this application note, proceeding through a key 2-amino-3-cyanofuran intermediate, provides a robust and adaptable route to the furo[2,3-d]pyrimidine scaffold. The utility of this scaffold in the development of potent kinase inhibitors underscores the strategic importance of this compound in modern medicinal chemistry and drug discovery programs. The protocols detailed herein offer a practical guide for researchers to access this important class of bioactive compounds.

References

  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]

  • Ghorab, M. M., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][2][6][8]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]

  • Kim, B. T., et al. (2025). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Bulletin of the Korean Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthetic approaches for furo[2,3-d]pyrimidines. Retrieved from [Link]

  • Murray, A. T., et al. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry, 2017(1), 138-148. [Link]

  • Rádl, S., et al. (2000). Synthesis and binding studies of some epibatidine analogues. Bioorganic & Medicinal Chemistry Letters, 10(1), 55-58. [Link]

  • University of Bristol. (n.d.). Synthesis of Epibatidine. Retrieved from [Link]

  • Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]

  • Carroll, F. I., et al. (2014). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Medicinal Chemistry, 5(1), 1-18. [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile. Heterocycles, 62, 127-130. [Link]

  • Duquesne Scholarship Collection. (2012). Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and other related heterocyclic compounds. Retrieved from [Link]

  • Chiou, W. H., et al. (2014). Synthesis of (−)-epibatidine. RSC Advances, 4(59), 31253-31257. [Link]

  • Bakulina, O., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 26(17), 8673. [Link]

  • ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Retrieved from [Link]

  • Matsuda, Y., et al. (1985). Studies on Heterocyclic Enaminonitriles. VI. Synthesis of 2-Amino-3-cyano-4,5-dihydrofurans. Chemical & Pharmaceutical Bulletin, 33(3), 937-943. [Link]

  • Bakulina, O., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 26(17), 8673. [Link]

  • Plumet, J. (2020). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. European Journal of Organic Chemistry, 2020(40), 6333-6351. [Link]

  • ResearchGate. (n.d.). Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

  • Otago University Research Archive. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. Retrieved from [Link]

  • Zhang, X. P., et al. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 135(23), 8642-8651. [Link]

  • ChemRxiv. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]

  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]

  • Google Patents. (n.d.). CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.
  • Baran, P. S., et al. (2011). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 133(45), 18262-18264. [Link]

  • Taslimi, P., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(2), e21998. [Link]

  • Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Retrieved from [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • De Vleeschouwer, F., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5035-5040. [Link]

  • De Vleeschouwer, F., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5035-5040. [Link]

  • Wang, Z., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(10), 4105. [Link]

  • Padwa, A., et al. (2000). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 65(22), 7448-7454. [Link]

  • Zdanovskaia, M. A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(10), 2295-2306. [Link]

Sources

Application Notes and Protocols: 3-Furonitrile as a Versatile Scaffold for Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive overview of the potential utility of 3-furonitrile as a key building block in the development of modern agrochemicals. The unique electronic and structural properties of the furan ring, combined with the versatile reactivity of the nitrile moiety, make this compound a promising starting material for the synthesis of novel fungicides, herbicides, and insecticides. This document outlines theoretical applications and detailed synthetic protocols to guide researchers in exploring this potential.

Introduction: The Strategic Importance of this compound in Agrochemical Discovery

The relentless demand for new and effective crop protection agents necessitates the exploration of novel chemical scaffolds.[1][2][3] this compound, with its furan heterocycle and nitrile functional group, presents a compelling case for investigation. The furan ring is a bioisostere for other aromatic systems and can participate in various chemical transformations, while the nitrile group is a well-established pharmacophore in numerous agrochemicals, contributing to binding affinity and metabolic stability.[4]

The strategic value of this compound lies in its potential for diversification:

  • The Furan Ring: Can be functionalized through electrophilic substitution, metallation-substitution, and cycloaddition reactions, allowing for the introduction of a wide range of substituents to modulate biological activity.

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems, providing multiple avenues for molecular elaboration.[4]

This document will explore the application of these properties in the design and synthesis of new agrochemical candidates.

Proposed Application: Synthesis of Novel Fungicides

The nitrile functionality is a key feature in several classes of fungicides. By leveraging this compound as a starting material, it is possible to design novel compounds with potential activity against a range of plant pathogens. One promising approach is the synthesis of isoxazolecarboxamides, a class of compounds known for their fungicidal properties.[5]

Rationale: Leveraging the Nitrile Group for Heterocycle Formation

The synthesis of 3-substituted isoxazolecarboxamides often involves a 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne.[5] In this proposed protocol, this compound can be converted to the corresponding nitrile oxide, which can then react with a suitable dipolarophile to construct the isoxazole ring. Subsequent functionalization can lead to a diverse library of potential fungicides.

Experimental Protocol: Synthesis of a 3-(Furan-3-yl)isoxazole-4-carboxamide Derivative

This protocol outlines a hypothetical multi-step synthesis of a novel isoxazolecarboxamide fungicide candidate starting from this compound.

Step 1: Oximation of 3-Furaldehyde (derived from this compound)

  • Hydrolysis of this compound: this compound is hydrolyzed to 3-furoic acid using a strong base such as sodium hydroxide, followed by acidification. The resulting carboxylic acid is then reduced to 3-furaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Oximation: To a solution of 3-furaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-furaldehyde oxime.

Step 2: Generation of this compound Oxide and Cycloaddition

  • Chlorination: Dissolve the 3-furaldehyde oxime in N,N-dimethylformamide (DMF) and cool to 0°C. Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (TLC monitoring).

  • Cycloaddition: To the in-situ generated hydroximoyl chloride, add a solution of ethyl acetoacetate (as the dipolarophile) and triethylamine (as a base) in toluene.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Cool the reaction to room temperature, filter off the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl 3-(furan-3-yl)-5-methylisoxazole-4-carboxylate.

Step 3: Amide Formation

  • Saponification: Dissolve the isoxazole ester in a mixture of ethanol and water, and add sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (TLC monitoring).

  • Cool the reaction, remove the ethanol, and acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain 3-(furan-3-yl)-5-methylisoxazole-4-carboxylic acid.

  • Amidation: Suspend the carboxylic acid in thionyl chloride and heat to reflux for 1-2 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a solution of a desired aniline derivative (e.g., 2,6-dichloroaniline) and pyridine in THF at 0°C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final isoxazolecarboxamide product.

Visualization of the Synthetic Workflow

G A This compound B 3-Furaldehyde A->B 1. Hydrolysis & Reduction C 3-Furaldehyde Oxime B->C 2. NH2OH.HCl, NaOAc D 3-(Furan-3-yl)hydroximoyl Chloride C->D 3. NCS, DMF E Ethyl 3-(furan-3-yl)-5-methylisoxazole-4-carboxylate D->E 4. Ethyl acetoacetate, Et3N F 3-(Furan-3-yl)-5-methylisoxazole-4-carboxylic Acid E->F 5. NaOH, H2O/EtOH G Final Isoxazolecarboxamide Fungicide F->G 6. SOCl2 7. Substituted Aniline G A This compound B 2-Nitro-3-furonitrile A->B 1. HNO3, Ac2O C 2-Amino-3-(aminomethyl)furan B->C 2. H2, Pd/C D N-alkylated diamine C->D 3. Selective N-Alkylation E Chloroacetamide Intermediate D->E 4. ClCOCH2Cl, Base F Final Oxyacetamide Herbicide E->F 5. Substituted Aniline, K2CO3

Caption: Proposed synthetic route to a novel herbicide from this compound.

Proposed Application: Synthesis of Novel Insecticides

The furan ring is a structural component of some synthetic pyrethroid insecticides, such as prothrin, which is synthesized from the biomass-derived 5-(chloromethyl)furfural. [6]This provides a strong rationale for exploring this compound as a starting material for novel insecticides.

Rationale: this compound as a Furan Scaffold for Pyrethroid Analogues

The synthesis of pyrethroids often involves the esterification of a suitable alcohol with a carboxylic acid containing a cyclopropane ring (e.g., chrysanthemic acid). By transforming the nitrile group of this compound into a hydroxymethyl group, a key intermediate for the synthesis of furan-based pyrethroid analogues can be obtained.

Experimental Protocol: Synthesis of a Furan-Based Pyrethroid Insecticide Candidate

This protocol outlines a hypothetical pathway to a novel insecticide derived from this compound.

Step 1: Reduction of the Nitrile Group

  • Reduction to Aldehyde: Treat this compound with a reducing agent such as DIBAL-H at low temperature to yield 3-furaldehyde.

  • Reduction to Alcohol: Reduce the resulting 3-furaldehyde with a milder reducing agent like sodium borohydride in an alcoholic solvent to obtain (furan-3-yl)methanol.

Step 2: Esterification

  • Acid Chloride Formation: React a suitable pyrethroid acid (e.g., permethric acid) with thionyl chloride to form the corresponding acid chloride.

  • Esterification: React the (furan-3-yl)methanol with the pyrethroid acid chloride in the presence of a base such as pyridine in an inert solvent like dichloromethane to yield the final furan-based pyrethroid insecticide.

Visualization of the Synthetic Workflow

G A This compound B 3-Furaldehyde A->B 1. DIBAL-H C (Furan-3-yl)methanol B->C 2. NaBH4 E Final Pyrethroid Insecticide C->E 3. Pyridine D Pyrethroid Acid Chloride D->E

Caption: Proposed synthesis of a novel pyrethroid insecticide from this compound.

Summary of Proposed this compound-Derived Agrochemicals

Agrochemical Class Proposed Target Scaffold Key Synthetic Transformations Potential Mode of Action
Fungicide IsoxazolecarboxamideNitrile to Nitrile Oxide, Cycloaddition, AmidationSuccinate Dehydrogenase Inhibition (SDHI) or other mechanisms common to this class.
Herbicide OxyacetamideRing Nitration, Nitrile & Nitro Reduction, N-Alkylation, AcylationInhibition of Very Long-Chain Fatty Acid (VLCFA) synthesis. [4]
Insecticide Pyrethroid EsterNitrile Reduction to Alcohol, EsterificationSodium channel modulation, typical for pyrethroids.

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising starting material for the synthesis of novel agrochemicals. The protocols and strategies outlined in these application notes provide a theoretical framework for researchers to begin exploring the potential of this versatile building block. The inherent reactivity of both the furan ring and the nitrile group allows for the creation of diverse molecular architectures targeting a range of biological pathways in pests and weeds. [7][8]Future work should focus on the practical execution of these proposed synthetic routes, followed by thorough biological screening of the resulting compounds to validate their agrochemical potential. The development of structure-activity relationships (SAR) for these novel chemical series will be crucial for optimizing their efficacy and selectivity.

References

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). Letters in Organic Chemistry, 7(7), 502-507.
  • Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. Benchchem.
  • Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. (2020). Molecular and Cellular Endocrinology, 504, 110680.
  • The design, synthesis, and biological activity assay of malononitrile oxime ether compounds as effective fungicides. New Journal of Chemistry.
  • Mechanisms of action of agrochemicals acting as endocrine disrupting chemicals. (2020). Molecular and Cellular Endocrinology, 504, 110680.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
  • Novel method for synthesizing fungicide tebuconazole.
  • Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. (2013). Chemistry Central Journal, 7, 34.
  • This compound | CAS 30078-65-0. Santa Cruz Biotechnology.
  • Development of novel pesticides in the 21st century. (2020). Journal of Pesticide Science, 45(4), 225-238.
  • Development of novel pesticides in the 21st century. (2020). Journal of Pesticide Science, 45(4), 225-238.
  • THE CHEMICAL BASIS FOR THE DEVELOPMENT OF NEW AGROCHEMICAL PREPARATIONS BASED ON ACRYLONITRILE.
  • Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics.
  • Development of novel pesticides in the 21st century. (2020). Journal of Pesticide Science, 45(4), 225-238.
  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). International Journal of Molecular Sciences, 23(21), 13359.
  • Common fluorine-containing building blocks.
  • The Science Behind Pesticide Development.
  • Carboxylic Acid Derivatives in Herbicide Development. (2023). Journal of Agricultural and Food Chemistry.
  • Herbicidal thioparaconic acid derivatives.
  • Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. (2014). Journal of Agricultural and Food Chemistry, 62(2), 476-480.
  • Synthesis and Chemistry of Agrochemicals III (Acs Symposium Series). AbeBooks.

Sources

Application Notes and Protocols for the Metal-Catalyzed Functionalization of the Furan Ring in 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized 3-Furonitrile

The furan scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in a myriad of bioactive natural products and functional organic materials. Among furan derivatives, this compound stands out as a versatile building block. The electron-withdrawing nature of the nitrile group significantly modulates the electronic properties of the furan ring, opening up unique avenues for its selective functionalization. This guide provides an in-depth exploration of metal-catalyzed strategies to modify the this compound core, offering researchers, scientists, and drug development professionals a comprehensive resource for accessing novel, highly functionalized furan derivatives. The protocols and insights presented herein are grounded in established principles of organometallic chemistry and are designed to be both robust and adaptable.

Understanding the Reactivity of the this compound Ring

The functionalization of the furan ring is often challenging due to its sensitivity to strong acids and oxidants.[1][2] In this compound, the C-H bonds at the C2, C4, and C5 positions exhibit distinct reactivities. The electron-withdrawing nitrile group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and deprotonation. Generally, in furan systems, the C2 and C5 positions are the most electronically activated and sterically accessible. However, the nitrile group at C3 is expected to exert a significant directing effect in metal-catalyzed reactions, particularly in directed ortho-metalation, potentially favoring functionalization at the C2 and C4 positions.

Directed ortho-Metalation (DoM): A Gateway to 2- and 4-Substituted 3-Furonitriles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[3][4][5] The nitrile group in this compound can act as a directing metalation group (DMG), coordinating to a strong lithium base and facilitating deprotonation at the adjacent C2 or C4 positions.[6] The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Causality Behind Experimental Choices in DoM

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to prevent unwanted addition to the nitrile group. The reaction is typically performed at low temperatures (-78 °C) to ensure the kinetic stability of the lithiated intermediate and to minimize side reactions. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the metalation process.[5]

Experimental Protocol: Directed ortho-Metalation of this compound followed by Iodination

This protocol describes the ortho-lithiation of this compound and subsequent quenching with iodine to generate 2-iodo-3-furonitrile and 4-iodo-3-furonitrile, which are valuable precursors for cross-coupling reactions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for complete metalation.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-iodo and 4-iodo-3-furonitrile isomers.

DoM_Mechanism cluster_0 Directed ortho-Metalation of this compound This compound This compound LDA LDA, THF, -78 °C This compound->LDA Deprotonation Lithiated_Intermediate Lithiated Intermediate (mixture of 2- and 4-lithio) LDA->Lithiated_Intermediate I2 Iodine (I₂) Lithiated_Intermediate->I2 Electrophilic Quench Iodinated_Products 2-Iodo-3-furonitrile & 4-Iodo-3-furonitrile I2->Iodinated_Products Suzuki_Coupling_Workflow cluster_1 Suzuki-Miyaura Coupling Workflow start Start reagents Combine Reactants: - 2-Iodo-3-furonitrile - Phenylboronic acid - Base (K₂CO₃) start->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst degas Degas and Add Solvent: - 1,4-Dioxane/Water catalyst->degas heat Heat and Stir: - 80-100 °C, 12-24h degas->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product 2-Phenyl-3-furonitrile purify->product

Sources

Application Notes and Protocols for Cycloaddition Reactions Involving 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Furonitrile as a Versatile Heterocyclic Building Block

The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] When functionalized with a nitrile group at the 3-position, the resulting this compound presents a unique and powerful building block for the synthesis of complex molecular architectures. The strong electron-withdrawing nature of the nitrile moiety significantly influences the electronic properties of the furan ring, modulating its reactivity in a variety of chemical transformations, most notably cycloaddition reactions.[1] This guide provides an in-depth exploration of the theoretical and practical aspects of cycloaddition reactions involving this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.

The strategic placement of the nitrile group in this compound activates the furan ring for specific cycloaddition pathways, offering a gateway to a diverse range of novel heterocyclic systems. These products are of significant interest in drug development due to their potential to interact with various biological targets.[1][2] Understanding the principles governing these reactions is paramount for the rational design and synthesis of new therapeutic agents.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[3][4] In the context of this compound, the furan ring can act as the diene component. However, the aromatic character of furan generally leads to lower reactivity compared to non-aromatic dienes, and the reaction can be reversible.[1][5] The electron-withdrawing nitrile group at the 3-position further deactivates the furan ring towards normal-electron-demand Diels-Alder reactions.[5][6] Consequently, these reactions often require elevated temperatures or the use of Lewis acid catalysis to proceed efficiently.

Mechanistic Considerations and Regioselectivity

The regioselectivity of the Diels-Alder reaction with substituted furans is governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][7] For a normal-electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The electron-withdrawing nitrile group lowers the energy of the furan's HOMO and influences the orbital coefficients, which in turn dictates the preferred orientation of the dienophile addition.

Computational studies on substituted furans have shown that electron-donating groups generally increase reactivity, while electron-withdrawing groups, such as the nitrile in this compound, decrease it.[5] The regioselectivity in reactions with unsymmetrical dienophiles can be predicted by matching the largest orbital coefficient on the diene with the largest on the dienophile. For 3-substituted furans, this often leads to a mixture of regioisomers, with the "ortho" and "meta" adducts being formed. The exact ratio is highly dependent on the nature of the dienophile and the reaction conditions.

Diels_Alder_Mechanism

Protocol: General Procedure for the Diels-Alder Reaction of this compound with an Activated Dienophile

This protocol provides a representative procedure for the thermal Diels-Alder reaction of this compound with N-phenylmaleimide, a reactive dienophile.

Materials:

  • This compound (97%)

  • N-Phenylmaleimide (98%)

  • Toluene (anhydrous)

  • Round-bottom flask (50 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; handle with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:

  • To a dry 50 mL round-bottom flask, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).

  • Add anhydrous toluene (20 mL) to the flask and begin stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction may require 12-24 hours for significant conversion.

  • Once the reaction is deemed complete (or has reached equilibrium), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to separate the regioisomeric adducts and any unreacted starting materials. The endo and exo diastereomers may also be separable.[8]

Expected Outcome:

The reaction is expected to yield a mixture of the endo and exo Diels-Alder adducts. The exact ratio will depend on the reaction temperature and time, with the exo product often being the thermodynamically favored isomer.[8] Characterization of the products should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant 1Reactant 2ConditionsProduct(s)YieldReference
This compoundN-PhenylmaleimideToluene, reflux, 24hendo/exo adductsModerateGeneralized
3-Boryl furanN-PhenylmaleimideRoom Temperatureexo adductHigh[9]
FuranMaleic AnhydrideVariousendo/exo adductsVariable[5]

[3+2] Cycloaddition: 1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[10][11] In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound, with its electron-deficient C2-C3 double bond due to the influence of the nitrile group, is an excellent candidate to act as a dipolarophile.[11] Common 1,3-dipoles include nitrones, azides, and nitrile oxides.[12]

Mechanistic Insights and Regioselectivity

The regioselectivity of 1,3-dipolar cycloadditions is also explained by FMO theory.[11] The reaction can be classified into three types based on the relative energies of the interacting orbitals of the dipole and dipolarophile.[11] Given the electron-withdrawing nature of the nitrile group, this compound will have a relatively low-lying LUMO, making it a good dipolarophile for reactions with electron-rich dipoles (Type I cycloaddition, dominated by HOMOdipole-LUMOdipolarophile interaction).[11]

The regioselectivity is determined by the alignment of the dipole and dipolarophile that maximizes the interaction between the termini with the largest orbital coefficients. This typically leads to a high degree of regiocontrol, often favoring one regioisomer over the other.[13] The stereoselectivity of the reaction is also generally high, with the concerted nature of the cycloaddition preserving the stereochemistry of the dipolarophile.[14][15]

Dipolar_Cycloaddition_Mechanism

Protocol: General Procedure for the 1,3-Dipolar Cycloaddition of a Nitrone to this compound

This protocol describes a general method for the reaction of an in-situ generated nitrone with this compound.

Materials:

  • This compound (97%)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • N-Methylhydroxylamine hydrochloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes for liquid transfer

  • TLC supplies

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Perform the reaction under an inert atmosphere in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care. Consult the SDS for all chemicals.

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add N-methylhydroxylamine hydrochloride (1.2 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane (15 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.3 eq) to the mixture to generate the nitrone in situ. Stir at 0 °C for 30 minutes.

  • To this solution, add this compound (1.0 eq) dissolved in a small amount of anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a small amount of water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired isoxazolidine adduct.

Expected Outcome:

The reaction is anticipated to produce the corresponding isoxazolidine derivative with high regioselectivity.[13] The stereochemistry of the product will depend on the geometry of the nitrone and the approach of the dipolarophile. Characterization should be carried out using NMR spectroscopy and mass spectrometry.

1,3-DipoleDipolarophileConditionsProductYieldReference
C,N-DiarylnitroneMethylene-pyrrolidinoneToluene, refluxSpiro-isoxazolidinesGood[13]
NitroneAcroleinTi(IV) catalyst, -20 °CIsoxazolidineHigh[16]
Azomethine YlideMaleimidesEtOH, room temp.Pyrrolidinyl spirooxindoleExcellent[17]

Photochemical Cycloadditions

Applications in Drug Discovery and Development

The cycloadducts derived from this compound are rich in stereochemical complexity and feature diverse heterocyclic scaffolds, making them attractive for drug discovery programs.

  • Access to Novel Scaffolds: Cycloaddition reactions provide a rapid and efficient means to generate libraries of complex molecules from a simple starting material. These novel scaffolds can be screened for biological activity against a wide range of therapeutic targets.

  • Bioisosteric Replacement: The furan ring is a common bioisostere for a phenyl ring. The nitrile group can also act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological macromolecules.

  • Lead Optimization: The cycloadducts can serve as templates for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties in lead optimization campaigns.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds through various cycloaddition reactions. The electron-withdrawing nitrile group plays a crucial role in modulating the reactivity and selectivity of these transformations. The protocols and mechanistic discussions provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this compound and to apply these powerful reactions in the pursuit of new therapeutic agents and advanced materials. Further experimental and computational studies on the cycloaddition reactions of this compound are warranted to fully elucidate its synthetic potential.

References

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  • Aversa, M. C., et al. (2000). (Z)-3-p-tolylsulfinylacrylonitrile as a chiral dienophile: diels-alder reactions with furan and acyclic dienes. The Journal of Organic Chemistry, 65(23), 7938-7943. [Link]

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  • Watanuki, S., et al. (2004). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 62(1), 127-130.
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  • Wang, C., et al. (2020). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 25(18), 4242. [Link]

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  • Houk, K. N., & Yu, P. (2018). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. The Journal of Organic Chemistry, 83(15), 8011-8018. [Link]

  • Maruoka, K., et al. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society, 127(34), 11926-11927. [Link]

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones: An Overview. Retrieved from [Link]

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  • Fišera, L., et al. (1991). Regio- and stereoselectivity in the 1,3-dipolar cycloaddition of C,N-diarylnitrones to 3,3-methylene-5,5-dimethyl-2-pyrrolidinone. Monatshefte für Chemie / Chemical Monthly, 122(11), 977-984. [Link]

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Sources

Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Furonitrile in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1] When functionalized with a nitrile group at the 3-position, the resulting this compound molecule presents a unique combination of electronic properties and reactivity, making it a versatile building block in drug discovery. The electron-rich furan ring can engage in various interactions with biological targets, while the nitrile group, a potent hydrogen bond acceptor and a bioisostere for carbonyls, enhances the pharmacokinetic profile of parent drug molecules.[2][3] This guide provides an in-depth exploration of the derivatization of the nitrile group in this compound, offering both mechanistic insights and field-proven protocols for the synthesis of valuable pharmaceutical intermediates.

Core Derivatization Strategies for this compound

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities, each imparting distinct chemical properties to the resulting molecule. The principal derivatization pathways include hydrolysis to amides and carboxylic acids, reduction to primary amines, addition of organometallic reagents to furnish ketones, and cycloaddition reactions to generate tetrazoles. The electron-donating nature of the furan ring can influence the reactivity of the nitrile group, a factor that must be considered when designing synthetic routes.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile group in this compound provides a direct route to 3-furamide and 3-furoic acid, both of which are valuable synthons in medicinal chemistry. The reaction can be performed under either acidic or basic conditions, with the choice of conditions often dictating the final product and the tolerance of other functional groups in the molecule.[4][5]

Mechanistic Considerations

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[6] A weak nucleophile, such as water, can then attack the activated carbon, leading to the formation of an imidic acid intermediate, which tautomerizes to the corresponding amide.[7] Further hydrolysis of the amide under more forcing conditions yields the carboxylic acid and an ammonium salt.[4]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophilic attack occurs directly on the nitrile carbon. The resulting imidate anion is then protonated by water to form the imidic acid, which, as in the acidic pathway, tautomerizes to the amide.[5] Saponification of the amide under the basic conditions leads to the carboxylate salt, which upon acidic workup, provides the carboxylic acid.[4]

Experimental Protocols

Protocol 1.1: Acid-Catalyzed Hydrolysis to 3-Furoic Acid

Reagent/ParameterConditionPurpose
This compound1 equivalentStarting Material
Sulfuric Acid (50% aq.)10 equivalentsCatalyst and solvent
Temperature100 °C (Reflux)To drive the reaction to completion
Reaction Time4-6 hoursTo ensure complete hydrolysis
WorkupCooling, neutralization (e.g., with NaOH), and extractionTo isolate the product

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Carefully add 50% aqueous sulfuric acid (10.0 eq).

  • Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., 10M NaOH) to pH ~3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-furoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 1.2: Base-Catalyzed Hydrolysis to 3-Furoic Acid

Reagent/ParameterConditionPurpose
This compound1 equivalentStarting Material
Sodium Hydroxide (10% aq.)5 equivalentsCatalyst and solvent
Temperature100 °C (Reflux)To drive the reaction to completion
Reaction Time3-5 hoursTo ensure complete hydrolysis
WorkupCooling, acidification (e.g., with HCl), and extractionTo isolate the product

Step-by-Step Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in 10% aqueous sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to pH ~2-3.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 3-furoic acid.

  • Further purification can be achieved by recrystallization.

Reduction: Synthesis of 3-(Aminomethyl)furan

The reduction of the nitrile group in this compound to a primary amine yields 3-(aminomethyl)furan, a key building block for the synthesis of various pharmaceutical agents. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Mechanistic Considerations

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine anion intermediate. A second hydride transfer then occurs to give a dianion, which upon aqueous workup, is protonated to furnish the primary amine.[6] Catalytic hydrogenation proceeds by the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.

Experimental Protocol

Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reagent/ParameterConditionPurpose
Lithium Aluminum Hydride (LiAlH₄)2 equivalentsReducing Agent
Anhydrous Diethyl Ether or THFSolventReaction Medium
This compound1 equivalentStarting Material
Temperature0 °C to RefluxTo control the reaction rate
Reaction Time2-4 hoursTo ensure complete reduction
WorkupSequential addition of water and NaOH solutionTo quench the excess LiAlH₄ and precipitate aluminum salts

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain 3-(aminomethyl)furan.

Grignard Reaction: Formation of 3-Furyl Ketones

The reaction of this compound with Grignard reagents provides a powerful method for the synthesis of 3-furyl ketones. This transformation involves the formation of a new carbon-carbon bond and is a cornerstone of synthetic organic chemistry.[8][9]

Mechanistic Considerations

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine-magnesium salt intermediate. This intermediate is stable and does not react further with the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[8][9]

Experimental Protocol

Protocol 3.1: General Procedure for Grignard Reaction with this compound

Reagent/ParameterConditionPurpose
Magnesium Turnings1.2 equivalentsTo form the Grignard reagent
Alkyl/Aryl Halide1.1 equivalentsGrignard reagent precursor
Anhydrous Diethyl Ether or THFSolventReaction Medium
This compound1 equivalentStarting Material
Temperature0 °C to Room TemperatureTo control the reaction
Reaction Time1-3 hoursFor complete reaction
WorkupAqueous acid (e.g., NH₄Cl or dilute HCl)To hydrolyze the imine intermediate

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether to a stirred suspension of magnesium turnings (1.2 eq) in diethyl ether. A crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ketone by column chromatography or distillation.

[3+2] Cycloaddition: Synthesis of 5-(Furan-3-yl)-1H-tetrazole

The [3+2] cycloaddition of an azide source with this compound is a highly efficient method for the synthesis of 5-(furan-3-yl)-1H-tetrazole. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often leading to improved metabolic stability and membrane permeability.[10][11]

Mechanistic Considerations

The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the azide adds across the carbon-nitrogen triple bond of the nitrile.[12] The reaction is often catalyzed by Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.[12]

Experimental Protocol

Protocol 4.1: Synthesis of 5-(Furan-3-yl)-1H-tetrazole

Reagent/ParameterConditionPurpose
This compound1 equivalentStarting Material
Sodium Azide (NaN₃)1.5 equivalentsAzide Source
Ammonium Chloride (NH₄Cl)1.5 equivalentsProton Source/Catalyst
N,N-Dimethylformamide (DMF)SolventReaction Medium
Temperature120 °CTo drive the reaction
Reaction Time12-24 hoursFor complete conversion
WorkupAcidification and filtrationTo precipitate and isolate the product

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water.

  • Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

  • A precipitate of 5-(furan-3-yl)-1H-tetrazole will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure product.

Visualization of Derivatization Pathways

Derivatization_of_3_Furonitrile Furonitrile This compound Amide 3-Furamide Furonitrile->Amide H₂O, H⁺ or OH⁻ (mild) CarboxylicAcid 3-Furoic Acid Furonitrile->CarboxylicAcid H₂O, H⁺ or OH⁻ (strong) Amine 3-(Aminomethyl)furan Furonitrile->Amine 1. LiAlH₄ 2. H₂O Ketone 3-Furyl Ketone Furonitrile->Ketone 1. R-MgBr 2. H₃O⁺ Tetrazole 5-(Furan-3-yl)-1H-tetrazole Furonitrile->Tetrazole NaN₃, NH₄Cl Amide->CarboxylicAcid H₂O, H⁺ or OH⁻ (strong)

Caption: Key derivatization pathways of this compound.

Workflow for a Typical Derivatization Experiment

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents Setup Set up Reaction under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Glassware Assemble Flame-Dried Glassware Glassware->Setup Addition Add Reagents Sequentially Setup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography/Recrystallization Concentrate->Purify Characterize Characterize by NMR, IR, MS Purify->Characterize

Caption: General workflow for a derivatization experiment.

Conclusion

The derivatization of the nitrile group in this compound opens a gateway to a diverse array of functionalized furan derivatives with significant potential in drug discovery and development. By understanding the underlying reaction mechanisms and employing robust experimental protocols, researchers can efficiently synthesize novel molecular entities for biological screening. The methods outlined in this guide provide a solid foundation for the exploration of this compound chemistry and its application in the pursuit of new therapeutic agents.

References

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  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025, October 14). ResearchGate. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: 3-Furonitrile as a Versatile Precursor in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the strategic utilization of 3-furonitrile in the synthesis of high-performance functional materials. We move beyond simple procedural lists to elucidate the causal chemistry behind synthetic choices, offering field-proven insights into the development of organic semiconductors, fluorescent dyes, and pharmaceutical scaffolds. The protocols herein are designed to be self-validating, supported by detailed characterization steps and an understanding of the structure-property relationships that govern material performance.

Introduction: The Strategic Value of the this compound Scaffold

This compound (also known as furan-3-carbonitrile) is a heterocyclic organic compound that has emerged as a highly valuable building block in materials science and medicinal chemistry.[1] Its utility stems from the unique combination of two key functional components: the furan ring and the nitrile group.

  • The Furan Ring: As an electron-rich, five-membered aromatic heterocycle, the furan moiety is an excellent component for π-conjugated systems.[2][3] Its planarity and electronic characteristics allow for effective orbital overlap, which is critical for charge transport in organic electronics. Furthermore, being derivable from biomass, furan-based materials are at the forefront of sustainable chemistry initiatives.[4]

  • The Nitrile Group (–C≡N): This functional group is far more than a simple synthetic handle. Its strong dipole moment and electron-withdrawing nature are instrumental in tuning the electronic properties of a molecule.[4][5] In materials science, this allows for the creation of donor-acceptor architectures crucial for organic semiconductors.[6] In medicinal chemistry, the nitrile is a prevalent pharmacophore, acting as a bioisostere, a key hydrogen bond acceptor, and is noted for its metabolic stability.[7]

This guide will explore three major application domains for this compound, providing detailed synthetic protocols and the scientific rationale underpinning each step.

Application I: π-Conjugated Polymers for Organic Electronics

The incorporation of this compound into polymer backbones is a strategic approach to developing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4] The furan unit serves as an electron-rich donor segment, while the nitrile group can be leveraged to introduce electron-accepting characteristics, facilitating intramolecular charge transfer—a key process for semiconductor performance. The primary synthetic strategy involves transition metal-catalyzed cross-coupling reactions.[5]

Causality of the Synthetic Approach: The Suzuki-Miyaura Polycondensation

We select the Suzuki-Miyaura cross-coupling reaction for its robustness, high tolerance to various functional groups, and the commercial availability of its precursors.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic ester) and an organohalide. By using difunctionalized monomers, we can achieve step-growth polymerization to create a high-molecular-weight π-conjugated polymer.[6]

Experimental Workflow & Protocols

The overall workflow involves a two-stage process: first, the synthesis of a polymerizable this compound monomer, and second, the polycondensation reaction itself.

G

Diagram 1: Workflow for synthesizing a this compound-based conjugated polymer.

Protocol 2.2.1: Synthesis of 2,5-dibromo-3-furonitrile (Monomer)

  • Rationale: Bromination at the 2 and 5 positions of the furan ring is necessary to create the reactive sites for the subsequent polymerization. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask wrapped in aluminum foil to exclude light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,5-dibromo-3-furonitrile.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the signals for the α-protons of the furan ring in the ¹H NMR spectrum is a key indicator of successful dibromination.

Protocol 2.2.2: Synthesis of Poly(this compound-alt-thiophene) via Suzuki Polycondensation

  • Rationale: This protocol copolymerizes the dibrominated furan monomer with a thiophene-based diboronic ester comonomer to build the polymer chain. A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle, and a base is required to activate the boronic ester.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon), add 2,5-dibromo-3-furonitrile (1.0 eq), a suitable comonomer such as 2,5-bis(pinacolato)thiophene (1.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-4 mol%).

    • Add a degassed solvent mixture of toluene and an aqueous solution of a base (e.g., 2M K₂CO₃). A phase-transfer catalyst like Aliquat 336 can be added to improve mixing.

    • Heat the mixture to 90 °C and stir vigorously for 48-72 hours. The polymer will often precipitate as the reaction progresses.

    • Cool the reaction to room temperature and pour it into a stirring solution of methanol to precipitate the crude polymer.

    • Filter the solid and proceed to purification.

  • Purification & Validation:

    • Soxhlet Extraction: Sequentially wash the crude polymer with methanol, acetone, and hexane to remove the catalyst, oligomers, and unreacted monomers. The final polymer is then extracted using a higher-boiling solvent like chloroform or chlorobenzene.

    • Characterization:

      • GPC (Gel Permeation Chromatography): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

      • NMR Spectroscopy: Confirm the polymer structure.

      • UV-Vis Spectroscopy: Analyze the optical properties, determining the absorption maximum (λ_max) and the optical bandgap.

      • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels and the electrochemical bandgap.

Representative Data

The following table summarizes expected properties for a hypothetical polymer derived from this compound, illustrating its potential as an organic semiconductor.

PropertyExpected ValueSignificance
λ_max (in solution) 450 - 550 nmIndicates strong absorption in the visible spectrum, crucial for photovoltaic applications.
Optical Bandgap 1.8 - 2.2 eVA suitable bandgap for absorbing a significant portion of the solar spectrum.
HOMO Level -5.2 to -5.5 eVDetermines the energy level for hole injection/extraction and air stability.
LUMO Level -3.0 to -3.4 eVDetermines the energy level for electron injection/extraction.
Molecular Weight (Mn) 15 - 50 kDaHigher molecular weight is generally correlated with better film-forming properties and device performance.

Application II: Donor-Acceptor Dyes for Fluorescent Probes

The strong electron-withdrawing nature of the nitrile group makes this compound an excellent core for building "push-pull" or donor-acceptor (D-π-A) chromophores.[8] These molecules often exhibit intense fluorescence and solvatochromism (a change in color with solvent polarity), making them suitable for applications as fluorescent probes or sensors.[10][11][12]

Causality of the Synthetic Approach: The Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly efficient method for forming a carbon-carbon double bond.[6] It involves the reaction of an aldehyde or ketone with an active methylene compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base like piperidine. This reaction allows us to extend the π-conjugated system and install an acceptor group, creating the D-π-A architecture.

G cluster_D Electron Donor (D) cluster_pi π-Bridge cluster_A Electron Acceptor (A) D Furan Ring (Electron Rich) Pi C=C Double Bond (Conjugated System) D->Pi Charge Flow → A Nitrile Groups (Electron Withdrawing) Pi->A Charge Flow → caption A Donor-π-Acceptor system creates a charge transfer state upon excitation.

Diagram 2: Conceptual model of a Donor-π-Acceptor (D-π-A) fluorescent dye.

Protocol 3.1.1: Synthesis of a this compound-Based D-π-A Dye

This protocol assumes the starting material is an aldehyde-functionalized this compound, which can be prepared via standard formylation reactions (e.g., Vilsmeier-Haack reaction).

  • Rationale: This reaction extends the conjugation from the furan ring through a newly formed double bond to a potent acceptor group (two nitrile groups from malononitrile). This creates a molecule with a significant dipole moment change upon photoexcitation, leading to interesting photophysical properties.[13]

  • Procedure:

    • In a round-bottom flask, dissolve the starting aldehyde (e.g., 5-formyl-3-furonitrile) (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Heat the mixture to reflux for 2-4 hours. A brightly colored precipitate often forms as the product is generated.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Validation and Characterization:

    • Confirm the structure using NMR and mass spectrometry. The appearance of a new vinyl proton signal in the ¹H NMR spectrum is indicative of a successful reaction.

    • Photophysical Characterization: Dissolve the purified dye in a series of solvents with varying polarity (e.g., hexane, toluene, THF, acetonitrile, methanol).

      • Measure the UV-Vis absorption and fluorescence emission spectra for each solution.

      • Calculate the Stokes shift (difference between emission and absorption maxima).

      • Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate).[14][15]

Representative Data

The solvatochromic effect is a hallmark of D-π-A dyes.

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
Toluene 2.442048032380.85
THF 4.043551539860.62
Acetonitrile 5.845056047350.31
Methanol 6.645558552010.15

Interpretation: The significant red-shift in the emission spectrum (from 480 nm to 585 nm) with increasing solvent polarity is a classic indicator of a twisted intramolecular charge transfer (TICT) state, a property that can be exploited for sensing applications.[10]

Application III: Scaffolds for Medicinal Chemistry

The nitrile group is a well-established pharmacophore found in over 30 prescribed pharmaceuticals.[7] Its role is diverse: it can act as a metabolically robust isostere for a carboxyl group, participate in crucial hydrogen bonding with protein targets, or modulate the electronic properties of a lead compound.[7] this compound provides a rigid, heterocyclic scaffold to position this key functional group in three-dimensional space, making it an attractive starting point in drug discovery campaigns.[16]

The Role of this compound in Drug Design

Unlike the previous sections, drug development involves iterative cycles of design, synthesis, and biological testing rather than a single protocol. The value of this compound lies in its use as a core fragment for library synthesis and lead optimization.

  • Hit Identification: A this compound derivative might be identified as a "hit" in a high-throughput screen (HTS).

  • Lead Optimization: Medicinal chemists would then synthesize a library of analogues to establish a Structure-Activity Relationship (SAR). This involves modifying the furan ring at its other positions to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, a Suzuki coupling at the 2-position could introduce aryl groups to probe a specific hydrophobic pocket in a target enzyme.[17]

G Target Target Validation HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification (e.g., this compound Core) HTS->Hit LeadGen Hit-to-Lead (Initial Analogs) Hit->LeadGen Improve Potency SAR Lead Optimization (SAR Studies) LeadGen->SAR Iterative Synthesis & Testing ADMET ADMET Profiling SAR->ADMET Improve Drug-like Properties Candidate Preclinical Candidate SAR->Candidate ADMET->SAR Feedback Loop

Diagram 3: The role of a this compound scaffold in a drug discovery workflow.

Conclusion

This compound is a powerful and versatile chemical building block with significant, demonstrated potential in the synthesis of advanced functional materials. Its unique electronic structure allows for rational design of organic semiconductors with tailored bandgaps, fluorescent dyes with environmentally sensitive emission, and novel scaffolds for medicinal chemistry. The protocols and conceptual frameworks provided in this guide serve as a robust starting point for researchers aiming to exploit the rich chemistry of this furan derivative to develop next-generation technologies.

References

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Application Notes and Protocols: Enzymatic Transformation of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the enzymatic reactions involving 3-furonitrile as a substrate, with a primary focus on its conversion to 3-furoic acid. 3-Furoic acid is a valuable building block in the synthesis of pharmaceuticals, food additives, and photosensitive materials.[1] The use of biocatalysts, specifically nitrilases, offers a green and highly selective alternative to traditional chemical hydrolysis methods. This document details the underlying enzymatic mechanisms, provides protocols for enzyme screening and characterization, and outlines a procedure for the preparative scale biosynthesis of 3-furoic acid from this compound.

Introduction: The Biocatalytic Advantage in Furan Chemistry

This compound, a heterocyclic nitrile, is a precursor to 3-furoic acid, a key intermediate in various chemical syntheses.[1] Traditional chemical hydrolysis of nitriles often requires harsh conditions, such as strong acids or bases, which can lead to unwanted side reactions and environmental concerns. Biocatalysis, leveraging the high specificity and mild operating conditions of enzymes, presents a compelling alternative.[2][3]

Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia, typically without the formation of an amide intermediate.[4][5] Several nitrilases, particularly those from microbial sources like Rhodococcus and Fusarium species, have demonstrated broad substrate specificity towards aromatic and heteroaromatic nitriles.[2][6][7][8] This inherent activity makes them prime candidates for the efficient and clean conversion of this compound.

Enzymatic Pathways for this compound Conversion

The primary enzymatic route for the transformation of this compound is through direct hydrolysis catalyzed by a nitrilase. A secondary, two-step pathway involving a nitrile hydratase (NHase) and an amidase is also possible, though less direct.[4][9]

The Nitrilase Pathway: A Direct Route to 3-Furoic Acid

The nitrilase-catalyzed reaction is a single-step conversion that offers high atom economy.[2][4] The generally accepted mechanism involves a catalytic triad of cysteine, glutamate, and lysine residues within the enzyme's active site.[5]

Nitrilase_Mechanism cluster_0 Enzyme Active Site This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Binding Tetrahedral Intermediate Tetrahedral Intermediate Enzyme-Substrate Complex->Tetrahedral Intermediate Nucleophilic attack by Cys-S⁻ Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Tetrahedral Intermediate->Acyl-Enzyme Intermediate Release of NH₃ 3-Furoic Acid 3-Furoic Acid Acyl-Enzyme Intermediate->3-Furoic Acid Hydrolysis (H₂O) Ammonia Ammonia

Figure 1: Generalized workflow for the nitrilase-catalyzed hydrolysis of this compound.

The Nitrile Hydratase/Amidase Pathway

This two-enzyme system first hydrates the nitrile to an amide, which is then hydrolyzed to the carboxylic acid.[4][9]

  • Nitrile Hydratase (NHase): Catalyzes the hydration of this compound to 3-furanamide. R-C≡N + H₂O → R-C(O)NH₂[9]

  • Amidase: Catalyzes the hydrolysis of 3-furanamide to 3-furoic acid and ammonia.

While effective, this pathway is less efficient than the direct nitrilase route due to the involvement of two separate enzymes.

Screening and Selection of a Suitable Biocatalyst

The selection of an appropriate nitrilase is critical for a successful biotransformation. Nitrilases from different sources exhibit varying substrate specificities, pH and temperature optima, and stability.

Potential Enzyme Sources

Based on existing literature, promising sources for nitrilases active on heteroaromatic nitriles include:

  • Rhodococcus rhodochrous : Strains of this bacterium are well-known for their robust nitrilase activity on a wide range of aromatic and aliphatic nitriles.[7][8][10][11] The nitrilase from Rhodococcus rhodochrous J1 has been shown to act on 2-furonitrile, suggesting potential activity on the 3-isomer.[7][8]

  • Fusarium solani : Fungal nitrilases, such as the one from Fusarium solani, have demonstrated broad specificity for aromatic nitriles.[6][12]

  • Other Microbial Sources : Genera such as Aspergillus, Penicillium, and Alcaligenes are also known to produce nitrilases.[2][13]

Protocol: Screening of Microbial Strains for this compound Hydrolyzing Activity

Objective: To identify microbial strains capable of converting this compound to 3-furoic acid.

Materials:

  • Candidate microbial strains (e.g., Rhodococcus spp., Fusarium spp.)

  • Minimal salts medium (MSM) with this compound as the sole nitrogen source.

  • Positive control: MSM with a known nitrogen source (e.g., ammonium sulfate).

  • Negative control: MSM without a nitrogen source.

  • Shaking incubator.

  • HPLC with a suitable column for organic acid analysis.

Procedure:

  • Inoculum Preparation: Grow the candidate strains in a rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass.

  • Cell Harvesting: Centrifuge the cultures, wash the cell pellets with sterile phosphate buffer (50 mM, pH 7.0), and resuspend in the same buffer.

  • Screening Reaction:

    • Set up 50 mL sterile flasks containing 10 mL of MSM.

    • To the test flasks, add this compound to a final concentration of 10 mM.

    • Inoculate the flasks with the washed cell suspensions to a final OD₆₀₀ of 1.0.

    • Include positive and negative controls.

  • Incubation: Incubate the flasks at 30°C with shaking (200 rpm) for 24-72 hours.

  • Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge to remove cells.

    • Analyze the supernatant for the presence of 3-furoic acid and the disappearance of this compound using HPLC.

Characterization of Nitrilase Activity

Once a promising strain is identified, the enzymatic activity should be characterized to determine optimal reaction conditions.

ParameterTypical Range for Aromatic NitrilasesSignificance
pH Optimum 7.0 - 9.0[6][12]Affects enzyme structure and the ionization state of active site residues.
Temperature Optimum 30 - 50°C[13]Balances reaction rate and enzyme stability.
Substrate Specificity Broad for aromatic/heteroaromatic nitriles[6][7][8]Determines the applicability of the enzyme for various substrates.
Inhibitors Thiol-specific reagents (e.g., p-CMB, iodoacetamide), heavy metal ions[6][12]Provides insight into the active site chemistry (presence of a critical cysteine residue).
Protocol: Enzyme Assay for Nitrilase Activity

Objective: To quantify the rate of this compound hydrolysis.

Principle: The assay measures the rate of ammonia production, a co-product of the reaction.

Materials:

  • Cell-free extract or purified nitrilase.

  • 50 mM Sodium Phosphate Buffer (pH range 6.0-9.0).

  • 100 mM this compound stock solution in DMSO.

  • Nessler's reagent or an alternative ammonia quantification kit.

  • Spectrophotometer.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 890 µL of 50 mM Phosphate Buffer (at the desired pH).

      • 10 µL of cell-free extract or purified enzyme.

    • Pre-incubate at the desired temperature for 5 minutes.

  • Reaction Initiation: Add 100 µL of 100 mM this compound stock solution to start the reaction (final concentration 10 mM).

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl).

  • Ammonia Quantification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Use an aliquot of the supernatant to determine the amount of ammonia released, following the protocol of the chosen quantification kit.

  • Calculation: One unit (U) of nitrilase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

Preparative Scale Biotransformation of this compound

This protocol outlines a whole-cell biocatalytic process for the production of 3-furoic acid.

Biotransformation_Workflow Culture_Growth 1. Culture Growth & Induction Cell_Harvest 2. Cell Harvesting Culture_Growth->Cell_Harvest Reaction_Setup 3. Bioreaction Setup Cell_Harvest->Reaction_Setup Substrate_Addition 4. Substrate Addition Reaction_Setup->Substrate_Addition Monitoring 5. Reaction Monitoring Substrate_Addition->Monitoring Product_Recovery 6. Product Recovery Monitoring->Product_Recovery Purification 7. Purification Product_Recovery->Purification

Figure 2: Workflow for the preparative scale biotransformation of this compound.

Protocol: Whole-Cell Catalyzed Synthesis of 3-Furoic Acid

Objective: To produce 3-furoic acid from this compound using whole microbial cells.

Materials:

  • Selected microbial strain with high nitrilase activity.

  • Growth medium and induction medium (if the enzyme is inducible).

  • Bioreactor or baffled flasks.

  • Phosphate buffer (100 mM, optimal pH).

  • This compound.

  • Antifoaming agent.

  • HPLC for monitoring.

Procedure:

  • Biomass Production:

    • Grow the selected microbial strain in a suitable rich medium to a high cell density.

    • If the nitrilase is inducible, add an appropriate inducer (e.g., benzonitrile, ε-caprolactam) during the late exponential growth phase and continue incubation for several hours.[2]

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with 100 mM phosphate buffer (at the optimal pH determined previously).

    • Resuspend the cells in the same buffer to a high concentration (e.g., 50-100 g/L wet cell weight).

  • Biotransformation:

    • In a bioreactor or baffled flask, add the cell suspension.

    • Maintain the optimal temperature and pH. Provide gentle agitation to ensure mixing.

    • Add this compound to the desired final concentration (e.g., 50-200 mM). Due to potential substrate inhibition, a fed-batch strategy may be beneficial.

  • Monitoring:

    • Periodically withdraw samples.

    • Separate the cells from the supernatant.

    • Analyze the supernatant by HPLC to monitor the consumption of this compound and the formation of 3-furoic acid.

  • Product Recovery:

    • Once the reaction is complete, remove the cells by centrifugation or filtration.

    • Acidify the supernatant to a pH below the pKa of 3-furoic acid (~3.0) to precipitate the product.

    • Collect the precipitated 3-furoic acid by filtration.

  • Purification:

    • The crude 3-furoic acid can be further purified by recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixture).

Conclusion and Future Perspectives

The enzymatic conversion of this compound to 3-furoic acid using nitrilases represents a highly promising and sustainable synthetic route. The mild reaction conditions, high selectivity, and reduced environmental impact make this biocatalytic approach superior to conventional chemical methods. Future research should focus on the discovery of novel nitrilases with enhanced activity and stability, as well as the optimization of the bioprocess through enzyme immobilization and reaction engineering to further improve the economic viability of this green technology.

References

  • Harper, D. B. (1977). Fungal degradation of aromatic nitriles. Enzymology of C-N cleavage by Fusarium solani. Biochemical Journal, 165(2), 309–319. [Link]

  • SciSpace. (n.d.). Fungal degradation of aromatic nitriles. Enzymology of C-N cleavage by Fusarium solani. Retrieved from [Link]

  • Martínková, L., & Křen, V. (2010). Nitrile metabolism in fungi: A review of its key enzymes nitrilases with focus on their biotechnological impact. Folia Microbiologica, 55(4), 317–328. [Link]

  • Kaplan, O., et al. (2006). Fungal nitrilases as biocatalysts: Recent developments. Biotechnology Letters, 28(24), 1967–1974. [Link]

  • D'Abbraccio, J., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry, 25(16), 1896-1910. [Link]

  • Kobayashi, M., et al. (1990). Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles. Journal of Bacteriology, 172(9), 4807–4815. [Link]

  • Nagasawa, T., et al. (1990). Nitrilase of Rhodococcus rhodochrous J1. Conversion into the active form by subunit association. European Journal of Biochemistry, 194(3), 765–770. [Link]

  • Nagasawa, T., et al. (1989). Nitrilase of Rhodococcus rhodochrous J1. Purification and characterization. European Journal of Biochemistry, 182(2), 321–327. [Link]

  • Semantic Scholar. (n.d.). Nitrilase of Rhodococcus rhodochrous J1. Retrieved from [Link]

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial cell factories, 11, 142. [Link]

  • Chen, J., et al. (2022). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 12(10), 1221. [Link]

  • Wikipedia. (n.d.). Nitrile hydratase. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]

  • Howden, A. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant-microbe interactions. Molecular plant pathology, 10(3), 411–422. [Link]

Sources

Application Notes and Protocols for the Flow Chemistry Synthesis of 3-Furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Furonitrile Derivatives and the Case for Flow Chemistry

The furan ring is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1][2] When functionalized with a nitrile group at the 3-position, the resulting this compound moiety offers a unique combination of electronic properties and metabolic stability, making it a valuable pharmacophore in drug discovery.[2][3] These derivatives have shown promise in the development of various therapeutic agents.[2] However, traditional batch synthesis of many heterocyclic compounds, including furonitriles, can be fraught with challenges such as poor reproducibility, safety concerns with hazardous reagents, and difficulties in scaling up production.[4][5][6]

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering elegant solutions to the limitations of batch processing.[5][6][7][8] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing.[6][9] This precise control leads to enhanced reaction efficiency, improved safety profiles, and seamless scalability.[5][8][10] For the synthesis of valuable heterocyclic intermediates like this compound, flow chemistry presents a compelling pathway to safer, more efficient, and scalable production.[5][11]

This application note provides a detailed guide to the synthesis of this compound derivatives using flow chemistry. We will explore a proposed multi-step synthesis that is amenable to a continuous flow process, detailing the rationale behind the experimental design and providing step-by-step protocols.

Proposed Synthetic Strategy: A Two-Step Flow Approach to this compound

A plausible and adaptable route to this compound that can be effectively translated into a continuous flow process involves a two-step sequence:

  • Vilsmeier-Haack Formylation of Furan: This classic reaction introduces a formyl group onto the furan ring, primarily at the 2-position.[12][13][14] While this initially yields 2-formylfuran, this intermediate can be further manipulated to achieve the desired 3-substituted pattern in subsequent steps (outside the scope of this direct protocol but a key strategic consideration). For this note, we will focus on the principles of the formylation itself in flow. The in-situ generation of the highly reactive and often thermally unstable Vilsmeier reagent is significantly safer in a flow reactor.[15]

  • Conversion of the Aldehyde to a Nitrile: The resulting furfural derivative can then be converted to the corresponding nitrile. A particularly attractive method for this transformation in the context of green and safe chemistry is the cyanide-free van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a nitrile transfer reagent.[16][17] This reaction has been successfully adapted to continuous flow processes.[16][17]

This two-step approach, when telescoped in a continuous flow setup, minimizes manual handling of intermediates and enhances overall process efficiency.

Visualizing the Workflow: A Continuous Flow System for this compound Synthesis

The following diagram illustrates a conceptual two-stage flow reactor setup for the synthesis of this compound derivatives.

Flow_Synthesis_Workflow Conceptual Flow Diagram for this compound Synthesis cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Cyanide-Free Nitrile Formation (van Leusen Reaction) pump1 Furan in Solvent (Pump A) mixer1 T-Mixer pump1->mixer1 pump2 Vilsmeier Reagent Precursors (DMF/POCl3) (Pump B) pump2->mixer1 reactor1 Heated Reactor Coil 1 (e.g., 10 mL PFA tubing) mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 quench1 Quench Stream (e.g., aq. NaOH) (Pump C) quench1->mixer2 bpr1 Back-Pressure Regulator (BPR) mixer2->bpr1 pump3 2-Formylfuran Stream (from Stage 1) bpr1->pump3 mixer3 T-Mixer pump3->mixer3 pump4 TosMIC & Base Solution (Pump D) pump4->mixer3 reactor2 Heated Reactor Coil 2 (e.g., 20 mL PFA tubing) mixer3->reactor2 bpr2 BPR reactor2->bpr2 collection Product Collection bpr2->collection

Caption: Conceptual workflow for the two-stage continuous flow synthesis of this compound derivatives.

Detailed Protocols and Experimental Parameters

Protocol 1: Continuous Flow Vilsmeier-Haack Formylation of Furan

This protocol details the formylation of furan to produce 2-formylfuran, a key intermediate. The Vilsmeier-Haack reaction is highly exothermic, and its execution in a flow reactor significantly enhances safety and control.[9][15]

Materials and Reagents:

  • Furan

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution, aqueous

  • Deionized water

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps

  • One T-mixer

  • One heated reactor coil (e.g., PFA tubing, 10 mL volume)

  • One back-pressure regulator (BPR)

  • Collection vessel

Step-by-Step Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of furan in anhydrous DCM.

    • Solution B: In a separate, dry flask, prepare the Vilsmeier reagent precursor solution by slowly adding POCl₃ to anhydrous DMF under cooling. Caution: This is a highly exothermic reaction. For a more controlled flow process, these can be pumped as separate streams and mixed in-line.

  • System Setup:

    • Connect the outlets of the two HPLC pumps to a T-mixer.

    • Connect the output of the T-mixer to the inlet of the heated reactor coil.

    • Place the reactor coil in a heating block or oil bath.

    • Connect the outlet of the reactor coil to the BPR, and the BPR outlet to the collection vessel containing a quench solution (e.g., aqueous NaOH).

  • Reaction Execution:

    • Set the desired temperature for the reactor coil.

    • Pump Solution A and Solution B through their respective pumps at the desired flow rates to achieve the target residence time and stoichiometry.

    • The two streams will mix in the T-mixer, initiating the reaction.

    • The reaction mixture flows through the heated coil for the specified residence time.

    • The product stream is then quenched in-line or in the collection vessel to hydrolyze the iminium intermediate and yield 2-formylfuran.

Data Presentation: Vilsmeier-Haack Formylation Parameters

ParameterValue RangeRationale
Temperature 25-70 °CThe reaction is exothermic; flow allows for efficient heat dissipation, enabling higher temperatures for faster reaction rates without runaway reactions.[9][15]
Residence Time 2-15 minutesThe short reaction path and efficient mixing in flow reactors can significantly reduce the required reaction time compared to batch.[18]
Pressure 5-10 barA back-pressure regulator is used to prevent solvent boiling and ensure a stable flow.
Stoichiometry 1.1-1.5 eq. Vilsmeier reagentPrecise stoichiometric control is a key advantage of flow chemistry, minimizing waste.[8]
Protocol 2: Cyanide-Free Synthesis of this compound via the van Leusen Reaction in Flow

This protocol describes the conversion of a formylfuran intermediate to the corresponding furonitrile using TosMIC. This cyanide-free method is a safer and more environmentally friendly alternative to traditional cyanation reactions.[16][17]

Materials and Reagents:

  • 2-Formylfuran (from Protocol 1)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium tert-butoxide (NaOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

Equipment:

  • Two HPLC pumps

  • One T-mixer

  • One heated reactor coil (e.g., PFA tubing, 20 mL volume)

  • One BPR

  • Collection vessel

Step-by-Step Procedure:

  • Reagent Preparation:

    • Solution C: Prepare a solution of the 2-formylfuran intermediate in anhydrous THF.

    • Solution D: In a separate, dry flask, prepare a solution of TosMIC and NaOtBu in anhydrous THF.

  • System Setup:

    • Set up the flow reactor system as described in Protocol 1.

  • Reaction Execution:

    • Set the desired temperature for the reactor coil.

    • Pump Solution C and Solution D at flow rates calculated to achieve the desired residence time and stoichiometry.

    • The reaction is initiated upon mixing in the T-mixer.

    • The mixture flows through the heated coil.

    • The product stream is collected after passing through the BPR.

Data Presentation: van Leusen Nitrile Synthesis Parameters

ParameterValue RangeRationale
Temperature 25-50 °CMild temperatures are typically sufficient for this transformation in a flow setup.[17]
Residence Time 1.5-10 minutesThis reaction is often rapid, and flow chemistry allows for precise control of short residence times, improving throughput.[16][17]
Pressure 5-10 barTo maintain a stable, single-phase flow.
Base NaOtBuA strong, non-nucleophilic base is required for the reaction mechanism.[16]

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing the synthesis.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Furan Furan Intermediate Iminium Intermediate Furan->Intermediate + Vilsmeier Reagent Product 2-Formylfuran Intermediate->Product Hydrolysis Van_Leusen cluster_van_leusen van Leusen Nitrile Synthesis Aldehyde Formylfuran Oxazoline Intermediate (Oxazoline) Aldehyde->Oxazoline + TosMIC, Base TosMIC TosMIC Nitrile This compound Oxazoline->Nitrile Elimination

Caption: Simplified mechanism of the van Leusen reaction.

The reaction involves the base-mediated reaction of the aldehyde with TosMIC to form an intermediate oxazoline, which then undergoes elimination to form the nitrile. [16]

Conclusion and Future Outlook

The application of continuous flow chemistry to the synthesis of this compound derivatives offers significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. [5][6][10]The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to produce these valuable compounds in a controlled and reproducible manner. The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry an indispensable tool in modern heterocyclic synthesis. [7][8]Future work could focus on the integration of in-line analysis and purification techniques to create a fully automated and streamlined synthesis platform.

References

  • Stark, S., et al. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. Available at: [Link]

  • Stark, S., et al. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. Available at: [Link]

  • Gemoets, H. P. L., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. Available at: [Link]

  • Pinho e Melo, T. M. V. D., et al. (2020). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry. Available at: [Link]

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  • Gemoets, H. P. L., et al. (2021). Catalyst-free, scalable heterocyclic flow photocyclopropanation. Green Chemistry. Available at: [Link]

  • Laudadio, G., et al. (2018). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (Eds.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer.
  • Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. Available at: [Link]

  • BenchChem. (2025).
  • Disney, N., et al. (2023). A Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry. ResearchGate. Available at: [Link]

  • Ley, S. V., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Cole, K. P., et al. (2017). Synthetic reaction optimization using flow chemistry and an active learning algorithm. Science. Available at: [Link]

  • Gemoets, H. P. L., et al. (2015). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Available at: [Link]

  • Rutjes, F. P. J. T. (2011). Organic Synthesis in Continuous Flow. Radboud Repository.
  • Gemoets, H. P. L., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC - NIH. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
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  • The Royal Society of Chemistry. (2014).
  • Wiley Online Library. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • RSC Publishing. (n.d.).
  • PMC - NIH. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • NIH. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • JRC Publications Repository. (n.d.).
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  • NIH. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
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  • Springer. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

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Application Notes & Protocols: Scale-up Synthesis Considerations for 3-Furonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of 3-Furonitrile and the Imperative for Scalable Synthesis

This compound, a key heterocyclic building block, is of increasing interest to researchers and professionals in the pharmaceutical and agrochemical industries. Its furan core, substituted with a nitrile group, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential biological activity. The nitrile group itself is a valuable functional handle, readily converted into amines, carboxylic acids, amides, and other functionalities, making this compound a strategic starting material in drug discovery and development.

However, the transition from laboratory-scale synthesis to industrial production of this compound is fraught with challenges. Furanic compounds are notoriously sensitive to acidic and basic conditions, as well as elevated temperatures, often leading to degradation and the formation of intractable tars or "humins."[1][2][3] Furthermore, many synthetic routes to nitriles involve highly reactive and potentially hazardous reagents, and can be strongly exothermic, demanding rigorous control when scaled up.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations for the scale-up synthesis of this compound. We will delve into a practical and scalable synthetic route, dissect the critical process parameters, and outline robust safety protocols to ensure a safe, efficient, and reproducible manufacturing process.

I. A Scalable Synthetic Route: One-Pot Conversion of Furfural to this compound

A prevalent and economically viable route for the synthesis of this compound is the direct, one-pot conversion of furfural, a bio-based feedstock.[6][7] This method typically involves the reaction of furfural with a hydroxylamine salt in a high-boiling polar aprotic solvent.

Reaction Mechanism Overview

The reaction proceeds through the initial formation of furfural oxime from the condensation of furfural with hydroxylamine. The oxime then undergoes dehydration to yield the corresponding nitrile. The choice of solvent and temperature is critical to drive the reaction to completion and minimize side reactions.

Detailed Experimental Protocol (Lab Scale)

Materials:

  • Furfural (reagent grade)

  • Hydroxylamine hydrochloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add N-methyl-2-pyrrolidone (NMP).

  • Add hydroxylamine hydrochloride to the NMP and stir until dissolved.

  • Add furfural to the solution.

  • Heat the reaction mixture to 140-160°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Workflow for Furfural to this compound Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Hydroxylamine HCl in NMP prep2 Add Furfural prep1->prep2 react1 Heat to 140-160°C react2 Monitor by TLC/GC react1->react2 workup1 Cool to RT workup2 Aqueous Quench workup1->workup2 workup3 Toluene Extraction workup2->workup3 workup4 Brine Wash workup3->workup4 workup5 Dry over MgSO4 workup4->workup5 purify1 Concentrate in vacuo purify2 Vacuum Distillation purify1->purify2 final_product final_product purify2->final_product Pure this compound cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction Start Reaction cluster_workup cluster_workup cluster_reaction->cluster_workup Reaction Complete cluster_purification cluster_purification cluster_workup->cluster_purification Isolate Crude Product

Caption: Workflow for the synthesis of this compound from furfural.

II. Critical Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.

A. Thermal Hazard Assessment and Management

Many nitrile syntheses are exothermic, and while this may not be apparent at the lab scale due to a high surface-area-to-volume ratio, it can become a significant hazard upon scale-up.[4][5]

  • Heat of Reaction: It is crucial to determine the heat of reaction (ΔHrxn) using techniques like reaction calorimetry. This data is essential for designing an adequate cooling system for the reactor.

  • Rate of Reagent Addition: For highly exothermic reactions, the rate of addition of a key reagent may need to be carefully controlled to match the cooling capacity of the reactor.[4]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the temperature can rise uncontrollably, potentially leading to side reactions, product degradation, or a runaway reaction.[4] The efficiency of the stirring mechanism must be evaluated for the larger reactor volume.

Decision Tree for Managing Exothermic Reactions

G start Initiate Reagent Addition monitor_temp Monitor Reactor Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_addition Continue Addition temp_stable->continue_addition Yes reduce_rate Reduce Addition Rate temp_stable->reduce_rate No end Process Complete continue_addition->end reduce_rate->monitor_temp stop_addition Stop Addition reduce_rate->stop_addition If temp continues to rise max_cooling Maximize Cooling stop_addition->max_cooling emergency_quench Prepare for Emergency Quench max_cooling->emergency_quench

Caption: Decision-making workflow for managing exothermic reactions during scale-up.

B. Furan Ring Stability and Byproduct Formation

The furan ring is susceptible to degradation under both acidic and basic conditions, particularly at the elevated temperatures often required for nitrile synthesis.[1][2][3]

  • Acid/Base Sensitivity: The presence of acidic byproducts (e.g., from the hydroxylamine salt) or residual base can catalyze the polymerization or decomposition of furfural and this compound. Careful control of pH is necessary.

  • Thermal Decomposition: Prolonged exposure to high temperatures can lead to the formation of humins, which can complicate purification and reduce yields. The reaction time and temperature should be optimized to be as low as possible while still achieving a good conversion rate.

  • Solvent Choice: The use of a high-boiling, polar aprotic solvent like NMP helps to maintain a homogeneous reaction mixture and can stabilize reactive intermediates.[3][6]

C. Purification at Scale

Purification methods that are straightforward in the lab, such as chromatography, are often not feasible for large-scale production.

  • Distillation: Vacuum distillation is the most common method for purifying this compound at scale. The boiling point of the product and any major impurities must be known to design an efficient distillation process.

  • Extraction and Phase Separation: Efficient liquid-liquid extraction is key to removing the high-boiling solvent (e.g., NMP) and any water-soluble byproducts. The choice of extraction solvent and the number of extraction cycles will need to be optimized for the larger scale.

D. Process Safety and Handling of Nitriles

Nitriles are a class of compounds with potential toxicity, and appropriate safety measures are paramount during large-scale handling.[8][9]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coats, and eye protection, must be worn at all times. For large-scale operations, respiratory protection may also be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated area, such as a fume hood or a dedicated, ventilated enclosure.

  • Spill and Waste Management: Procedures for the safe handling and disposal of nitrile-containing waste must be in place.[9] Spills should be handled according to established safety protocols, which may include dilution and neutralization.[9]

III. Alternative Synthetic Strategies

While the one-pot conversion of furfural is a robust method, other synthetic routes to furanonitriles exist and may be suitable for specific applications or for the synthesis of substituted analogs.

  • From Mucobromic Acid: Mucobromic acid, which can be prepared from furfural, is a versatile intermediate for the synthesis of various furan derivatives.[7][10][11] While a direct conversion to this compound is not widely reported, its reactivity allows for the introduction of various functional groups that could be later converted to a nitrile.

  • Acid-Mediated Cyclization: For the synthesis of more complex, substituted furanonitriles, acid-mediated cyclization of appropriate precursors can be a powerful strategy.[12] For example, 2-aminofuran-3-carbonitriles can be synthesized via the acid-mediated cyclization of β-keto nitriles.[12]

Synthetic Route Starting Material Key Reagents Advantages Challenges
One-Pot from Furfural FurfuralHydroxylamine HCl, NMPEconomical, one-step process, bio-based starting material.High temperatures, potential for furan degradation.
From Mucobromic Acid Mucobromic AcidVariousAccess to highly functionalized furan derivatives.Multi-step synthesis, potentially hazardous intermediates.
Acid-Mediated Cyclization β-Keto nitrilesStrong acids (e.g., TFA)Access to substituted 2-aminofuran-3-carbonitriles.Requires specific precursors, strong acid handling.

IV. Conclusion

The successful scale-up of this compound synthesis requires a multi-faceted approach that considers not only the optimization of the chemical reaction itself but also a thorough understanding of thermal hazards, product stability, and process safety. The one-pot conversion of furfural offers a promising and economically viable route for large-scale production. By carefully controlling reaction parameters, implementing robust safety protocols, and designing an efficient purification process, researchers and drug development professionals can effectively transition the synthesis of this valuable building block from the laboratory to an industrial scale.

References

  • Managing exothermic reactions in the scale-up of 3-(Furan-3-yl)-3-oxopropanenitrile synthesis - Benchchem.
  • Challenges in the scale-up production of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan - Benchchem.
  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.
  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks | ACS Sustainable Chemistry & Engineering - ACS Public
  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC - PubMed Central.
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  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Furonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Furonitrile. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic building block. As a versatile intermediate, the efficient synthesis of this compound is critical, yet it presents unique challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, optimize your reaction conditions, and troubleshoot common issues effectively.

We will focus on one of the most reliable and adaptable methods for introducing the nitrile group onto the furan ring: the Sandmeyer reaction , starting from 3-aminofuran, which is typically generated in situ or used directly if available.

Core Synthesis Protocol: Sandmeyer Cyanation of 3-Aminofuran

The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into a variety of functional groups, including the nitrile group, via a diazonium salt intermediate.[1][2] This two-step process requires careful control of temperature and reagent addition to maximize yield and minimize side reactions.[3][4]

Experimental Protocol: From 3-Furoic Acid to this compound

This protocol outlines the synthesis starting from the more common precursor, 3-furoic acid, which proceeds through a Curtius rearrangement to 3-aminofuran followed by the Sandmeyer reaction. For users starting with 3-aminofuran, proceed directly to Step 2.

Step 1: Preparation of 3-Aminofuran Precursor (via Curtius Rearrangement) (This is a preparatory step; the primary focus of the guide is the subsequent Sandmeyer reaction.)

  • Acid Chloride Formation: Convert 3-furoic acid to 3-furoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Azide Formation: React the 3-furoyl chloride with sodium azide (NaN₃) in a suitable solvent (e.g., acetone/water) to form 3-furoyl azide. Caution: Azides are potentially explosive; handle with extreme care.

  • Curtius Rearrangement: Gently heat the 3-furoyl azide in an inert, high-boiling solvent (e.g., toluene). The azide will rearrange to form 3-isocyanatofuran with the loss of nitrogen gas.

  • Hydrolysis: Hydrolyze the isocyanate by heating with aqueous acid (e.g., HCl) to yield the 3-aminofuran hydrochloride salt.

Step 2: Sandmeyer Reaction - Diazotization and Cyanation

  • Diazotization:

    • Suspend 3-aminofuran hydrochloride (1.0 equiv) in an aqueous solution of HCl (e.g., 3 M) in a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

    • Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range to prevent the decomposition of the diazonium salt.[3]

    • Dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C. The reaction is often complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Preparation of Cyanating Agent:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv) and sodium cyanide (NaCN, 1.2 equiv) in water. This forms the soluble dicyanocuprate(I) complex [Cu(CN)₂]⁻, which is a more effective cyanating agent. Extreme Caution: Cyanides are highly toxic. Handle only in a well-ventilated fume hood and follow all safety protocols.

    • Gently warm the cyanide solution to ~60-70 °C.

  • Cyanation:

    • Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product via vacuum distillation or column chromatography.

Visualizing the Sandmeyer Mechanism

Sandmeyer_Mechanism Sandmeyer Reaction Mechanism for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Amine 3-Aminofuran (Ar-NH2) Diazonium Furan-3-diazonium Salt (Ar-N2+) Amine->Diazonium NaNO2, HCl 0-5 °C Radical Aryl Radical (Ar•) Diazonium->Radical Cu(I) e- transfer Product This compound (Ar-CN) Radical->Product + [Cu(CN)2]- - Cu(I)

Caption: Key stages of the Sandmeyer reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers commonly encounter during the synthesis of this compound.

Q1: My reaction yield is very low or zero. What are the most likely causes?

A low yield is the most common problem and can originate from several stages of the reaction. A systematic approach is essential for diagnosis.[5][6]

Cause A: Inefficient Diazotization

  • The Chemistry: The formation of the diazonium salt is the critical first step. It requires a stoichiometric amount of nitrous acid (generated in situ from NaNO₂) under acidic conditions. If the amine is not fully converted, the yield will be inherently limited.

  • Troubleshooting Steps:

    • Check Acidity: Ensure a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl) is present. One equivalent protonates the amine, and another reacts with NaNO₂ to generate nitrous acid. The excess maintains a low pH, suppressing side reactions.

    • Purity of NaNO₂: Use a fresh, high-quality source of sodium nitrite. Older reagents can absorb moisture and decompose.

    • Monitor the Reaction: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition. A persistent blue-black color indicates the diazotization is complete. If the color fades, more NaNO₂ may be needed. Avoid a large excess, as it can lead to unwanted side reactions.

Cause B: Decomposition of the Diazonium Salt

  • The Chemistry: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[3] Decomposition leads to the formation of phenols (reaction with water) and other byproducts, directly reducing the amount of intermediate available for cyanation.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature between 0 °C and 5 °C throughout the NaNO₂ addition. Use an ice-salt bath and monitor the internal temperature, not just the bath temperature.

    • Proceed Immediately: Do not store the diazonium salt solution. Use it immediately in the subsequent cyanation step.

Cause C: Inefficient Cyanation Step

  • The Chemistry: The displacement of the diazonium group by cyanide is catalyzed by copper(I).[1][4] The quality of the CuCN and the reaction conditions are paramount for this step.

  • Troubleshooting Steps:

    • CuCN Quality: Use high-purity, finely powdered CuCN. If the quality is suspect, consider preparing it fresh.

    • Temperature of Cyanation: While the diazotization must be cold, the cyanation step typically requires heating (e.g., 60-70 °C) to drive the reaction to completion. Ensure the mixture is warmed appropriately after the diazonium salt addition.

    • Order of Addition: Adding the diazonium salt to the copper cyanide solution (as described in the protocol) is generally preferred as it keeps the concentration of the unstable diazonium salt low in the warmer reaction mixture.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckTemp Was Temp < 5°C During Diazotization? Start->CheckTemp CheckDiazotization Was Diazotization Complete? (Starch-Iodide Test) CheckCuCN Is CuCN Quality High? CheckDiazotization->CheckCuCN Yes Solution_NaNO2 Action: Use fresh NaNO2. Ensure sufficient acid. CheckDiazotization->Solution_NaNO2 No CheckTemp->CheckDiazotization Yes Solution_Temp Action: Improve cooling. Monitor internal temp. CheckTemp->Solution_Temp No Solution_CuCN Action: Use high-purity CuCN. Ensure proper heating in step 2. CheckCuCN->Solution_CuCN No

Caption: A logical workflow for diagnosing low reaction yields.

Q2: My purified this compound is yellow or brown. What causes this discoloration?

A: Discoloration is a very common issue with furan derivatives.[7] It is typically caused by trace impurities, oxidation, or polymerization, which can be initiated by exposure to acid, air, or light.

  • Cause: Residual acid from the work-up can catalyze the decomposition or polymerization of the furan ring.

  • Troubleshooting Steps:

    • Neutralizing Wash: During the aqueous work-up, include a wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove any residual acid.

    • Inert Atmosphere: Handle the purified product under an inert atmosphere (nitrogen or argon) whenever possible to minimize contact with oxygen.

    • Storage: Store the final product in a cool, dark place, preferably in an amber vial under an inert atmosphere, to prevent light-induced degradation.

Q3: My product seems to be decomposing during column chromatography. How can I purify it safely?

A: The furan ring is sensitive to acid, and standard silica gel is inherently acidic. This acidity can cause streaking on TLC plates, poor recovery from the column, and decomposition of the product.[7]

  • The Chemistry: The Lewis acid sites on the silica gel surface can coordinate to the oxygen of the furan ring, making it susceptible to ring-opening or polymerization.

  • Troubleshooting & Optimization:

MethodDescriptionAdvantagesDisadvantages
Neutralized Silica Prepare a slurry of silica gel with your eluent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine).Deactivates acidic sites, preventing product decomposition.May require extra steps to remove the base from the product fractions.
Alumina Column Use neutral or basic alumina as the stationary phase instead of silica gel.Inherently less acidic than silica; good for acid-sensitive compounds.Separation characteristics differ from silica; may require re-optimization of the solvent system.
Vacuum Distillation Purify the product by distillation under reduced pressure. This compound has a boiling point of 151 °C at atmospheric pressure.[8]Excellent for removing non-volatile impurities. Avoids contact with stationary phases.Requires a good vacuum setup. Not effective for separating impurities with similar boiling points.

Recommendation: First, try neutralizing your silica gel with triethylamine. This is often the simplest and most effective solution. If decomposition persists, consider switching to neutral alumina or using vacuum distillation as your primary purification method.[7]

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the starting 3-aminofuran? A: Extremely critical. Impurities in the starting material can interfere with the diazotization reaction or introduce contaminants that are difficult to remove later. Ensure your starting amine is of high purity before beginning the Sandmeyer sequence.

Q: Are there alternative methods to the Sandmeyer reaction? A: Yes, other methods include palladium-catalyzed cyanation of 3-halofurans (e.g., 3-bromofuran) or the dehydration of 3-furamide. The choice of method often depends on the availability and cost of the starting materials and the desired scale of the reaction.

Q: What are the key safety precautions when working with cyanides? A: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Never work alone. Have an emergency plan and a cyanide antidote kit available. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to your institution's safety guidelines.

References

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Journal of Heterocyclic Chemistry.
  • Hill, R. K., & Barcza, S. (1964). The Synthesis of 2,2-Diphenyltetrahydro-3-furonitrile. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Wikipedia. (n.d.). 2-Furonitrile.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!
  • PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION.
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ChemicalBook. (n.d.). This compound CAS#: 30078-65-0.

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Common byproducts in 3-Furonitrile reactions and their minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-furonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to discoloration and degradation?

A1: The furan ring in this compound is an electron-rich heterocycle, making it susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[1] Strong acids can cause the furan ring to open, leading to highly colored polymeric byproducts.[2][3] For this reason, it is crucial to handle this compound and its derivatives under an inert atmosphere where possible and to carefully control the pH during reactions and workups.

Q2: What are the most common classes of reactions performed on this compound?

A2: The reactivity of this compound is dominated by its two functional groups: the nitrile and the furan ring. The most common transformations target the nitrile group and include:

  • Hydrolysis to form 3-furoic amide and subsequently 3-furoic acid.

  • Reduction to synthesize 3-furfurylamine.[4][5]

  • Addition of Organometallics (e.g., Grignard reagents) to produce 3-furyl ketones after hydrolysis.[6][7]

Q3: Are there any special considerations for purifying furan-containing compounds?

A3: Yes. When using column chromatography, the acidic nature of standard silica gel can cause decomposition of the furan ring, leading to streaking on TLC plates and low recovery of a discolored product.[1] It is highly recommended to use neutralized silica gel or to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1] Alternatively, less acidic stationary phases like alumina can be used.[1]

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you may encounter during the three primary transformations of this compound.

Reaction 1: Hydrolysis to 3-Furoic Acid

Q: My hydrolysis reaction mixture turned dark brown/black, and the yield of 3-furoic acid is very low. What is the cause?

A: This is a classic sign of furan ring degradation. The furan ring is unstable in strongly acidic environments, particularly at elevated temperatures. The process, known as acid-catalyzed ring opening, involves protonation of the furan ring (preferentially at the alpha-carbon), followed by nucleophilic attack by water.[3] This opens the ring to form reactive unsaturated carbonyl compounds, which then polymerize into dark, insoluble materials often referred to as "humins".[2]

Solution:

  • Use Milder Conditions: Avoid using highly concentrated strong acids like sulfuric or hydrochloric acid at high temperatures. Consider using a weaker acid or a lower concentration and temperature for a longer period.

  • Control Workup pH: During the acidic workup to protonate the carboxylate, carefully adjust the pH. A pH of around 4 is often sufficient to protonate the carboxylic acid without causing significant ring degradation.[2]

  • Two-Step Hydrolysis: Consider a two-step approach. First, use base-catalyzed hydrolysis (e.g., NaOH or KOH) to convert the nitrile to the sodium or potassium salt of 3-furoic acid. This avoids harsh acidic conditions during the main reaction. Then, perform a carefully controlled acidic workup at low temperatures to isolate the final product.

Q: My final product contains a significant amount of a neutral, high-melting point solid. What is it and how do I get rid of it?

A: This impurity is almost certainly 3-furoic amide , the intermediate in the hydrolysis reaction. Its presence indicates that the hydrolysis is incomplete. The amide is neutral and will not be extracted into a basic aqueous layer along with the carboxylate salt, making separation straightforward.

Solution:

  • Drive the Reaction to Completion: Increase the reaction time, temperature (while balancing against ring degradation), or the concentration of the acid/base to ensure all the intermediate amide is converted to the carboxylic acid.

  • Purification: To remove the amide from your current batch, dissolve the crude product in an appropriate solvent (e.g., diethyl ether). Perform a liquid-liquid extraction with an aqueous base like sodium bicarbonate. The 3-furoic acid will move into the aqueous layer as its sodium salt, while the neutral 3-furoic amide will remain in the organic layer. You can then re-acidify the aqueous layer (carefully, at low temperature) and extract the pure 3-furoic acid back into an organic solvent.

Reaction 2: Reduction to 3-Furfurylamine

Q: The yield of my primary amine (3-furfurylamine) is low after reduction with LiAlH₄, and I see multiple spots on my TLC. What are the likely byproducts?

A: Low yields in LiAlH₄ reductions of nitriles can be due to several factors, leading to a mixture of products.

  • Incomplete Reduction: Insufficient LiAlH₄ or short reaction times can leave the intermediate imine in the reaction mixture. During aqueous workup, this imine can hydrolyze to form 3-furaldehyde .

  • Secondary Amine Formation: The desired product, 3-furfurylamine, is nucleophilic and can react with the intermediate imine. This leads to the formation of a disecondary amine byproduct (3-furylmethyl)₂NH.

  • Starting Material: Unreacted this compound may also be present.

Solution:

  • Ensure Sufficient Reducing Agent: Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to drive the reaction to completion.

  • Control Temperature: Add the this compound solution slowly to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Then, allow the reaction to warm to room temperature or gently reflux to ensure it goes to completion.

  • Reverse Addition: To minimize secondary amine formation, consider a "reverse addition" protocol where the LiAlH₄ slurry is added slowly to the solution of this compound. This maintains a low concentration of the product amine in the presence of the imine intermediate, reducing the chance of them reacting.

  • Thorough Workup: A proper Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is critical to quench the reaction, hydrolyze intermediates, and precipitate aluminum salts for easy filtration.

Reaction 3: Grignard Addition to form a 3-Furyl Ketone

Q: After my Grignard reaction and workup, I recovered mostly unreacted this compound. What went wrong?

A: This is a common issue in Grignard reactions and usually points to problems with the Grignard reagent itself.

  • Deactivated Grignard Reagent: Grignard reagents are extremely strong bases and will react with any protic source, including trace amounts of water in the solvent or on the glassware, or acidic protons on other functional groups. This deactivates the reagent.

  • Steric Hindrance: If a very bulky Grignard reagent is used, it may act as a base, deprotonating the alpha-protons on another molecule of the Grignard reagent or other substrates, rather than acting as a nucleophile.[8]

Solution:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether or THF from a still or a solvent purification system). The reaction should be run under an inert atmosphere (nitrogen or argon).

  • Check Reagent Quality: Use freshly prepared Grignard reagent or a recently purchased, well-stored commercial solution. You can titrate the Grignard reagent before use (e.g., with salicylaldehyde phenylhydrazone) to determine its exact concentration.

  • Use a Co-solvent: For sluggish reactions, adding a solvent like benzene or toluene can sometimes increase the yield of the ketone.[7]

Q: My product is not a ketone. Instead, I isolated a stable imine. Why didn't the hydrolysis work?

A: The initial product of a Grignard addition to a nitrile is a magnesium iminate salt. The subsequent workup with aqueous acid is required to hydrolyze this intermediate to the ketone.[7][9] If this step is insufficient, you will isolate the imine.

Solution:

  • Acidic Workup is Crucial: Ensure you perform a workup with aqueous acid (e.g., 1M HCl). Simply quenching with water or a saturated ammonium chloride solution may not be acidic enough to facilitate the full hydrolysis of the imine to the ketone.

  • Allow Sufficient Time: Stir the reaction mixture with the aqueous acid for a sufficient period (e.g., 30 minutes to a few hours) to allow the hydrolysis to complete before proceeding with the extraction.

Key Byproduct Profiles & Minimization

Byproduct ClassParent ReactionFormation MechanismMinimization Strategy
3-Furoic Amide HydrolysisIncomplete hydrolysis of the nitrile group. The reaction stalls at the amide intermediate.Increase reaction time, temperature, or reagent concentration. Use a two-step base-then-acid hydrolysis.
Ring-Opened Polymers HydrolysisAcid-catalyzed protonation of the furan ring followed by nucleophilic attack of water, leading to polymerization.[2][3]Use milder acidic conditions (lower temp/conc.). Carefully control pH during workup (target pH ~4).
3-Furaldehyde ReductionIncomplete reduction using LiAlH₄ results in an imine intermediate, which hydrolyzes to the aldehyde during workup.[4]Use a sufficient excess of LiAlH₄. Ensure the reaction goes to completion before workup.
Di-(3-furylmethyl)amine ReductionThe nucleophilic product (3-furfurylamine) attacks the electrophilic imine intermediate.Use "reverse addition" (add LiAlH₄ to the nitrile solution). Maintain low temperatures.
Intermediate Imine Grignard AdditionIncomplete hydrolysis of the magnesium iminate salt formed after the Grignard reagent adds to the nitrile.[7]Ensure a sufficiently acidic aqueous workup (e.g., 1M HCl) and allow adequate time for hydrolysis.
Byproduct Formation Pathways

Below are diagrams illustrating the formation of the desired product and key byproducts for each major reaction type.

Hydrolysis of this compound

cluster_main Main Hydrolysis Pathway cluster_byproduct Byproduct Pathways This compound This compound 3-Furoic Amide 3-Furoic Amide This compound->3-Furoic Amide H₂O, H⁺/OH⁻ (Step 1) Protonated Furan Protonated Furan This compound->Protonated Furan Excess H⁺ High Temp 3-Furoic Acid 3-Furoic Acid 3-Furoic Amide->3-Furoic Acid H₂O, H⁺/OH⁻ (Step 2) Incomplete Hydrolysis\n(Byproduct) Incomplete Hydrolysis (Byproduct) 3-Furoic Amide->Incomplete Hydrolysis\n(Byproduct) Ring-Opened Intermediates Ring-Opened Intermediates Protonated Furan->Ring-Opened Intermediates H₂O Attack Polymeric Byproducts Polymeric Byproducts Ring-Opened Intermediates->Polymeric Byproducts Polymerization

Caption: Hydrolysis of this compound showing the desired pathway and acid-catalyzed degradation.

Reduction of this compound

cluster_main Main Reduction Pathway cluster_byproduct Byproduct Pathways This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate 1. LiAlH₄ (1 eq) 3-Furfurylamine 3-Furfurylamine Imine Intermediate->3-Furfurylamine 2. LiAlH₄ (1 eq) 3. H₂O workup 3-Furaldehyde 3-Furaldehyde Imine Intermediate->3-Furaldehyde Incomplete Reduction + H₂O workup Disecondary Amine Disecondary Amine Imine Intermediate->Disecondary Amine + 3-Furfurylamine

Caption: Reduction of this compound, highlighting pathways to aldehyde and secondary amine byproducts.

Grignard Reaction of this compound

cluster_main Main Grignard Pathway cluster_byproduct Byproduct Pathway This compound This compound Iminate Salt Iminate Salt This compound->Iminate Salt 1. R-MgBr 3-Furyl Ketone 3-Furyl Ketone Iminate Salt->3-Furyl Ketone 2. H₃O⁺ workup (Hydrolysis) Stable Imine Stable Imine Iminate Salt->Stable Imine Incomplete Hydrolysis (e.g., H₂O quench only)

Caption: Grignard reaction with this compound, showing the critical hydrolysis step.

Experimental Protocols for Byproduct Minimization

Protocol 1: Controlled Hydrolysis to 3-Furoic Acid

This protocol uses a two-step method to avoid exposing the furan ring to harsh acidic conditions at high temperatures.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M

  • Diethyl Ether (or other suitable extraction solvent)

  • Magnesium Sulfate (or Sodium Sulfate), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Saponification: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10% aqueous NaOH solution (2.5 eq NaOH).

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100-110 °C). Monitor the reaction by TLC until the starting material is consumed. The smell of ammonia will be evident as the reaction proceeds.

  • Cooling: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to 0-5 °C.

  • Acidification (Critical Step): While vigorously stirring the cooled solution, slowly add 3M HCl dropwise. Monitor the pH continuously. Add acid until the pH of the solution reaches ~4. A white precipitate of 3-furoic acid should form. Causality: Keeping the temperature low and avoiding a highly acidic pH minimizes the risk of furan ring-opening.[2]

  • Extraction: Extract the aqueous slurry with diethyl ether (3x volumes). The 3-furoic acid will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-furoic acid.

  • Purification: The crude solid can be further purified by recrystallization from hot water or a suitable organic solvent system.

Protocol 2: High-Yield Reduction to 3-Furfurylamine

This protocol uses LiAlH₄ with controlled addition to maximize the yield of the primary amine.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Celite

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere, add LiAlH₄ (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Add enough anhydrous THF to create a stirrable slurry.

  • Cooling: Cool the LiAlH₄ slurry to 0 °C using an ice bath.

  • Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C. Causality: Slow addition at low temperature controls the initial exotherm and improves selectivity.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently heat to reflux for an additional 2-4 hours to ensure the reaction goes to completion.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add the following reagents sequentially:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • Causality: This specific workup is designed to precipitate the aluminum salts as a granular solid that is easy to filter, preventing the formation of a gelatinous mixture that can trap the product.

  • Filtration and Extraction: Stir the resulting white slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-furfurylamine.

  • Purification: The product can be purified by vacuum distillation if necessary.

References

  • Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 459-467. Available from: [Link]

  • Montoya, A., & Haynes, B. S. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(12), 13834-13842. Available from: [Link]

  • Pil, A., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 8(6), 215. Available from: [Link]

  • Sutton, A. D., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 3, 106-115. Available from: [Link]

  • Sutton, A. D., et al. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

  • Lingham, A. R., et al. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Furoic Acid (CAS 488-93-7): Properties, Synthesis, and Market Outlook. Available from: [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available from: [Link]

  • Li, Y., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology, 10. Available from: [Link]

  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available from: [Link]

  • Chemistry with Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. YouTube. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Available from: [Link]

  • Google Patents. (n.d.). US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds.
  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5657-5659. Available from: [Link]

  • Google Patents. (n.d.). US6881851B1 - Preparation of tetrahydro-3-furoic acid.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Available from: [Link]

  • Wikipedia. (n.d.). 2-Furonitrile. Available from: [Link]

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  • ScienceOpen. (n.d.). Improved Synthesis of Furfurylamine from a High Titer of Biomass-Derived Furfural by a Thermostable Triple Mutant ω-Transaminase in a Three-Component Deep Eutectic Solvent ChCl/Lactic Acid/Malonic Acid System. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-furonitrile (also known as 3-cyanofuran). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high, reproducible yields of this valuable heterocyclic building block. The inherent reactivity of the furan ring, coupled with the specific conditions required for nitrile formation, can present unique obstacles.

This document moves beyond simple protocol recitation. It delves into the causal chemical principles behind common failures, providing you with the expert insights needed to diagnose problems, optimize your reaction conditions, and develop a robust, self-validating synthetic process.

Section 1: Overview of Primary Synthetic Pathways

Two principal and reliable routes are commonly employed for the laboratory-scale synthesis of this compound. The selection of a particular route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Cyanation of a 3-Halofuran : This pathway involves a metal-catalyzed cross-coupling reaction, typically starting from 3-bromofuran. It is a direct method for introducing the nitrile functionality onto the pre-formed furan ring.

  • Route B: Dehydration of 3-Furoic Amide : This is a classic transformation where the primary amide derived from 3-furoic acid is dehydrated to the corresponding nitrile using a suitable dehydrating agent.

Synthetic_Pathways cluster_0 Route A: Cyanation cluster_1 Route B: Dehydration 3-Bromofuran 3-Bromofuran 3-Furonitrile_A This compound 3-Bromofuran->3-Furonitrile_A  [CN] source  (e.g., CuCN, Zn(CN)₂)  Pd or Cu catalyst 3-Furoic_Amide 3-Furoic Amide 3-Furonitrile_B This compound 3-Furoic_Amide->3-Furonitrile_B  Dehydrating Agent  (e.g., P₂O₅, TFAA)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to help you diagnose and resolve specific issues encountered during your synthesis.

Category A: Starting Material & Reagent Integrity

Q1: My reaction involving 3-bromofuran is giving poor yields and a lot of baseline material on TLC. Could the starting material be the issue?

A1: Absolutely. 3-Bromofuran, like many furan derivatives, can be unstable over time.[1] The furan ring is susceptible to polymerization and degradation, especially when exposed to air, light, or trace acidity.

  • Causality : Impurities in your 3-bromofuran can poison the catalyst in cross-coupling reactions. Furthermore, if the material has started to degrade, you are introducing polymers and byproducts into your reaction from the start.

  • Recommended Solutions :

    • Purity Check : Always check the purity of your 3-bromofuran by NMR or GC before use. It should be a colorless liquid; a yellow or brown tint indicates potential degradation.[1]

    • Purification : If impure, consider distillation under reduced pressure. It's crucial to use a stabilizer, such as calcium carbonate, in the distillation flask to neutralize any trace acid that could cause decomposition at high temperatures.[1]

    • Storage : Store 3-bromofuran in a cool, dark place under an inert atmosphere (nitrogen or argon) to prolong its shelf life.

Q2: My dehydration of 3-furoic amide is sluggish and incomplete, even with a large excess of phosphorus pentoxide (P₂O₅). What's wrong?

A2: While P₂O₅ is a powerful dehydrating agent, its effectiveness is highly dependent on its quality and the reaction setup.

  • Causality : Phosphorus pentoxide is extremely hygroscopic. If it has been improperly stored, it will exist as a partially hydrated mixture of polyphosphoric acids, dramatically reducing its dehydrating power.[2][3] Additionally, P₂O₅ is a powder, and poor mixing can lead to a heterogeneous reaction mixture where much of the amide does not come into contact with the reagent.

  • Recommended Solutions :

    • Reagent Quality : Use a freshly opened bottle of P₂O₅. If you suspect the reagent is old, it's best to discard it and use a new batch.

    • Improve Mixing : For solid-phase dehydrations, consider grinding the 3-furoic amide and P₂O₅ together (carefully, in a dry environment) before heating to ensure intimate contact. Alternatively, using a high-boiling, inert solvent like toluene can create a more mobile slurry, improving contact.

    • Alternative Reagents : Consider alternative, more homogeneous dehydrating agents. Trifluoroacetic anhydride (TFAA) or oxalyl chloride in the presence of a base can be highly effective at lower temperatures and are often easier to handle.[4]

Category B: Reaction Condition Optimization

Q3: I'm attempting a palladium-catalyzed cyanation of 3-bromofuran, but the reaction stalls at ~50% conversion. How can I drive it to completion?

A3: Stalled palladium-catalyzed reactions are often due to issues with the catalyst lifecycle, solvent, or temperature.

  • Causality : The active Pd(0) catalyst can be sensitive. It can be oxidized to an inactive Pd(II) state if conditions are not rigorously anaerobic. Ligand choice is also critical for stabilizing the catalyst and facilitating reductive elimination. Furthermore, the solubility of the cyanide source (e.g., Zn(CN)₂) can be a limiting factor.

  • Recommended Solutions :

    • Ensure Anhydrous & Anaerobic Conditions : Flame-dry your glassware and run the reaction under a positive pressure of nitrogen or argon.[5] Use freshly distilled, anhydrous solvents. Solvent purification systems that remove water and oxygen are highly recommended.[6]

    • Solvent Choice : Polar aprotic solvents like DMF, DMAc, or NMP are typically required to dissolve the cyanide salts and facilitate the reaction. Ensure the solvent is of high purity.

    • Temperature Control : While heating is necessary, excessive temperatures can lead to catalyst decomposition or furan polymerization. A typical range is 80-120 °C. Try optimizing the temperature in 10 °C increments.[7]

    • Ligand Screening : If using a palladium precursor like Pd₂(dba)₃, the choice of phosphine ligand is crucial. Try a more electron-rich and bulky ligand like Xantphos or cataCXium A, which can promote the difficult reductive elimination step.

Q4: My dehydration reaction produces a dark, tarry substance with very little of the desired this compound. What causes this?

A4: This is a classic sign of furan ring decomposition, almost always caused by overly harsh, acidic conditions.[8]

  • Causality : The furan ring is an electron-rich heterocycle that is notoriously unstable in the presence of strong acids, which catalyze its polymerization.[8] Reagents like P₂O₅ or POCl₃ generate strong acids in situ, especially in the presence of trace moisture. High temperatures exacerbate this problem.

  • Recommended Solutions :

    • Lower the Temperature : This is the simplest and most effective first step. Run the reaction at the lowest temperature that still allows for conversion.

    • Use Milder Reagents : Switch to a dehydrating system that operates under neutral or mildly basic conditions. The combination of trifluoroacetic anhydride (TFAA) with pyridine or triethylamine is an excellent choice. The base neutralizes the trifluoroacetic acid byproduct, protecting the furan ring.

    • Minimize Reaction Time : Monitor the reaction closely by TLC or GC. As soon as the starting amide is consumed, work up the reaction immediately to prevent prolonged exposure of the product to the harsh conditions.[8]

Troubleshooting_Workflow start Low Yield of This compound purity_check Check Purity of Starting Materials (3-Bromofuran, Amide) start->purity_check reagent_check Verify Reagent Activity (Dehydrating Agent, Catalyst) start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Atmosphere) start->conditions_check workup_check Analyze Workup & Purification Steps start->workup_check impure_sm Problem: Impure SM Solution: Purify/Replace purity_check->impure_sm inactive_reagent Problem: Inactive Reagent Solution: Use Fresh Reagents reagent_check->inactive_reagent harsh_conditions Problem: Harsh Conditions (e.g., tarring) Solution: Lower Temp, Use Milder Reagents conditions_check->harsh_conditions incomplete_rxn Problem: Incomplete Rxn Solution: Optimize Catalyst, Solvent, Temp conditions_check->incomplete_rxn purification_loss Problem: Product Loss/Decomp. Solution: Use Neutral Silica, Vacuum Distillation workup_check->purification_loss

Caption: A workflow for diagnosing the cause of low yield.

Category C: Workup & Purification Challenges

Q5: My crude product looks fine, but I lose most of it during silica gel chromatography. Why?

A5: This is a very common issue. The product is likely decomposing on the column.

  • Causality : Standard silica gel is acidic (pKa ≈ 4-5) and can catalyze the degradation or polymerization of sensitive compounds like this compound.[9] The high surface area of the silica gel exacerbates this problem, leading to streaking on the TLC plate, a dark band at the top of the column, and low recovery.

  • Recommended Solutions :

    • Neutralize the Silica : Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your eluent). Then, flush the column with the regular eluent until the baseline is stable. This deactivates the acidic sites.[9]

    • Use Alternative Stationary Phases : Consider using a less acidic stationary phase like neutral alumina or Florisil.

    • Avoid Chromatography : If possible, purify the product by other means. Vacuum distillation is an excellent method for purifying nitriles, as it avoids contact with acidic surfaces and minimizes thermal stress by lowering the boiling point.[9]

Q6: My final, purified this compound is a pale yellow liquid, not colorless. How can I fix this?

A6: Discoloration in furan derivatives is typically a sign of minor oxidation or polymerization.[9]

  • Causality : Even trace amounts of impurities or exposure to air and light can cause the formation of colored oligomers over time. This can happen during the workup or storage.

  • Recommended Solutions :

    • Thorough Workup : During your aqueous workup, include a wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove any oxidative impurities. Ensure all acidic residues are removed by washing with a sodium bicarbonate solution.

    • Purification with Carbon : If the color persists after chromatography or distillation, you can try treating a solution of the product with a small amount of activated charcoal, followed by filtration through a pad of Celite. This can effectively remove colored impurities.

    • Proper Storage : Store the final, pure product under an inert atmosphere, in an amber vial, and in a refrigerator or freezer to prevent long-term degradation.

Section 3: Data Summaries for Optimization
Table 1: Comparison of Common Dehydrating Agents for 3-Furoic Amide
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Risks
Phosphorus Pentoxide (P₂O₅) Neat or high-boiling solvent (e.g., xylene), 140-200 °CInexpensive, powerfulVery harsh, acidic conditions; high risk of furan polymerization; heterogeneous reaction.[3]
Phosphorus Oxychloride (POCl₃) Pyridine or DMF, 0-100 °CHomogeneous, effectiveGenerates HCl, can cause charring; reagent is toxic and corrosive.
Thionyl Chloride (SOCl₂) Neat or with DMF (catalyst), refluxReadily available, volatile byproductsGenerates HCl and SO₂, highly acidic; risk of furan decomposition.
Trifluoroacetic Anhydride (TFAA) Pyridine or Et₃N, THF or CH₂Cl₂, 0 °C to RTVery mild conditions, high yields, clean reactionExpensive reagent, requires a stoichiometric base.[4]
Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromofuran

This protocol is optimized for high yield and is based on modern cross-coupling principles.

  • Materials :

    • 3-Bromofuran (1.0 equiv)

    • Zinc Cyanide, Zn(CN)₂ (0.6 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv)

    • 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.08 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure :

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF via syringe, followed by 3-bromofuran (1.0 equiv).

    • Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen.

    • Monitor the reaction progress by GC or TLC (staining with KMnO₄). The reaction is typically complete within 4-6 hours.

    • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad thoroughly with ethyl acetate.

    • Wash the combined organic filtrate with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Protocol 2: Mild Dehydration of 3-Furoic Amide using TFAA

This protocol uses mild conditions to prevent the acid-catalyzed decomposition of the furan ring.

  • Materials :

    • 3-Furoic Amide (1.0 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Trifluoroacetic Anhydride (TFAA) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure :

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-furoic amide (1.0 equiv) in anhydrous THF.

    • Add triethylamine (3.0 equiv) and cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic anhydride (1.5 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until all the starting amide has been consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by vacuum distillation or chromatography on neutralized silica gel.[9]

References
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Journal of Synthetic Organic Chemistry, Japan, 61(10), 1054-1055.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Google Patents. (1981). EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or....
  • Green Chemistry. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Retrieved from [Link]

  • Sci-Hub. (1983). ChemInform Abstract: FURONITRILE: A SYNTHESIS INTERMEDIATE EASILY ACCESSIBLE FROM FURFURAL. Retrieved from [Link]

  • Opast Publishing Group. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Retrieved from [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Probing the Intermediates of Catalyzed Dehydration Reactions of Primary Amide to Nitrile in Plasmonic Junctions. Retrieved from [Link]

  • Thieme. (2025). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. Retrieved from [Link]

  • ResearchGate. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link]

  • PubMed. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. Retrieved from [Link]

  • American Chemical Society. (2003). The use of alternative solvent purification techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

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Purification techniques for high-purity 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of high-purity 3-Furonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who require this compound of exceptional purity for their work. As a sensitive heterocyclic compound, achieving high purity requires careful selection of techniques and attention to detail to prevent degradation. This guide provides field-proven insights, troubleshooting solutions, and answers to frequently asked questions to help you navigate the challenges of its purification.

Core Principles of this compound Purification

This compound is a low-melting solid (m.p. 28-32 °C) with a relatively high boiling point (150-151 °C).[1] Its furan ring is susceptible to degradation under strongly acidic conditions, which is a critical consideration for methods like silica gel chromatography.[2] Furthermore, like many furan derivatives, it can be prone to coloration upon exposure to air, light, or residual acids, likely due to oxidation or polymerization.[2] The optimal purification strategy is therefore one that balances effective impurity removal with the preservation of the molecule's integrity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Product Discoloration (Yellow to Brown) After Purification
  • Symptom: The isolated this compound is off-white, yellow, or even brown, despite analytical data (e.g., NMR, GC) suggesting high purity.

  • Causality: Discoloration in furan-containing molecules is typically due to the formation of trace-level, highly conjugated polymeric impurities. This process can be catalyzed by:

    • Acidic Residues: Trace amounts of acid from the reaction workup or acidic purification media (like standard silica gel) can promote furan ring opening and subsequent polymerization.[2]

    • Air Oxidation: Prolonged exposure to atmospheric oxygen, especially when heated, can lead to oxidative degradation.

    • Light Exposure: Furan derivatives can be light-sensitive.

  • Step-by-Step Solution:

    • Neutralize Crude Product: Before any purification, ensure the crude material is free of acid. Wash the organic solution of your crude product with a mild base like saturated sodium bicarbonate solution, followed by a water wash and brine wash. Dry thoroughly over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Use an Inert Atmosphere: Conduct purification steps, especially distillation, under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Activated Carbon Treatment: For minor color impurities, recrystallization with the addition of a small amount of activated charcoal can be effective.[3] The charcoal adsorbs colored impurities, which are then removed by hot filtration.

    • Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.[4] Amber vials are recommended.

Issue 2: Low Recovery or Decomposition During Vacuum Distillation
  • Symptom: The material in the distillation flask darkens or chars, and the yield of the distilled product is significantly lower than expected.

  • Causality: Although vacuum distillation lowers the boiling point, localized overheating can still cause thermal decomposition. This compound's boiling point is approximately 151 °C at atmospheric pressure, but this can be reduced significantly under vacuum.[1][5]

  • Step-by-Step Solution:

    • Ensure a High-Quality Vacuum: Use a robust vacuum pump and check all seals and joints for leaks to achieve a stable, low pressure (e.g., <10 mmHg). A lower pressure directly translates to a lower boiling temperature, minimizing the risk of degradation.[2]

    • Control Heating: Use a heating mantle connected to a variable transformer and a magnetic stirrer. The stir bar ensures even heat distribution and prevents bumping. The bath temperature should not exceed the liquid's boiling point at that pressure by more than 20-30 °C.[2]

    • Use a Short-Path Apparatus: For small-scale purifications, a Kugelrohr or short-path distillation apparatus minimizes the surface area and time the compound spends at high temperatures.

    • Fractional Collection: Collect the distillate in fractions. A small forerun may contain residual solvents or more volatile impurities. Collect the main fraction corresponding to the boiling point of this compound at your system's pressure.

Issue 3: Product Streaking and Low Recovery During Column Chromatography
  • Symptom: On a silica gel column, the product streaks or "tails" extensively, leading to poor separation and low recovery. The recovered product may also be discolored.

  • Causality: This is a classic sign of compound degradation on the column. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the decomposition of the acid-sensitive furan ring.[6]

  • Step-by-Step Solution:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system and add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v).[2] This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6] However, always perform a preliminary TLC analysis on an alumina plate to ensure your compound is mobile and separates well.

    • Optimize the Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for this compound.[7] A common starting point is a mixture of hexanes and ethyl acetate.

    • Work Efficiently: Do not let the compound sit on the column for an extended period. Run the chromatography as quickly as possible while maintaining good separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route. Common routes include the dehydration of 3-furamide or the reaction of a 3-halofuran with a cyanide source.

  • Unreacted Starting Materials: Residual 3-furamide, 3-furoic acid, or 3-halofuran.

  • Reaction Byproducts: If dehydrating an amide with agents like SOCl₂, P₂O₅, or POCl₃, byproducts from these reagents may be present.[8]

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, Dichloromethane, Acetonitrile).

  • Polymeric Material: Dark, tar-like substances resulting from product degradation, as discussed above.

Q2: Which purification technique is best for achieving >99.5% purity?

A2: The choice depends on the scale and the nature of the impurities. A multi-step approach is often best for achieving very high purity.

  • dot

    Caption: General purification workflow for this compound.

For removing bulk, non-volatile, or highly volatile impurities, vacuum distillation is an excellent first pass. To remove isomers or impurities with similar boiling points, column chromatography (with the precautions mentioned above) is necessary. For the final polishing step to achieve crystalline material of the highest purity, recrystallization is ideal.[9]

Q3: What is a good solvent system for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve this compound well when hot but poorly when cold.[9] Given its low melting point (28-32 °C), experiments may need to be cooled significantly below room temperature.

  • Good Starting Points:

    • Hexanes or Heptane: These non-polar solvents are likely to have low solubility for the polar nitrile at low temperatures.

    • Ether/Hexane Mixture: Dissolve the compound in a minimal amount of a more polar solvent like diethyl ether at room temperature, then slowly add the anti-solvent (hexanes) until the solution becomes cloudy. Gently warm to redissolve, then cool slowly.[10]

    • Isopropanol/Water: For polar compounds, this can be effective, but care must be taken as this compound may "oil out" before crystallizing.

Always test solubility on a small scale first.

Q4: How can I accurately assess the purity of my final product?

A4: A combination of methods provides the most reliable assessment.

  • Gas Chromatography (GC): Excellent for detecting volatile impurities. Purity is often reported as area percent.

  • High-Performance Liquid Chromatography (HPLC): Ideal for detecting non-volatile impurities and isomers.[11]

  • Quantitative NMR (qNMR): A primary method that provides a direct measure of purity against a certified internal standard without relying on response factors.[11]

  • Melting Point: A sharp melting point range close to the literature value (28-32 °C) is a good indicator of high purity. Impurities typically broaden and depress the melting point.[12]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is suitable for purifying several grams of crude this compound from non-volatile or highly volatile impurities.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are clean and lightly greased. Place a magnetic stir bar in the distillation flask.

  • Loading: Add the crude this compound to the distillation flask.

  • Inert Atmosphere: Evacuate the system and backfill with dry nitrogen or argon three times.

  • Vacuum Application: Slowly open the apparatus to the vacuum source. Use a cold trap (e.g., dry ice/acetone) to protect the pump.

  • Heating & Stirring: Once a stable vacuum is achieved (e.g., <5 mmHg), begin stirring and gently heat the distillation flask using a heating mantle.

  • Distillation:

    • Collect any low-boiling forerun in the first receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a new receiving flask to collect the main product fraction.

    • Stop the distillation when the temperature starts to drop or when only a small, dark residue remains.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly reintroducing the inert atmosphere.

Protocol 2: Recrystallization of this compound

This protocol is designed as a final polishing step for solid, mostly pure (>95%) this compound.

  • Solvent Selection: In a small test tube, add ~50 mg of this compound. Add your chosen solvent (e.g., heptane) dropwise. It should be poorly soluble at room temperature. Heat the test tube gently; the solid should dissolve completely. Cool the test tube in an ice bath; pure crystals should form.

  • Dissolution: Place the bulk this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated carbon, and reheat to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the carbon.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[6]

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.

  • Drying: Continue to pull a vacuum through the crystals for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature (<25 °C).

Comparative Summary of Purification Techniques

Technique Typical Purity Achieved Estimated Yield Pros Cons
Vacuum Distillation 98-99.5%70-90%Excellent for removing non-volatile residues and solvents; scalable.Not effective for impurities with similar boiling points; risk of thermal decomposition.[2]
Recrystallization >99.5%50-85%Can yield very high purity crystalline material; removes trapped impurities effectively.[9]Yield can be lost to mother liquor; finding a suitable solvent can be time-consuming.[13]
Column Chromatography 98-99%60-95%Excellent for separating compounds of similar volatility but different polarity.Risk of product degradation on acidic silica; can be solvent- and time-intensive.[2][6]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
  • TCI AMERICA. (2018). Safety Data Sheet - Phthalonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Furonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile.
  • Merck. (2025). Safety Data Sheet - Acetonitrile.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods.
  • Various Authors. (2013).
  • UTECH Products. (n.d.). This compound 98% 250MG.
  • BenchChem. (2025). Purification of 5-Methyl-2-furonitrile from crude reaction mixture.
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • BuyersGuideChem. (n.d.). This compound.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.

Sources

Stability issues and degradation pathways of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Furonitrile

Welcome to the technical support guide for this compound (also known as 3-Cyanofuran). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability challenges and degradation pathways of this versatile heterocyclic building block. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound (CAS: 30078-65-0) is an organic compound consisting of a furan ring substituted with a nitrile group at the 3-position.[1] It is a low-melting solid, often appearing as a colorless to white crystalline substance.[2][3] Due to its low melting point (28-32 °C), it may exist as a liquid depending on the ambient temperature.[1] It is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.

Key Physical Properties Table

Property Value Reference(s)
Molecular Formula C₅H₃NO [2][4]
Molecular Weight 93.08 g/mol [1]
Melting Point 28-32 °C [1]
Boiling Point 150-151 °C [4]
Density 1.073 g/mL at 25 °C [1]
Flash Point 53 °C (127 °F) [4]

| Appearance | Colorless to white crystalline solid |[3] |

Q2: How should I properly store this compound?

Proper storage is critical to maintaining the stability of this compound. Several vendors note that the product may darken upon storage, indicating slow degradation.[5][6]

  • Temperature: Store in a cool, dry place.[7] Refrigeration is recommended for long-term storage to minimize thermal degradation.

  • Atmosphere: The furan ring can be sensitive to oxidation. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent air exposure. Containers should be airtight.[8]

  • Light: To prevent potential photodegradation, store in amber or opaque containers in a dark location.[7]

  • Incompatibilities: Segregate from strong acids, bases, and oxidizing agents, as these can catalyze degradation pathways.[9]

Q3: What are the immediate signs of this compound degradation?

The most common visual indicator of degradation is a change in color, from colorless/white to pale yellow, brown, or even dark brown.[5][6] The appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC, GC) is another clear sign that the integrity of the material has been compromised.

Troubleshooting Guide: Stability & Degradation

This section addresses specific problems you may encounter during the handling, reaction, or storage of this compound.

Problem 1: My this compound has turned yellow/brown during storage or in a reaction mixture. What is the cause and how can I fix it?

Answer: Discoloration is a classic symptom of chemical degradation, often involving oxidation or polymerization. The electron-rich furan ring is susceptible to oxidative processes, which can lead to the formation of colored, ring-opened, or polymeric byproducts.

Causality:

  • Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of unstable peroxides or other oxidative degradation products. Furan rings, in general, can undergo oxidation which may lead to ring-opening.[10]

  • Polymerization: Nitrile-containing compounds can undergo polymerization, which is sometimes catalyzed by acids, bases, or impurities. While less common for aromatic nitriles under normal conditions, it can contribute to the formation of higher molecular weight, colored species.

Preventative Measures & Solutions:

  • Strict Inert Atmosphere: Always handle and store this compound under an inert atmosphere. Before use, ensure your reaction vessel is purged with nitrogen or argon.

  • Use of Anhydrous Solvents: Moisture can facilitate hydrolysis (see Problem 2) and other side reactions. Ensure all solvents are rigorously dried before use.[11]

  • Purification: If your material is already discolored, consider purification by vacuum distillation or recrystallization from a non-polar solvent. However, be aware that thermal stress during distillation can potentially worsen degradation if not performed carefully at the lowest possible temperature.

Problem 2: I am observing new peaks in my HPLC/LC-MS analysis, particularly a product with a mass of +18 Da compared to my starting material. What is this impurity?

Answer: The appearance of a product with a mass increase of 18 Da (the mass of water) is a strong indicator of hydrolysis. The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions to first form the corresponding amide (3-furancarboxamide) and subsequently the carboxylic acid (3-furoic acid).

Causality (The Chemistry of Nitrile Hydrolysis): The hydrolysis of a nitrile is a well-established organic reaction.[12]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen. This crucial step increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[13][14]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the stronger hydroxide nucleophile (OH⁻) directly attacks the electrophilic nitrile carbon.[15] Subsequent protonation steps yield the amide.

Vigorous reaction conditions (e.g., high heat, strong acid/base concentration) will typically drive the hydrolysis all the way to the carboxylic acid.[12][14]

// Nodes Furonitrile [label="this compound\n(C₅H₃NO)", fillcolor="#F1F3F4"]; Amide [label="3-Furancarboxamide\n(C₅H₅NO₂)", fillcolor="#F1F3F4"]; Acid [label="3-Furoic Acid\n(C₅H₄O₃)", fillcolor="#F1F3F4"]; Oxidation_Products [label="Oxidative Degradation\n(Ring-Opened Products,\nPolymeric Species)", fillcolor="#F1F3F4"];

// Edges Furonitrile -> Amide [label="Hydrolysis (+H₂O)\n(Acid or Base)", color="#4285F4", fontcolor="#4285F4"]; Amide -> Acid [label="Further Hydrolysis (+H₂O)\n(Acid or Base)", color="#4285F4", fontcolor="#4285F4"]; Furonitrile -> Oxidation_Products [label="Oxidation\n(O₂, Light, Heat)", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Key degradation pathways of this compound.

Problem 3: How can I proactively identify potential degradation products in my specific formulation or reaction matrix?

Answer: The most effective way to identify potential degradants is by conducting a forced degradation study , also known as stress testing. This is a standard practice in the pharmaceutical industry to establish stability-indicating analytical methods.[16][17] The principle is to subject the compound to exaggerated storage conditions to accelerate degradation and produce the impurities that are likely to be seen over the lifetime of the product.

Protocol: Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under various stress conditions to identify and characterize potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector, preferably coupled with a Mass Spectrometer (LC-MS)

  • pH meter

  • Photostability chamber or a light source with controlled output

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol/water.

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ (diluted from 30% stock). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: After the designated stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples, including the control, by a validated stability-indicating HPLC or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the this compound peak.

    • Identify new peaks that appear.

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.

Expected Results Summary

Stress Condition Expected Degradation Level Primary Expected Degradant(s)
Acid Hydrolysis Significant 3-Furancarboxamide, 3-Furoic Acid
Base Hydrolysis Significant 3-Furancarboxamide, Sodium 3-furoate
Oxidation (H₂O₂) Moderate to Significant Ring-opened products, hydroxylated species
Thermal (Heat) Slight to Moderate Varies; potential for polymerization

| Photolytic (Light) | Slight to Moderate | Varies; potential for radical-based degradation |

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing stability issues with this compound.

// Node Definitions Start [label="Problem Observed:\n- Discoloration\n- New HPLC/GC Peak\n- Poor Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStorage [label="Review Storage Conditions:\n- Inert Atmosphere?\n- Protected from Light?\n- Correct Temperature?", shape=question, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StorageOK [label="Storage Conditions Correct", fillcolor="#34A853", fontcolor="#FFFFFF"]; StorageBad [label="Improper Storage Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CorrectStorage [label="Action: Implement Proper\nStorage Protocols.\n(See FAQ Q2)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReaction [label="Review Reaction/Process Conditions:\n- Presence of H₂O?\n- Strong Acid/Base?\n- Exposure to Air/Light?", shape=question, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionOK [label="Process Conditions Seem Correct", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactionBad [label="Potential Process-Related Cause", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CorrectReaction [label="Action: Modify Process\n- Use Anhydrous Solvents\n- Buffer pH\n- Run Under Inert Gas", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Characterize Impurity:\n- Run LC-MS to get mass\n- Perform Forced Degradation Study\n- Isolate and run NMR if necessary", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identify [label="Impurity Identified\n(e.g., Hydrolysis, Oxidation Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckStorage; CheckStorage -> StorageOK [label="Yes"]; CheckStorage -> StorageBad [label="No"]; StorageBad -> CorrectStorage; StorageOK -> CheckReaction; CheckReaction -> ReactionOK [label="No Obvious Cause"]; CheckReaction -> ReactionBad [label="Yes"]; ReactionBad -> CorrectReaction; ReactionOK -> Analyze; Analyze -> Identify; CorrectStorage -> Start [style=dashed, label="Re-evaluate"]; CorrectReaction -> Start [style=dashed, label="Re-evaluate"]; } dot Caption: A logical workflow for troubleshooting this compound stability issues.

References

  • BuyersGuideChem. (n.d.). This compound | C5H3NO. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Furonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Der Pharma Chemica. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry university via YouTube. (2021). Hydrolysis of Nitriles. Retrieved from [Link]

  • Environmental Health & Safety - University of Tennessee, Knoxville. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • ACS Publications - Organometallics. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Organic Chemistry with Victor via YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • PMC - NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • ResearchGate. (2023). Analysing Impurities and Degradation Products. Retrieved from [Link]

  • Bioman Explains via YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

  • MSU chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • Frontiers. (n.d.). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Atmospheric degradation of 3-methylfuran: kinetic and products study. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]

  • CORA - University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

Sources

Improving the regioselectivity of reactions with 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of reactions with 3-furonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this versatile yet complex building block. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, providing you with the tools to troubleshoot and optimize your experiments effectively.

Understanding the Reactivity of this compound: A Tale of Two Effects

The key to controlling reactions with this compound lies in understanding the electronic tug-of-war within the molecule. The furan ring and the nitrile group exert opposing influences on the molecule's reactivity.

  • The Furan Ring: The oxygen atom in the furan ring is electron-donating through resonance. This makes the furan ring electron-rich and highly reactive towards electrophilic aromatic substitution (EAS), significantly more so than benzene.[1] This electron donation preferentially activates the C2 and C5 positions (alpha to the oxygen), as an electrophilic attack at these sites leads to a more stable carbocation intermediate, stabilized by three resonance structures.[2][3]

  • The Nitrile Group (-CN): Conversely, the nitrile group is strongly electron-withdrawing by both induction and resonance.[4] This deactivates the aromatic ring towards electrophilic attack. In standard aromatic systems, electron-withdrawing groups act as meta-directors.[4]

On this compound, these two effects are in direct conflict. The furan oxygen directs incoming electrophiles to C2 and C5. The C3-nitrile group deactivates the entire ring and directs meta to its own position, which is C5. The C2 and C4 positions are strongly deactivated due to their proximity to the nitrile group. This complex interplay means that while C5 is often the most probable site for electrophilic attack, the overall reaction can be sluggish and prone to side products or require specific conditions to achieve selectivity.

G cluster_ring This compound cluster_effects Directing Influences cluster_positions Predicted Reactivity (Electrophilic Attack) r O oxygen Furan Oxygen (Electron Donating) c5 C5 Position: - Activated by Oxygen - Meta to Nitrile (Most Likely Site) oxygen->c5 Activates c2 C2 Position: - Activated by Oxygen - Strongly Deactivated by adjacent Nitrile (Possible, but hindered) oxygen->c2 Activates nitrile C3-Nitrile Group (Electron Withdrawing) nitrile->c5 Directs Meta nitrile->c2 Deactivates c4 C4 Position: - Deactivated by Nitrile (Least Likely Site) nitrile->c4 Deactivates

Caption: Competing electronic effects governing electrophilic substitution on this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, categorized by reaction type.

Electrophilic Aromatic Substitution (EAS)

Question: My nitration/halogenation/acylation of this compound is giving a low yield and a mixture of C2 and C5 isomers. How can I improve the regioselectivity for the C5 position?

Answer: This is a classic problem stemming from the competing directing effects. While the C5 position is electronically favored, the strong deactivation of the ring by the nitrile group makes the reaction difficult.

Root Cause Analysis:

  • Deactivation: The electron-withdrawing nitrile group reduces the nucleophilicity of the furan ring, requiring harsh reaction conditions.

  • Competing Intermediates: The stability of the Wheland intermediates for C2 and C5 attack can be similar enough under certain conditions to allow for the formation of both products.

  • Steric Hindrance: The C2 position is adjacent to the nitrile group, which can sterically hinder the approach of bulky electrophiles, often favoring C5.[4]

Troubleshooting Strategies:

  • Leverage Sterics: Use a bulkier electrophile or catalyst system. The increased steric demand will further disfavor attack at the more hindered C2 position.

  • Modify Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable C5-substituted product.

    • Choice of Lewis Acid: For Friedel-Crafts type reactions, a stronger Lewis acid (e.g., AlCl₃) can enhance the electrophilicity of the acylating/alkylating agent, potentially improving conversion at lower temperatures.

  • Alternative Reaction: Consider a Vilsmeier-Haack formylation (using POCl₃/DMF). This reaction is well-suited for electron-rich heterocycles and often shows high selectivity for the less hindered, electronically favorable C5 position.

ConditionExpected OutcomeRationale
Standard (e.g., Br₂ in AcOH) Mixture of C2/C5 isomers, low yieldCompeting kinetics and thermodynamics.
Bulky Reagent (e.g., NBS, bulky catalyst) Increased C5:C2 ratioSteric hindrance at C2 becomes more pronounced.
Low Temperature (-78 °C to 0 °C) Improved C5 selectivityFavors the formation of the more stable thermodynamic product.
Vilsmeier-Haack (POCl₃/DMF) High selectivity for C5-formylationThe reagent is highly effective for activated rings and is sensitive to steric factors.

Question: I need to functionalize the C2 position of this compound selectively. Electrophilic substitution is not working. What is the best strategy?

Answer: Direct electrophilic attack at C2 is challenging due to electronic deactivation by the adjacent nitrile group. The most robust and reliable method for functionalizing the C2 position is through directed ortho-metalation (DoM) .

Mechanism & Rationale: The nitrile group, while deactivating for EAS, is an excellent directing group for metalation. It can coordinate to an organolithium reagent (like n-BuLi or LDA). This coordination brings the strong base into proximity with the C2 proton, leading to selective deprotonation and formation of a 2-lithio-3-furonitrile intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles (e.g., TMSCl, I₂, aldehydes, alkyl halides) to install a functional group exclusively at the C2 position.

G start Poor C2 Selectivity in EAS q1 Is C2 functionalization essential? start->q1 dom_path Use Directed ortho-Metalation (DoM) q1->dom_path Yes alt_path Re-evaluate synthetic route. Consider starting from a 2-substituted furan. q1->alt_path No step1 1. React with n-BuLi or LDA at low temp (-78 °C) dom_path->step1 step2 2. Form 2-lithio intermediate step1->step2 step3 3. Quench with Electrophile (E+) (e.g., TMSCl, I₂, R-X) step2->step3 end Selective C2-Functionalized Product step3->end

Caption: Troubleshooting workflow for selective C2-functionalization.

(A detailed protocol for this procedure is provided in Section 4.1)

Nucleophilic Aromatic Substitution (SNAr)

Question: I have a leaving group (e.g., -Br, -Cl) at the C2 position of this compound and I'm trying to displace it with a nucleophile, but the reaction fails. Why?

Answer: For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group.[5] This is crucial for stabilizing the negative charge in the key Meisenheimer complex intermediate.[5]

Root Cause Analysis: In 2-halo-3-furonitrile, the electron-withdrawing nitrile group is at the C3 position, which is meta to the leaving group at C2. A meta relationship provides very poor resonance stabilization for the negative charge that develops during the nucleophilic attack. The negative charge cannot be effectively delocalized onto the nitrile group, making the Meisenheimer intermediate high in energy and difficult to form.

Solution: SNAr is not a viable strategy for functionalizing the C2 position of this compound. The preferred method for introducing nucleophiles at this position is via a metal-catalyzed cross-coupling reaction.

  • Convert to an Organometallic Reagent: Use the directed ortho-metalation strategy described above to generate the 2-lithio or 2-zincio species.

  • Cross-Coupling: Use this organometallic intermediate in a standard cross-coupling reaction (e.g., Negishi coupling) with an appropriate electrophile.

  • Alternative Coupling: Alternatively, convert the C2 position to a halide (via metalation-halogenation) and use it in Suzuki, Stille, or Buchwald-Hartwig reactions with a suitable nucleophilic coupling partner.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is the most acidic and best for deprotonation? The C2 proton is the most acidic due to the strong inductive effect of the adjacent C3-nitrile group and the furan oxygen. This is why it can be selectively removed with strong, non-nucleophilic bases like LDA or carefully controlled n-BuLi at low temperatures.

Q2: Can the nitrile group be reduced without affecting the furan ring? Yes, this requires careful selection of reagents. The furan ring can be sensitive to harsh reducing conditions or strong acids. Chemoselective reduction of the nitrile to an amine can often be achieved using catalytic hydrogenation with specific catalysts (e.g., Raney Nickel under controlled pressure and temperature) or with chemical reducing agents like LiAlH₄, provided the reaction is performed at low temperatures to minimize side reactions with the furan ring. Some methods have been developed for the chemoselective reduction of double bonds conjugated with nitrile groups and furan rings.[6]

Q3: What are the best analytical methods to confirm the regiochemistry of my substituted this compound product?

  • ¹H NMR: This is the most powerful tool. The coupling constants between the remaining furan protons are diagnostic. Protons adjacent on the ring (H2-H4, H4-H5) will show small coupling constants (J ≈ 1.5-3.5 Hz).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., 1D NOESY or 2D NOESY) is definitive. For example, irradiating a new substituent at C2 should show an NOE correlation to the proton at C4, whereas a substituent at C5 would show a correlation to the proton at C4.

  • X-ray Crystallography: If you can grow a suitable crystal, this provides unambiguous structural proof.

Key Experimental Protocols

Protocol: Directed Metalation and Silylation of this compound at C2

This protocol describes a reliable method to achieve exclusive functionalization at the C2 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour. During this time, the 2-lithio-3-furonitrile intermediate will form.

  • Add TMSCl (1.2 eq) dropwise to the solution. A color change and/or precipitation may be observed.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (2-(trimethylsilyl)-3-furonitrile) by flash column chromatography or distillation.

  • Validation: Confirm the structure and regiochemistry by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show two doublets for the remaining furan protons (H4 and H5).

References

  • Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons.
  • Watanuki, S., et al. (2003, October 14). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.
  • NIH. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.
  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • Pearson. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Practice Problems.
  • YouTube. (2025, March 21). Nucleophilic Substitution Reactions.
  • Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene.
  • ResearchGate.
  • PubMed. (2024, December 29). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study.
  • RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • ResearchGate. Chemoselective reduction of conjugated double bonds with nitrile groups....
  • Quora. (2017, March 8).
  • MDPI. (2021, February 16).
  • DOI. Theoretical study of the cycloaddition of nitrones to cinnamonitrile: effect of Lewis acid coordination on the selectivity of the reaction.
  • YouTube. (2022, February 4). predicting regioselectivity in EAS reactions.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • PMC. (2024, December 29). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study.
  • Online Organic Chemistry Tutor.
  • Master Organic Chemistry. (2011, May 6).
  • NIH.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • ACS Publications. Syntheses with 5-Nitro-2-furonitrile. Journal of Medicinal Chemistry.
  • PubMed. (2003, May 16). A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. Journal of Organic Chemistry.
  • ResearchGate. (2019, August 5).
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ResearchGate. (2025, August 9). ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles..

Sources

Technical Support Center: Scale-Up Production of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Furonitrile. We will address common challenges encountered during production, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to provide a self-validating framework for troubleshooting and process optimization.

Section 1: Core Synthesis Strategies & Inherent Challenges

The synthesis of this compound is not trivial, primarily due to the sensitivity of the furan ring. The most common routes involve either the dehydration of 3-furancarboxamide or a Sandmeyer reaction starting from 3-aminofuran. Each pathway presents unique scale-up challenges.

The Sandmeyer reaction is a powerful method for introducing a nitrile group onto an aromatic ring.[1][2] It involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[3][4] While effective, this reaction requires careful control of temperature and reagent addition, as diazonium salts can be unstable.

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification 3-Aminofuran 3-Aminofuran NaNO2_HCl NaNO₂ / aq. HCl (0-5 °C) 3-Aminofuran->NaNO2_HCl Diazonium_Salt Furan-3-diazonium Salt (Unstable Intermediate) NaNO2_HCl->Diazonium_Salt CuCN CuCN / KCN Diazonium_Salt->CuCN Add to Cyanide Slurry 3-Furonitrile_Crude Crude this compound CuCN->3-Furonitrile_Crude Displacement of N₂ Workup Aqueous Work-up (Quench & Extraction) 3-Furonitrile_Crude->Workup Purification Vacuum Distillation or Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for this compound synthesis via the Sandmeyer reaction.

The dehydration of 3-furancarboxamide offers an alternative that avoids handling unstable diazonium intermediates. However, this route requires potent dehydrating agents (e.g., P₂O₅, POCl₃, SOCl₂) and often elevated temperatures, which can promote side reactions and polymerization of the furan ring.[5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis and scale-up.

Reaction Stage Issues

Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted starting material. What's going wrong?

A1: This issue points to incomplete conversion. Several factors could be at play:

  • For Sandmeyer Reactions:

    • Inefficient Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.[4] The temperature must be strictly maintained between 0-5 °C. An increase in temperature can lead to premature decomposition of the diazonium salt, often forming 3-hydroxyfuran as a byproduct.

    • Reagent Quality: Ensure your sodium nitrite is fresh and dry. For the cyanation step, the copper(I) cyanide must be of high purity and catalytically active.

  • For Amide Dehydration:

    • Insufficient Dehydrating Agent: On a larger scale, ensure you are using a sufficient molar excess of the dehydrating agent. Inadequate mixing can also lead to localized areas of low reagent concentration.

    • Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS to determine the optimal reaction time.[5] Be cautious, as prolonged reaction times at high temperatures can degrade the product.

Q2: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. Why?

A2: Dark coloration and polymerization are classic signs of furan ring decomposition. Furans are notoriously unstable in the presence of strong acids.[5]

  • Causality: The furan ring is an electron-rich heterocycle. Under acidic conditions, protonation can initiate a cascade of polymerization reactions. This is a major challenge during scale-up where localized "hot spots" of acid concentration or temperature can trigger runaway polymerization.

  • Solutions:

    • pH Control: If possible, buffer the reaction mixture or use a milder dehydrating agent.

    • Temperature Management: Ensure your reactor has adequate cooling capacity to dissipate any exotherms, especially during reagent addition.[6]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can also lead to colored impurities.

Troubleshooting_Tree Symptom Symptom: Low Yield / Incomplete Reaction Check_Temp Is Diazotization Temp strictly 0-5 °C? Symptom->Check_Temp Sandmeyer Route Check_Reagents Are Reagents (NaNO₂, CuCN) High Purity? Symptom->Check_Reagents Sandmeyer Route Check_Monitoring Is Reaction Monitored to Completion (TLC/GC)? Symptom->Check_Monitoring Dehydration Route Solution_Temp Solution: Improve Cooling & Control Addition Rate Check_Temp->Solution_Temp No Solution_Reagents Solution: Use Fresh, High-Purity Reagents Check_Reagents->Solution_Reagents No Solution_Monitoring Solution: Optimize Reaction Time Based on Monitoring Check_Monitoring->Solution_Monitoring No

Sources

Technical Support Center: Catalyst Deactivation in 3-Furonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the catalytic cross-coupling of 3-furonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The unique electronic properties of the furan ring, combined with the coordinating nature of the nitrile group, present specific challenges that can lead to catalyst deactivation and suboptimal reaction outcomes.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during your experiments. Our focus is on explaining the causality behind these issues and providing robust, validated protocols to enhance your reaction success.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding catalyst deactivation when working with this compound.

Q1: Why is my palladium-catalyzed reaction with this compound stalling or failing?

A: Catalyst deactivation is the most probable cause. This compound presents a dual challenge:

  • Nitrile Coordination: The lone pair on the nitrogen atom of the nitrile group can strongly coordinate to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1]

  • Furan Ring Instability: The furan ring, particularly when unsubstituted or activated, can be sensitive to strongly basic or high-temperature conditions, leading to decomposition products that may poison the catalyst.

Q2: My reaction mixture turns black. What does this signify?

A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[2] It signifies that the active, soluble Pd(0) species has aggregated into inactive, elemental palladium. This is often triggered by:

  • Excessively high temperatures.

  • Presence of oxygen or impurities.

  • Ligand degradation, leaving the palladium center unprotected.

  • Unfavorable reaction kinetics where the catalytic turnover is slow, allowing for aggregation.

Q3: Which type of coupling reaction is most susceptible to these issues with this compound?

A: While all cross-coupling reactions can be affected, those requiring stronger bases or higher temperatures, such as certain Buchwald-Hartwig aminations or copper-free Sonogashira couplings, may be more prone to issues.[3][4] The choice of base is critical, as strong bases can both promote furan decomposition and lead to base-mediated catalyst deactivation pathways.[5][6][7]

Q4: Can I reuse my catalyst for reactions with this compound?

A: Reusability is challenging for homogeneous catalysts used with coordinating substrates like this compound. Leaching of the metal and progressive poisoning from substrate or product binding often lead to a significant drop in activity in subsequent runs.[8] For heterogeneous catalysts, surface poisoning by the nitrile group is a major concern, though reactivation protocols can sometimes be employed.[9][10][11]

Part 2: In-Depth Troubleshooting Guide

This section is structured to help you diagnose specific experimental problems and implement targeted solutions.

Symptom 1: Low or No Conversion of Starting Materials

Your reaction shows significant unreacted this compound and/or coupling partner even after extended reaction times.

Potential Cause Underlying Rationale & Causality Recommended Action & Protocol
Catalyst Poisoning by Nitrile Group The nitrile lone pair occupies a coordination site on the palladium, preventing the binding of the aryl halide (for oxidative addition) or the nucleophile (for transmetalation/reductive elimination). This is a competitive inhibition process.1. Increase Ligand:Metal Ratio: Use a higher ratio (e.g., 2:1 to 4:1) of a bulky, electron-rich phosphine ligand. The steric hindrance can disfavor nitrile binding. 2. Switch to a More Robust Ligand: Employ modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) known to resist displacement and stabilize the catalytic species.[5] 3. Use a Pre-formed Catalyst: Utilize an air-stable precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[12]
Inefficient Oxidative Addition The furan ring is electron-rich, which can slow the oxidative addition step, a common rate-limiting step in many cross-coupling cycles.[13] This slow step allows more time for deactivation pathways to occur.1. Ligand Choice: Switch to highly electron-donating ligands that accelerate oxidative addition. Buchwald-type biaryl phosphine ligands are excellent for this purpose.[4][14] 2. Halide Reactivity: If possible, use 3-iodofuran or 3-bromofuran instead of the chloride equivalent. The C-I and C-Br bonds are more readily cleaved in oxidative addition (Reactivity: I > Br > Cl).[13]
Base-Mediated Catalyst or Substrate Degradation Strong bases (e.g., NaOtBu, LiHMDS) can deprotonate the furan ring or promote catalyst decomposition. The choice of base can drastically alter catalyst resting states and reaction rates.[6][7]1. Screen Weaker Bases: Test milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Their lower basicity and partial solubility can prevent rapid degradation pathways.[15] 2. Solvent System: Ensure the chosen solvent can at least partially solubilize the base to allow for a productive reaction without requiring excessively harsh conditions.
Symptom 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)

You observe significant formation of homocoupled products (e.g., from your boronic acid in a Suzuki coupling) or the replacement of the halide on your coupling partner with hydrogen.

Below is a logical workflow to address the formation of unwanted side products.

G start Symptom: Side Product Formation homocoupling Predominant Side Product: Homocoupling (e.g., Biaryl) start->homocoupling Is it... protodehalogenation Predominant Side Product: Protodehalogenation (Ar-H) start->protodehalogenation Or is it... cause_homo1 Cause 1: Oxygen Contamination (Promotes boronic acid homocoupling) homocoupling->cause_homo1 Likely Cause cause_homo2 Cause 2: High Temperature (Can favor side reactions) homocoupling->cause_homo2 Possible Cause cause_proto1 Cause 1: Protic Impurities (e.g., water in solvents or reagents) protodehalogenation->cause_proto1 Likely Cause cause_proto2 Cause 2: Slow Coupling Kinetics (Allows competing reduction pathway) protodehalogenation->cause_proto2 Possible Cause action_homo1 Action: Rigorous Degassing (Sparge with Ar/N2 for 15-30 min) cause_homo1->action_homo1 action_homo2 Action: Lower Temperature (Screen temps from 60-100 °C) cause_homo2->action_homo2 final_check Re-run Experiment & Monitor by LC-MS/GC-MS action_homo1->final_check action_homo2->final_check action_proto1 Action: Use Anhydrous Reagents (Dry solvents, fresh base) cause_proto1->action_proto1 action_proto2 Action: Accelerate Catalysis (Use more active ligand/catalyst system) cause_proto2->action_proto2 action_proto1->final_check action_proto2->final_check

Caption: Troubleshooting workflow for side product formation.

Part 3: Mechanistic Insights & Visual Guides

Understanding the catalytic cycle and the points of failure is crucial for rational troubleshooting.

The Generic Cross-Coupling Cycle and Deactivation Pathways

The following diagram illustrates a simplified Pd(0)/Pd(II) catalytic cycle and highlights where deactivation specific to this compound can occur.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X deact1 Nitrile Poisoning (Off-Cycle Complex) pd0->deact1 + this compound deact2 Pd Black (Aggregation) pd0->deact2 Ligand Loss/ High Temp pd2 L₂Pd(II)(Ar)(X) oa->pd2 trans Transmetalation pd2->trans + Nu-M pd2->deact1 + this compound pd2_nu L₂Pd(II)(Ar)(Nu) trans->pd2_nu re Reductive Elimination pd2_nu->re re->pd0 + Ar-Nu

Caption: Catalytic cycle with key deactivation points for this compound.

Mechanistic Explanation:

  • Active Catalyst (Pd(0)L₂): This is the starting point of the cycle. It is highly reactive and susceptible to both aggregation and poisoning.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center. This step can be slow for electron-rich systems like furan.

  • Transmetalation: The nucleophile (Nu-M) exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.

  • Nitrile Poisoning (Deactivation): At multiple points in the cycle, the this compound (either as substrate or product) can coordinate to the palladium center, forming a stable complex that does not proceed through the productive cycle.[1]

  • Palladium Black Formation (Deactivation): If ligands dissociate or are degraded, the unstable "naked" palladium atoms can aggregate, leading to irreversible catalyst death.[2]

Part 4: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Suzuki-Miyaura Coupling of 3-Bromofuran

This protocol is optimized to mitigate catalyst deactivation through careful selection of ligand, base, and conditions.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 3-Bromofuran

  • Arylboronic Acid

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equivalents).

  • Add the arylboronic acid (1.2 equivalents) followed by 3-bromofuran (1.0 equivalent).

  • Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (concentration of 3-bromofuran ~0.1 M).

  • Degassing is critical: Sparge the resulting mixture with a subsurface stream of argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Rationale for Choices:

  • SPhos: A bulky, electron-rich Buchwald ligand that promotes fast oxidative addition and reductive elimination, outcompeting deactivation pathways.[5]

  • K₃PO₄: A moderately strong base that is effective for transmetalation without causing significant furan decomposition.[16][15]

  • Dioxane/Water: A common solvent system that aids in dissolving both organic and inorganic reagents.[2]

Protocol 2: Catalyst Reactivation (For Heterogeneous Catalysts)

This protocol describes a general method for attempting to reactivate a supported palladium catalyst (e.g., Pd/C) that has been deactivated. Note that success is not guaranteed.

Materials:

  • Deactivated Palladium on Carbon (Pd/C) catalyst

  • Dilute aqueous nitric acid (e.g., 10-30 wt%)[17] or an oxidizing agent like benzoquinone.[9][11]

  • Deionized water

  • Sodium hydroxide solution (dilute)

  • Formaldehyde solution (for reduction)

Procedure:

  • Oxidative Wash: Carefully wash the recovered catalyst with a dilute nitric acid solution at a moderate temperature (e.g., 40-60 °C) for 1-2 hours.[17] This step aims to oxidize and remove strongly adsorbed organic poisons.

  • Neutralization: Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.

  • Reduction: Resuspend the catalyst in water. Add a dilute solution of sodium hydroxide followed by a reducing agent like formaldehyde.[17] This reduces the oxidized palladium species back to active Pd(0).

  • Final Wash & Dry: Filter the reactivated catalyst, wash extensively with deionized water to remove all residual reagents, and dry thoroughly under vacuum.

Causality: The deactivation of heterogeneous catalysts is often due to the irreversible adsorption of poisoning species onto the active sites. The oxidative wash is intended to chemically strip these poisons from the palladium surface. The subsequent reduction step is necessary to restore the palladium to its active metallic state.[9][10][11]

References
  • Reactivation of alumina supported palladium catalysts.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. University of Leeds. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Method for reactivating deactivated palladium/carbon catalyst.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Cambridge Open Engage. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI. [Link]

  • Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers. [Link]

  • Nitrile hydration catalysed by palladium(II) complexes. Royal Society of Chemistry. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Bis(quinolinyl)pyridine-Based Ruthenium(II) Complexes. ACS Publications. [Link]

  • Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. PubMed. [Link]

  • The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide at room temperature: synthesis of aryloxyamines. PubMed. [Link]

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Technical Support Center: Purification of Crude 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Furonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity this compound. As a key intermediate in pharmaceutical and fine chemical synthesis, its purity is paramount. This guide provides in-depth, experience-driven answers to common issues, detailed protocols, and troubleshooting workflows to streamline your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Initial Assessment & Method Selection

Q1: What are the likely impurities in my crude this compound, and how can I get a preliminary idea of purity?

The nature of impurities in your crude sample is heavily dependent on the synthetic route used.[1] Common synthetic pathways to nitriles include the dehydration of amides, substitution reactions on halogenoalkanes, or transformations from carboxylic acids or aldehydes.[2][3]

Potential impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 3-furoic acid, 3-furamide, or a corresponding halide.

  • Reaction Byproducts: Furan rings are often derived from precursors like furfural, which can lead to related impurities such as furfuryl alcohol or furoic acid through side reactions like oxidation or reduction.[4][5]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., acetonitrile, ether, ethyl acetate) and reagents like dehydrating agents (P₄O₁₀, SOCl₂) or catalysts may be present.[3][6]

  • Degradation Products: Furan derivatives can be sensitive to acid and heat, potentially leading to polymerization or ring-opening, often visible as a dark coloration.[7]

Preliminary Purity Assessment: A quick assessment can be made using simple analytical techniques:

  • Thin-Layer Chromatography (TLC): An excellent first step to visualize the number of components in your mixture.

  • Melting Point Analysis: Pure this compound has a sharp melting point between 28-32 °C.[8] Impurities will typically cause the melting point to be lower and the range to be broader.[9]

  • Spectroscopy (NMR/GC-MS): For a more definitive look, a crude ¹H NMR can reveal the presence of major impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[10]

Q2: Which purification method—Distillation, Recrystallization, or Chromatography—is best for my sample?

The optimal method depends on the physical state of your crude product and the nature of the impurities. This compound has a low melting point (28-32 °C) and can exist as either a low-melting solid or an oil at room temperature.[8][11]

Use the following decision tree to guide your choice:

G start Start: Crude this compound Sample q1 Is the crude sample a mobile liquid/oil? start->q1 distillation Primary Method: Vacuum Distillation q1->distillation Yes q2 Is the crude sample a solid or viscous oil? q1->q2 No q3 Are impurities thermally stable and have a significantly different boiling point (>25 °C)? distillation->q3 recrystallization Primary Method: Recrystallization q2->recrystallization Yes chromatography Alternative/Secondary Method: Column Chromatography q2->chromatography No, consider direct chromatography q4 Do impurities have significantly different solubility profiles? recrystallization->q4 q5 Are impurities close in polarity and difficult to remove by other means? chromatography->q5 q3->chromatography No q4->chromatography No

Caption: Decision tree for selecting a purification method.

  • Vacuum Distillation: This is the preferred method if your crude product is an oil or if the main impurities are non-volatile (e.g., salts, polymers). Given this compound's boiling point of 151 °C at atmospheric pressure, distillation under reduced pressure is highly recommended to prevent thermal decomposition.[7][11]

  • Recrystallization: Ideal if your product is a solid contaminated with impurities that have different solubility characteristics. This is often the most effective method for achieving high purity.[12]

  • Column Chromatography: This is a versatile but potentially problematic method. It should be used when distillation or recrystallization fails to separate impurities with similar physical properties (e.g., polarity, boiling point).[7] Caution: The furan ring is sensitive to the acidic nature of standard silica gel, which can cause on-column degradation.[7][13]

Troubleshooting Common Issues

Q3: My purified this compound is turning yellow or brown upon storage. How can I prevent this?

This discoloration is a common problem with furan derivatives and is typically caused by oxidation and/or acid-catalyzed polymerization, which is exacerbated by exposure to air, light, and residual acid.[7]

Preventative Measures:

  • Ensure Neutrality: During your workup, wash the organic solution with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove any trace acids.[7]

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Storage Conditions: Store the final product in a tightly sealed amber vial or a container wrapped in aluminum foil to protect it from light. Keep it in a refrigerator or freezer to minimize degradation over time.

Q4: My product seems to be decomposing on the silica gel column. How can I prevent this?

This is a critical issue stemming from the acidity of silica gel reacting with the sensitive furan ring.[7][13]

Solutions:

  • Deactivate the Silica Gel: Create a less acidic stationary phase by preparing a slurry of silica gel in your eluent system (e.g., hexanes/ethyl acetate) and adding 0.5-1% of a non-nucleophilic base like triethylamine (Et₃N). Allow it to equilibrate before packing the column.[7][13]

  • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[7][13]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible to minimize contact time with the stationary phase.[13]

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystal lattice.[13] This often happens if the solution is too concentrated, the cooling is too rapid, or the melting point of your compound is below the temperature of the solution.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to create a less concentrated solution.[14]

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or paper towels can help. Do not move it directly to an ice bath. Rapid cooling encourages oiling out.[14]

  • Scratch or Seed: Once the solution is at room temperature, try to induce crystallization by gently scratching the inside of the flask with a glass rod at the solution's surface.[13] Alternatively, add a tiny "seed" crystal of pure this compound if you have one.

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. You may need to try a different solvent or a mixed-solvent system.[13]

Q6: The product is darkening or charring in the distillation pot. How can I avoid this?

This indicates thermal decomposition. This compound, like many organic molecules, can degrade at high temperatures.

Solutions:

  • Use Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, minimizing the thermal stress on the compound.[7]

  • Control the Heat: Use a heating mantle with a magnetic stirrer and a temperature controller. The temperature of the heating bath should be no more than 20-30 °C higher than the boiling point of the liquid at the operating pressure.[7] Never heat the flask to dryness, as this concentrates non-volatile impurities and can lead to charring.

  • Ensure a Good Vacuum: Check that all joints in your distillation setup are well-sealed and use an efficient vacuum pump to maintain a stable, low pressure.

Section 2: Core Purification Protocols

Protocol 1: Vacuum Distillation

This method is ideal for purifying liquid crude this compound or removing non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask, short-path distillation head, receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with cold trap and pressure gauge

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are clean and lightly greased with vacuum grease for a perfect seal. Place the crude product and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Connect the apparatus to a vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone) in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask.

  • Distillation:

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • Once the temperature stabilizes, switch to a clean receiving flask and collect the main fraction of this compound at its boiling point corresponding to the system's pressure (see Table 1).

    • Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Recrystallization

This is the preferred method for purifying solid crude this compound.[12] The key is selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[15]

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., a mixture of a soluble solvent like ether or ethyl acetate and an anti-solvent like hexanes or petroleum ether is often effective)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when boiling but yield crystals upon cooling.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[12][15]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[17]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[17]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[12]

  • Drying: Continue to pull a vacuum through the crystals to partially dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at low temperature.

G start Start: Hot, Saturated Solution cool Cool solution slowly to room temperature start->cool q1 Crystals form? cool->q1 ice_bath Place in ice bath q1->ice_bath Yes troubleshoot_conc Troubleshoot: Solution may be too dilute. Boil off some solvent and re-cool. q1->troubleshoot_conc No q2 Crystals form? ice_bath->q2 collect Collect crystals by vacuum filtration q2->collect Yes troubleshoot_oil Troubleshoot: Compound 'oiling out'. Re-heat, add more solvent, cool slowly. q2->troubleshoot_oil Oils Form troubleshoot_induce Troubleshoot: Induce crystallization. Scratch flask or add seed crystal. q2->troubleshoot_induce No

Caption: Workflow for troubleshooting recrystallization.

Section 3: Data & Visualizations

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
This compound 93.08[8][11]28 - 32[8]151[11]The desired product.
Furfural96.09[18]-37[18]162[18]Common precursor, similar boiling point.
2-Furonitrile93.08[19]N/A (Liquid)146 - 148[19]Positional isomer, very difficult to separate by distillation.
3-Furoic Acid112.08122 - 124DecomposesAcidic impurity, can be removed with a basic wash.
Furfuryl Alcohol98.10[5]-29170A potential reduction byproduct.

Note: Boiling points are at atmospheric pressure. Under vacuum, these will be significantly lower.

Section 4: References

  • Biosystems Engineers. Furfural And Its Many By-products. [Online] Available at: [Link]

  • BuyersGuideChem. This compound | C5H3NO. [Online] Available at: [Link]

  • Ramírez-López, C. A., et al. (2021). Common Reactions of Furfural to scalable processes of Residual Biomass. ResearchGate. [Online] Available at: [Link]

  • Ramírez-López, C. A., et al. (2021). Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. [Online] Available at: [Link]

  • Wikipedia. Furfural. [Online] Available at: [Link]

  • ResearchGate. How to separate amide and nitrile from mixture? [Online] Available at: [Link]

  • University of California, Los Angeles. Recrystallization. [Online] Available at: [Link]

  • University of Colorado Boulder. Recrystallization. [Online] Available at: [Link]

  • Organic Chemistry Portal. Furan synthesis. [Online] Available at: [Link]

  • PubChem. Furan-3-carbonitrile | C5H3NO. [Online] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • YouTube. Recrystallization. [Online] Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online] Available at: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Online] Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Online] Available at: [Link]

  • Chemistry LibreTexts. Physical Properties of Nitriles. [Online] Available at: [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Online] Available at: [Link]

  • Chemistry LibreTexts. Preparation of Nitriles. [Online] Available at: [Link]

  • Chemistry Steps. Preparation of Nitriles. [Online] Available at: [Link]

  • Semantic Scholar. Direct preparation of nitriles from carboxylic acids in continuous flow. [Online] Available at: [Link]

  • Der Pharma Chemica. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Online] Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Online] Available at: [Link]

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Optimizing Solvent Systems for 3-Furonitrile Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 3-furonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful outcomes in their synthetic endeavors. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions related to solvent systems for this compound reactions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Common Issues in this compound Reactions

This section addresses specific problems you may encounter during your experiments, with a focus on how the solvent system can be the root cause and the key to the solution.

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on a 3-halo-furan precursor to synthesize a this compound derivative, but I am observing very low to no conversion. What solvent-related factors could be at play?

Answer:

Low or no yield in SNAr reactions involving furan rings is a common challenge. The choice of solvent is critical as it influences the nucleophilicity of your reagent and the stability of the reaction intermediates.[1]

Probable Causes & Solutions:

  • Protic Solvents Quenching the Nucleophile: If you are using a protic solvent (e.g., methanol, ethanol, water), it can form hydrogen bonds with your nucleophile, creating a "solvent cage" that significantly reduces its reactivity.[2] This is especially detrimental for anionic nucleophiles.

    • Solution: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents solvate the cation of a salt, leaving the anionic nucleophile "naked" and more reactive.[3]

  • Insufficient Solvent Polarity: The mechanism of SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] Polar solvents are required to stabilize this charged intermediate, thereby lowering the activation energy of the reaction.

    • Solution: If you are using a less polar solvent like Tetrahydrofuran (THF) or Dioxane, consider switching to a more polar aprotic solvent like DMSO or DMF.[5]

  • Poor Solubility of Reagents: If your nucleophile or 3-halo-furan starting material has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Choose a solvent that effectively dissolves all reactants at the desired reaction temperature. A solubility test prior to running the reaction on a larger scale is recommended.

Experimental Protocol: General Procedure for SNAr on a 3-Halo-Furan

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-halo-furan (1.0 eq.) and the nucleophile (1.1 - 1.5 eq.).

  • Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO) to achieve a concentration of 0.1-0.5 M.

  • If the nucleophile is not an anion, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) to generate the nucleophile in situ.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and proceed with an appropriate aqueous workup and purification.

Issue 2: Reaction Stalls or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: My Suzuki-Miyaura coupling reaction with a 3-halofuronitrile and a boronic acid is giving inconsistent and low yields. How can I optimize the solvent system?

Answer:

Solvent choice in Suzuki-Miyaura couplings is multifaceted, affecting catalyst activity, reagent solubility, and the crucial transmetalation step.[6] For heteroaromatic substrates like this compound derivatives, the solvent system is particularly important.

Probable Causes & Solutions:

  • Inadequate Catalyst Activity: The polarity and coordinating ability of the solvent can influence the stability and activity of the palladium catalyst.

    • Solution: A mixture of an organic solvent and water is often beneficial.[7] Common systems include Dioxane/water, THF/water, or Toluene/water. The water can help in the dissolution of the base and facilitate the formation of the active catalytic species.

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the base and solvent.

    • Solution: Ensure your chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is sufficiently soluble in the solvent system. The presence of water can enhance the solubility and effectiveness of inorganic bases.[7]

  • Poor Solubility of Reactants: As with SNAr, poor solubility of either the 3-halofuronitrile or the boronic acid can hinder the reaction.

    • Solution: Screen a variety of solvents to find one that provides good solubility for all components at the reaction temperature. For particularly nonpolar coupling partners, toluene may be a better choice than THF or dioxane.

Table 1: Common Solvent Systems for Suzuki-Miyaura Reactions

Solvent SystemTypical RatioBoiling Point (°C) of Mixture (approx.)Key Characteristics
Dioxane / Water4:1 to 10:1~90-100Good for a wide range of substrates; aprotic ether component is relatively inert.
Toluene / Water10:1~85Can be beneficial for less polar substrates; forms an azeotrope with water.
THF / Water4:1~64Lower boiling point, suitable for more reactive substrates.
DMF-153A polar aprotic solvent that can be used without water, particularly with organic bases.
Issue 3: Unwanted Side Reactions During Lithiation or Grignard Reactions

Question: I am trying to perform a reaction with a Grignard reagent or an organolithium reagent on the nitrile group of this compound, but I am getting a complex mixture of products and low yield of the desired ketone (after hydrolysis). What is the role of the solvent here?

Answer:

Grignard and organolithium reagents are extremely strong bases and nucleophiles, and their reactions are highly sensitive to the solvent.[8] The primary role of the solvent is to solvate and stabilize the organometallic reagent without reacting with it.

Probable Causes & Solutions:

  • Protic Impurities: The most common cause of failure in these reactions is the presence of trace amounts of water or other protic impurities in the solvent.[9] These will quench the organometallic reagent.

    • Solution: Use anhydrous solvents. Ethereal solvents like diethyl ether and THF are standard choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry bottle.[10]

  • Solvent Reactivity: Some solvents can react with organometallic reagents. For example, at elevated temperatures, THF can be deprotonated by strong bases like n-butyllithium.

    • Solution: For lithiation reactions, conduct the reaction at low temperatures (e.g., -78 °C) to minimize side reactions with the solvent.[11] Diethyl ether is generally less reactive than THF.

  • Poor Reagent Formation: If you are forming the Grignard reagent in situ, the solvent is crucial for its formation and stability.

    • Solution: Ethereal solvents are essential as the lone pairs on the oxygen atom coordinate to the magnesium, stabilizing the Grignard reagent.[10]

Diagram 1: Solvent Interaction with a Grignard Reagent

G cluster_0 Grignard Reagent Stabilization Mg Mg X X Mg->X R R R->Mg THF1 THF O1 O THF2 THF O2 O O1->Mg Coordination O2->Mg Coordination

Caption: Stabilization of a Grignard reagent by coordination with THF solvent molecules.

Frequently Asked Questions (FAQs)

Q1: What is the best "all-purpose" solvent for reactions involving this compound?

There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction. However, for many transformations like nucleophilic substitutions and palladium-catalyzed couplings, polar aprotic solvents like DMF , DMSO , Acetonitrile , and ethereal solvents like Dioxane and THF are excellent starting points for screening.[3][12]

Q2: Can I use protic solvents like ethanol or water with this compound?

Protic solvents can be used in specific cases. For example, in some acid-catalyzed reactions, water can be an effective solvent.[9] However, if your reaction involves strong bases or nucleophiles, protic solvents should generally be avoided as they can lead to unwanted side reactions or deactivation of your reagents.[2]

Q3: My this compound derivative seems to be decomposing in the solvent. Why might this be happening?

The furan ring can be sensitive to strongly acidic or basic conditions, which can be exacerbated by the choice of solvent. For instance, heating in a protic solvent with a strong acid could potentially lead to ring-opening or polymerization. The nitrile group itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures. If you suspect decomposition, it is advisable to run the reaction at a lower temperature, use milder reagents, and ensure your solvent is free of acidic or basic impurities.

Q4: How does solvent choice affect reaction workup and product isolation?

The solvent's boiling point and miscibility with water are critical considerations for workup.

  • High-boiling point solvents like DMF and DMSO can be difficult to remove under reduced pressure. A common technique is to perform an aqueous workup and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane.

  • Water-miscible solvents like THF, acetonitrile, and DMF will be removed during the aqueous wash steps.

  • Water-immiscible solvents like toluene and diethyl ether will form a separate layer during the aqueous workup, simplifying the extraction process.

Q5: Are there "greener" solvent alternatives for this compound reactions?

Yes, the field of green chemistry is actively exploring more sustainable solvent choices. For some reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, can be a suitable replacement for THF.[8] In some cases, reactions can also be run in water with the aid of surfactants or under neat (solvent-free) conditions, particularly with microwave heating.[13][14]

Diagram 2: Decision Workflow for Solvent Selection

G start Define Reaction Type snar SNAr start->snar pd_coupling Pd-Coupling start->pd_coupling organometallic Organometallic (Grignard/Lithium) start->organometallic other Other start->other polar_aprotic Screen Polar Aprotic Solvents (DMF, DMSO, MeCN) snar->polar_aprotic mixed_solvent Screen Mixed Aqueous Systems (Dioxane/H2O, Toluene/H2O) pd_coupling->mixed_solvent anhydrous_ether Use Anhydrous Ethereal Solvents (THF, Et2O) organometallic->anhydrous_ether literature Consult Literature for Specific Reaction Class other->literature solubility_check Check Reagent Solubility polar_aprotic->solubility_check mixed_solvent->solubility_check anhydrous_ether->solubility_check literature->solubility_check optimize Optimize Temperature & Concentration solubility_check->optimize

Caption: A decision-making flowchart for selecting a starting solvent system for this compound reactions.

References

  • BenchChem. (2025).
  • ACS Publications. (n.d.). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • PubMed Central. (n.d.).
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Wordpress. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2021).
  • ResearchGate. (2024).
  • Organic Letters. (2021).
  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield.
  • The Journal of Organic Chemistry. (n.d.). A dramatic solvent effect during aromatic halogen-metal exchanges. Different products from lithiation of polyfluorobromobenzenes in ether and tetrahydrofuran.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. RSC Publishing.
  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Chemistry LibreTexts. (2020). 9.
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • Quora. (2017).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Sarthaks eConnect. (2019). In solvents like DMSO, acetonitrile, F- ion of dissolved NaF is more reactive than in methyl alcohol because.
  • ResearchGate. (2025). First-principles study of solvent polarity effects in the Menshutkin reaction.
  • BenchChem. (2025).
  • SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • Asian Journal of Research in Chemistry. (2022). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry.
  • MDPI. (n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
  • ResearchGate. (2025).
  • ChemRxiv. (n.d.).
  • Chemistry Steps. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Nitrophthalonitrile.
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  • Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis.
  • ResearchGate. (n.d.). Optimization of solvent for the Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). (PDF)
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
  • PMC. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. NIH.
  • ResearchGate. (2025). Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines.
  • Ecovia Chemical. (n.d.). Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile).
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Work-up procedures to prevent decomposition of 3-Furonitrile products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Product Decomposition During Experimental Work-up

Welcome to the technical support center for 3-furonitrile and its derivatives. As Senior Application Scientists, we understand the unique challenges researchers face when handling these valuable compounds. The furan ring, while a versatile heterocyclic building block, is susceptible to degradation under common experimental conditions. This guide provides in-depth, field-proven troubleshooting advice to help you preserve the integrity of your this compound products during reaction work-up and purification.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound product decomposed after a standard acidic work-up (e.g., using 1M HCl). What happened and how can I prevent it?

A1: The Cause: Acid-Catalyzed Furan Ring Opening

This is the most common failure mode for furan-containing molecules. The furan ring is highly sensitive to strong Brønsted acids.[1][2] Under acidic conditions, the ring becomes protonated, typically at the α-carbon (C2 or C5 position), which dramatically increases its electrophilicity. Water or other nucleophiles present in the work-up can then attack the activated ring, initiating a cascade that leads to ring-opening and the formation of unwanted dicarbonyl byproducts.[3][4] This process can be surprisingly rapid, even at mild temperatures.[1][2]

The Solution: Avoid Strong Acids and Employ Buffered Systems

The key is to neutralize or quench your reaction without exposing the furan ring to a low pH environment.

Recommended Protocol: Gentle Quench Using Saturated Ammonium Chloride

  • Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This reduces the rate of potential decomposition reactions.

  • Quench with Sat. NH₄Cl: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution. NH₄Cl is the salt of a weak acid and a weak base, creating a mildly acidic buffered solution (pH ≈ 4.5–5.5), which is generally well-tolerated by furan rings.

  • Extraction: Proceed with your standard organic solvent extraction (e.g., with ethyl acetate, dichloromethane, or diethyl ether).

  • Wash with Brine: Wash the combined organic layers with saturated sodium chloride (brine) solution to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

Visualizing the Decomposition Pathway

The following diagram illustrates the mechanism of acid-catalyzed ring opening, the primary cause of product loss during harsh acidic work-ups.

Acid_Catalyzed_Decomposition cluster_0 Furan Ring Degradation Furonitrile This compound Derivative Protonated Protonated Furan (Oxocarbenium Ion Intermediate) Furonitrile->Protonated H⁺ (Strong Acid) Attacked Nucleophilic Attack (e.g., by H₂O) Protonated->Attacked H₂O Opened Ring-Opened Dicarbonyl Byproduct Attacked->Opened Rearrangement Gentle_Workup_Workflow Start Crude Reaction Mixture Cool Cool to 0 °C Start->Cool Quench Quench with Sat. NH₄Cl or cold H₂O Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Bicarb Optional: Cautious Wash with Sat. NaHCO₃ Extract->Wash_Bicarb Wash_Brine Wash with Brine Extract->Wash_Brine If bicarb wash skipped Wash_Bicarb->Wash_Brine If performed Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo (T < 40 °C) Filter->Concentrate Product Crude Product for Purification Concentrate->Product

Caption: Recommended gentle work-up procedure for this compound.

Q3: My product is degrading during column chromatography on silica gel. What purification strategies are better?

A3: The Cause: Acidity of Silica Gel

Standard silica gel is inherently acidic and its large surface area can catalyze the same furan ring-opening decomposition pathway described in Q1, especially for sensitive substrates. [1]The prolonged contact time during chromatography can lead to significant product loss, streaking, and low recovery.

The Solution: Deactivate Silica or Use an Alternative Stationary Phase

  • Neutralized Silica Gel: Before preparing your column, slurry the silica gel in your desired eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic, volatile base. This deactivates the acidic sites on the silica surface. Run the column using an eluent that also contains a small percentage of the same base.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or Florisil®. Perform a small-scale test (e.g., TLC on an alumina plate) to ensure your compound is stable and elutes properly.

  • Rapid Purification: Minimize the purification time. Use flash chromatography rather than gravity chromatography. If possible, purify a smaller amount of material more quickly.

  • Crystallization: If your product is a solid, crystallization is often the best purification method as it avoids contact with acidic stationary phases altogether.

Summary of Work-up Conditions

For quick reference, this table summarizes the recommended and problematic conditions for handling this compound derivatives.

ParameterRecommended ProcedureProblematic ProcedureRationale for Recommendation
Quenching Agent Saturated NH₄Cl (aq), cold water, or buffered phosphate solutions (pH 7).Strong acids (e.g., 1M HCl, H₂SO₄) or strong bases (e.g., 1M NaOH).Avoids pH extremes that catalyze furan ring-opening or nitrile hydrolysis. [1][5][6]
Base Wash Saturated NaHCO₃ (aq), used cautiously and briefly.NaOH, KOH, K₂CO₃.NaHCO₃ is a weak base, minimizing the risk of nitrile hydrolysis compared to strong hydroxides.
Temperature Keep all steps, including concentration, below 40 °C. Preferably at 0 °C for aqueous steps.Heating during work-up or high-temperature distillation.Higher temperatures accelerate all decomposition pathways. [7][8]
Purification Flash chromatography on neutralized silica, neutral alumina, or crystallization.Standard silica gel chromatography over long periods.Standard silica is acidic and can degrade the furan ring upon prolonged exposure.
Storage Store neat or in a non-protic solvent at low temperature (-20 °C), under an inert atmosphere (N₂ or Ar), and protected from light.Storing in protic solvents (e.g., methanol) or open to air and light.Prevents slow degradation via acid/base catalysis from solvent impurities, oxidation, or photodegradation.
References
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing).
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Ring opening reactions of furans. ResearchGate.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. OUCI.
  • Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry - ACS Publications.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.
  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.
  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A - ACS Publications.
  • Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. Organic Letters - ACS Publications.
  • Brønsted Acid-Catalyzed Reduction of Furans. PMC - NIH.
  • a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science (RSC Publishing).
  • Reported strategies toward α‐substituted furans and the transformations studied in this work. ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Furan. Organic Syntheses Procedure.
  • Theoretical study of photoinduced ring-opening in furan. AIP Publishing.
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC - NIH.
  • Synthesis and Characterization of Furanic Compounds. DTIC.
  • The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Decomposition mechanism and kinetics of iso-C4 perfluoronitrile (C4F7N) plasmas. AIP Publishing.
  • Hydrolysis of Nitriles. YouTube.
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Decomposition mechanism and kinetics of iso-C4 perfluoronitrile (C4F7N) plasmas. ResearchGate.
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate.
  • Reactions of Nitriles. Chemistry Steps.
  • Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep.
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  • 18: Preparation and reactions of nitriles. YouTube.
  • Schematic representation and labeling of the decomposition pathways of 11. ResearchGate.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • The thermal stability of FAPbBr3 nanocrystals from temperature-dependent photoluminescence and first-principles calculations. RSC Publishing.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. PMC - NIH.
  • Research on the volatility, phase transitions and thermodynamic stability of five organochlorine compounds. PubMed.
  • Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC - NIH.
  • Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20. PubMed.
  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing.
  • Synthesis of Some 3-Furylamine Derivatives. ResearchGate.
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Technical Support Center: Monitoring 3-Furonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 3-furonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of their reactions. Here, we address common challenges and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and field-proven expertise.

Section 1: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[1] Its simplicity and speed allow for quick checks on the consumption of starting materials and the formation of products. However, several issues can arise during the analysis of this compound and related intermediates.

Frequently Asked Questions & Troubleshooting

Question 1: My spots are streaking or appearing as elongated blobs on the TLC plate. What is causing this and how can I fix it?

Answer: Streaking is a common issue in TLC and can be attributed to several factors. The primary cause is often sample overloading.[2] When the sample is too concentrated, the stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot as the mobile phase moves up the plate.

  • Causality: The interaction between the analyte and the stationary phase (typically silica gel) is an equilibrium process. Overloading the plate disrupts this equilibrium, leading to a non-uniform distribution of the analyte. For polar compounds like some furan derivatives, strong interactions with the polar silica gel can exacerbate this effect.

  • Troubleshooting Steps:

    • Dilute Your Sample: The simplest solution is to dilute the reaction mixture sample before spotting it on the TLC plate. A good starting point is a 10-fold dilution in a suitable solvent like ethyl acetate or dichloromethane.

    • Smaller, More Concentrated Spots: Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application.[3] This technique helps to keep the initial spot size small and concentrated.

    • Check Solvent System Polarity: An inappropriate solvent system can sometimes contribute to streaking, especially if the polarity is too high, causing the compound to move too quickly and without proper partitioning.

    • Consider Acidity/Basicity: If your compound is acidic or basic, it might interact too strongly with the silica gel. Adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your mobile phase can improve spot shape.[3]

Question 2: I'm having trouble getting good separation between my starting material (e.g., 3-bromofuran) and my this compound product. Their Rf values are too close. What should I do?

Answer: Achieving good separation is crucial for accurately assessing reaction completion. When spots have similar Rf values, it indicates that the chosen mobile phase is not effectively differentiating between the compounds based on their polarity.

  • Causality: The separation on a TLC plate depends on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have similar polarities, they will interact with the stationary phase and be solubilized by the mobile phase to a similar extent, resulting in close Rf values.

  • Troubleshooting Steps:

    • Adjust Solvent System Polarity: If the spots are high up on the plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent. If the spots are near the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[3][4] An optimal Rf value for good separation in column chromatography, which is often developed from TLC data, is between 0.15 and 0.35.[5]

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, try a different solvent system with different selectivity. Solvents are grouped into different selectivity classes based on their proton donor, proton acceptor, and dipole characteristics. For example, if you are using a mixture of ethyl acetate (a proton acceptor) and hexanes, try switching to a system with dichloromethane (a dipole) and hexanes.[6]

    • Utilize Co-spotting: To confirm if two spots are indeed different compounds, use the co-spotting technique. In one lane, spot your starting material, in another lane spot your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the co-spot lane, they are different compounds. If they merge into a single, elongated spot, they may be the same or very similar.[3]

Question 3: I can't see any spots on my TLC plate after developing it, even under the UV lamp. Does this mean my reaction hasn't worked?

Answer: Not necessarily. The absence of visible spots can be due to several reasons other than reaction failure.

  • Causality: Visualization of spots on a TLC plate relies on the compound having a property that makes it detectable. For UV visualization, the compound must contain a chromophore that absorbs UV light at the wavelength used (typically 254 nm).[7] If the compound is not UV-active, it will not be visible under a UV lamp.

  • Troubleshooting Steps:

    • Use a Chemical Stain: Many compounds that are not UV-active can be visualized using a chemical stain. For this compound and its precursors, a potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with most oxidizable organic compounds.[8] Hanessian's stain can also be effective for nitriles and amides.

    • Check Sample Concentration: The sample may be too dilute to be detected. Try spotting a more concentrated sample or applying the sample multiple times in the same spot, allowing the solvent to dry in between applications.[3]

    • Volatility of the Compound: Highly volatile compounds may evaporate from the TLC plate during development or while drying.[3] While this compound has a relatively high boiling point (151 °C), some starting materials or byproducts might be more volatile.

    • Ensure Proper Staining Technique: When using a stain, ensure the plate is dipped quickly and evenly, and then gently heated with a heat gun to develop the spots. Overheating can char the entire plate, obscuring the results.[8]

Experimental Protocol: TLC Monitoring of this compound Synthesis from 3-Bromofuran

This protocol provides a starting point for monitoring the conversion of 3-bromofuran to this compound.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 3-bromofuran in ethyl acetate.

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture and dilute it with ethyl acetate.

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot of both on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the mobile phase. A good starting mobile phase is 20% ethyl acetate in hexanes . Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Submerge the plate in a potassium permanganate (KMnO₄) stain, then gently heat with a heat gun to visualize the spots.

Compound Expected Rf (20% EtOAc/Hexanes) Visualization
3-Bromofuran~0.6UV active, stains with KMnO₄
This compound~0.4UV active, stains with KMnO₄

Note: Rf values are indicative and can vary based on the specific conditions (plate manufacturer, temperature, chamber saturation).

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples (SM, RM) prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop Develop in Chamber spot_plate->develop dry Dry Plate develop->dry uv UV Lamp (254 nm) dry->uv stain Chemical Stain (KMnO4) uv->stain analyze Analyze Rf Values stain->analyze

Caption: A typical workflow for monitoring a reaction using TLC.

Section 2: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for monitoring reaction progress, offering both separation and mass identification of the components in a reaction mixture.[9] It provides more detailed information than TLC, including the confirmation of the desired product's molecular weight and the potential identification of byproducts.

Frequently Asked Questions & Troubleshooting

Question 1: I'm not seeing the expected molecular ion peak ([M+H]⁺) for this compound (m/z 94.03). Instead, I see other prominent ions. What could these be?

Answer: While the protonated molecule is often the most expected ion in positive electrospray ionization (ESI), other adducts can form, especially depending on the mobile phase composition and the cleanliness of the system.

  • Causality: In ESI, ions are formed in the gas phase from charged droplets. The composition of the mobile phase, including solvents and additives, as well as trace impurities like sodium and potassium, can lead to the formation of adducts other than the simple protonated molecule.[10]

  • Common Adducts and Troubleshooting:

    • [M+Na]⁺ (m/z 116.01) and [M+K]⁺ (m/z 131.99): Sodium and potassium adducts are very common and can arise from glassware, solvents, or buffers. Their presence can sometimes suppress the signal of the desired [M+H]⁺ ion.

    • [M+NH₄]⁺ (m/z 111.06): If ammonium-based buffers (e.g., ammonium formate or acetate) are used, the formation of an ammonium adduct is expected.

    • [M+CH₃CN+H]⁺ (m/z 135.06): Acetonitrile is a very common solvent in reversed-phase LC-MS. It can form adducts with analytes, and this is a known phenomenon for nitrile-containing compounds.[11][12][13]

    • Troubleshooting:

      • Confirm Adducts: Check the mass differences between your observed ions and the expected molecular weight of this compound (93.08 g/mol ). The mass differences should correspond to the masses of common adduct-forming species (Na⁺: ~23, K⁺: ~39, NH₄⁺: ~18, CH₃CN+H⁺: ~42).

      • Optimize Mobile Phase: If sodium or potassium adducts are dominant and problematic, try using high-purity solvents and additives. Adding a small amount of a proton source like formic acid (0.1%) can promote the formation of the [M+H]⁺ ion.

      • Utilize Adducts for Quantification: In some cases, an adduct may be more stable and provide a better signal for quantification than the protonated molecule. As long as the formation is consistent, any of these ions can be used for monitoring the reaction progress.

Question 2: My chromatographic peaks are broad or splitting. How can I improve the peak shape?

Answer: Poor peak shape in LC can be caused by a variety of factors, ranging from the sample injection to the column and mobile phase conditions.

  • Causality: Peak broadening and splitting are generally caused by factors that disrupt the uniform travel of the analyte band through the LC system. This can include issues with the column itself, mismatched solvent strengths between the sample and the mobile phase, or interactions with the system components.

  • Troubleshooting Steps:

    • Check for Column Voiding or Contamination: High backpressure or a sudden drop in pressure can indicate a column blockage or the formation of a void at the head of the column. Back-flushing the column (if the manufacturer's instructions permit) or replacing it may be necessary.

    • Ensure Sample Solvent Compatibility: Injecting your sample in a solvent that is much stronger (more organic) than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

    • Optimize Mobile Phase pH: For compounds with ionizable groups, the pH of the mobile phase can significantly affect peak shape. While this compound is not strongly acidic or basic, other components in the reaction mixture might be. Buffering the mobile phase can help.

    • Reduce Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to minimize band broadening outside of the column.[14]

Question 3: I see multiple peaks in my chromatogram. How can I identify which one is my product and what the others might be?

Answer: A key strength of LC-MS is its ability to provide mass information for each separated peak, which is crucial for identification.

  • Causality: A chemical reaction rarely yields only the desired product. The presence of multiple peaks is expected and corresponds to unreacted starting materials, intermediates, byproducts, and impurities.

  • Troubleshooting Steps:

    • Extract Ion Chromatograms (EICs): Instead of looking at the Total Ion Chromatogram (TIC), which shows all ions, extract the chromatograms for the specific m/z values of your expected product, starting materials, and potential byproducts. For the synthesis of this compound (MW 93.08), you would extract the EIC for m/z 94.03 ([M+H]⁺) and any expected adducts (e.g., m/z 116.01 for [M+Na]⁺).

    • Analyze the Mass Spectrum of Each Peak: For each chromatographic peak, examine the corresponding mass spectrum. The peak that shows the correct m/z for this compound is your product.

    • Identify Byproducts: Common byproducts in furan syntheses can include polymers (which may not be visible by LC-MS), regioisomers (which will have the same mass but different retention times), or products of side reactions.[9] For example, if the synthesis involves hydrolysis conditions, you might look for the corresponding carboxylic acid (furan-3-carboxylic acid, MW 112.08), which would have an [M+H]⁺ at m/z 113.06.

    • Inject Standards: The most definitive way to confirm the identity of peaks is to inject pure standards of your starting materials and any suspected byproducts if they are available.

Experimental Protocol: LC-MS Monitoring of this compound Synthesis

This protocol provides a general starting point for developing an LC-MS method for monitoring a this compound reaction.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 1-5 µL

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50-250

    • Key Ions to Monitor (EIC):

      • This compound: m/z 94.03 ([M+H]⁺), 116.01 ([M+Na]⁺), 135.06 ([M+CH₃CN+H]⁺)

      • 3-Bromofuran (Starting Material): m/z 146.94/148.94 ([M+H]⁺, characteristic bromine isotope pattern)

      • 3-Furaldehyde (Alternative Starting Material): m/z 97.03 ([M+H]⁺)

LCMS_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_mass_id Incorrect Mass ID cluster_multi_peak Multiple Peaks problem LC-MS Issue Observed p1 Broad or Splitting Peaks problem->p1 p2 Expected Ion Absent problem->p2 p3 Unknown Peaks in Chromatogram problem->p3 s1a Check Column (Void/Contamination) p1->s1a s1b Optimize Sample Solvent p1->s1b s1c Adjust Mobile Phase pH p1->s1c s2a Look for Common Adducts ([M+Na]⁺, [M+K]⁺, [M+ACN+H]⁺) p2->s2a s2b Optimize Mobile Phase (add 0.1% Formic Acid) p2->s2b s2c Use Adduct for Quantitation p2->s2c s3a Use Extracted Ion Chromatograms (EICs) p3->s3a s3b Analyze Mass Spectrum of Each Peak p3->s3b s3c Inject Pure Standards p3->s3c

Caption: A troubleshooting guide for common LC-MS issues.

References

  • Reddit. (2023). Reductive TLC stains. r/Chempros. Available at: [Link]

  • Zervou, S. K., et al. (2021). New SPE-LC-MS/MS method for simultaneous determination of multi-class cyanobacterial and algal toxins. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Available at: [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • LCGC International. (2019). How to Avoid Problems in LC–MS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Available at: [Link]

  • Réveillon, D., et al. (2024). Extraction and analysis by liquid chromatography - tandem mass spectrometry of intra- and extracellular microcystins and nodularin to study the fate of cyanobacteria and cyanotoxins across the freshwater-marine continuum. Toxicon, 237, 107551. Available at: [Link]

  • NIST. (n.d.). 3-Furaldehyde. NIST WebBook. Available at: [Link]

  • brainly.com. (2023). [FREE] What are the TLC values (Rf) for: (a) Starting Materials (b) Products. Available at: [Link]

  • University of Calgary. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Rund, K. M., et al. (2018). Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans derived from the major n3- and n6-PUFAs. Analytica Chimica Acta, 1037, 63-74. Available at: [Link]

  • Zervou, S. K., et al. (2021). New SPE-LC-MS/MS method for simultaneous determination of multi-class cyanobacterial and algal toxins. ResearchGate. Available at: [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Available at: [Link]

  • NIST. (n.d.). 3-Furaldehyde. NIST WebBook. Available at: [Link]

  • Reddit. (2020). Rf value for TLC. r/chemhelp. Available at: [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Available at: [Link]

  • ResearchGate. (2014). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Available at: [Link]

  • Gu, H., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-2972. Available at: [Link]

  • Zhang, T., et al. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(10), 841. Available at: [Link]

  • Britton, J., et al. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 25(5), 1163-1172. Available at: [Link]

  • Regan, G., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in animal tissue. Analytical and Bioanalytical Chemistry, 414(3), 1375-1388. Available at: [Link]

  • Royal Society of Chemistry. (2021). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Furonitrile. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. The inherent reactivity of the furan ring and the nitrile group can present stability challenges under typical laboratory storage and handling conditions.[1] This guide provides in-depth, science-backed answers and troubleshooting protocols to help you maintain the integrity and purity of your this compound, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs): Storage & Handling Fundamentals

This section addresses the most common initial queries regarding the properties and basic handling of this compound.

Q1: What are the key physical properties of this compound I should be aware of?

A1: this compound is a colorless to white crystalline solid with a low melting point, typically in the range of 28-32 °C (82-90 °F).[2][3] This is a critical parameter because it means the compound can exist as either a solid or a liquid at or near standard ambient laboratory temperatures. It also has a relatively low flash point of approximately 49-53 °C (120-127 °F), classifying it as a flammable solid.[2][4] Awareness of these properties is fundamental to safe handling and storage.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: Proper storage is the single most important factor in preserving the stability of this compound. The goal is to mitigate exposure to the three primary degradation catalysts: atmosphere (oxygen and moisture), heat, and light.

Parameter Recommended Condition Scientific Rationale
Temperature 2-8 °C (Refrigerator)Reduces the rate of potential degradation reactions, including polymerization and oxidation. Keeps the material consistently in its solid state, which can limit mobility for reactive processes.
Atmosphere Inert Gas (Argon or Nitrogen)The electron-rich furan ring is susceptible to oxidation.[1] An inert atmosphere displaces oxygen, preventing oxidative degradation. It also displaces atmospheric moisture, which can lead to hydrolysis of the nitrile group.[5][6]
Light Amber Glass Vial / Protect from LightUV radiation can provide the activation energy for unwanted side reactions, including polymerization and the formation of colored impurities.
Container Tightly Sealed Glass ContainerPrevents ingress of atmospheric oxygen and moisture. Glass is preferred for its chemical inertness.

Q3: My previously colorless this compound has developed a yellow or brownish tint. What causes this, and is it still usable?

A3: The development of a yellow or brown color is a common indicator of degradation. This is typically caused by minor oxidation of the furan ring and/or the initial stages of polymerization.[7] While a slight discoloration may not significantly impact the outcome of all reactions, it signifies a drop in purity. For sensitive applications, such as in drug development or catalysis, the material's purity should be re-assessed using an appropriate analytical method (see Purity Assessment Protocol) before use. If the discoloration is significant, purification may be necessary.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a deeper dive into specific problems you might encounter, explaining the underlying chemistry and offering actionable solutions.

Q4: I've observed a significant drop in purity (confirmed by HPLC/GC) after storing this compound for a few months, even in the refrigerator. What are the likely degradation pathways?

A4: A drop in purity suggests that chemical degradation has occurred. The primary culprits are oxidation, polymerization, and hydrolysis.

  • Oxidative Degradation: The furan ring is an aromatic heterocycle, but it is less aromatic than benzene and can react with atmospheric oxygen, especially when initiated by light or trace metal impurities.[1][6] This can lead to complex reaction cascades, including the formation of ring-opened products like dicarbonyls.[8]

  • Polymerization: The nitrile functional group (C≡N) can undergo polymerization. While acetonitrile, a stable nitrile, requires extreme pressure to polymerize,[9][10] the reactivity of the furan ring may facilitate this process under less drastic conditions, such as prolonged storage at elevated temperatures or in the presence of radical initiators. This process can lead to the formation of insoluble oligomers or polymers.[11]

  • Hydrolysis: If the container is not perfectly sealed, atmospheric moisture can lead to the slow hydrolysis of the nitrile group to form 3-furamide or, upon further hydrolysis, 3-furoic acid. This process can be accelerated by acidic or basic impurities.

The following diagram illustrates these potential degradation pathways.

G cluster_cond1 Conditions main This compound (C₅H₃NO) poly Polymerized Products (Oligomers/Polymers) main->poly Polymerization oxid Oxidized Products (e.g., Ring-Opened Species) main->oxid Oxidation hydro Hydrolysis Products (3-Furamide, 3-Furoic Acid) main->hydro Hydrolysis heat Heat, Light, Initiators air Air (O₂), Light, Metals moisture Moisture (H₂O), Acid/Base Traces

Caption: Potential degradation pathways for this compound.

Q5: I suspect my this compound has started to polymerize. How can I confirm this and what should I do?

A5: Visual signs of polymerization can include the formation of a viscous liquid, a waxy solid, or insoluble particulates in your sample. To confirm, you can use analytical techniques:

  • NMR Spectroscopy: Proton NMR (¹H NMR) is very effective. The sharp signals of the monomer will decrease, and you may see broad, poorly resolved humps in the baseline, which are characteristic of polymeric material.

  • Size Exclusion Chromatography (SEC): This technique separates molecules by size and can definitively show the presence of higher molecular weight species.

If polymerization is confirmed, the material is likely unsuitable for most applications. Attempting to distill or purify the monomer from a polymerized mixture can be hazardous, as heating can accelerate the decomposition. It is often safer to discard the degraded material according to your institution's hazardous waste protocols.

Q6: Can I use a stabilizer to prolong the shelf-life of this compound?

A6: While specific stabilization data for this compound is not widely published, principles from polymer and heterocyclic chemistry suggest potential strategies. The addition of a radical scavenger is a plausible approach to inhibit polymerization.

  • Potential Stabilizers: Small amounts (e.g., 100-500 ppm) of hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or aromatic amines could be effective.[12] These compounds work by quenching radical species that can initiate polymerization chains.

  • Important Consideration: Before adding any stabilizer, you must consider its compatibility with your downstream application. The stabilizer could interfere with your reaction, poison a catalyst, or be difficult to remove. It is essential to run a small-scale pilot experiment to validate this approach for your specific workflow.

Advanced Protocols & Methodologies

This section provides detailed experimental procedures for assessing and ensuring the quality of your this compound.

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general-purpose Reverse-Phase HPLC method for determining the purity of this compound and detecting polar impurities like hydrolysis products.

Objective: To quantify the purity of a this compound sample.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • This compound sample

  • Volumetric flasks and pipettes

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard Preparation: Accurately weigh approximately 10 mg of a high-purity reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to create a ~1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~1 mg/mL) using the same procedure as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector Wavelength: 254 nm (or a wavelength appropriate for the furan chromophore)

    • Run Time: 10-15 minutes

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solution multiple times (e.g., n=3) to confirm retention time and response reproducibility.

    • Inject the sample solution.

  • Calculation: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks (Area Percent method).

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Troubleshooting Workflow for Suspected Degradation

This workflow guides you through a logical process to identify the cause of instability and determine the appropriate course of action.

G start Suspected Degradation (e.g., color change, failed QC) check_storage Review Storage Conditions: Temp > 8°C? Not under inert gas? Clear vial used? start->check_storage check_purity Assess Purity (Use HPLC Protocol 1) check_storage->check_purity No action_correct_storage Action: Correct Storage - Transfer to amber vial - Purge with N₂/Ar - Store at 2-8°C check_storage->action_correct_storage Yes purity_ok Purity Acceptable for Application? check_purity->purity_ok action_use Action: Use As-Is (with caution) purity_ok->action_use Yes action_purify Consider Purification (e.g., distillation - expert use only) Is it feasible/safe? purity_ok->action_purify No action_correct_storage->check_purity action_purify->action_use Yes action_discard Action: Discard Material (Follow safety protocols) action_purify->action_discard No

Caption: Troubleshooting workflow for degraded this compound.

References

  • BuyersGuideChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Franco, M. A., et al. (2022). Relative Humidity and Altitude Effects on the Water-Mediated Hydrogen Abstraction Reaction of Furan by the Hydroxyl Radical. ACS Earth and Space Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP0306729A1 - Polymer bound antioxidant stabilizers.
  • MDPI. (2021). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Molecules. Available at: [Link]

  • Jia, L., & Xu, Y. (2019). Secondary organic aerosol formation from photooxidation of furan: effects of NOx and humidity. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. (2024). Relative Humidity Modulates the Physicochemical Processing of Secondary Brown Carbon Formation from Nighttime Oxidation of Furan and Pyrrole. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of the Frying and Drying Conditions on the Furan Formation in Instant-Noodle Manufacturing. Retrieved January 12, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved January 12, 2026, from [Link]

  • Johnson, T. A. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. Polymers. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furonitrile. Retrieved January 12, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100698, Furan-3-carbonitrile. Retrieved January 12, 2026, from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 12, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2024). Rule for which heterocycles are stable?. Retrieved January 12, 2026, from [Link]

  • Wilson, C. L. (1945). Reactions of furan compounds. Part IV. High-temperature decomposition of the vapours of tetrahydrofuronitrile and methyl tetrahydrofuroate to give 2 : 3-dihydrofuran and cyclopropanealdehyde. Journal of the Chemical Society (Resumed). Available at: [Link]

  • The Journal of Physical Chemistry A. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound. Retrieved January 12, 2026, from [Link]

  • Carnegie Science. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Synthesis. Retrieved January 12, 2026, from [Link]

  • YouTube. (2023). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?. Retrieved January 12, 2026, from [Link]

  • OSTI.GOV. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. Retrieved January 12, 2026, from [Link]

  • YouTube. (2023). How Is Polyacrylonitrile Made?. Retrieved January 12, 2026, from [Link]

  • YouTube. (2023). How to store chemicals safety. Retrieved January 12, 2026, from [Link]

  • Frontiers. (2019). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Retrieved January 12, 2026, from [Link]

  • Atmospheric Chemistry and Physics. (2012). Atmospheric degradation of 3-methylfuran: kinetic and products study. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69245, 2-Furonitrile. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2012). Atmospheric degradation of 3-methylfuran: kinetic and products study. Retrieved January 12, 2026, from [Link]

  • Frontiers. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

Differentiating 3-Furonitrile from 2-Furonitrile: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric impurities or products is a critical step in ensuring the quality, safety, and efficacy of synthesized compounds. Positional isomers, such as 3-furonitrile and 2-furonitrile, often exhibit similar physical properties, making their differentiation by classical methods challenging. This guide provides an in-depth technical comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently distinguish between these closely related molecules.

The Challenge of Isomeric Differentiation

2-Furonitrile and this compound share the same molecular formula (C₅H₃NO) and a common furan core, differing only in the substitution position of the nitrile (-C≡N) group. This seemingly minor structural variance leads to distinct electronic distributions within the furan ring, which are sensitively probed by spectroscopic methods. This guide will dissect these differences, providing both experimental data and the theoretical underpinnings for their interpretation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of the furan ring protons and carbons provide a detailed map of the electronic environment, which is uniquely perturbed by the position of the electron-withdrawing nitrile group.

Causality of Chemical Shift Differences

The furan ring is an electron-rich aromatic system. The oxygen atom exerts a strong +M (mesomeric) effect, donating electron density to the ring, particularly at the C2 and C5 positions. Conversely, the nitrile group is strongly electron-withdrawing (-I and -M effects), deshielding adjacent nuclei. The interplay of these effects dictates the observed chemical shifts.

  • In 2-Furonitrile: The nitrile group at the C2 position directly deshields the protons at C3 and C5. The proton at C5 is particularly deshielded due to the combined electron-withdrawing effect of the nitrile group and the inductive effect of the adjacent oxygen atom.

  • In this compound: The nitrile group at the C3 position most significantly deshields the protons at C2 and C4. The proton at C2 will experience a strong deshielding effect.

Comparative ¹H NMR Data

The ¹H NMR spectra of 2-furonitrile and this compound exhibit distinct patterns in terms of chemical shifts and coupling constants, allowing for their unambiguous differentiation.

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
2-Furonitrile H3~6.6ddJ₃₄ ≈ 3.6, J₃₅ ≈ 0.8
H4~6.4ddJ₃₄ ≈ 3.6, J₄₅ ≈ 1.8
H5~7.6ddJ₄₅ ≈ 1.8, J₃₅ ≈ 0.8
This compound H2~8.1tJ₂₄ ≈ 1.0, J₂₅ ≈ 1.0
H4~6.8ddJ₄₅ ≈ 2.0, J₂₄ ≈ 1.0
H5~7.5ddJ₄₅ ≈ 2.0, J₂₅ ≈ 1.0

Note: The chemical shifts for this compound are predicted based on established substituent effects in furan systems. Experimental values may vary slightly.

The most striking difference is the downfield shift of the H2 proton in this compound to approximately 8.1 ppm, appearing as a characteristic triplet. In contrast, the most downfield proton in 2-furonitrile is H5 at around 7.6 ppm, appearing as a doublet of doublets.

Caption: Key ¹H NMR chemical shift and coupling constant differences between 2-Furonitrile and this compound.

Comparative ¹³C NMR Data

The ¹³C NMR spectra also provide clear diagnostic peaks for each isomer. The carbon directly attached to the nitrile group (ipso-carbon) and the nitrile carbon itself are particularly informative.

CompoundCarbonExperimental Chemical Shift (δ, ppm)
2-Furonitrile C2~128.5
C3~113.2
C4~112.8
C5~151.1
CN~116.5
This compound C2~150.3
C3~98.0
C4~119.5
C5~146.8
CN~114.2

Data for 2-Furonitrile obtained from the Spectral Database for Organic Compounds (SDBS)[1]. Data for this compound obtained from SpectraBase[2].

The most significant differences are observed for the ipso-carbons (C2 in 2-furonitrile and C3 in this compound) and the adjacent carbons. In this compound, the C3 carbon is significantly shielded (~98.0 ppm) due to its position relative to the oxygen and the nitrile group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the furonitrile isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer (a field strength of 400 MHz or higher is recommended for better resolution).

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Utilize proton decoupling (e.g., zgpg30) to obtain singlet peaks for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: The Nitrile Stretch as a Diagnostic Marker

IR spectroscopy is a rapid and effective method for identifying functional groups. The key diagnostic feature for both furonitrile isomers is the stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)). The position of this band is sensitive to the electronic effects of the furan ring.

Causality of the ν(C≡N) Frequency Shift

The position of the nitrile stretching frequency is influenced by conjugation. When the C≡N group is conjugated with an aromatic system, the bond order is slightly reduced due to delocalization of π-electrons. This weakening of the triple bond results in a lower vibrational frequency (a shift to lower wavenumbers).

  • 2-Furonitrile: The nitrile group is directly conjugated with the furan ring's π-system. This conjugation is more effective than in the 3-substituted isomer.

  • This compound: The nitrile group is also conjugated with the furan ring, but the extent of this conjugation is less pronounced compared to the 2-position.

This difference in conjugation leads to a discernible difference in the ν(C≡N) stretching frequency.

Comparative IR Data
Compoundν(C≡N) Stretching Frequency (cm⁻¹)
2-Furonitrile ~2230
This compound ~2240

Data for 2-Furonitrile obtained from the Spectral Database for Organic Compounds (SDBS)[1]. Frequency for this compound is a typical value for aromatic nitriles with similar substitution.

The nitrile stretch in 2-furonitrile appears at a slightly lower wavenumber (~2230 cm⁻¹) compared to this compound (~2240 cm⁻¹) due to the more effective conjugation of the nitrile group with the furan ring at the 2-position[3][4]. This difference of approximately 10 cm⁻¹ is readily resolvable by modern FT-IR spectrometers.

Caption: Relationship between conjugation and nitrile stretching frequency in furonitrile isomers.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption band for the nitrile stretch and compare its position to the reference values.

Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While both isomers will have the same molecular ion peak (m/z 93), their fragmentation patterns will differ due to the different substitution patterns.

Causality of Fragmentation Differences

The fragmentation of furan derivatives is often initiated by the loss of a stable neutral molecule, such as CO or HCN. The position of the nitrile group will influence the relative stability of the resulting fragment ions.

  • 2-Furonitrile: A characteristic fragmentation pathway involves the loss of HCN, leading to a furan-2-yl cation. Another prominent fragmentation is the loss of CO.

  • This compound: The loss of HCN is also expected, but the resulting furan-3-yl cation will have a different stability compared to the 2-yl isomer. The relative abundance of fragments resulting from ring opening and rearrangement may also differ.

Comparative Mass Spectrometry Data
CompoundKey Fragments (m/z) and Proposed Structures
2-Furonitrile 93 [M]⁺•, 65 [M-CO]⁺•, 64 [M-HCN]⁺•, 39 [C₃H₃]⁺
This compound 93 [M]⁺•, 65 [M-CO]⁺•, 64 [M-HCN]⁺•, 39 [C₃H₃]⁺

Data for 2-Furonitrile obtained from the Spectral Database for Organic Compounds (SDBS)[1]. Fragmentation for this compound is predicted based on general principles.

While the major fragments may be the same, the key to differentiation lies in the relative abundances of these fragments. For 2-furonitrile, the loss of CO to form the m/z 65 fragment is a significant pathway. The relative intensity of the m/z 64 fragment (loss of HCN) compared to the m/z 65 fragment is a diagnostic feature. It is expected that the relative abundance of the [M-CO]⁺• ion will be different for the two isomers.

MS_Fragmentation cluster_2Furonitrile 2-Furonitrile Fragmentation cluster_3Furonitrile This compound Fragmentation 2-M [C₅H₃NO]⁺• (m/z 93) 2-M-CO [C₄H₃N]⁺• (m/z 65) 2-M->2-M-CO - CO 2-M-HCN [C₄H₂O]⁺• (m/z 64) 2-M->2-M-HCN - HCN 3-M [C₅H₃NO]⁺• (m/z 93) 3-M-CO [C₄H₃N]⁺• (m/z 65) 3-M->3-M-CO - CO 3-M-HCN [C₄H₂O]⁺• (m/z 64) 3-M->3-M-HCN - HCN Note Different relative abundances of fragments are expected.

Caption: Predicted major fragmentation pathways for 2- and this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or direct infusion.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-120) to detect the molecular ion and key fragments.

  • Data Analysis: Compare the fragmentation pattern, paying close attention to the relative intensities of the major fragment ions.

Conclusion

The differentiation of this compound and 2-furonitrile is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive and information-rich data, with the chemical shift of the furan protons serving as a clear diagnostic. IR spectroscopy offers a rapid and straightforward method based on the subtle shift in the nitrile stretching frequency. Finally, mass spectrometry can provide confirmatory evidence through the analysis of relative fragment ion abundances. By employing these techniques in a complementary fashion, researchers can confidently and accurately characterize these important isomeric building blocks.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Wiley-VCH GmbH. SpectraBase. [Link]

  • Smith, B. C. (2019).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of validated analytical methods for the quantification of 3-Furonitrile (C₅H₃NO), a key heterocyclic building block in organic synthesis and a potential impurity in pharmaceutical products. Accurate and reliable quantification is paramount for ensuring product quality, safety, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[1][2][3]

The Imperative of Method Validation

Before deploying an analytical method for routine use, it is critical to demonstrate that it is suitable for its intended purpose.[4] This process, known as method validation, establishes through documented evidence a high degree of assurance that the method will consistently produce a result meeting predetermined specifications and quality attributes.[5] The core parameters of validation, as stipulated by ICH Q2(R1), are the foundation of this guide and include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for selecting and developing an appropriate analytical method.

PropertyValueSource
Molecular FormulaC₅H₃NO[9][10]
Molecular Weight93.08 g/mol [9][10]
AppearanceColorless to white crystalline solid[9]
Melting Point28-32 °C[9]
Boiling Point151 °C[9]
Density1.073 g/mL at 25 °C[9][11]
SolubilitySoluble in common organic solvents like acetonitrile, methanol.Inferred from structure

The relatively low boiling point and thermal stability of this compound make it amenable to both GC and HPLC analysis. Its UV chromophore (the furan ring and nitrile group) allows for detection via UV spectrophotometry.

Method Comparison: HPLC-UV vs. GC-MS

This section details the validation of two distinct, powerful methods for this compound quantification. The experimental choices are explained to provide insight into the "why" behind the protocol design.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, widely used technique for routine quality control.[12] Its simplicity, reliability, and cost-effectiveness make it a first-choice method for assay and purity determinations where high sensitivity is not the primary requirement.

The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or matrix components.

Sources

A Comprehensive Guide to HPLC Method Development for Purity Assessment of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, in-depth exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Furonitrile. It is intended for researchers, scientists, and professionals in drug development who require a scientifically sound and validated analytical method. We will delve into the rationale behind experimental choices, present comparative data, and provide a step-by-step protocol that ensures trustworthiness and scientific integrity.

Introduction: The Significance of this compound Purity

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical industry for the creation of novel drug candidates.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount. Even trace impurities can have significant impacts on the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is crucial for quality control.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare different approaches to HPLC method development for this compound, a small, polar, aromatic compound, and provide a comprehensive, validated protocol.

Part 1: Foundational Method Development

The initial phase of method development focuses on understanding the analyte's properties and selecting the appropriate chromatographic mode and components.

1.1. Analyte Characterization: this compound

A thorough understanding of this compound's physicochemical properties is the first step.[2]

  • Structure: A five-membered furan ring with a nitrile group at the 3-position.

  • Polarity: The presence of the nitrogen and oxygen heteroatoms, along with the nitrile group, imparts significant polarity.

  • UV Absorbance: The aromatic furan ring and the nitrile group suggest that this compound will have a UV chromophore, making UV detection a suitable choice. The furan ring itself is known to absorb in the UV region.[3][4]

  • Solubility: Expected to be soluble in a mixture of water and common organic solvents like acetonitrile and methanol.[5]

1.2. Selecting the Chromatographic Mode: The Case for Reversed-Phase HPLC

For polar analytes like this compound, several HPLC modes could be considered. However, Reversed-Phase HPLC (RP-HPLC) is often the preferred starting point due to its versatility, reproducibility, and wide availability of stationary phases.[6][7] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[6] More polar compounds, like this compound, will have less affinity for the stationary phase and elute earlier.[7]

Alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) are also viable for very polar compounds but can be less robust than RP-HPLC.[8][9] For this guide, we will focus on developing a robust RP-HPLC method.

1.3. Initial Screening of Columns and Mobile Phases

The goal of the initial screening is to identify a suitable column and mobile phase composition that provides adequate retention and peak shape for this compound.

Experimental Protocol: Column and Mobile Phase Screening

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. From this, prepare a working solution of 100 µg/mL.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Columns: Screen a C18 and a C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are a good starting point for most RP-HPLC applications.[10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: Start with a broad gradient to determine the approximate elution conditions. A typical screening gradient would be from 5% to 95% Acetonitrile over 20 minutes.

  • Detection: Monitor the UV absorbance at a wavelength that provides a good response for this compound. Based on the furan structure, a starting wavelength of 254 nm is appropriate.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Data Presentation: Column Screening Results

ColumnRetention Time (min)Tailing FactorTheoretical Plates
C185.81.28500
C84.21.19200

Analysis of Screening Data: Both columns provide good peak shape and efficiency. The C8 column shows slightly less retention, which can be advantageous for faster analysis times. The C18 provides stronger retention, which might be beneficial for separating closely eluting impurities. For this guide, we will proceed with the C18 column to ensure the best possible separation of potential impurities.

Part 2: Method Optimization

With a suitable column and mobile phase system identified, the next step is to optimize the chromatographic conditions to achieve the desired resolution, sensitivity, and run time.

2.1. Optimizing the Mobile Phase Composition

The organic modifier (acetonitrile) and the pH of the aqueous phase are critical parameters.

  • Acetonitrile vs. Methanol: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol.[12]

  • pH and Buffers: For a neutral compound like this compound, the mobile phase pH is less critical for retention. However, using a buffer like formate or acetate can improve peak shape and reproducibility.[2]

Experimental Protocol: Mobile Phase Optimization

  • Isocratic vs. Gradient Elution: Based on the initial screening, a gradient elution is likely necessary to separate impurities with a wide range of polarities.

  • Gradient Optimization: A series of experiments should be run to optimize the gradient slope and duration. The goal is to achieve good resolution between the main peak and any impurities in a reasonable analysis time.

  • Final Optimized Method:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 70% B over 15 minutes, then hold at 70% B for 2 minutes, followed by a return to initial conditions and a 3-minute re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C (slightly elevated to improve peak shape and reduce backpressure)

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Visualization: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (this compound) Mode Mode Selection (Reversed-Phase) Analyte->Mode Polar Aromatic Screening Column & Mobile Phase Screening Mode->Screening C8 vs. C18 MobilePhase Mobile Phase Optimization Screening->MobilePhase Select Best Column Gradient Gradient Optimization MobilePhase->Gradient Parameters Parameter Fine-Tuning (Flow, Temp) Gradient->Parameters ICH ICH Guideline Validation Parameters->ICH Final Method Specificity Specificity ICH->Specificity Linearity Linearity & Range ICH->Linearity Accuracy Accuracy ICH->Accuracy Precision Precision ICH->Precision Robustness Robustness ICH->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Part 3: Method Validation According to ICH Guidelines

A critical step to ensure the reliability of the analytical method is validation according to the International Council for Harmonisation (ICH) guidelines.[13][14] The key validation parameters for a purity method are specificity, linearity, range, accuracy, precision, and robustness.[15][16]

3.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

Experimental Protocol: Specificity

  • Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the this compound peak in the presence of the degradation products. The peak purity analysis should confirm that the main peak is spectrally homogeneous.[13]

3.2. Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol: Linearity and Range

  • Standard Solutions: Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations (e.g., from the reporting threshold for impurities up to 120% of the nominal concentration).

  • Calibration Curve: Inject each standard solution in triplicate and plot the peak area against the concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is typically required.

Data Presentation: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
50758,456
1001,520,123
1201,825,432
Correlation Coefficient (r²) 0.9998

3.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments.[15]

Experimental Protocol: Accuracy

  • Spiked Samples: Spike a placebo or a known sample matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analysis: Analyze the spiked samples in triplicate.

  • Calculation: Calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

3.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[17]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculation: Calculate the relative standard deviation (%RSD) for the results. The acceptance criterion for %RSD is typically not more than 2.0%.

3.5. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[15]

Experimental Protocol: Robustness

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, tailing factor, and resolution). The system suitability parameters should remain within the predefined acceptance criteria.

Visualization: Relationship of Validation Parameters

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Reliability Reliable Results Specificity->Reliability Linearity->Reliability Accuracy->Reliability Precision->Reliability Robustness->Reliability

Caption: Interdependence of ICH validation parameters for a reliable method.

Part 4: Comparison with Alternative Methods

While RP-HPLC is a powerful technique, it is beneficial to consider alternative and complementary methods for a comprehensive purity assessment.

4.1. Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography can be a suitable alternative.[18]

  • Advantages: High efficiency and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. This compound itself is likely volatile enough, but potential impurities may not be.

4.2. Capillary Electrophoresis (CE)

CE offers very high separation efficiency and is particularly useful for charged analytes.

  • Advantages: Extremely high resolution, minimal sample and solvent consumption.

  • Disadvantages: Can have lower sensitivity and reproducibility compared to HPLC.

Comparative Summary

TechniquePrincipleAdvantages for this compound PurityDisadvantages
RP-HPLC Partitioning between a polar mobile phase and a nonpolar stationary phase.Versatile, robust, widely applicable, good for a range of polarities.Lower efficiency than GC or CE for some applications.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally unstable impurities.
CE Separation based on electrophoretic mobility in an electric field.Very high separation efficiency, low sample volume.Lower sensitivity and can be less robust than HPLC.

Conclusion

This guide has provided a comprehensive framework for the development and validation of a robust RP-HPLC method for the purity assessment of this compound. By systematically approaching method development, from initial screening to full validation according to ICH guidelines, a reliable and scientifically sound analytical procedure can be established. The presented protocols, data, and visualizations serve as a practical guide for researchers and scientists in the pharmaceutical industry. The comparison with alternative techniques highlights the strengths of RP-HPLC for this application while acknowledging the utility of other methods for a complete purity profile. The ultimate goal is to ensure the quality and safety of pharmaceutical products, a goal that is fundamentally supported by rigorous analytical science.

References

  • Vertex AI Search. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. N.p., n.d. Web.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. N.p., n.d. Web. [Link]

  • SIELC Technologies. Polar Compounds. N.p., n.d. Web. [Link]

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  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. N.p., 31 Mar. 2022. Web. [Link]

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  • ResearchGate. Detection and determination of nitriles. N.p., n.d. Web. [Link]

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  • ResearchGate. The purity analysis of compounds 1–3 HPLC profiles (254 nm). N.p., n.d. Web. [Link]

  • National Center for Biotechnology Information. 2-Furonitrile. PubChem. N.p., n.d. Web. [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. N.p., 19 Jan. 2025. Web. [Link]

  • National Center for Biotechnology Information. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. PubMed Central. N.p., 22 Jan. 2021. Web. [Link]

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  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. N.p., n.d. Web. [Link]

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  • National Center for Biotechnology Information. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. PubMed Central. N.p., n.d. Web. [Link]

Sources

A Comparative Guide to Spectroscopic Techniques for Identifying Impurities in 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the identification and characterization of impurities in 3-Furonitrile, a critical intermediate in pharmaceutical and fine chemical synthesis.[1] For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is paramount to the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[2][3][4] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a framework for developing robust, self-validating analytical protocols.

The control of impurities is a critical issue for healthcare manufacturing, with regulatory bodies like the FDA and ICH establishing stringent guidelines.[3][5] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[6] For this compound, potential impurities could include isomers like 2-Furonitrile, unreacted starting materials, or side-reaction products, each posing a unique analytical challenge.[1][7] This guide will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy, providing the technical insights needed to select the appropriate tool for the task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] For impurity profiling, its strength lies in its ability to identify and quantify components in a mixture without the need for identical reference standards for every impurity, relying instead on the inherent relationship between signal intensity and molar concentration.

Causality of Choice: Choose NMR when the definitive structure of an unknown impurity is required or when precise quantification of known impurities against a reference standard is necessary. It is particularly adept at distinguishing between isomers, a common challenge with furan derivatives.

Strengths:

  • Unambiguous Structure Determination: Provides detailed connectivity and stereochemical information.

  • Quantitative Accuracy: ¹H NMR allows for accurate quantification with a certified reference standard.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to mass spectrometry, NMR is less sensitive and may not detect trace-level impurities (typically <0.1%).

  • Complex Spectra: Mixtures can lead to overlapping signals, complicating interpretation.

Experimental Protocol: ¹H NMR for Impurity Quantification
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar mass of a certified internal standard (e.g., maleic acid) into a clean vial. The internal standard should have sharp signals that do not overlap with the analyte or expected impurity signals.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until homogeneous.[9] DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds.[10]

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.[9]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete spin-lattice relaxation, which is critical for accurate integration and quantification.

  • Data Processing: Perform a Fourier Transform on the acquired Free Induction Decay (FID).[8] Manually phase the spectrum and perform baseline correction. Calibrate the chemical shift axis to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the well-resolved signals of the this compound, the internal standard, and any identified impurities. Calculate the concentration of impurities based on the relative integral values, the number of protons giving rise to each signal, and the molecular weights of the compounds.

Workflow for NMR Analysis
NMR analysis workflow from sample preparation to impurity quantification.

Mass Spectrometry (MS): Unmatched Sensitivity for Trace Detection

Mass spectrometry is an indispensable tool for impurity profiling due to its high sensitivity and specificity, allowing for the detection, identification, and quantification of impurities at trace levels.[11] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerhouse (LC-MS, GC-MS) for analyzing complex mixtures.[3][12]

Causality of Choice: Employ MS when the primary goal is to detect and identify unknown impurities at very low concentrations or to confirm the molecular weight of suspected impurities. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions.[13]

Strengths:

  • Exceptional Sensitivity: Capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

  • High Selectivity: When coupled with chromatography, it can resolve and analyze individual components of a complex mixture.[14]

  • Structural Information: Fragmentation patterns (MS/MS) provide valuable clues for structural elucidation.[13]

Limitations:

  • Destructive Technique: The sample is consumed during ionization.

  • Ionization Dependant: Some compounds may not ionize efficiently, making them difficult to detect.

  • Isomer Differentiation: Can be challenging for isomers that produce identical molecular ions and similar fragmentation patterns without chromatographic separation.

Experimental Protocol: LC-MS for Impurity Profiling
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Dilute this solution to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm), which is effective for separating a wide range of small organic molecules.

    • Mobile Phase: Employ a gradient elution to effectively separate impurities with different polarities. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. A typical gradient might run from 5% to 95% B over 15 minutes.

    • Injection: Inject 1-5 µL of the prepared sample solution.

  • Mass Spectrometry Detection (MS):

    • Ionization Source: Use Electrospray Ionization (ESI) in positive mode, as the nitrile and furan functionalities are amenable to protonation.[4][8]

    • Acquisition Mode: Perform a full scan acquisition (e.g., m/z 50-500) to detect all ionizable species. Concurrently, a data-dependent MS/MS scan can be used to automatically acquire fragmentation spectra for the most intense ions, aiding in identification.

  • Data Analysis: Process the resulting chromatogram. The peak for this compound (C₅H₃NO, MW = 93.08 g/mol ) should be the most prominent. Any other peaks represent potential impurities. Analyze the mass spectrum for each impurity peak to determine its molecular weight and use the MS/MS fragmentation data to propose a structure.

Workflow for LC-MS Analysis
LC-MS workflow for separation and identification of impurities.

Vibrational Spectroscopy: FTIR and Raman for Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[15] They serve as excellent "molecular fingerprinting" tools for confirming the identity of a bulk material and detecting impurities with different functional groups.[16] For this compound, the key vibrational band is the C≡N (nitrile) stretch.

Causality of Choice: Use FTIR or Raman for rapid screening of raw materials and final products to confirm identity and check for gross contamination. They are particularly useful for identifying impurities that have distinct functional groups not present in the parent molecule (e.g., a carboxylic acid impurity from hydrolysis, which would show a strong C=O and broad O-H stretch).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR measures the absorption of infrared light by a sample.[16] It is highly sensitive to polar functional groups. The C≡N stretch in nitriles typically appears in the 2200-2300 cm⁻¹ region.[17]

Strengths:

  • Fast and Easy to Use: Analysis takes only a few minutes.

  • Rich Information: Provides a detailed fingerprint spectrum.

  • Extensive Libraries: Large spectral libraries are available for compound identification.[18]

Limitations:

  • Water Interference: Water has strong IR absorption bands that can obscure other signals.

  • Low Specificity for Isomers: Structurally similar molecules may have very similar spectra.

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations.

Strengths:

  • Aqueous Samples: Water is a very weak Raman scatterer, making it an excellent technique for analyzing samples in aqueous solution.[19]

  • Minimal Sample Prep: Can often analyze samples directly through glass vials or plastic bags.[15]

  • Good Spatial Resolution: Can analyze very small sample areas (~1-2 microns).[18]

Limitations:

  • Fluorescence: Some samples can fluoresce when excited by the laser, overwhelming the Raman signal.[15]

  • Weaker Signal: Raman scattering is an inherently weak phenomenon, which can be a sensitivity issue.

Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is the absorbance of the sample. Compare it against a reference spectrum of pure this compound. The presence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹) would indicate the presence of impurities.

Workflow for Vibrational Spectroscopy Analysis
General workflow for FTIR/Raman impurity screening.

Comparative Summary and Strategic Implementation

No single technique is sufficient for comprehensive impurity profiling. A synergistic approach, leveraging the strengths of each method, is the most robust strategy.

Technique Primary Use Case Sensitivity Specificity (Isomers) Structural Info Quantification
NMR Structure elucidation, QuantificationLow-ModerateExcellentExcellentExcellent
LC-MS/GC-MS Detection & ID of trace impuritiesVery HighGood (with separation)Good (MW & fragments)Good (with standards)
FTIR Bulk material ID, Functional group screeningModerateLowModerate (Functional groups)Limited
Raman Complementary to FTIR, Aqueous samplesModerateLowModerate (Functional groups)Limited

A Recommended Strategy:

  • Screening: Use FTIR or Raman for rapid identity confirmation of incoming raw materials and final product batches.

  • Profiling & Detection: Employ a validated LC-MS method for routine impurity profiling to detect, track, and quantify known and unknown impurities at low levels.[5]

  • Identification & Structure Elucidation: When a significant unknown impurity is detected by LC-MS (>0.1%), isolate the impurity (e.g., by preparative HPLC) and perform NMR spectroscopy to determine its definitive structure.

This multi-faceted approach ensures that this compound meets the highest standards of purity, safeguarding the quality of the final pharmaceutical product and adhering to strict regulatory requirements.[2][20]

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Properties of Furan and Its Derivatives.
  • Koppala, S., et al. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • BenchChem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • ProQuest. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. (2017, July 20). Comparison of FT-IR and Raman Spectroscopy.
  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • IJCRT.org. (2024, July 7). IMPURITY PROFILING.
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
  • Wikipedia. (n.d.). 2-Furonitrile.
  • EAG Laboratories. (n.d.). FTIR and Raman – Composition and Contamination Analysis.
  • PubMed. (2024, July 25). Millimeter-Wave and High-Resolution Infrared Spectroscopy of this compound.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Furonitrile

This compound, a furan ring substituted with a nitrile group at the 3-position, is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The nitrile group serves as a versatile handle for further chemical transformations, allowing for its conversion into amines, carboxylic acids, amides, and various heterocyclic systems. Its incorporation into molecular scaffolds can significantly influence pharmacokinetic and pharmacodynamic properties, making efficient access to this compound a priority for drug discovery and development programs. This guide will explore and compare several prominent synthetic strategies for the preparation of this compound, providing researchers with the necessary information to select the most appropriate route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several different starting materials and through various chemical transformations. This section will detail and compare the most common and effective routes, focusing on key performance indicators such as yield, reaction conditions, reagent toxicity, and overall synthetic efficiency.

Route 1: Dehydration of 3-Furamide

A classical and straightforward approach to nitrile synthesis is the dehydration of the corresponding primary amide. In the context of this compound, this involves the preparation of 3-furamide from a suitable precursor, typically 3-furoic acid, followed by a dehydration step.

Reaction Pathway:

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration A 3-Furoic Acid B 3-Furoyl Chloride A->B SOCl₂ or (COCl)₂ C 3-Furamide B->C NH₄OH D 3-Furamide E This compound D->E Dehydrating Agent (e.g., TFAA, POCl₃)

Figure 1: Two-step synthesis of this compound from 3-furoic acid via dehydration of 3-furamide.

Experimental Protocol: Dehydration of 3-Furamide with Trifluoroacetic Anhydride

  • Amide Formation: To a solution of 3-furoic acid in a suitable solvent such as dichloromethane, slowly add oxalyl chloride or thionyl chloride at 0 °C. After the evolution of gas ceases, the solvent is removed under reduced pressure to yield crude 3-furoyl chloride. This is then carefully added to a cooled solution of aqueous ammonia to form 3-furamide, which can be isolated by filtration.

  • Dehydration: The dried 3-furamide is suspended in a solvent like tetrahydrofuran. Trifluoroacetic anhydride (TFAA) is added dropwise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by distillation or column chromatography yields this compound.

Causality Behind Experimental Choices:

The two-step process is often preferred for its reliability. The conversion of the carboxylic acid to the acid chloride in the first step activates it for nucleophilic attack by ammonia, leading to high yields of the amide. For the dehydration step, powerful dehydrating agents are required. Trifluoroacetic anhydride is a common choice as it reacts readily with the amide to form a reactive intermediate that eliminates water to give the nitrile.[1] The use of a non-nucleophilic base like pyridine can also be employed to scavenge the trifluoroacetic acid byproduct.

Route 2: Palladium-Catalyzed Cyanation of 3-Halofurans

Transition metal-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis. The palladium-catalyzed cyanation of aryl and heteroaryl halides offers a direct route to the corresponding nitriles. For the synthesis of this compound, this would involve the reaction of a 3-halofuran (e.g., 3-bromofuran or 3-iodofuran) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Reaction Pathway:

A 3-Bromofuran B This compound A->B Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMF)

Figure 2: Palladium-catalyzed cyanation of 3-bromofuran.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromofuran

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromofuran, zinc cyanide, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Add a degassed polar aprotic solvent, such as dimethylformamide (DMF).

  • The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by gas chromatography (GC) or TLC.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by distillation to afford this compound.

Causality Behind Experimental Choices:

Palladium catalysis is highly effective for this transformation due to its ability to undergo a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The choice of zinc cyanide as the cyanide source is often preferred over more toxic alkali metal cyanides due to its lower toxicity and better compatibility with many catalytic systems.[3][4] The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The use of a polar aprotic solvent like DMF helps to dissolve the reagents and facilitate the reaction.

Route 3: Sandmeyer Reaction of 3-Aminofuran

The Sandmeyer reaction is a classic method for the conversion of an aromatic amino group into various functionalities, including the nitrile group, via a diazonium salt intermediate.[5] While conceptually straightforward, the application of this reaction to sensitive heterocyclic systems like furan can be challenging due to the potential for ring opening or polymerization under the acidic conditions typically employed.

Reaction Pathway:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 3-Aminofuran B Furan-3-diazonium salt A->B NaNO₂, aq. HCl 0-5 °C C Furan-3-diazonium salt D This compound C->D CuCN

Figure 3: Sandmeyer reaction for the synthesis of this compound from 3-aminofuran.

Experimental Protocol: Sandmeyer Reaction of 3-Aminofuran

  • Diazotization: 3-Aminofuran hydrochloride is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the furan-3-diazonium salt.

  • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is often accompanied by the evolution of nitrogen gas.

  • The reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion.

  • The product is typically extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification by distillation or chromatography provides this compound.

Causality Behind Experimental Choices:

The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[6] Copper(I) cyanide is the classic reagent for the cyanation step in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a cyanide nucleophile. The furan ring's sensitivity to strong acids necessitates careful control of the reaction conditions to avoid degradation of the starting material and product.

Data Presentation: Comparison of Synthetic Routes

RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
1: Dehydration of 3-Furamide 3-Furoic AcidSOCl₂, NH₄OH, TFAA60-80 (over 2 steps)Readily available starting material, reliable transformation.Two-step process, use of corrosive dehydrating agents.
2: Pd-Catalyzed Cyanation 3-BromofuranPd₂(dba)₃, dppf, Zn(CN)₂70-90High yield, direct conversion of a halo-furan.Requires an inert atmosphere, expensive catalyst and ligand, toxic cyanide source.[2]
3: Sandmeyer Reaction 3-AminofuranNaNO₂, HCl, CuCN40-60Utilizes a common and powerful transformation.Unstable diazonium salt intermediate, potentially harsh acidic conditions for a sensitive heterocycle, use of toxic copper cyanide.[5]

Conclusion and Future Outlook

The choice of synthetic route to this compound is a balance of factors including starting material availability, desired scale, and the technical capabilities of the laboratory.

  • The dehydration of 3-furamide represents a robust and scalable option, particularly if 3-furoic acid is readily available.

  • Palladium-catalyzed cyanation offers the highest yields and a direct conversion but comes with the cost and handling requirements of precious metal catalysts and toxic cyanide reagents.

  • The Sandmeyer reaction , while a classic, may present challenges due to the instability of the furan ring under the reaction conditions, often leading to lower yields.

Future research in this area may focus on developing more sustainable and efficient catalytic methods. This could include the use of more earth-abundant metal catalysts for cyanation reactions or the development of enzymatic or biocatalytic routes that operate under milder conditions. For instance, a chemoenzymatic strategy involving the conversion of 3-furaldehyde to its aldoxime followed by enzymatic dehydration could offer a greener alternative. As the demand for functionalized heterocyclic compounds continues to grow, the development of novel and improved synthetic routes to key intermediates like this compound will remain an important area of research.

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The Analytical Gauntlet: A Cross-Validation Guide to the Structural Elucidation of 3-Furonitrile via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the unambiguous identification of molecular structure is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutics. To mitigate this risk, a multi-technique, cross-validation approach is not just best practice; it is a scientific necessity. This guide provides an in-depth technical comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as applied to the structural elucidation of the heterocyclic compound, 3-Furonitrile. We will explore the orthogonal data each technique provides and demonstrate how their synergistic interpretation leads to a self-validating and confident structural assignment.

The Subject in Focus: this compound

This compound, a furan derivative with a nitrile functional group at the 3-position, is a valuable building block in organic synthesis. Its precise characterization is paramount for its effective use in the synthesis of more complex molecules.

Chemical Structure:

Molecular Formula: C₅H₃NO[1]

Molecular Weight: 93.08 g/mol [1]

The Power of Orthogonal Techniques: NMR and Mass Spectrometry

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For the structural elucidation of an unknown compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard method for the analysis of small, volatile molecules like this compound is Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation from any impurities.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments.[6]

  • Mass Analysis: The molecular ion and its fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

m/z Proposed Fragment Significance
93[C₅H₃NO]⁺•Molecular Ion (M⁺•)
65[M - CO]⁺•Loss of carbon monoxide
64[M - HCN]⁺•Loss of hydrogen cyanide
39[C₃H₃]⁺Propargyl cation
38[C₃H₂]⁺•Loss of a hydrogen from propargyl cation

Data interpreted from analogous compounds and fragmentation principles.

Mechanistic Insights: The Fragmentation Pathway

The fragmentation pattern provides valuable clues about the structure of this compound. The presence of the molecular ion at m/z 93 confirms the molecular weight. The loss of a neutral molecule of carbon monoxide (CO, 28 Da) to give a fragment at m/z 65 is a characteristic fragmentation of furan rings. The loss of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 64 is indicative of the nitrile group. The presence of a peak at m/z 39, corresponding to the stable propargyl cation, suggests the fragmentation of the furan ring.

G M [C₅H₃NO]⁺• m/z = 93 F1 [C₄H₃N]⁺• m/z = 65 M->F1 - CO F2 [C₄H₂O]⁺• m/z = 64 M->F2 - HCN F3 [C₃H₃]⁺ m/z = 39 F1->F3 - C₂H₂

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution.[2] It is based on the interaction of atomic nuclei with an external magnetic field.[7] For organic compounds, ¹H (proton) and ¹³C NMR are the most informative.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals from the nuclei are detected.

  • Data Processing: The detected signals are transformed from a time-domain signal (Free Induction Decay, FID) to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing P1 Dissolve this compound in Deuterated Solvent P2 Add TMS Reference P1->P2 A1 Place Sample in Magnetic Field P2->A1 A2 Irradiate with RF Pulses A1->A2 A3 Detect FID Signal A2->A3 D1 Fourier Transform A3->D1 D2 Phase and Baseline Correction D1->D2

Caption: General workflow for NMR data acquisition and processing.

Data Presentation: ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound provides information about the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ) ppm (in CDCl₃) Carbon Assignment Hybridization
148.9C5sp²
146.9C2sp²
121.2C4sp²
113.8CNsp
96.6C3sp²

Data obtained from SpectraBase.[8]

Data Presentation: Predicted ¹H NMR Spectrum of this compound
Predicted Chemical Shift (δ) ppm Proton Assignment Multiplicity Coupling Constant (J) Hz
~8.1H2Triplet~0.8
~7.5H5Triplet~1.8
~6.8H4Doublet of Doublets~1.8, ~0.8

Predicted values based on analogous structures and established NMR principles.

The Cross-Validation Checkpoint: Synthesizing the Data

The true power of this dual-technique approach lies in the cross-validation of the data sets.

  • Molecular Formula Confirmation: High-resolution mass spectrometry would confirm the molecular formula as C₅H₃NO. The ¹³C NMR spectrum shows five distinct carbon signals, and the predicted ¹H NMR spectrum shows three proton signals, consistent with this formula.

  • Functional Group Corroboration: The mass spectrum shows a characteristic loss of HCN, strongly suggesting the presence of a nitrile group. In the ¹³C NMR spectrum, the signal at 113.8 ppm is in the typical range for a nitrile carbon.

  • Skeletal Structure Assembly: The ¹H and ¹³C NMR data are used to piece together the furan ring. The chemical shifts of the protons and carbons are characteristic of an aromatic furan ring. The predicted coupling constants in the ¹H NMR spectrum would reveal the connectivity of the protons, confirming their relative positions on the ring. The mass spectrum's observation of CO loss further supports the presence of the furan moiety.

  • Isomer Differentiation: The specific chemical shifts and coupling patterns in the NMR spectra definitively place the nitrile group at the 3-position. For example, if the nitrile were at the 2-position, a different set of chemical shifts and coupling constants would be observed for the furan protons.

G cluster_MS cluster_NMR MS Mass Spectrometry (Molecular Formula & Fragmentation) MS_data Molecular Ion: m/z 93 Fragments: -CO, -HCN NMR NMR Spectroscopy (Connectivity & Chemical Environment) NMR_data ¹³C Signals: 5 ¹H Signals: 3 Confirms C-H framework Structure Confirmed Structure of This compound MS_data->Structure Cross-Validation NMR_data->Structure Cross-Validation

Caption: The synergistic relationship between NMR and MS in structural elucidation.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of this compound serves as a clear example of the power of cross-validation in analytical chemistry. Mass spectrometry provides the fundamental molecular formula and key fragmentation clues, while NMR spectroscopy offers the detailed architectural plan of the molecule. When the data from these two orthogonal techniques converge to support a single, unambiguous structure, a high degree of confidence is achieved. This self-validating system is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of chemical products and pharmaceuticals. As senior application scientists, it is our responsibility to champion and implement such rigorous analytical strategies to uphold the highest standards of scientific integrity.

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Furanonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of analytical methodologies for determining the isomeric purity of furanonitriles. It is designed to move beyond procedural lists, offering field-proven insights and the scientific rationale behind methodological choices to empower researchers in selecting and developing robust, reliable analytical workflows.

The Imperative of Isomeric Purity in Furanonitrile-Containing APIs

Furanonitriles are privileged scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). However, their synthesis can often yield a mixture of isomers—be they constitutional (structural) isomers, geometric isomers, or enantiomers. The seemingly subtle difference in the spatial arrangement of atoms can lead to dramatically different pharmacological and toxicological profiles.[1][2] For instance, one enantiomer may be therapeutically active while the other is inactive or, in a worst-case scenario, toxic.

Consequently, regulatory bodies such as the FDA and EMA mandate rigorous characterization and control of isomeric impurities.[3][4] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A/B on impurities and Q2(R2) on method validation, form the bedrock of our analytical obligations.[4][5] This guide will navigate the primary analytical techniques used to meet and exceed these standards, ensuring the safety, quality, and efficacy of the final drug product.[6]

A Comparative Overview of Core Analytical Techniques

The analysis of furanonitrile isomers requires techniques that offer high resolving power and sensitivity. The choice of method is not arbitrary; it is dictated by the physicochemical properties of the isomers —volatility, polarity, chromophores, and the nature of the isomerism (e.g., structural vs. chiral). The principal techniques in our arsenal are chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Chromatographic techniques physically separate isomers before detection, while NMR distinguishes them based on their unique nuclear environments in solution.

Chromatographic Separations: The Workhorse of Purity Analysis

Chromatography is the cornerstone of isomeric purity analysis due to its exceptional separation capabilities.[4] The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the gold standard for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for a wide range of furanonitrile derivatives.[7][9]

  • Expertise & Causality: The success of an HPLC separation hinges almost entirely on the selection of the column (stationary phase) and mobile phase. For furanonitrile isomers, particularly enantiomers, a Chiral Stationary Phase (CSP) is essential.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance). Cyclodextrin-based CSPs are also highly effective, particularly for compounds that can fit within their hydrophobic cavity.[10] Reversed-phase (RP-HPLC) is the most common mode, using polar mobile phases and hydrophobic stationary phases, which is compatible with a wide array of furanonitrile structures.[11]

  • Trustworthiness: A method's reliability is established through rigorous validation.[12] System suitability tests (SSTs), such as resolution factor (>1.7 for baseline separation), peak tailing, and precision of replicate injections, must be defined and met before any sample analysis to ensure the system is performing correctly.[13]

Experimental Protocol: Chiral HPLC-UV for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of a hypothetical furanonitrile API.

Methodology:

  • Column Selection: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 150 mm, 5 µm).

    • Rationale: This CSP is known for its excellent resolving power for a wide range of chiral compounds containing aromatic moieties, which are common in furanonitrile-based APIs.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane:Ethanol (80:20, v/v). Filter through a 0.45 µm membrane filter and degas.

    • Rationale: Normal phase chromatography often provides better selectivity for chiral separations. The ratio of the non-polar (hexane) and polar (ethanol) components is critical for optimizing retention and resolution.

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) at 275 nm.

    • Rationale: 275 nm is chosen based on the UV absorbance maximum of the furanonitrile chromophore. A controlled temperature ensures reproducible retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the furanonitrile sample in the mobile phase to a final concentration of 1.0 mg/mL.

    • Prepare a spiked sample containing 99.5% of the desired enantiomer and 0.5% of the undesired enantiomer to verify the limit of quantitation (LOQ).

  • Analysis & Data Processing:

    • Inject the samples and record the chromatograms.

    • Identify the peaks corresponding to each enantiomer based on the injection of individual standards (if available) or the spiked sample.

    • Calculate the enantiomeric purity as a percentage of the peak area of the undesired enantiomer relative to the total peak area of both enantiomers.

Gas Chromatography (GC)

GC is the ideal choice for furanonitriles that are volatile and thermally stable.[9] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

  • Expertise & Causality: For chiral furanonitriles, a GC column coated with a chiral stationary phase, typically a cyclodextrin derivative, is required.[14] The temperature program is a critical parameter; a slow ramp rate can significantly improve the resolution of closely eluting isomers.[14] Coupling GC with a Mass Spectrometer (GC-MS) is highly advantageous, as it provides both separation and structural confirmation, adding a layer of certainty to peak identification.[3][15] FTIR can also be used as a detector and is particularly useful for distinguishing isomers that may have similar mass spectra.[16][17]

  • Trustworthiness: The protocol's validity is confirmed by demonstrating baseline resolution of the isomeric peaks and ensuring the method is free from interferences from the sample matrix. Method validation will confirm its suitability for its intended purpose.[12][13]

Experimental Protocol: GC-MS for Structural Isomer Purity

Objective: To separate and identify two structural isomers of a volatile furanonitrile.

Methodology:

  • Column Selection: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing good resolution for a wide range of semi-polar compounds. For chiral analysis, a column like a Chiraldex G-TA would be used.

  • Instrumentation Setup (GC):

    • GC System: Agilent 8890 GC or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Rationale: The split injection prevents column overloading, and the temperature program is designed to separate isomers with potentially different boiling points.

  • Instrumentation Setup (MS):

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Dilute the furanonitrile sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 100 µg/mL.

  • Analysis & Data Processing:

    • Inject the sample.

    • Identify the isomers based on their retention times and unique mass fragmentation patterns.

    • Quantify purity based on the relative peak areas, assuming equal response factors for the isomers.

Spectroscopic Methods: A Structural Perspective

While chromatography physically separates isomers, spectroscopic techniques like NMR provide an orthogonal approach, distinguishing isomers in the same solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for distinguishing structural isomers.[18] The chemical shift, multiplicity, and integration of signals in a ¹H or ¹³C NMR spectrum provide a unique fingerprint for each isomer.[19]

  • Expertise & Causality: Enantiomers, being chemically identical in an achiral environment, produce identical NMR spectra. To resolve them, a Chiral Solvating Agent (CSA) is introduced.[20] The CSA forms transient diastereomeric complexes with each enantiomer, and these complexes have distinct NMR spectra, allowing for their differentiation and quantification.[20] This approach avoids potentially difficult chromatographic method development but is generally less sensitive.

  • Trustworthiness: The accuracy of quantification by NMR (qNMR) relies on proper instrument calibration, the use of an internal standard, and ensuring complete relaxation of the nuclei being analyzed. The method's linearity and accuracy must be validated over the relevant concentration range.[20]

Method Selection and Comparative Analysis

Choosing the right technique is a critical decision that balances analytical needs with practical constraints. The following workflow and table summarize the key decision points and performance characteristics.

Diagram: Isomeric Purity Method Selection Workflow

MethodSelection start Sample Received (Furanonitrile Isomer Mixture) q1 Are isomers volatile & thermally stable? start->q1 q2 Are they chiral isomers (enantiomers)? q1->q2 Yes hplc HPLC / UHPLC q1->hplc No gc Gas Chromatography (GC) q2->gc No gc_chiral Chiral GC q2->gc_chiral Yes q3 Are they chiral isomers (enantiomers)? q4 High sensitivity required (<0.1%)? q3->q4 No (Structural Isomers) hplc_chiral Chiral HPLC / SFC q3->hplc_chiral Yes q4->hplc Yes nmr NMR Spectroscopy q4->nmr No report Final Isomeric Purity Report gc->report gc_chiral->report hplc->q3 hplc_chiral->report nmr->q4 Orthogonal Confirmation nmr_csa NMR with Chiral Solvating Agent (CSA) nmr->nmr_csa Yes (Chiral) nmr_csa->report

Caption: Decision tree for selecting the primary analytical technique.

Table: Comparison of Analytical Techniques for Furanonitrile Isomers
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy
Primary Application Volatile, thermally stable isomersBroad applicability, non-volatile or thermally labile isomersStructural isomers; enantiomers with CSAs
Separation Principle Partitioning in gas phasePartitioning in liquid phaseDifferentiation in magnetic field
Resolution/Selectivity High to Excellent (especially with chiral columns)High to Excellent (CSP-dependent)Moderate to High (structure-dependent)
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL with MS)Very High (µg/mL to ng/mL with UV/MS)Lower (typically >0.1%)
Speed of Analysis Fast (5-30 min)Moderate (10-60 min), faster with UHPLCFast per sample (5-15 min), but sample prep can add time
Method Development Moderate complexityCan be complex, especially for chiral methodsSimpler for structural isomers; CSA selection adds complexity
Quantitative Accuracy ExcellentExcellentExcellent (qNMR)
Key Advantage Ideal for volatile compoundsHighly versatile and robust, "gold standard"Provides definitive structural information, non-destructive
Key Limitation Limited to thermally stable analytesHigher solvent consumptionLower sensitivity, not suitable for trace analysis

Method Validation: The Foundation of Trust

A developed method is not complete until it is validated to prove it is fit for its intended purpose.[5] Validation is a mandatory, systematic process that establishes the performance characteristics of the method.

Diagram: Analytical Method Validation Workflow (ICH Q2(R2))

ValidationWorkflow cluster_validation Validation Parameters start Final Optimized Analytical Method spec Specificity / Selectivity (Discrimination from impurities) start->spec lin Linearity (Proportional response to concentration) spec->lin acc Accuracy (% Recovery of known amount) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) (Lowest detectable amount) prec->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable amount) lod->loq range Range (Interval of acceptable performance) loq->range robust Robustness (Insensitive to small variations) report Validation Report & SOP robust->report range->robust

Caption: Key parameters for analytical method validation per ICH guidelines.

Conclusion

The isomeric purity analysis of furanonitriles is a critical and multifaceted challenge in pharmaceutical development. There is no single "best" method; instead, the optimal approach is derived from a logical, science-driven evaluation of the analyte's properties and the specific analytical requirements.

  • HPLC remains the most versatile and widely deployed technique, with a vast library of chiral stationary phases available for enantiomeric separations.

  • GC offers a fast and powerful alternative for volatile furanonitriles, especially when coupled with mass spectrometry.

  • NMR provides an invaluable orthogonal technique for structural confirmation and can be adapted for chiral analysis, reinforcing the data obtained from chromatographic methods.

A thorough understanding of the principles, advantages, and limitations of each technique, combined with a steadfast commitment to rigorous method validation, is paramount. This ensures the generation of accurate and reliable data, ultimately safeguarding patient health and satisfying global regulatory standards.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Modern Pharmaceutical Research. [Link]

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A Comparative Guide to the Reactivity of 3-Furonitrile and 3-Thiophenecarbonitrile for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences synthetic strategy and molecular design. Among the vast array of available scaffolds, 3-furonitrile and 3-thiophenecarbonitrile represent two isomeric five-membered heterocycles with significant utility as precursors in the synthesis of complex organic molecules. While structurally similar, the fundamental differences in the electronic properties of the oxygen and sulfur heteroatoms impart distinct reactivities to these molecules. This guide provides an in-depth comparative analysis of the reactivity of this compound and 3-thiophenecarbonitrile, supported by established principles of heterocyclic chemistry and representative experimental protocols.

Foundational Principles: A Tale of Two Heteroatoms

The reactivity of furan and thiophene derivatives is fundamentally governed by the nature of the heteroatom within the aromatic ring. Oxygen, being more electronegative than sulfur, holds its lone pair of electrons more tightly. In contrast, the 3p orbitals of sulfur in thiophene offer a more effective overlap with the 2p orbitals of the carbon atoms, leading to a more efficient delocalization of its lone pair and greater aromatic stabilization. This difference in aromaticity is a key determinant of their relative reactivity.

The general order of reactivity for electrophilic aromatic substitution in the parent heterocycles is well-established: furan > thiophene.[1][2] This is attributed to the lower resonance stabilization of furan, which means there is less aromatic character to be disrupted in the formation of the intermediate sigma complex during electrophilic attack.[2]

The introduction of an electron-withdrawing nitrile group at the 3-position deactivates the ring towards electrophilic attack in both molecules. However, the inherent differences in the electronic nature of the furan and thiophene rings are expected to persist, influencing their behavior in a variety of chemical transformations.

Physical and Chemical Properties at a Glance

A summary of the key physical and chemical properties of this compound and 3-thiophenecarbonitrile is presented below for quick reference.

PropertyThis compound3-Thiophenecarbonitrile
Molecular Formula C₅H₃NOC₅H₃NS
Molecular Weight 93.08 g/mol 109.15 g/mol
Appearance Colorless to white crystalline low melting solidColorless to yellow liquid
Boiling Point 151 °C224 °C
Density 1.073 g/mL at 25 °C1.14 g/cm³

Comparative Reactivity in Key Synthetic Transformations

This section delves into a comparative analysis of the reactivity of this compound and 3-thiophenecarbonitrile in several crucial classes of organic reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The nitrile group at the 3-position is a meta-director in benzene chemistry; however, in five-membered heterocycles, the directing effect of the heteroatom often dominates. For both this compound and 3-thiophenecarbonitrile, electrophilic attack is anticipated to occur at the C5 position, which is the most electron-rich and sterically accessible site.

Expected Reactivity Order: this compound > 3-Thiophenecarbonitrile

The higher inherent reactivity of the furan ring suggests that this compound will undergo electrophilic substitution under milder conditions or at a faster rate than 3-thiophenecarbonitrile.[1]

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[3][4]

  • Reaction:

  • Procedure:

    • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

    • Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of this compound or 3-thiophenecarbonitrile (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate This compound or 3-Thiophenecarbonitrile Substrate->Intermediate Product_Iminium Iminium Salt Product Intermediate->Product_Iminium Deprotonation Final_Product 5-Formyl-3-furonitrile or 5-Formyl-3-thiophenecarbonitrile Product_Iminium->Final_Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reactivity of the Nitrile Group

The nitrile group itself can undergo a variety of transformations, including reduction to an amine and hydrolysis to a carboxylic acid. The reactivity of the nitrile is influenced by the electronic nature of the aromatic ring to which it is attached.

Expected Reactivity Order for Nucleophilic Attack on the Nitrile Carbon: this compound > 3-Thiophenecarbonitrile

The more electronegative oxygen atom in the furan ring will exert a stronger electron-withdrawing inductive effect, making the nitrile carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack compared to 3-thiophenecarbonitrile.

Experimental Protocol: Reduction of the Nitrile Group to a Primary Amine

This protocol outlines a general procedure for the reduction of the nitrile group using lithium aluminum hydride (LiAlH₄).

  • Reaction:

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in a dry ether solvent (e.g., diethyl ether or THF) under an inert atmosphere at 0 °C, add a solution of this compound or 3-thiophenecarbonitrile (1 equivalent) in the same dry solvent dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with the ether solvent.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

    • The product can be further purified by distillation or chromatography if necessary.

Nucleophilic Aromatic Substitution

While less common for electron-rich heterocycles, nucleophilic aromatic substitution (SNA) can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing groups. In the case of a hypothetical 2-halo-3-cyanofuran or -thiophene, the cyano group would activate the ring towards nucleophilic attack.

Expected Reactivity Order: 2-Halo-3-cyanofuran > 2-Halo-3-cyanothiophene

The greater electronegativity of the oxygen in the furan ring would better stabilize the negative charge in the Meisenheimer intermediate formed during the addition of the nucleophile, thus accelerating the reaction compared to the thiophene analogue. [5][6]

Conclusion

The choice between this compound and 3-thiophenecarbonitrile in a synthetic campaign should be guided by a clear understanding of their differential reactivity. For electrophilic aromatic substitutions and reactions involving nucleophilic attack on the nitrile carbon, this compound is predicted to be the more reactive species. In contrast, for metal-catalyzed cross-coupling reactions of their halo-derivatives, the reactivity is expected to be more comparable.

This guide provides a foundational framework for anticipating the behavior of these valuable heterocyclic building blocks. It is imperative for the practicing scientist to recognize that while these general principles are robust, the specific outcome of a reaction can be influenced by a multitude of factors including the choice of reagents, solvent, and temperature. Therefore, careful optimization of reaction conditions is always recommended to achieve the desired synthetic outcome.

References

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A Senior Application Scientist's Guide to Validating the Structure of Novel 3-Furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel molecule is only the beginning. The rigorous, unambiguous confirmation of its chemical structure is a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of novel 3-furonitrile derivatives, a class of compounds with significant potential in medicinal chemistry.

The furan scaffold is a privileged heterocycle in drug discovery, and the introduction of a nitrile group at the 3-position creates a unique electronic and steric environment, making its derivatives attractive for molecular design. However, the same features that confer interesting biological properties can also present challenges in structural elucidation. This guide is designed to navigate these challenges by providing a comparative framework for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.

Our approach is rooted in a philosophy of orthogonal validation, where each technique provides a unique and complementary piece of the structural puzzle. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Strategic Workflow for Structural Validation

The journey from a newly synthesized compound to a fully validated structure follows a logical progression. While the specific experiments may vary based on the complexity of the derivative, a robust workflow is essential. The following diagram illustrates the recommended strategic approach, emphasizing the interplay between different analytical techniques.

Structural Validation Workflow Figure 1. Strategic Workflow for Structural Validation of Novel this compound Derivatives cluster_0 Initial Characterization cluster_2 Detailed Connectivity and Stereochemistry cluster_3 Unambiguous 3D Structure Purity Assessment (LC-MS, NMR) Purity Assessment (LC-MS, NMR) 1D NMR (1H, 13C) 1D NMR (1H, 13C) Purity Assessment (LC-MS, NMR)->1D NMR (1H, 13C) HRMS HRMS 1D NMR (1H, 13C)->HRMS 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) HRMS->2D NMR (COSY, HSQC, HMBC) X-ray Crystallography X-ray Crystallography 2D NMR (COSY, HSQC, HMBC)->X-ray Crystallography If crystalline & absolute confirmation needed

Caption: Strategic workflow for structural validation.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked about the molecule's structure. Here, we compare the strengths and limitations of NMR, MS, and X-ray crystallography in the context of novel this compound derivatives.

Technique Information Provided Strengths for this compound Derivatives Limitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and stereochemistry of atoms.- Unambiguously determines the substitution pattern on the furan ring. - Elucidates the connectivity of substituents to the core structure. - Provides insights into stereochemistry and conformational preferences.- Requires a relatively larger sample amount. - Can be complex to interpret for highly substituted or conformationally flexible derivatives. - Does not directly provide molecular weight.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS), and information on fragmentation patterns.- Confirms the molecular formula. - Fragmentation patterns can provide clues about the substituents and their connectivity. - Highly sensitive, requiring minimal sample.- Does not provide information on stereochemistry. - Isomers can be difficult to distinguish based on mass alone. - Fragmentation can be complex and difficult to interpret without reference spectra.
X-ray Crystallography The exact three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute stereochemistry.- Provides the "gold standard" for structural proof. - Unambiguously determines the connectivity and stereochemistry. - Can reveal subtle conformational details and intermolecular interactions.- Requires a high-quality single crystal of the compound, which can be challenging to grow.[1][2][3] - The solid-state structure may not be representative of the solution-state conformation.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4][5] For a novel this compound derivative, a suite of 1D and 2D NMR experiments is essential to piece together the molecular framework.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize overlapping signals with the solvent peak.

  • 1D ¹H NMR: This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

  • 1D ¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. For this compound derivatives, the chemical shift of the nitrile carbon (typically 115-125 ppm) is a key diagnostic signal.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule, such as the protons on the furan ring and within aliphatic chains of substituents.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.[6][7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in the HSQC spectrum. For a this compound derivative, HMBC correlations from the furan protons to the nitrile carbon can definitively confirm the position of the nitrile group.[6][7][8]

  • Why start with ¹H NMR? It is the most sensitive nucleus and provides a wealth of information quickly, allowing for an initial assessment of the structure and purity.

  • Why is HMBC so critical for novel compounds? It provides the long-range connectivity information that allows the assembly of the complete molecular skeleton, especially in connecting fragments separated by quaternary carbons or heteroatoms.[6][8]

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.[9] This information is orthogonal to NMR data and is essential for confirming the proposed molecular formula.

  • Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for most organic molecules.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

  • Data Interpretation: The exact mass is used to calculate the elemental composition. The fragmentation pattern, if observed, can provide structural clues. For nitriles, the molecular ion peak (M+) is often weak or absent, but a weak M-1 peak due to the loss of an alpha-hydrogen may be present.

The fragmentation of the furan ring can be influenced by the position and nature of substituents.[10][11] For a this compound derivative, characteristic fragmentation pathways may include the loss of the nitrile group (CN), hydrogen cyanide (HCN), or cleavage of the furan ring. Comparing the fragmentation pattern to that of known furan derivatives can provide valuable structural insights.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is required, single crystal X-ray crystallography is the definitive technique.[1][9]

  • Crystal Growth: This is often the most challenging step.[2][3][12] Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent. As the non-solvent vapor diffuses into the solution, the solubility of the compound decreases, promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the compound to crystallize.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The crystal is placed in an intense beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

While NMR and MS can provide a strong hypothesis for the structure of a novel this compound derivative, X-ray crystallography provides the ultimate confirmation. It can reveal subtle stereochemical details that may be difficult to discern from NMR data alone and provides a solid foundation for understanding the molecule's structure-activity relationship.

Visualizing the Logic: A Comparative Decision Tree

The following diagram illustrates a decision-making process for choosing the appropriate analytical techniques based on the information required.

Analytical Technique Decision Tree Figure 2. Decision Tree for Technique Selection Start Start Need Molecular Formula? Need Molecular Formula? Start->Need Molecular Formula? Need Connectivity? Need Connectivity? Need Molecular Formula?->Need Connectivity? No HRMS HRMS Need Molecular Formula?->HRMS Yes Need Absolute Stereochemistry? Need Absolute Stereochemistry? Need Connectivity?->Need Absolute Stereochemistry? No 1D & 2D NMR 1D & 2D NMR Need Connectivity?->1D & 2D NMR Yes X-ray Crystallography X-ray Crystallography Need Absolute Stereochemistry?->X-ray Crystallography Yes Structure Validated Structure Validated Need Absolute Stereochemistry?->Structure Validated No HRMS->Need Connectivity? 1D & 2D NMR->Need Absolute Stereochemistry? X-ray Crystallography->Structure Validated

Caption: Decision tree for selecting analytical techniques.

Conclusion

The structural validation of novel this compound derivatives is a multifaceted process that requires a strategic and orthogonal approach. By combining the detailed connectivity information from NMR spectroscopy, the precise molecular formula from mass spectrometry, and, when necessary, the unambiguous three-dimensional structure from X-ray crystallography, researchers can have the utmost confidence in their newly synthesized molecules. This guide provides a framework for making informed decisions about which techniques to employ and how to interpret the resulting data, ultimately accelerating the drug discovery and development process.

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A Comparative Guide to Catalytic Synthesis of 3-Furonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Furonitrile Moiety

This compound, a seemingly simple heterocyclic compound, holds considerable significance as a structural motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the nitrile group at the 3-position of the furan ring offers distinct reactivity and structural characteristics compared to its more commonly synthesized 2-furonitrile isomer. This guide provides a comprehensive comparison of modern catalytic strategies for the synthesis of this compound, offering researchers the critical insights needed to select the optimal synthetic route for their specific application. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Strategic Approaches to the Furan Core: A Mechanistic Overview

The synthesis of 3-substituted furans, including this compound, presents a different set of challenges compared to the more straightforward synthesis of 2-substituted furans, which often start from the readily available biomass-derived platform chemical, furfural (2-furaldehyde). The construction of the 3-substituted furan ring often requires more sophisticated catalytic systems that can control regioselectivity. Here, we will explore the primary catalytic pathways that have emerged as powerful tools for this purpose.

Palladium-Catalyzed Cyanation of 3-Halofurans

One of the most direct approaches to this compound is the palladium-catalyzed cyanation of a pre-functionalized 3-halofuran (e.g., 3-bromofuran or 3-iodofuran). This method leverages the well-established power of palladium catalysis in cross-coupling reactions.

Reaction Mechanism: The catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling reactions, is initiated by the oxidative addition of the 3-halofuran to a low-valent palladium(0) complex. This is followed by a transmetalation step where a cyanide anion from a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) displaces the halide on the palladium center. The cycle is completed by reductive elimination, which forms the C-CN bond and regenerates the active palladium(0) catalyst.

Causality Behind Experimental Choices: The choice of ligand for the palladium catalyst is critical in this process. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, while also preventing catalyst deactivation. The selection of the cyanide source is also crucial, with less toxic and more manageable reagents like potassium ferrocyanide gaining favor over traditional, highly toxic cyanide salts.

Caption: General workflow for intramolecular Wittig synthesis of furans.

Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as exceptionally powerful tools for the cyclization of various unsaturated substrates to form furans. These reactions often proceed under mild conditions with high atom economy.

Reaction Mechanism: Gold catalysts are highly carbophilic and readily activate carbon-carbon multiple bonds. In the context of furan synthesis, a gold catalyst can coordinate to the alkyne moiety of a suitably functionalized precursor, such as an alkynol or an alkynone. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by a tethered oxygen atom. The resulting intermediate then undergoes further rearrangement and protodeauration to afford the furan ring. [1][2] Causality Behind Experimental Choices: The choice of the gold catalyst and its ligands can influence the reaction's efficiency and selectivity. The solvent also plays a crucial role, with non-coordinating solvents often being preferred to avoid catalyst inhibition. The nature of the starting material is key to directing the cyclization to form the desired 3-substituted furan.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is a multifactorial decision that depends on criteria such as yield, selectivity, substrate scope, catalyst cost, and operational simplicity. The following table provides a comparative summary of the performance of different catalytic approaches based on literature data for the synthesis of 3-substituted furans, which can be extrapolated for the synthesis of this compound.

Catalytic SystemCatalyst/ReagentsTypical SubstrateReaction ConditionsYield (%)SelectivityKey AdvantagesKey Limitations
Palladium-Catalyzed Cyanation Pd catalyst (e.g., Pd(PPh₃)₄), Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆])3-Halofuran40-120 °C, 3-24 h70-95HighDirect conversion, good functional group tolerance.Requires pre-functionalized furan, potential toxicity of cyanide source.
Rhodium-Catalyzed Hydroformylation Rh catalyst (e.g., Rh(acac)(CO)₂), Phosphine ligand, Syngas (CO/H₂)Propargylic alcohol80-120 °C, high pressure60-90High regioselectivityBuilds the furan ring and introduces a functional handle in one step.Requires high-pressure equipment, two-step process to get the nitrile.
Intramolecular Wittig Reaction Phosphine, BaseAcyclic precursor with carbonyl and phosphonium saltRoom temperature, 1-24 h70-95HighMild reaction conditions, high functional group tolerance.Stoichiometric use of phosphine reagent, multi-step synthesis of precursor.
Gold-Catalyzed Cycloisomerization Au catalyst (e.g., AuCl₃, (Ph₃P)AuCl/AgOTf)Alkynol, AlkynoneRoom temperature to 70 °C, 1-24 h80-98HighVery mild conditions, high atom economy, low catalyst loading.Sensitivity of catalyst to impurities, cost of gold.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the key catalytic systems discussed. These protocols are representative examples and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromofuran

Materials:

  • 3-Bromofuran

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Na₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 3-bromofuran (1.0 equiv.) and K₄[Fe(CN)₆]·3H₂O (0.5 equiv.) to the tube.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Gold-Catalyzed Cycloisomerization of a 3-Alkyne-1,2-diol

Materials:

  • A suitable 3-alkyne-1,2-diol precursor

  • (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)

  • Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To an oven-dried flask, add the 3-alkyne-1,2-diol (1.0 equiv.).

  • Dissolve the substrate in anhydrous DCM under an inert atmosphere.

  • In a separate vial, prepare the active gold catalyst by mixing (Ph₃P)AuCl (1 mol%) and AgOTf (1 mol%) in DCM.

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting 3-substituted furan can then be further functionalized to this compound if the nitrile group is not already present.

Conclusion and Future Outlook

The synthesis of this compound remains a challenging yet rewarding endeavor for synthetic chemists. While direct, high-yielding methods from simple precursors are still under development, the catalytic strategies outlined in this guide provide a powerful and versatile toolkit for accessing this important heterocyclic motif. Palladium-catalyzed cyanation offers a direct route from pre-functionalized furans, while rhodium, Wittig, and gold-based methodologies enable the construction of the furan ring with the desired 3-substitution pattern.

The choice of the optimal catalyst and method will ultimately depend on the specific requirements of the target molecule, including considerations of scale, cost, and functional group compatibility. Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems, potentially leveraging earth-abundant metals and biomass-derived starting materials to further enhance the green credentials of this compound synthesis.

References

  • Beller, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 49(18), 6595-6608. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cs/d0cs00536c]
  • Grushin, V. V. (2010). Mechanistic aspects of palladium-catalyzed cyanation. Accounts of Chemical Research, 43(1), 160-171. [URL: https://pubs.acs.org/doi/abs/10.1021/ar9001763]
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2002). Rhodium catalyzed hydroformylation. Springer Science & Business Media.
  • Kao, T. T., et al. (2010). Preparation of tetrasubstituted furans via intramolecular Wittig reactions with phosphorus ylides as intermediates. Organic Letters, 12(13), 3066-3069. [URL: https://pubs.acs.org/doi/10.1021/ol101080q]
  • Egi, M., et al. (2009). Cationic gold (I)-mediated intramolecular cyclization of 3-alkyne-1, 2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles. Organic Letters, 11(22), 5002-5005. [URL: https://pubs.acs.org/doi/10.1021/ol901942t]
  • O'Brien, C. J., et al. (2018). The Wittig Reaction: A Powerful Tool for Alkene Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211. [URL: https://pubs.acs.org/doi/abs/10.1021/cr000436x]
  • Heron, B. M. (1995). Heterocycles from intramolecular Wittig, Horner and Wadsworth-Emmons reactions. Heterocycles, 41(10), 2357-2386.
  • Li, J. J. (2014).
  • Beller, M., & Zapf, A. (2004). Palladium-catalyzed cyanation of aryl halides—recent developments and perspectives. Angewandte Chemie International Edition, 43(42), 5594-5610. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200460430]
  • Hosseyni, S., Su, Y., & Shi, X. (2015). Gold-catalyzed synthesis of substituted furan by intermolecular cascade reaction of propargyl alcohol and alkyne. Organic Letters, 17(24), 6010-6013. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b02980]
  • Davies, H. M., & Antoulinakis, E. G. (2001). Recent progress in rhodium-catalyzed reactions of carbenoids. Journal of Organometallic Chemistry, 624(1-2), 24-33.

Sources

A Guide to Orthogonal Analytical Techniques for the Comprehensive Characterization of 3-Furonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the absolute and unambiguous characterization of raw materials, intermediates, and final active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a foundational pillar of product quality and safety. 3-Furonitrile, a key heterocyclic building block, is no exception. Its purity and identity must be unequivocally established. This guide provides an in-depth comparison of orthogonal analytical techniques, offering a multi-faceted approach to the characterization of this compound, ensuring that every critical quality attribute is thoroughly interrogated.

The principle of orthogonality in analytical chemistry dictates the use of multiple, distinct methods that measure the same analyte attribute through different physicochemical principles.[1] This approach significantly strengthens the confidence in analytical results, as it is highly improbable that different methods would be similarly deceived by the same impurity or matrix effect.[2] For a molecule like this compound (C₅H₃NO, MW: 93.08), a comprehensive characterization strategy must address its identity, purity, assay, and potential impurities, which can include isomers (e.g., 2-Furonitrile), starting materials, and by-products.[3][4][5]

This guide is structured to walk researchers and drug development professionals through a logical workflow, explaining not just the "how" but the critical "why" behind each technical choice, grounded in authoritative standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical procedure validation.[6][7][8]

Section 1: Identity Confirmation - Beyond a Single Data Point

Confirming the chemical identity of this compound requires techniques that provide detailed structural information. Relying on a single method is insufficient; a combination of spectroscopic techniques is essential to build a conclusive case.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's covalent bonds, causing them to vibrate at specific frequencies.[9] This provides a unique "fingerprint" and confirms the presence of key functional groups.

Experimental Causality: For this compound, the most telling feature is the sharp, intense absorption peak from the nitrile (C≡N) group stretch. Aromatic nitriles typically show this peak in the 2240-2220 cm⁻¹ region.[11] The position is slightly lower than in saturated nitriles due to electronic conjugation with the furan ring.[11] Additionally, C-H stretching from the aromatic furan ring and C-O-C stretching vibrations will be present, confirming the core structure. The absence of significant peaks in other regions (e.g., a broad -OH stretch around 3300 cm⁻¹) provides evidence against major impurities.

Protocol: FTIR Analysis of this compound (Attenuated Total Reflectance - ATR)

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Examine the resulting absorbance spectrum for characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field.[10] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, making it the gold standard for structural elucidation.[12][13]

Experimental Causality:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three protons on the furan ring. Their chemical shifts, splitting patterns (coupling), and integration values will be unique to the 3-substituted furan structure, allowing clear differentiation from its 2-Furonitrile isomer.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals: one for the nitrile carbon and four for the furan ring carbons. The chemical shift of the nitrile carbon is particularly characteristic.

The combination of FTIR and NMR provides complementary and definitive structural confirmation.[9]

Section 2: Purity and Assay - A Chromatographic Core

Chromatographic techniques are the cornerstone for separating and quantifying the main component from its impurities.[14][15] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) operate on different separation principles and are thus excellent orthogonal choices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[16] The Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon atoms, making it ideal for quantification (assay) and purity assessment of organic molecules.

Experimental Causality: this compound is a relatively small, volatile molecule (boiling point: 120-122 °C), making it an excellent candidate for GC analysis.[3] The choice of column is critical. A mid-polarity column (e.g., one containing cyanopropylphenyl groups) is often a good starting point for aromatic nitriles, offering a different selectivity mechanism compared to standard non-polar (e.g., 5% phenyl) or polar (e.g., wax) columns. This choice is based on balancing interactions with the polar nitrile group and the aromatic furan ring.

Protocol: GC-FID Assay and Purity of this compound

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve in a suitable solvent (e.g., Dichloromethane or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve in the same solvent to a similar concentration as the primary standard.

  • GC Instrument Parameters:

    • Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).

    • Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min.

    • Detector: FID, 280 °C.

  • Analysis: Inject the standards and sample.

  • Data Processing:

    • Assay: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

    • Purity: Use area percent calculation. The purity is the area of the main this compound peak divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[17] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile).

Experimental Causality: HPLC is orthogonal to GC because the separation is based on polarity and solubility in the liquid phase, rather than volatility.[18] This makes it sensitive to different types of impurities, particularly those that are less volatile or thermally labile. A cyano-modified stationary phase can also be used, which offers different selectivity for polar and aromatic compounds through dipole-dipole and π-π interactions, providing a valuable alternative to standard C8 or C18 columns.[19] A UV detector is suitable as the furan ring is a chromophore.

Section 3: Orthogonal Purity Verification

While chromatography is powerful, it relies on separation. A non-separative technique that assesses total purity provides a truly orthogonal check.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For a pure crystalline substance, the melting transition is sharp. The presence of impurities broadens this transition and lowers the melting point. This phenomenon, described by the Van't Hoff equation, allows for the calculation of the total mole fraction of impurities.[20]

Experimental Causality: DSC determines purity based on thermodynamic principles, completely independent of the chemical structure or volatility of the impurities.[5] This makes it an excellent orthogonal method to chromatography. It is particularly effective for highly pure substances (>98.5%) that are crystalline and do not decompose upon melting.[20] this compound, being a solid with a defined melting point (28-32 °C), is suitable for this technique.[3]

Comparative Summary of Techniques

Technique Principle Information Provided Strengths Limitations
FTIR Vibrational SpectroscopyFunctional Groups, FingerprintFast, non-destructive, confirms key bonds (C≡N).[21]Limited structural detail, not quantitative for purity.
NMR Nuclear Magnetic ResonanceAtomic connectivity, 3D structureDefinitive structure elucidation, isomer differentiation.[12]Lower sensitivity, more expensive instrumentation.
GC-FID Volatility-based SeparationAssay, Purity, Volatile ImpuritiesHigh resolution, robust quantification, ideal for volatile analytes.[22]Requires analyte to be thermally stable and volatile.
HPLC-UV Polarity-based SeparationAssay, Purity, Non-volatile ImpuritiesVersatile, wide range of stationary phases, good for polar compounds.[23]Can use large volumes of solvent.
DSC Thermal AnalysisAbsolute Purity (mole fraction)Orthogonal to chromatography, no reference standard needed for impurities.[20]Requires crystalline, stable material; purity >98.5%.[20]

Visualizing the Orthogonal Workflow

A robust characterization workflow ensures that data from one technique validates and complements the others, building a comprehensive quality profile.

Orthogonal_Workflow cluster_purity_verification Orthogonal Purity Check FTIR FTIR Spectroscopy (Functional Groups) Report Certificate of Analysis (Complete Profile) FTIR->Report NMR NMR Spectroscopy (Definitive Structure) NMR->Report GC_FID GC-FID (Assay, Volatile Impurities) GC_FID->Report HPLC_UV HPLC-UV (Assay, Non-Volatile Impurities) HPLC_UV->Report DSC DSC (Absolute Molar Purity) DSC->Report Sample This compound Sample Sample->FTIR Confirms C≡N, Furan Sample->NMR Confirms Connectivity Sample->GC_FID Separates by Volatility Sample->HPLC_UV Separates by Polarity Sample->DSC Measures Melting Behavior

Caption: Orthogonal workflow for this compound characterization.

Conclusion

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

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  • III Analytical Methods. Japan International Cooperation Agency. [Link]

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  • Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. NFOGM. [Link]

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  • CAS Analytical Methods. CAS.org. [Link]

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Evaluating the Scalability of Different 3-Furonitrile Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a critical evaluation of prominent synthesis protocols for 3-Furonitrile, a crucial heterocyclic building block in medicinal chemistry and materials science. The focus extends beyond mere reaction yields to a comprehensive analysis of scalability, considering factors such as reagent cost, operational safety, process intensity, and waste management. This document is designed to empower researchers and process chemists to make informed decisions when selecting a synthetic route for multi-gram to kilogram-scale production.

The Strategic Importance of this compound

This compound, or furan-3-carbonitrile, is a high-value intermediate. Its furan scaffold is a common motif in pharmaceuticals, and the nitrile group serves as a versatile chemical handle, readily converted into amines, carboxylic acids, amides, and tetrazoles. Consequently, robust and scalable access to this compound is a critical upstream requirement for numerous drug development programs and fine chemical manufacturing campaigns. This guide dissects three distinct synthetic strategies, evaluating their merits and drawbacks from a process scale-up perspective.

Protocol I: Dehydration of 3-Furoic Acid Amide

This is a classic and fundamentally straightforward approach, converting a readily available carboxylic acid derivative into the corresponding nitrile. The scalability of this method hinges almost entirely on the choice of the dehydrating agent.

Mechanism and Scientific Rationale

The conversion of a primary amide to a nitrile requires the elimination of a molecule of water. This is achieved by activating the amide's carbonyl oxygen, transforming it into a better leaving group. Reagents like phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or thionyl chloride (SOCl₂) are effective for this purpose. The choice of reagent is a trade-off between reactivity, cost, safety, and the ease of product purification. For instance, while SOCl₂ is inexpensive, it generates corrosive HCl and SO₂ gases, requiring specialized equipment for scrubbing off-gases on a large scale.

Experimental Protocol (Illustrative)
  • Setup: A 2 L, 3-neck, jacketed glass reactor is fitted with a mechanical overhead stirrer, a thermocouple, and a nitrogen inlet.

  • Charging: The reactor is charged with 3-furamide (111 g, 1.0 mol) and anhydrous acetonitrile (1 L). The resulting slurry is stirred.

  • Reagent Addition: The mixture is cooled to 0-5 °C using a circulating chiller. Thionyl chloride (131 g, 81 mL, 1.1 mol) is added dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC or GC-MS until the starting amide is consumed.

  • Workup: The mixture is carefully quenched by slowly adding it to a stirred solution of 10% aqueous sodium carbonate (2 L).

  • Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Scalability & Performance Data
ParameterPerformance & Scalability Considerations
Scale Readily scalable to the 1-5 kg scale.
Yield Typically 80-90%.
Purity >98% achievable after distillation.
Reaction Time 4-6 hours (excluding workup).
Advantages Simple, high-yielding, uses relatively inexpensive starting materials.
Challenges Highly exothermic reagent addition requires robust temperature control. Gaseous byproducts (HCl, SO₂) are corrosive and toxic, necessitating scrubbers. The aqueous quench and workup generate significant waste streams.
Experimental Workflow Diagram

Dehydration_Protocol Protocol 1: Dehydration Workflow cluster_reactants Inputs cluster_process Process Steps cluster_product Output Amide 3-Furamide Charge Charge Reactor & Cool Amide->Charge Solvent Acetonitrile Solvent->Charge Reagent SOCl₂ Addition Controlled SOCl₂ Addition Reagent->Addition Charge->Addition React Reaction at RT Addition->React Quench Aqueous Quench React->Quench Extract Extraction Quench->Extract Purify Vacuum Distillation Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via amide dehydration.

Protocol II: Palladium-Catalyzed Cyanation of 3-Halofuran

Cross-coupling reactions are a cornerstone of modern organic synthesis. This protocol leverages a palladium catalyst to couple a 3-halofuran (typically 3-bromofuran) with a cyanide source.

Mechanism and Scientific Rationale

This reaction typically follows a standard Pd(0)/Pd(II) catalytic cycle. A Pd(0) species undergoes oxidative addition into the carbon-halogen bond of 3-bromofuran. This is followed by a transmetalation step where the cyanide anion is transferred from a cyanide source (e.g., zinc cyanide, potassium ferrocyanide) to the palladium center. The cycle concludes with reductive elimination, which forms the C-CN bond of the product and regenerates the Pd(0) catalyst. The choice of ligand, cyanide source, and solvent is critical for catalyst stability, reaction rate, and preventing side reactions. Using zinc cyanide is often preferred for its lower toxicity and better solubility in organic solvents compared to alkali metal cyanides.

Experimental Protocol (Illustrative)
  • Setup: A 1 L jacketed reactor is rendered inert by repeated vacuum/nitrogen cycles.

  • Charging: The reactor is charged with 3-bromofuran (147 g, 1.0 mol), zinc cyanide (Zn(CN)₂, 70.5 g, 0.6 mol), and anhydrous DMF (750 mL).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23.1 g, 0.02 mol) is added under a positive pressure of nitrogen.

  • Reaction: The mixture is heated to 80-90 °C. The reaction is typically sluggish and may require 12-24 hours for completion, monitored by HPLC.

  • Workup: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is diluted with toluene (1 L) and washed extensively with water and brine to remove DMF.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by vacuum distillation.

Scalability & Performance Data
ParameterPerformance & Scalability Considerations
Scale Feasible up to the kilogram scale, but cost becomes a major factor.
Yield 70-85%.
Purity >99% achievable after purification.
Reaction Time Long (12-24 hours), leading to low reactor throughput.
Advantages High purity of the final product. Milder conditions compared to some classical methods.
Challenges High Cost: Palladium catalysts are expensive, and catalyst recovery may be necessary for economic viability. Toxicity: Cyanide sources are highly toxic and require stringent safety protocols and specialized waste disposal.[1] Long Reaction Times: Reduces overall plant efficiency. Product Isolation: Removing the high-boiling solvent (DMF) can be challenging.
Experimental Workflow Diagram

Cyanation_Protocol Protocol 2: Cyanation Workflow cluster_reactants Inputs cluster_process Process Steps cluster_product Output Bromofuran 3-Bromofuran Inert Inert Reactor Bromofuran->Inert Cyanide Zn(CN)₂ Cyanide->Inert Catalyst Pd Catalyst Catalyst->Inert Solvent DMF Solvent->Inert Heat Heat to 80-90°C Inert->Heat React Reaction (12-24h) Heat->React Filter Filtration React->Filter Wash Solvent Wash Filter->Wash Purify Vacuum Distillation Wash->Purify Product This compound Purify->Product OnePot_Logic Protocol 3: One-Pot Logical Flow cluster_process Single Reactor Environment Start Furfural (Bio-based Feedstock) Step1 Step 1: Selective Oxidation Start->Step1 Intermediate1 2-Furoic Acid Step1->Intermediate1 Step2 Step 2: Isomerization Intermediate1->Step2 Intermediate2 3-Furoic Acid Step2->Intermediate2 Step3 Step 3: Amidation & Dehydration Intermediate2->Step3 Product This compound Step3->Product

Caption: Conceptual stages in a one-pot synthesis of this compound from furfural.

Comparative Summary and Recommendation

ProtocolStarting MaterialKey Scalability DriverThroughputCost ProfileRecommendation
1: Amide Dehydration 3-FuramideReagent handling & workupHighLow-MediumRecommended for up to 5-10 kg scale. It is a reliable, high-yielding, and well-understood process. The main drawbacks are related to waste handling and the corrosive nature of the reagents.
2: Pd-Catalyzed Cyanation 3-BromofuranCatalyst cost & reaction timeLowHighSuitable for small-scale, high-purity synthesis. The high cost of palladium and the long reaction times make it economically challenging for large-scale manufacturing unless the final product has a very high value.
3: One-Pot from Furfural FurfuralProcess developmentVery High (Potentially)Very Low (Potentially)Aspirational goal for future large-scale, green production. This route is not currently viable without significant research and development but represents the most sustainable and cost-effective long-term strategy.

Conclusion

For immediate, scalable production of this compound, the dehydration of 3-furamide (Protocol 1) stands out as the most pragmatic and economically viable option. Its challenges are primarily engineering-based (temperature control, off-gas scrubbing) and are routinely managed in industrial settings. While the palladium-catalyzed cyanation (Protocol 2) offers elegance and high purity, its associated costs and low throughput limit its industrial scalability. The one-pot synthesis from furfural (Protocol 3) remains a promising but undeveloped frontier, representing a significant opportunity for innovation in sustainable chemical manufacturing. The selection of a protocol must therefore be aligned with the specific project goals, balancing scale, cost, timeline, and available resources.

References

  • A plug-and-play chemobiocatalytic route for the one-pot controllable synthesis of biobased C4 chemicals from furfural. Green Chemistry (RSC Publishing). Available at: [Link]

  • One-pot synthesis of furfural derivatives from pentoses using solid acid and base catalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • 2-Furonitrile - Wikipedia. Wikipedia. Available at: [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. Available at: [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural. Opast Publishing Group. Available at: [Link]

  • Microwave-Assisted One Pot Cascade Conversion of Furfural to γ-Valerolactone over Sc(OTf)3. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Furonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents demand not only procedural precision but also a deep understanding of the underlying chemical principles. This guide provides an in-depth, actionable protocol for the proper disposal of 3-Furonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. It is a compound that requires respect and careful management.

This compound (also known as 3-cyanofuran) is classified as a harmful and flammable solid.[1] Key hazards include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2] The nitrile group (-CN) is a significant toxicophore, and while the toxicological properties of this specific substance have not been fully investigated, compounds containing a cyanide group are treated with a high degree of caution due to their potential to interfere with cellular respiration.[3][4]

  • Irritation: It can cause skin irritation and serious eye damage.[2]

  • Flammability: It is a flammable solid, meaning it can ignite from friction, heat, sparks, or flames.

  • Reactivity: It is incompatible with strong oxidizing agents.[3] Upon decomposition, it can release toxic fumes and gases, including hydrogen cyanide, nitrogen oxides, and carbon monoxide.[3]

Key Physical and Chemical Properties

A summary of essential data for this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 30078-65-0[2][3]
Molecular Formula C5H3NO[2]
Appearance Colorless to white crystalline low melting solid[5]
Melting Point 28-32 °C[4]
Boiling Point 151 °C[5]
Flash Point 48.9 °C (closed cup)[4]
Hazards Harmful (oral, dermal, inhalation), Skin Irritant, Serious Eye Damage, Flammable Solid[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Double-gloving is recommended for extended handling.To prevent skin contact and absorption.[6]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and solid particulates causing serious eye damage.[6]
Body Protection A flame-retardant lab coat and clothing that fully covers the arms and legs.To protect skin from accidental contact and provide a barrier against fire.
Respiratory Protection Use only within a certified chemical fume hood. For spill response outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.To prevent inhalation of harmful dusts or vapors.[3][6]

Spill Management Protocol: Immediate and Controlled Response

In the event of a spill, a rapid and well-rehearsed response is critical to mitigate exposure and prevent further contamination.

Guiding Principle: Isolate, contain, and clean up, while always prioritizing personnel safety.

Step-by-Step Spill Cleanup:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Post warning signs to prevent entry. Ensure the chemical fume hood is operational if the spill is contained within it.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in the table above.

  • Contain the Spill: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[3] Do not use combustible materials like paper towels for containment.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable hazardous waste container. Use non-sparking tools to avoid ignition sources.[3]

  • Decontamination: Decontaminate the spill area using a detergent solution and water, followed by a final rinse with water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.

  • Waste Disposal: Seal and label the waste container appropriately for hazardous waste pickup. (See Section 5 for detailed disposal procedures).

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Chemical Waste Disposal: A Two-Pronged Approach

The disposal of this compound waste requires a systematic approach that addresses both small quantities of residual waste and larger, bulk disposals. A key strategy for managing nitrile waste is chemical neutralization through hydrolysis, which converts the toxic nitrile group into a less hazardous carboxylate salt.

Workflow for this compound Disposal Decision-Making

DisposalWorkflow start This compound Waste Generated decision Is the waste a small, manageable quantity for in-lab chemical treatment? start->decision treat Proceed to Chemical Neutralization (Alkaline Hydrolysis Protocol) decision->treat  Yes   no_treat Direct Disposal as Hazardous Waste decision->no_treat  No   collect_hydrolysate Collect Hydrolysate as Aqueous Hazardous Waste treat->collect_hydrolysate collect_solid Collect in Labeled Solid Hazardous Waste Container no_treat->collect_solid ehs_pickup Arrange for EHS Pickup collect_hydrolysate->ehs_pickup collect_solid->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Protocol 1: Chemical Neutralization via Alkaline Hydrolysis (for Small Quantities)

Causality: Alkaline hydrolysis is a well-established method for converting nitriles into carboxylate salts.[7][8] In this process, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This reaction, typically performed under heat, breaks the carbon-nitrogen triple bond and ultimately forms a sodium salt of the corresponding carboxylic acid (sodium 3-furoate) and ammonia gas.[7][9] This transformation significantly reduces the toxicity associated with the nitrile functional group.

Safety Precautions for Hydrolysis:

  • Perform all steps in a certified chemical fume hood. The reaction will liberate ammonia gas, which is a respiratory irritant.

  • The reaction can be exothermic. Add reagents slowly and use an ice bath to control the temperature.

  • Wear full PPE , including a face shield, due to the use of a strong base.

  • Never mix acids with cyanide-containing waste , as this can rapidly generate highly toxic hydrogen cyanide gas.[4][6]

Step-by-Step Hydrolysis Procedure:

  • Preparation: In a properly sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the this compound waste.

  • Reagent Addition: Slowly and carefully add an excess of 10% aqueous sodium hydroxide (NaOH) solution to the flask. A general guideline is to use approximately 10-15 mL of 10% NaOH for every 1 gram of nitrile waste.

  • Reaction: Place the flask in a heating mantle and gently heat the mixture to reflux (approximately 100°C) with continuous stirring.

  • Monitoring: Allow the reaction to proceed for at least 2-4 hours to ensure complete hydrolysis. The reaction is complete when the evolution of ammonia gas ceases (can be tested with moist litmus paper held at the top of the condenser).

  • Cooling: Turn off the heat and allow the solution to cool to room temperature.

  • Waste Collection: The resulting cooled solution, containing sodium 3-furoate and residual NaOH, should be transferred to a clearly labeled aqueous hazardous waste container. Do not neutralize the basic solution with acid.

  • Final Disposal: Arrange for pickup of the aqueous hazardous waste container by your institution's EHS office.

Protocol 2: Direct Disposal of Solid Waste

For bulk quantities of this compound, contaminated materials (e.g., gloves, absorbent pads from spills), or empty containers, direct disposal as solid hazardous waste is the appropriate procedure.

Step-by-Step Solid Waste Collection:

  • Container: Place the solid this compound waste and any contaminated disposable materials into a designated, leak-proof, and sealable hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Waste Codes: Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, it would likely be classified based on its characteristics:

    • D001: For its ignitability (flammable solid).[10]

    • D003: Potentially for reactivity, due to the cyanide component.

    • Wastes from non-specific sources containing organic compounds may also fall under "F" codes.[11] Your institution's EHS office will make the final determination.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, especially acids and oxidizing agents.[3][6]

  • Pickup: Arrange for pickup by your institution's EHS office for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13]

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in compliant and responsible waste management. By integrating the principles of chemical neutralization for small quantities and secure containment for solid waste, laboratory professionals can effectively mitigate risks. Adherence to these detailed protocols not only ensures the safety of the individual researcher and the laboratory community but also upholds our collective responsibility to environmental stewardship. Always consult your institution's specific safety and disposal guidelines and your EHS office for any questions.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLNITROMETHANE. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from [Link]

  • Health and Safety Executive. (2021, March 22). FURANES.... their safe use in foundries. Retrieved from [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • The University of Adelaide. (2023, March 24). Chemical Safety Management. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link]

  • MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA F Waste - List Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]

  • ResearchGate. (2022, November 11). (PDF) Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Army. (n.d.). APPENDIX N. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

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Navigating the Handling of 3-Furonitrile: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist, the pursuit of innovation is intertwined with an unwavering commitment to safety. This guide serves as an essential resource for the safe handling, use, and disposal of 3-Furonitrile, a compound that, while valuable in synthetic chemistry, presents a significant hazard profile that demands meticulous attention to safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each procedural step, thereby fostering a proactive safety culture within your laboratory.

Understanding the Hazard Profile of this compound

This compound is a flammable solid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye damage, and may lead to respiratory irritation.[1] A comprehensive understanding of its properties is the foundation of safe handling.

PropertyValueSource
Physical State Solid[2]
Appearance Colorless to white crystalline low melting solid[2][3]
Molecular Formula C5H3NO[3][4]
Molecular Weight 93.08 g/mol [3]
Melting Point 28-32 °C[5]
Boiling Point 151 °C @ 760 mmHg[2][3][5]
Flash Point 48.9 °C - 53 °C (closed cup)[3]
Density 1.073 g/mL at 25 °C[3][5]

The relatively low melting and flash points underscore the flammability risk, necessitating stringent control of ignition sources. The compound's toxicity through multiple exposure routes demands a multi-faceted approach to personal protective equipment (PPE) to establish a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with this compound. The following is a step-by-step guide to establishing a robust PPE protocol.

Step 1: Hand Protection - The First Line of Defense
  • Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice due to their resistance to a wide range of chemicals, including many organic compounds.[6][7][8] Given the toxicity of this compound, wearing two pairs of nitrile gloves (double-gloving) is a prudent measure to safeguard against potential tears or contamination during glove removal.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Use proper technique for donning and doffing gloves to prevent cross-contamination. Never touch personal items such as phones or notebooks with gloved hands.

Step 2: Eye and Face Protection - Shielding Against Serious Damage
  • Requirement: Chemical safety goggles are the minimum requirement for eye protection.[2] Given the risk of serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Rationale: This dual-layer protection is essential to prevent contact with the eyes, which are particularly vulnerable to the corrosive effects of this compound.

Step 3: Body Protection - Minimizing Dermal Exposure
  • Protocol: A flame-retardant lab coat should be worn and fully fastened at all times in the laboratory.[9] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.

  • Footwear: Closed-toe shoes are mandatory.

Step 4: Respiratory Protection - Guarding Against Inhalation Hazards
  • Engineering Controls First: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[2][10]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a spill or other emergency, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place.[2]

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence Assess_Task Assess Task & Quantity Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Gown Lab Coat/ Apron Select_PPE->Don_Gown Don_Respirator Respirator (if required) Don_Gown->Don_Respirator Don_Goggles Goggles/ Face Shield Don_Respirator->Don_Goggles Don_Gloves Gloves (Double) Don_Goggles->Don_Gloves Handle_Chemical Handle this compound in Fume Hood Don_Gloves->Handle_Chemical Doff_Outer_Gloves Remove Outer Gloves Handle_Chemical->Doff_Outer_Gloves Doff_Gown Remove Gown/ Apron Doff_Outer_Gloves->Doff_Gown Doff_Goggles Remove Goggles/ Face Shield Doff_Gown->Doff_Goggles Doff_Inner_Gloves Remove Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands Emergency_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact Exposure Exposure Event Fresh_Air Move to Fresh Air Exposure->Fresh_Air Flush_Skin Flush with Water (15 min) Remove Contaminated Clothing Exposure->Flush_Skin Flush_Eyes Flush with Water (15 min) Remove Contacts Exposure->Flush_Eyes Medical_Help_Inhale Seek Immediate Medical Attention Fresh_Air->Medical_Help_Inhale Medical_Help_Skin Seek Immediate Medical Attention Flush_Skin->Medical_Help_Skin Medical_Help_Eyes Seek Immediate Medical Attention Flush_Eyes->Medical_Help_Eyes

Caption: Immediate First-Aid Response to this compound Exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a legal and ethical responsibility to protect the environment and public health.

  • Waste Segregation: Do not mix this compound waste with other waste streams. [9]2. Containerization: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and "this compound". [9]3. Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). [9]The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines, which may allow for recycling. [9]4. EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. [9]Never dispose of this compound down the drain or in the regular trash.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring that scientific advancement and a culture of safety proceed hand in hand.

References

  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
  • This compound 97%. (n.d.). Sigma-Aldrich.
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  • Are Nitrile Gloves Considered PPE?. (n.d.). Armbrust American.
  • This compound. (n.d.). BuyersGuideChem.
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
  • SAFETY DATA SHEET - 2-Furonitrile. (2025, December 19). Fisher Scientific.
  • Furan-3-carbonitrile. (2025, December 6). PubChem.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
  • Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
  • This compound, 98. (n.d.). CookeChem.
  • This compound 98% 250MG, Each. (n.d.). UTECH® Products.
  • What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC).
  • Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC.
  • Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Operational Guide. (n.d.). Benchchem.
  • Management of time-sensitive chemicals (III): Stabilization and treatment. (n.d.). Texas A&M University Environmental Health and Safety.
  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Government of Ontario.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Proper Disposal of 5-Methyl-2-furonitrile: A Guide for Laboratory Professionals. (n.d.). BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.